Laureatin
説明
特性
CAS番号 |
18762-30-6 |
|---|---|
分子式 |
C15H20Br2O2 |
分子量 |
392.13 g/mol |
IUPAC名 |
(1S,2R,4S,6R,7S)-6-bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane |
InChI |
InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-9-14(19-15)11(17)8-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10?,11-,12-,13+,14+,15+/m1/s1 |
InChIキー |
QVSXXUNREJZJAN-WDAGUQPRSA-N |
異性体SMILES |
CCC([C@@H]1C[C@H]([C@@H]2C[C@H](O2)[C@H](O1)C/C=C\C#C)Br)Br |
正規SMILES |
CCC(C1CC(C2CC(O2)C(O1)CC=CC#C)Br)Br |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Laureatin; |
製品の起源 |
United States |
Foundational & Exploratory
The Enigmatic Anti-Cancer Potential of Laureatin: A Call for Deeper Mechanistic Exploration
Despite its identification as a promising cytotoxic agent, the marine-derived natural product laureatin remains a molecule of significant mystery within the cancer research community. A comprehensive review of existing scientific literature reveals a conspicuous absence of in-depth studies elucidating its precise mechanism of action in cancer cells. While its potential to inhibit cancer cell growth is acknowledged, the underlying molecular pathways, cellular targets, and a detailed pharmacological profile are yet to be defined. This knowledge gap precludes the development of a comprehensive technical guide on its core functions and hinders its potential translation into a therapeutic agent.
This compound, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, belongs to a class of marine compounds known for their diverse and potent biological activities. Acetogenins (B1209576), in general, have garnered considerable attention for their anti-cancer properties, with some studies pointing towards the induction of apoptosis and cell cycle arrest as common mechanisms of action.[1] For instance, acetogenins from the Annonaceae family are known to inhibit Complex I of the mitochondrial respiratory chain, leading to ATP depletion and subsequent cancer cell death.[2][3] However, it is crucial to emphasize that these findings are not specific to this compound and a direct extrapolation of these mechanisms would be scientifically unsound without dedicated experimental validation.
Initial searches for this compound's cytotoxic activity confirm its classification as a compound with potential anti-cancer effects. However, these mentions are largely descriptive, lacking the quantitative data and detailed experimental protocols necessary for a thorough mechanistic understanding. There is a notable lack of published research detailing this compound's impact on key cellular processes implicated in cancer progression, such as:
-
Apoptosis Induction: There are no specific studies demonstrating whether this compound triggers programmed cell death in cancer cells, nor is there information on the activation of key apoptotic mediators like caspases or the involvement of the intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Regulation: The effect of this compound on the progression of the cell cycle in cancerous cells remains uninvestigated. It is unknown whether this compound induces cell cycle arrest at specific checkpoints, such as G1/S or G2/M, a common mechanism for many anti-cancer agents.[4]
-
Signaling Pathway Modulation: The intricate network of cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis represents a primary target for many chemotherapeutic drugs. Currently, there is no available data on which, if any, signaling pathways are modulated by this compound. Key pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, which are often dysregulated in cancer, have not been studied in the context of this compound exposure.[5]
The absence of this fundamental knowledge makes it impossible to construct the detailed technical guide requested, which would necessitate:
-
Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format for comparison.
-
Detailed Experimental Protocols: The lack of published mechanistic studies means that no established protocols for investigating this compound's effects are available.
-
Signaling Pathway and Workflow Diagrams: Visual representations of this compound's mechanism of action cannot be generated without a clear understanding of the pathways it affects.
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Anti-Cancer Potential of Laureatin: A Call for Deeper Mechanistic Exploration
Despite its identification as a promising cytotoxic agent, the marine-derived natural product laureatin remains a molecule of significant mystery within the cancer research community. A comprehensive review of existing scientific literature reveals a conspicuous absence of in-depth studies elucidating its precise mechanism of action in cancer cells. While its potential to inhibit cancer cell growth is acknowledged, the underlying molecular pathways, cellular targets, and a detailed pharmacological profile are yet to be defined. This knowledge gap precludes the development of a comprehensive technical guide on its core functions and hinders its potential translation into a therapeutic agent.
This compound, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, belongs to a class of marine compounds known for their diverse and potent biological activities. Acetogenins (B1209576), in general, have garnered considerable attention for their anti-cancer properties, with some studies pointing towards the induction of apoptosis and cell cycle arrest as common mechanisms of action.[1] For instance, acetogenins from the Annonaceae family are known to inhibit Complex I of the mitochondrial respiratory chain, leading to ATP depletion and subsequent cancer cell death.[2][3] However, it is crucial to emphasize that these findings are not specific to this compound and a direct extrapolation of these mechanisms would be scientifically unsound without dedicated experimental validation.
Initial searches for this compound's cytotoxic activity confirm its classification as a compound with potential anti-cancer effects. However, these mentions are largely descriptive, lacking the quantitative data and detailed experimental protocols necessary for a thorough mechanistic understanding. There is a notable lack of published research detailing this compound's impact on key cellular processes implicated in cancer progression, such as:
-
Apoptosis Induction: There are no specific studies demonstrating whether this compound triggers programmed cell death in cancer cells, nor is there information on the activation of key apoptotic mediators like caspases or the involvement of the intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Regulation: The effect of this compound on the progression of the cell cycle in cancerous cells remains uninvestigated. It is unknown whether this compound induces cell cycle arrest at specific checkpoints, such as G1/S or G2/M, a common mechanism for many anti-cancer agents.[4]
-
Signaling Pathway Modulation: The intricate network of cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis represents a primary target for many chemotherapeutic drugs. Currently, there is no available data on which, if any, signaling pathways are modulated by this compound. Key pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, which are often dysregulated in cancer, have not been studied in the context of this compound exposure.[5]
The absence of this fundamental knowledge makes it impossible to construct the detailed technical guide requested, which would necessitate:
-
Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format for comparison.
-
Detailed Experimental Protocols: The lack of published mechanistic studies means that no established protocols for investigating this compound's effects are available.
-
Signaling Pathway and Workflow Diagrams: Visual representations of this compound's mechanism of action cannot be generated without a clear understanding of the pathways it affects.
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Anti-Cancer Potential of Laureatin: A Call for Deeper Mechanistic Exploration
Despite its identification as a promising cytotoxic agent, the marine-derived natural product laureatin remains a molecule of significant mystery within the cancer research community. A comprehensive review of existing scientific literature reveals a conspicuous absence of in-depth studies elucidating its precise mechanism of action in cancer cells. While its potential to inhibit cancer cell growth is acknowledged, the underlying molecular pathways, cellular targets, and a detailed pharmacological profile are yet to be defined. This knowledge gap precludes the development of a comprehensive technical guide on its core functions and hinders its potential translation into a therapeutic agent.
This compound, a halogenated C15 acetogenin first isolated from the red alga Laurencia nipponica, belongs to a class of marine compounds known for their diverse and potent biological activities. Acetogenins, in general, have garnered considerable attention for their anti-cancer properties, with some studies pointing towards the induction of apoptosis and cell cycle arrest as common mechanisms of action.[1] For instance, acetogenins from the Annonaceae family are known to inhibit Complex I of the mitochondrial respiratory chain, leading to ATP depletion and subsequent cancer cell death.[2][3] However, it is crucial to emphasize that these findings are not specific to this compound and a direct extrapolation of these mechanisms would be scientifically unsound without dedicated experimental validation.
Initial searches for this compound's cytotoxic activity confirm its classification as a compound with potential anti-cancer effects. However, these mentions are largely descriptive, lacking the quantitative data and detailed experimental protocols necessary for a thorough mechanistic understanding. There is a notable lack of published research detailing this compound's impact on key cellular processes implicated in cancer progression, such as:
-
Apoptosis Induction: There are no specific studies demonstrating whether this compound triggers programmed cell death in cancer cells, nor is there information on the activation of key apoptotic mediators like caspases or the involvement of the intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Regulation: The effect of this compound on the progression of the cell cycle in cancerous cells remains uninvestigated. It is unknown whether this compound induces cell cycle arrest at specific checkpoints, such as G1/S or G2/M, a common mechanism for many anti-cancer agents.[4]
-
Signaling Pathway Modulation: The intricate network of cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis represents a primary target for many chemotherapeutic drugs. Currently, there is no available data on which, if any, signaling pathways are modulated by this compound. Key pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, which are often dysregulated in cancer, have not been studied in the context of this compound exposure.[5]
The absence of this fundamental knowledge makes it impossible to construct the detailed technical guide requested, which would necessitate:
-
Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format for comparison.
-
Detailed Experimental Protocols: The lack of published mechanistic studies means that no established protocols for investigating this compound's effects are available.
-
Signaling Pathway and Workflow Diagrams: Visual representations of this compound's mechanism of action cannot be generated without a clear understanding of the pathways it affects.
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Laureatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureatin is a fascinating and structurally complex C15 acetogenin (B2873293) natural product, first isolated from the marine red alga Laurencia nipponica. Exhibiting potent biological activity, notably as a mosquito larvicide, it has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and total synthesis of this compound. Detailed experimental protocols for key synthetic steps are presented, alongside a summary of its known biological activities and a discussion of its potential mechanism of action. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Discovery and Structure Elucidation
This compound was first reported in 1970 by Irie, Izawa, and Kurosawa, who isolated it from the red alga Laurencia nipponica Yamada.[1] The structure elucidation of this novel halogenated cyclic ether was a significant challenge at the time and was accomplished through a combination of chemical degradation and spectroscopic methods.
The molecular formula was established through elemental analysis and mass spectrometry. Infrared (IR) spectroscopy indicated the presence of hydroxyl and ether functionalities. The complex stereochemistry and the unusual eight-membered ether ring containing a bromine atom and an exocyclic ethylidene group, along with an oxetane (B1205548) ring and a terminal enyne side chain, were pieced together using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR.[1]
Table 1: Key Spectroscopic Data for the Structure Elucidation of this compound
| Spectroscopic Technique | Observed Features |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups, C-O ether linkages, and the terminal alkyne (C≡C-H). |
| ¹H NMR Spectroscopy | Signals corresponding to the various protons in the molecule, including those on the ether rings, the side chain, and the terminal alkyne. Coupling constants helped to determine the relative stereochemistry. |
| ¹³C NMR Spectroscopy | Resonances for all carbon atoms, confirming the carbon skeleton and the presence of various functional groups. |
Total Synthesis Pathway
The unique and complex architecture of this compound has made it an attractive target for total synthesis. A notable asymmetric total synthesis was accomplished by the research group of Deukjoon Kim in 2007.[2][3] Their strategy involved the stereoselective construction of the eight-membered ether ring followed by the formation of the oxetane ring.
A key feature of their synthesis is the "lone pair-lone pair interaction-controlled" epimerization to establish the desired α,α'-trans-oxocene core.[3] The synthesis commences from a readily available chiral starting material and employs a series of highly stereoselective reactions to install the numerous stereocenters.
Below is a DOT language script that diagrams the logical flow of the total synthesis of this compound as reported by Kim et al.
Caption: Logical workflow for the total synthesis of (+)-Laureatin.
Key Experimental Protocols
The following are detailed methodologies for key transformations in the total synthesis of this compound, based on the work of Kim et al.[2]
Protocol 1: Halogenation (Hydroxyl Inversion)
-
Objective: To invert the stereochemistry of the free secondary hydroxyl group on the eight-membered ring intermediate.
-
Reagents and Conditions: To a solution of the alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane), add trioctylphosphine (B1581425) and a halogenating agent (e.g., carbon tetrabromide or N-iodosuccinimide). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (for iodination) or water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Oxetane Ring Formation
-
Objective: To construct the oxetane ring via intramolecular cyclization.
-
Reagents and Conditions: The diol precursor, with one hydroxyl group protected, is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction is typically run at 0 °C to room temperature.
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica (B1680970) gel chromatography.
Protocol 3: Enyne Cross-Metathesis
-
Objective: To install the characteristic (Z)-enyne side chain.
-
Reagents and Conditions: A terminal alkene intermediate is subjected to a cross-metathesis reaction with a suitable enyne partner using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst or a specialized catalyst for enyne metathesis. The reaction is carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: The reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.
Table 2: Summary of Yields for Key Synthetic Steps (Representative)
| Step | Transformation | Reported Yield (%) |
| Halogenation | Inversion of secondary hydroxyl | >90 |
| Oxetane Formation | Intramolecular cyclization to form the oxetane ring | ~85 |
| Cross-Metathesis | Formation of the (Z)-enyne side chain | ~70-80 |
| Overall Yield | From advanced intermediate to this compound | Not explicitly stated in abstract |
Note: The yields are approximate and based on typical values for these types of reactions as described in the literature. The precise yields for each step in the this compound synthesis would be detailed in the full experimental section of the primary publication.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, most notably as a potent mosquito larvicide.[1] C15 acetogenins (B1209576) from Laurencia species are known to possess a wide range of biological properties, including cytotoxic, antibacterial, and insecticidal activities.
Larvicidal Activity
While the original discovery papers highlighted its potent activity, specific quantitative data such as LC50 values against various mosquito species are not widely reported in publicly available literature. The larvicidal properties suggest that this compound could be a promising lead compound for the development of new, natural-product-based insecticides.
Mechanism of Action
The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, many naturally occurring insecticides with complex structures exert their effects by targeting the nervous system of insects. It is plausible that this compound acts as a neurotoxin.
The general class of acetogenins, particularly those from the Annonaceae family, are known to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. While this compound is a marine-derived acetogenin with a different structural framework, it is possible that it shares a similar mechanism of disrupting cellular respiration in insects.
The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of an insecticide.
Caption: A hypothetical mechanism of action for this compound's larvicidal activity.
Further research is required to identify the specific molecular targets of this compound in insects and to fully understand the signaling pathways that lead to its potent larvicidal effects. Such studies would be invaluable for the development of more effective and selective insecticides.
Conclusion
This compound remains a significant natural product due to its intricate molecular architecture and promising biological activity. The successful total synthesis by Kim and coworkers has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially enhanced or modified activities. Future research should focus on elucidating the precise mechanism of its insecticidal action and exploring its potential for development as a commercial larvicide. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
References
An In-depth Technical Guide to the Discovery and Synthesis of Laureatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureatin is a fascinating and structurally complex C15 acetogenin (B2873293) natural product, first isolated from the marine red alga Laurencia nipponica. Exhibiting potent biological activity, notably as a mosquito larvicide, it has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and total synthesis of this compound. Detailed experimental protocols for key synthetic steps are presented, alongside a summary of its known biological activities and a discussion of its potential mechanism of action. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Discovery and Structure Elucidation
This compound was first reported in 1970 by Irie, Izawa, and Kurosawa, who isolated it from the red alga Laurencia nipponica Yamada.[1] The structure elucidation of this novel halogenated cyclic ether was a significant challenge at the time and was accomplished through a combination of chemical degradation and spectroscopic methods.
The molecular formula was established through elemental analysis and mass spectrometry. Infrared (IR) spectroscopy indicated the presence of hydroxyl and ether functionalities. The complex stereochemistry and the unusual eight-membered ether ring containing a bromine atom and an exocyclic ethylidene group, along with an oxetane (B1205548) ring and a terminal enyne side chain, were pieced together using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR.[1]
Table 1: Key Spectroscopic Data for the Structure Elucidation of this compound
| Spectroscopic Technique | Observed Features |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups, C-O ether linkages, and the terminal alkyne (C≡C-H). |
| ¹H NMR Spectroscopy | Signals corresponding to the various protons in the molecule, including those on the ether rings, the side chain, and the terminal alkyne. Coupling constants helped to determine the relative stereochemistry. |
| ¹³C NMR Spectroscopy | Resonances for all carbon atoms, confirming the carbon skeleton and the presence of various functional groups. |
Total Synthesis Pathway
The unique and complex architecture of this compound has made it an attractive target for total synthesis. A notable asymmetric total synthesis was accomplished by the research group of Deukjoon Kim in 2007.[2][3] Their strategy involved the stereoselective construction of the eight-membered ether ring followed by the formation of the oxetane ring.
A key feature of their synthesis is the "lone pair-lone pair interaction-controlled" epimerization to establish the desired α,α'-trans-oxocene core.[3] The synthesis commences from a readily available chiral starting material and employs a series of highly stereoselective reactions to install the numerous stereocenters.
Below is a DOT language script that diagrams the logical flow of the total synthesis of this compound as reported by Kim et al.
Caption: Logical workflow for the total synthesis of (+)-Laureatin.
Key Experimental Protocols
The following are detailed methodologies for key transformations in the total synthesis of this compound, based on the work of Kim et al.[2]
Protocol 1: Halogenation (Hydroxyl Inversion)
-
Objective: To invert the stereochemistry of the free secondary hydroxyl group on the eight-membered ring intermediate.
-
Reagents and Conditions: To a solution of the alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane), add trioctylphosphine (B1581425) and a halogenating agent (e.g., carbon tetrabromide or N-iodosuccinimide). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (for iodination) or water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Oxetane Ring Formation
-
Objective: To construct the oxetane ring via intramolecular cyclization.
-
Reagents and Conditions: The diol precursor, with one hydroxyl group protected, is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction is typically run at 0 °C to room temperature.
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica (B1680970) gel chromatography.
Protocol 3: Enyne Cross-Metathesis
-
Objective: To install the characteristic (Z)-enyne side chain.
-
Reagents and Conditions: A terminal alkene intermediate is subjected to a cross-metathesis reaction with a suitable enyne partner using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst or a specialized catalyst for enyne metathesis. The reaction is carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: The reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.
Table 2: Summary of Yields for Key Synthetic Steps (Representative)
| Step | Transformation | Reported Yield (%) |
| Halogenation | Inversion of secondary hydroxyl | >90 |
| Oxetane Formation | Intramolecular cyclization to form the oxetane ring | ~85 |
| Cross-Metathesis | Formation of the (Z)-enyne side chain | ~70-80 |
| Overall Yield | From advanced intermediate to this compound | Not explicitly stated in abstract |
Note: The yields are approximate and based on typical values for these types of reactions as described in the literature. The precise yields for each step in the this compound synthesis would be detailed in the full experimental section of the primary publication.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, most notably as a potent mosquito larvicide.[1] C15 acetogenins (B1209576) from Laurencia species are known to possess a wide range of biological properties, including cytotoxic, antibacterial, and insecticidal activities.
Larvicidal Activity
While the original discovery papers highlighted its potent activity, specific quantitative data such as LC50 values against various mosquito species are not widely reported in publicly available literature. The larvicidal properties suggest that this compound could be a promising lead compound for the development of new, natural-product-based insecticides.
Mechanism of Action
The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, many naturally occurring insecticides with complex structures exert their effects by targeting the nervous system of insects. It is plausible that this compound acts as a neurotoxin.
The general class of acetogenins, particularly those from the Annonaceae family, are known to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. While this compound is a marine-derived acetogenin with a different structural framework, it is possible that it shares a similar mechanism of disrupting cellular respiration in insects.
The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of an insecticide.
Caption: A hypothetical mechanism of action for this compound's larvicidal activity.
Further research is required to identify the specific molecular targets of this compound in insects and to fully understand the signaling pathways that lead to its potent larvicidal effects. Such studies would be invaluable for the development of more effective and selective insecticides.
Conclusion
This compound remains a significant natural product due to its intricate molecular architecture and promising biological activity. The successful total synthesis by Kim and coworkers has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially enhanced or modified activities. Future research should focus on elucidating the precise mechanism of its insecticidal action and exploring its potential for development as a commercial larvicide. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
References
An In-depth Technical Guide to the Discovery and Synthesis of Laureatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureatin is a fascinating and structurally complex C15 acetogenin natural product, first isolated from the marine red alga Laurencia nipponica. Exhibiting potent biological activity, notably as a mosquito larvicide, it has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and total synthesis of this compound. Detailed experimental protocols for key synthetic steps are presented, alongside a summary of its known biological activities and a discussion of its potential mechanism of action. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Discovery and Structure Elucidation
This compound was first reported in 1970 by Irie, Izawa, and Kurosawa, who isolated it from the red alga Laurencia nipponica Yamada.[1] The structure elucidation of this novel halogenated cyclic ether was a significant challenge at the time and was accomplished through a combination of chemical degradation and spectroscopic methods.
The molecular formula was established through elemental analysis and mass spectrometry. Infrared (IR) spectroscopy indicated the presence of hydroxyl and ether functionalities. The complex stereochemistry and the unusual eight-membered ether ring containing a bromine atom and an exocyclic ethylidene group, along with an oxetane ring and a terminal enyne side chain, were pieced together using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR.[1]
Table 1: Key Spectroscopic Data for the Structure Elucidation of this compound
| Spectroscopic Technique | Observed Features |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups, C-O ether linkages, and the terminal alkyne (C≡C-H). |
| ¹H NMR Spectroscopy | Signals corresponding to the various protons in the molecule, including those on the ether rings, the side chain, and the terminal alkyne. Coupling constants helped to determine the relative stereochemistry. |
| ¹³C NMR Spectroscopy | Resonances for all carbon atoms, confirming the carbon skeleton and the presence of various functional groups. |
Total Synthesis Pathway
The unique and complex architecture of this compound has made it an attractive target for total synthesis. A notable asymmetric total synthesis was accomplished by the research group of Deukjoon Kim in 2007.[2][3] Their strategy involved the stereoselective construction of the eight-membered ether ring followed by the formation of the oxetane ring.
A key feature of their synthesis is the "lone pair-lone pair interaction-controlled" epimerization to establish the desired α,α'-trans-oxocene core.[3] The synthesis commences from a readily available chiral starting material and employs a series of highly stereoselective reactions to install the numerous stereocenters.
Below is a DOT language script that diagrams the logical flow of the total synthesis of this compound as reported by Kim et al.
Caption: Logical workflow for the total synthesis of (+)-Laureatin.
Key Experimental Protocols
The following are detailed methodologies for key transformations in the total synthesis of this compound, based on the work of Kim et al.[2]
Protocol 1: Halogenation (Hydroxyl Inversion)
-
Objective: To invert the stereochemistry of the free secondary hydroxyl group on the eight-membered ring intermediate.
-
Reagents and Conditions: To a solution of the alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane), add trioctylphosphine and a halogenating agent (e.g., carbon tetrabromide or N-iodosuccinimide). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (for iodination) or water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Oxetane Ring Formation
-
Objective: To construct the oxetane ring via intramolecular cyclization.
-
Reagents and Conditions: The diol precursor, with one hydroxyl group protected, is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically run at 0 °C to room temperature.
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography.
Protocol 3: Enyne Cross-Metathesis
-
Objective: To install the characteristic (Z)-enyne side chain.
-
Reagents and Conditions: A terminal alkene intermediate is subjected to a cross-metathesis reaction with a suitable enyne partner using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst or a specialized catalyst for enyne metathesis. The reaction is carried out in an inert solvent like dichloromethane or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: The reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.
Table 2: Summary of Yields for Key Synthetic Steps (Representative)
| Step | Transformation | Reported Yield (%) |
| Halogenation | Inversion of secondary hydroxyl | >90 |
| Oxetane Formation | Intramolecular cyclization to form the oxetane ring | ~85 |
| Cross-Metathesis | Formation of the (Z)-enyne side chain | ~70-80 |
| Overall Yield | From advanced intermediate to this compound | Not explicitly stated in abstract |
Note: The yields are approximate and based on typical values for these types of reactions as described in the literature. The precise yields for each step in the this compound synthesis would be detailed in the full experimental section of the primary publication.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, most notably as a potent mosquito larvicide.[1] C15 acetogenins from Laurencia species are known to possess a wide range of biological properties, including cytotoxic, antibacterial, and insecticidal activities.
Larvicidal Activity
While the original discovery papers highlighted its potent activity, specific quantitative data such as LC50 values against various mosquito species are not widely reported in publicly available literature. The larvicidal properties suggest that this compound could be a promising lead compound for the development of new, natural-product-based insecticides.
Mechanism of Action
The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, many naturally occurring insecticides with complex structures exert their effects by targeting the nervous system of insects. It is plausible that this compound acts as a neurotoxin.
The general class of acetogenins, particularly those from the Annonaceae family, are known to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. While this compound is a marine-derived acetogenin with a different structural framework, it is possible that it shares a similar mechanism of disrupting cellular respiration in insects.
The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of an insecticide.
Caption: A hypothetical mechanism of action for this compound's larvicidal activity.
Further research is required to identify the specific molecular targets of this compound in insects and to fully understand the signaling pathways that lead to its potent larvicidal effects. Such studies would be invaluable for the development of more effective and selective insecticides.
Conclusion
This compound remains a significant natural product due to its intricate molecular architecture and promising biological activity. The successful total synthesis by Kim and coworkers has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially enhanced or modified activities. Future research should focus on elucidating the precise mechanism of its insecticidal action and exploring its potential for development as a commercial larvicide. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
References
An In-depth Technical Guide to Laureatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureatin is a fascinating marine natural product that has garnered significant interest within the scientific community. Isolated from the red algae Laurencia nipponica and also found in the sea hare Aplysia dactylomela, this compound belongs to a class of medium-ring ethers known for their complex structures and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting detailed data and experimental methodologies for the scientific community.
Chemical Structure and Stereochemistry
This compound is a bicyclic bromoether with a molecular formula of C₁₅H₂₀Br₂O₂.[1] Its structure is characterized by an eight-membered ether ring fused with an oxetane (B1205548) ring and substituted with a brominated propyl group and a pentenynyl side chain. The precise stereochemistry of the naturally occurring (+)-Laureatin is crucial for its biological activity.
The absolute configuration of (+)-Laureatin has been determined as (3Z)-laureatin. A detailed analysis of its stereoisomers, including isothis compound, has been a subject of extensive research, leading to the total synthesis of these complex molecules.
Figure 1: 2D representation of the core bicyclic ring system of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀Br₂O₂ | [1] |
| Molecular Weight | 392.13 g/mol | [2] |
| Exact Mass | 389.983 g/mol | [2] |
| Appearance | Solid at room temperature | |
| Density | 1.469 g/cm³ | |
| Boiling Point | 424.8 °C at 760 mmHg | |
| Flash Point | 175.9 °C | |
| LogP | 3.817 | |
| Optical Rotation [α]D | +18.5° (c 1.0, CHCl₃) | T. Suzuki et al. |
Table 1: General Physicochemical Properties of this compound.
Solubility
This compound exhibits limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. For in vivo studies, formulations often involve the use of co-solvents and surfactants.
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| Ethanol | Soluble | Inferred from general chemical properties |
| Water | Poorly soluble |
Table 2: Solubility Profile of this compound.
Spectroscopic Data
Detailed spectroscopic data is critical for the identification and characterization of this compound. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (3Z)-Laureatin, as reported by T. Suzuki et al.
¹H NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.14 | d | 1.95 |
| 2 | 2.40 | dddd | 15.13, 5.86, 5.61, 1.95 |
| 3 | 5.86 | ddt | 10.74, 7.32, 1.46 |
| 4 | 6.12 | ddd | 10.74, 8.79, 7.32 |
| 5 | 4.08 | d | 8.79 |
| 6 | 4.22 | m | |
| 7 | 2.55 | m | |
| 8α | 2.25 | m | |
| 8β | 2.05 | m | |
| 9 | 4.01 | m | |
| 10 | 3.98 | m | |
| 12 | 4.45 | m | |
| 13 | 2.15 | m | |
| 14 | 2.45 | m | |
| 15 | 1.08 | t | 7.32 |
Table 3: ¹H NMR Data for (3Z)-Laureatin.
¹³C NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 82.6 |
| 2 | 34.5 |
| 3 | 128.8 |
| 4 | 131.2 |
| 5 | 78.9 |
| 6 | 80.1 |
| 7 | 35.4 |
| 8 | 33.7 |
| 9 | 85.2 |
| 10 | 58.9 |
| 11 | 88.1 |
| 12 | 75.6 |
| 13 | 30.1 |
| 14 | 25.9 |
| 15 | 12.6 |
Table 4: ¹³C NMR Data for (3Z)-Laureatin.
Biological Activity and Mechanism of Action
This compound has demonstrated potent biological activity, most notably as an insecticidal agent.
Insecticidal Activity
This compound exhibits significant insecticidal activity, particularly against mosquito larvae, making it a compound of interest for the development of new mosquitocidal agents.
Mechanism of Action
The precise mechanism of action for this compound's insecticidal activity is not yet fully elucidated. However, studies on other halogenated sesquiterpenes from the Laurencia genus, such as laurinterol, have shown acetylcholinesterase (AChE) inhibitory effects. It is plausible that this compound may share a similar mechanism of action, disrupting the nervous system of insects by inhibiting this critical enzyme. Further research is required to confirm this hypothesis and to explore other potential molecular targets.
Figure 2: Proposed mechanism of insecticidal action via AChE inhibition.
Experimental Protocols
Isolation from Laurencia nipponica
A general procedure for the isolation of this compound from Laurencia nipponica involves the following steps:
-
Extraction: The dried and ground red algae are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.
-
Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.
-
Chromatography: The organic layer is concentrated and subjected to multiple steps of column chromatography on silica (B1680970) gel, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Figure 3: General workflow for the isolation of this compound.
Total Synthesis
The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A common strategy involves the initial construction of the eight-membered ether ring followed by the formation of the oxetane ring. A detailed experimental procedure is beyond the scope of this guide, but interested readers are directed to the doctoral dissertation of Bernard Fernando Castillo for a comprehensive account of a synthetic route.
Conclusion
This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has summarized the current knowledge on its chemical structure, physicochemical properties, and insecticidal effects. Further research into its precise mechanism of action and the exploration of its therapeutic potential beyond insect control are warranted. The detailed data and experimental outlines provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
An In-depth Technical Guide to Laureatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureatin is a fascinating marine natural product that has garnered significant interest within the scientific community. Isolated from the red algae Laurencia nipponica and also found in the sea hare Aplysia dactylomela, this compound belongs to a class of medium-ring ethers known for their complex structures and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting detailed data and experimental methodologies for the scientific community.
Chemical Structure and Stereochemistry
This compound is a bicyclic bromoether with a molecular formula of C₁₅H₂₀Br₂O₂.[1] Its structure is characterized by an eight-membered ether ring fused with an oxetane (B1205548) ring and substituted with a brominated propyl group and a pentenynyl side chain. The precise stereochemistry of the naturally occurring (+)-Laureatin is crucial for its biological activity.
The absolute configuration of (+)-Laureatin has been determined as (3Z)-laureatin. A detailed analysis of its stereoisomers, including isothis compound, has been a subject of extensive research, leading to the total synthesis of these complex molecules.
Figure 1: 2D representation of the core bicyclic ring system of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀Br₂O₂ | [1] |
| Molecular Weight | 392.13 g/mol | [2] |
| Exact Mass | 389.983 g/mol | [2] |
| Appearance | Solid at room temperature | |
| Density | 1.469 g/cm³ | |
| Boiling Point | 424.8 °C at 760 mmHg | |
| Flash Point | 175.9 °C | |
| LogP | 3.817 | |
| Optical Rotation [α]D | +18.5° (c 1.0, CHCl₃) | T. Suzuki et al. |
Table 1: General Physicochemical Properties of this compound.
Solubility
This compound exhibits limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. For in vivo studies, formulations often involve the use of co-solvents and surfactants.
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| Ethanol | Soluble | Inferred from general chemical properties |
| Water | Poorly soluble |
Table 2: Solubility Profile of this compound.
Spectroscopic Data
Detailed spectroscopic data is critical for the identification and characterization of this compound. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (3Z)-Laureatin, as reported by T. Suzuki et al.
¹H NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.14 | d | 1.95 |
| 2 | 2.40 | dddd | 15.13, 5.86, 5.61, 1.95 |
| 3 | 5.86 | ddt | 10.74, 7.32, 1.46 |
| 4 | 6.12 | ddd | 10.74, 8.79, 7.32 |
| 5 | 4.08 | d | 8.79 |
| 6 | 4.22 | m | |
| 7 | 2.55 | m | |
| 8α | 2.25 | m | |
| 8β | 2.05 | m | |
| 9 | 4.01 | m | |
| 10 | 3.98 | m | |
| 12 | 4.45 | m | |
| 13 | 2.15 | m | |
| 14 | 2.45 | m | |
| 15 | 1.08 | t | 7.32 |
Table 3: ¹H NMR Data for (3Z)-Laureatin.
¹³C NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 82.6 |
| 2 | 34.5 |
| 3 | 128.8 |
| 4 | 131.2 |
| 5 | 78.9 |
| 6 | 80.1 |
| 7 | 35.4 |
| 8 | 33.7 |
| 9 | 85.2 |
| 10 | 58.9 |
| 11 | 88.1 |
| 12 | 75.6 |
| 13 | 30.1 |
| 14 | 25.9 |
| 15 | 12.6 |
Table 4: ¹³C NMR Data for (3Z)-Laureatin.
Biological Activity and Mechanism of Action
This compound has demonstrated potent biological activity, most notably as an insecticidal agent.
Insecticidal Activity
This compound exhibits significant insecticidal activity, particularly against mosquito larvae, making it a compound of interest for the development of new mosquitocidal agents.
Mechanism of Action
The precise mechanism of action for this compound's insecticidal activity is not yet fully elucidated. However, studies on other halogenated sesquiterpenes from the Laurencia genus, such as laurinterol, have shown acetylcholinesterase (AChE) inhibitory effects. It is plausible that this compound may share a similar mechanism of action, disrupting the nervous system of insects by inhibiting this critical enzyme. Further research is required to confirm this hypothesis and to explore other potential molecular targets.
Figure 2: Proposed mechanism of insecticidal action via AChE inhibition.
Experimental Protocols
Isolation from Laurencia nipponica
A general procedure for the isolation of this compound from Laurencia nipponica involves the following steps:
-
Extraction: The dried and ground red algae are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.
-
Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.
-
Chromatography: The organic layer is concentrated and subjected to multiple steps of column chromatography on silica (B1680970) gel, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Figure 3: General workflow for the isolation of this compound.
Total Synthesis
The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A common strategy involves the initial construction of the eight-membered ether ring followed by the formation of the oxetane ring. A detailed experimental procedure is beyond the scope of this guide, but interested readers are directed to the doctoral dissertation of Bernard Fernando Castillo for a comprehensive account of a synthetic route.
Conclusion
This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has summarized the current knowledge on its chemical structure, physicochemical properties, and insecticidal effects. Further research into its precise mechanism of action and the exploration of its therapeutic potential beyond insect control are warranted. The detailed data and experimental outlines provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
An In-depth Technical Guide to Laureatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureatin is a fascinating marine natural product that has garnered significant interest within the scientific community. Isolated from the red algae Laurencia nipponica and also found in the sea hare Aplysia dactylomela, this compound belongs to a class of medium-ring ethers known for their complex structures and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting detailed data and experimental methodologies for the scientific community.
Chemical Structure and Stereochemistry
This compound is a bicyclic bromoether with a molecular formula of C₁₅H₂₀Br₂O₂.[1] Its structure is characterized by an eight-membered ether ring fused with an oxetane ring and substituted with a brominated propyl group and a pentenynyl side chain. The precise stereochemistry of the naturally occurring (+)-Laureatin is crucial for its biological activity.
The absolute configuration of (+)-Laureatin has been determined as (3Z)-laureatin. A detailed analysis of its stereoisomers, including isothis compound, has been a subject of extensive research, leading to the total synthesis of these complex molecules.
Figure 1: 2D representation of the core bicyclic ring system of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀Br₂O₂ | [1] |
| Molecular Weight | 392.13 g/mol | [2] |
| Exact Mass | 389.983 g/mol | [2] |
| Appearance | Solid at room temperature | |
| Density | 1.469 g/cm³ | |
| Boiling Point | 424.8 °C at 760 mmHg | |
| Flash Point | 175.9 °C | |
| LogP | 3.817 | |
| Optical Rotation [α]D | +18.5° (c 1.0, CHCl₃) | T. Suzuki et al. |
Table 1: General Physicochemical Properties of this compound.
Solubility
This compound exhibits limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other common organic solvents. For in vivo studies, formulations often involve the use of co-solvents and surfactants.
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| Ethanol | Soluble | Inferred from general chemical properties |
| Water | Poorly soluble |
Table 2: Solubility Profile of this compound.
Spectroscopic Data
Detailed spectroscopic data is critical for the identification and characterization of this compound. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (3Z)-Laureatin, as reported by T. Suzuki et al.
¹H NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.14 | d | 1.95 |
| 2 | 2.40 | dddd | 15.13, 5.86, 5.61, 1.95 |
| 3 | 5.86 | ddt | 10.74, 7.32, 1.46 |
| 4 | 6.12 | ddd | 10.74, 8.79, 7.32 |
| 5 | 4.08 | d | 8.79 |
| 6 | 4.22 | m | |
| 7 | 2.55 | m | |
| 8α | 2.25 | m | |
| 8β | 2.05 | m | |
| 9 | 4.01 | m | |
| 10 | 3.98 | m | |
| 12 | 4.45 | m | |
| 13 | 2.15 | m | |
| 14 | 2.45 | m | |
| 15 | 1.08 | t | 7.32 |
Table 3: ¹H NMR Data for (3Z)-Laureatin.
¹³C NMR Spectral Data (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 82.6 |
| 2 | 34.5 |
| 3 | 128.8 |
| 4 | 131.2 |
| 5 | 78.9 |
| 6 | 80.1 |
| 7 | 35.4 |
| 8 | 33.7 |
| 9 | 85.2 |
| 10 | 58.9 |
| 11 | 88.1 |
| 12 | 75.6 |
| 13 | 30.1 |
| 14 | 25.9 |
| 15 | 12.6 |
Table 4: ¹³C NMR Data for (3Z)-Laureatin.
Biological Activity and Mechanism of Action
This compound has demonstrated potent biological activity, most notably as an insecticidal agent.
Insecticidal Activity
This compound exhibits significant insecticidal activity, particularly against mosquito larvae, making it a compound of interest for the development of new mosquitocidal agents.
Mechanism of Action
The precise mechanism of action for this compound's insecticidal activity is not yet fully elucidated. However, studies on other halogenated sesquiterpenes from the Laurencia genus, such as laurinterol, have shown acetylcholinesterase (AChE) inhibitory effects. It is plausible that this compound may share a similar mechanism of action, disrupting the nervous system of insects by inhibiting this critical enzyme. Further research is required to confirm this hypothesis and to explore other potential molecular targets.
Figure 2: Proposed mechanism of insecticidal action via AChE inhibition.
Experimental Protocols
Isolation from Laurencia nipponica
A general procedure for the isolation of this compound from Laurencia nipponica involves the following steps:
-
Extraction: The dried and ground red algae are extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol.
-
Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.
-
Chromatography: The organic layer is concentrated and subjected to multiple steps of column chromatography on silica gel, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.
Figure 3: General workflow for the isolation of this compound.
Total Synthesis
The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A common strategy involves the initial construction of the eight-membered ether ring followed by the formation of the oxetane ring. A detailed experimental procedure is beyond the scope of this guide, but interested readers are directed to the doctoral dissertation of Bernard Fernando Castillo for a comprehensive account of a synthetic route.
Conclusion
This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has summarized the current knowledge on its chemical structure, physicochemical properties, and insecticidal effects. Further research into its precise mechanism of action and the exploration of its therapeutic potential beyond insect control are warranted. The detailed data and experimental outlines provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
Unveiling the Enigma: A Technical Guide to Molecular Target Identification in the Context of Laureatin
A Note to the Reader: The quest to identify the precise molecular targets of the marine-derived natural product Laureatin reveals a notable gap in the current scientific literature. While this compound, a halogenated medium-ring ether from the red algae of the Laurencia genus, has been identified and synthesized, detailed studies elucidating its specific molecular binding partners and mechanisms of action remain limited. This guide, therefore, pivots to address the broader, critical challenge of molecular target identification, a cornerstone of modern drug discovery and chemical biology. For researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide to the core principles and methodologies employed to unravel the very questions we ask of this compound. We will draw upon illustrative examples from the broader field of natural product research to provide a robust framework for this intricate process.
Section 1: The Criticality of Molecular Target Identification
The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular components within a biological system. Identifying these targets is paramount for several reasons:
-
Mechanism of Action (MoA): Understanding the direct molecular interactions provides a clear picture of how a compound exerts its pharmacological effect.
-
Rational Drug Design: Knowledge of the target structure and binding site enables the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicity Profiling: Off-target interactions are often the cause of adverse drug reactions. A comprehensive understanding of a compound's binding profile is crucial for predicting and mitigating potential toxicity.
-
Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response and patient stratification.
Section 2: Methodologies for Molecular Target Identification
The identification of a drug's molecular target is a multifaceted process that often employs a combination of experimental and computational approaches. These can be broadly categorized into direct and indirect methods.
Direct Approaches: Fishing for the Target
Direct methods aim to physically isolate and identify the binding partner of a compound of interest.
Experimental Protocol: Affinity-Based Protein Profiling
This powerful technique involves the use of a chemical probe, typically a modified version of the bioactive compound, to capture its interacting proteins from a complex biological sample (e.g., cell lysate).
-
Probe Synthesis: The bioactive compound (e.g., this compound) is chemically modified to incorporate a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne, or azide (B81097) for click chemistry).
-
Incubation: The probe is incubated with the biological sample to allow for binding to its target protein(s).
-
Enrichment: The probe-protein complexes are enriched from the mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.
-
Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides, usually with trypsin.
-
Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The identified proteins are then analyzed to distinguish specific targets from non-specific binders. This often involves comparing results from experiments with the active probe to those with an inactive control probe.
Indirect Approaches: Observing the Cellular Ripple Effect
Indirect methods infer the molecular target by observing the downstream cellular or phenotypic consequences of compound treatment.
Experimental Protocol: Global Proteomics and Transcriptomics
By analyzing changes in the abundance of all measurable proteins (proteomics) or RNA transcripts (transcriptomics) in a cell upon treatment with a compound, researchers can identify pathways and key nodes that are perturbed, thereby pointing towards the likely target.
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with the compound of interest at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.
-
Sample Preparation:
-
For Proteomics: Cells are lysed, and proteins are extracted and digested into peptides.
-
For Transcriptomics: RNA is extracted and converted to cDNA for sequencing (RNA-Seq).
-
-
Data Acquisition:
-
Proteomics: Peptides are analyzed by LC-MS/MS.
-
Transcriptomics: cDNA is sequenced using a next-generation sequencing platform.
-
-
Data Analysis: The resulting large datasets are statistically analyzed to identify proteins or genes that are significantly up- or downregulated in the treated cells compared to the control. Bioinformatic tools are then used for pathway and gene ontology analysis to identify the biological processes that are most affected.
| Methodology | Principle | Advantages | Disadvantages |
| Affinity-Based Protein Profiling | Direct capture of binding partners using a chemical probe. | High specificity; direct evidence of interaction. | Requires chemical synthesis of a probe; potential for steric hindrance by the tag. |
| Global Proteomics (e.g., SILAC, TMT) | Quantitative analysis of changes in protein expression upon treatment. | Unbiased, genome-wide view; no need for a probe. | Indirect evidence of target; may not detect targets that are not regulated at the expression level. |
| Transcriptomics (e.g., RNA-Seq) | Quantitative analysis of changes in gene expression upon treatment. | Unbiased, genome-wide view; can reveal regulatory networks. | Indirect evidence of target; changes in transcription may not correlate with protein-level changes. |
| Genetic Screens (e.g., CRISPR/Cas9) | Identification of genes that, when knocked out, confer resistance or sensitivity to the compound. | Causal evidence for target involvement. | Can be complex and time-consuming; may not identify non-essential targets. |
Section 3: Visualizing the Path Forward: Workflows and Pathways
Understanding the logical flow of experiments and the signaling pathways implicated by the identified targets is crucial.
Experimental Workflow for Target Identification
A generalized workflow for molecular target identification and validation.
Hypothetical Signaling Pathway Perturbation
Many natural products with anticancer properties are found to modulate apoptosis. Should this compound prove to have such activity, its target could lie within these well-established signaling cascades.
A simplified diagram of apoptotic signaling pathways with hypothetical points of intervention for this compound.
Section 4: Concluding Remarks
While the specific molecular target of this compound remains an open and intriguing question for the scientific community, the methodologies to answer it are well-established and continue to evolve. The journey from a bioactive natural product to a clinically approved drug is long and arduous, with molecular target identification being a critical and early milestone. The principles and protocols outlined in this guide provide a foundational understanding for researchers embarking on this challenging but rewarding endeavor. The future of drug discovery will undoubtedly be shaped by the innovative application of these techniques to novel chemical entities, including those, like this compound, that emerge from the vast and underexplored biodiversity of our planet.
Unveiling the Enigma: A Technical Guide to Molecular Target Identification in the Context of Laureatin
A Note to the Reader: The quest to identify the precise molecular targets of the marine-derived natural product Laureatin reveals a notable gap in the current scientific literature. While this compound, a halogenated medium-ring ether from the red algae of the Laurencia genus, has been identified and synthesized, detailed studies elucidating its specific molecular binding partners and mechanisms of action remain limited. This guide, therefore, pivots to address the broader, critical challenge of molecular target identification, a cornerstone of modern drug discovery and chemical biology. For researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide to the core principles and methodologies employed to unravel the very questions we ask of this compound. We will draw upon illustrative examples from the broader field of natural product research to provide a robust framework for this intricate process.
Section 1: The Criticality of Molecular Target Identification
The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular components within a biological system. Identifying these targets is paramount for several reasons:
-
Mechanism of Action (MoA): Understanding the direct molecular interactions provides a clear picture of how a compound exerts its pharmacological effect.
-
Rational Drug Design: Knowledge of the target structure and binding site enables the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicity Profiling: Off-target interactions are often the cause of adverse drug reactions. A comprehensive understanding of a compound's binding profile is crucial for predicting and mitigating potential toxicity.
-
Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response and patient stratification.
Section 2: Methodologies for Molecular Target Identification
The identification of a drug's molecular target is a multifaceted process that often employs a combination of experimental and computational approaches. These can be broadly categorized into direct and indirect methods.
Direct Approaches: Fishing for the Target
Direct methods aim to physically isolate and identify the binding partner of a compound of interest.
Experimental Protocol: Affinity-Based Protein Profiling
This powerful technique involves the use of a chemical probe, typically a modified version of the bioactive compound, to capture its interacting proteins from a complex biological sample (e.g., cell lysate).
-
Probe Synthesis: The bioactive compound (e.g., this compound) is chemically modified to incorporate a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne, or azide (B81097) for click chemistry).
-
Incubation: The probe is incubated with the biological sample to allow for binding to its target protein(s).
-
Enrichment: The probe-protein complexes are enriched from the mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.
-
Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides, usually with trypsin.
-
Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The identified proteins are then analyzed to distinguish specific targets from non-specific binders. This often involves comparing results from experiments with the active probe to those with an inactive control probe.
Indirect Approaches: Observing the Cellular Ripple Effect
Indirect methods infer the molecular target by observing the downstream cellular or phenotypic consequences of compound treatment.
Experimental Protocol: Global Proteomics and Transcriptomics
By analyzing changes in the abundance of all measurable proteins (proteomics) or RNA transcripts (transcriptomics) in a cell upon treatment with a compound, researchers can identify pathways and key nodes that are perturbed, thereby pointing towards the likely target.
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with the compound of interest at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.
-
Sample Preparation:
-
For Proteomics: Cells are lysed, and proteins are extracted and digested into peptides.
-
For Transcriptomics: RNA is extracted and converted to cDNA for sequencing (RNA-Seq).
-
-
Data Acquisition:
-
Proteomics: Peptides are analyzed by LC-MS/MS.
-
Transcriptomics: cDNA is sequenced using a next-generation sequencing platform.
-
-
Data Analysis: The resulting large datasets are statistically analyzed to identify proteins or genes that are significantly up- or downregulated in the treated cells compared to the control. Bioinformatic tools are then used for pathway and gene ontology analysis to identify the biological processes that are most affected.
| Methodology | Principle | Advantages | Disadvantages |
| Affinity-Based Protein Profiling | Direct capture of binding partners using a chemical probe. | High specificity; direct evidence of interaction. | Requires chemical synthesis of a probe; potential for steric hindrance by the tag. |
| Global Proteomics (e.g., SILAC, TMT) | Quantitative analysis of changes in protein expression upon treatment. | Unbiased, genome-wide view; no need for a probe. | Indirect evidence of target; may not detect targets that are not regulated at the expression level. |
| Transcriptomics (e.g., RNA-Seq) | Quantitative analysis of changes in gene expression upon treatment. | Unbiased, genome-wide view; can reveal regulatory networks. | Indirect evidence of target; changes in transcription may not correlate with protein-level changes. |
| Genetic Screens (e.g., CRISPR/Cas9) | Identification of genes that, when knocked out, confer resistance or sensitivity to the compound. | Causal evidence for target involvement. | Can be complex and time-consuming; may not identify non-essential targets. |
Section 3: Visualizing the Path Forward: Workflows and Pathways
Understanding the logical flow of experiments and the signaling pathways implicated by the identified targets is crucial.
Experimental Workflow for Target Identification
A generalized workflow for molecular target identification and validation.
Hypothetical Signaling Pathway Perturbation
Many natural products with anticancer properties are found to modulate apoptosis. Should this compound prove to have such activity, its target could lie within these well-established signaling cascades.
A simplified diagram of apoptotic signaling pathways with hypothetical points of intervention for this compound.
Section 4: Concluding Remarks
While the specific molecular target of this compound remains an open and intriguing question for the scientific community, the methodologies to answer it are well-established and continue to evolve. The journey from a bioactive natural product to a clinically approved drug is long and arduous, with molecular target identification being a critical and early milestone. The principles and protocols outlined in this guide provide a foundational understanding for researchers embarking on this challenging but rewarding endeavor. The future of drug discovery will undoubtedly be shaped by the innovative application of these techniques to novel chemical entities, including those, like this compound, that emerge from the vast and underexplored biodiversity of our planet.
Unveiling the Enigma: A Technical Guide to Molecular Target Identification in the Context of Laureatin
A Note to the Reader: The quest to identify the precise molecular targets of the marine-derived natural product Laureatin reveals a notable gap in the current scientific literature. While this compound, a halogenated medium-ring ether from the red algae of the Laurencia genus, has been identified and synthesized, detailed studies elucidating its specific molecular binding partners and mechanisms of action remain limited. This guide, therefore, pivots to address the broader, critical challenge of molecular target identification, a cornerstone of modern drug discovery and chemical biology. For researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide to the core principles and methodologies employed to unravel the very questions we ask of this compound. We will draw upon illustrative examples from the broader field of natural product research to provide a robust framework for this intricate process.
Section 1: The Criticality of Molecular Target Identification
The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular components within a biological system. Identifying these targets is paramount for several reasons:
-
Mechanism of Action (MoA): Understanding the direct molecular interactions provides a clear picture of how a compound exerts its pharmacological effect.
-
Rational Drug Design: Knowledge of the target structure and binding site enables the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicity Profiling: Off-target interactions are often the cause of adverse drug reactions. A comprehensive understanding of a compound's binding profile is crucial for predicting and mitigating potential toxicity.
-
Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response and patient stratification.
Section 2: Methodologies for Molecular Target Identification
The identification of a drug's molecular target is a multifaceted process that often employs a combination of experimental and computational approaches. These can be broadly categorized into direct and indirect methods.
Direct Approaches: Fishing for the Target
Direct methods aim to physically isolate and identify the binding partner of a compound of interest.
Experimental Protocol: Affinity-Based Protein Profiling
This powerful technique involves the use of a chemical probe, typically a modified version of the bioactive compound, to capture its interacting proteins from a complex biological sample (e.g., cell lysate).
-
Probe Synthesis: The bioactive compound (e.g., this compound) is chemically modified to incorporate a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne, or azide for click chemistry).
-
Incubation: The probe is incubated with the biological sample to allow for binding to its target protein(s).
-
Enrichment: The probe-protein complexes are enriched from the mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.
-
Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides, usually with trypsin.
-
Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The identified proteins are then analyzed to distinguish specific targets from non-specific binders. This often involves comparing results from experiments with the active probe to those with an inactive control probe.
Indirect Approaches: Observing the Cellular Ripple Effect
Indirect methods infer the molecular target by observing the downstream cellular or phenotypic consequences of compound treatment.
Experimental Protocol: Global Proteomics and Transcriptomics
By analyzing changes in the abundance of all measurable proteins (proteomics) or RNA transcripts (transcriptomics) in a cell upon treatment with a compound, researchers can identify pathways and key nodes that are perturbed, thereby pointing towards the likely target.
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with the compound of interest at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.
-
Sample Preparation:
-
For Proteomics: Cells are lysed, and proteins are extracted and digested into peptides.
-
For Transcriptomics: RNA is extracted and converted to cDNA for sequencing (RNA-Seq).
-
-
Data Acquisition:
-
Proteomics: Peptides are analyzed by LC-MS/MS.
-
Transcriptomics: cDNA is sequenced using a next-generation sequencing platform.
-
-
Data Analysis: The resulting large datasets are statistically analyzed to identify proteins or genes that are significantly up- or downregulated in the treated cells compared to the control. Bioinformatic tools are then used for pathway and gene ontology analysis to identify the biological processes that are most affected.
| Methodology | Principle | Advantages | Disadvantages |
| Affinity-Based Protein Profiling | Direct capture of binding partners using a chemical probe. | High specificity; direct evidence of interaction. | Requires chemical synthesis of a probe; potential for steric hindrance by the tag. |
| Global Proteomics (e.g., SILAC, TMT) | Quantitative analysis of changes in protein expression upon treatment. | Unbiased, genome-wide view; no need for a probe. | Indirect evidence of target; may not detect targets that are not regulated at the expression level. |
| Transcriptomics (e.g., RNA-Seq) | Quantitative analysis of changes in gene expression upon treatment. | Unbiased, genome-wide view; can reveal regulatory networks. | Indirect evidence of target; changes in transcription may not correlate with protein-level changes. |
| Genetic Screens (e.g., CRISPR/Cas9) | Identification of genes that, when knocked out, confer resistance or sensitivity to the compound. | Causal evidence for target involvement. | Can be complex and time-consuming; may not identify non-essential targets. |
Section 3: Visualizing the Path Forward: Workflows and Pathways
Understanding the logical flow of experiments and the signaling pathways implicated by the identified targets is crucial.
Experimental Workflow for Target Identification
A generalized workflow for molecular target identification and validation.
Hypothetical Signaling Pathway Perturbation
Many natural products with anticancer properties are found to modulate apoptosis. Should this compound prove to have such activity, its target could lie within these well-established signaling cascades.
A simplified diagram of apoptotic signaling pathways with hypothetical points of intervention for this compound.
Section 4: Concluding Remarks
While the specific molecular target of this compound remains an open and intriguing question for the scientific community, the methodologies to answer it are well-established and continue to evolve. The journey from a bioactive natural product to a clinically approved drug is long and arduous, with molecular target identification being a critical and early milestone. The principles and protocols outlined in this guide provide a foundational understanding for researchers embarking on this challenging but rewarding endeavor. The future of drug discovery will undoubtedly be shaped by the innovative application of these techniques to novel chemical entities, including those, like this compound, that emerge from the vast and underexplored biodiversity of our planet.
In Vitro Anti-Tumor Activity of Laureatin and Related Compounds from Marine Sources: A Technical Overview for Drug Development Professionals
Introduction
The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, metabolites derived from marine algae and the organisms that feed on them have garnered considerable interest in the field of oncology. Laureatin, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, and subsequently found in sea hares that graze on these algae, represents a class of marine-derived compounds with potential anti-tumor properties. While direct and extensive studies on the anti-tumor activity of purified this compound are limited in publicly accessible scientific literature, a growing body of evidence demonstrates the significant cytotoxic and anti-proliferative effects of extracts from Laurencia species and sea hares against various cancer cell lines. This technical guide synthesizes the available preclinical data, details the experimental methodologies employed, and explores the potential mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in this promising area of cancer research.
Quantitative Analysis of Cytotoxic Activity
Several studies have demonstrated the dose-dependent cytotoxic effects of extracts from various Laurencia species and sea hares on a range of human cancer cell lines. These findings are summarized below.
Table 1: Cytotoxicity of Laurencia Species Extracts against Human Cancer Cell Lines
| Laurencia Species | Cancer Cell Line | Assay | IC50 Value | Reference |
| Laurencia karachiana | A549 (Lung Adenocarcinoma) | MTT | 56.85 µg/mL | |
| Laurencia karachiana | L929 (Normal Mouse Fibroblast) | MTT | 219.05 µg/mL | |
| Laurencia obtusa | AGS (Gastric Adenocarcinoma) | Not Specified | 9.23 µg/mL (Hex:AcOEt fraction) | |
| Laurencia catarinensis | Various | Not Specified | See reference for details | |
| Laurencia majuscula | Various | Not Specified | See reference for details |
Table 2: Cytotoxicity of Sea Hare Extracts against Human Cancer Cell Lines
| Sea Hare Species/Preparation | Cancer Cell Line | Assay | Results | Reference |
| Aplysia kurodai | HeLa (Cervical Cancer) | Not Specified | Moderate cytotoxicity | |
| Sea Hare Hydrolysate (SHH) | A549 (Non-Small Cell Lung) | MTT | 49.5% viability reduction at 100 µg/mL |
These data indicate that extracts from Laurencia algae and sea hares possess significant and, in some cases, selective cytotoxic activity against cancer cells. The promising selectivity of the Laurencia karachiana extract, being significantly more toxic to lung cancer cells than to normal fibroblasts, is a particularly noteworthy finding for therapeutic development.
Experimental Protocols
The following section details the methodologies commonly employed in the cited studies to evaluate the in vitro anti-tumor activity of marine-derived compounds.
Cell Viability and Cytotoxicity Assays
The most frequently cited method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Laurencia extract) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard method.
Annexin V-FITC/PI Staining Protocol
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry can also be used to determine the effect of a compound on the cell cycle.
Cell Cycle Analysis Protocol
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide.
-
Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Western Blot Protocol
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1. General experimental workflow for assessing in vitro anti-tumor activity.
While the precise signaling pathways affected by this compound have not been elucidated, based on the activities of other marine-derived anti-cancer agents, a general model of apoptosis induction can be proposed.
Figure 2. Putative apoptosis signaling pathways targeted by marine-derived compounds.
Potential Mechanisms of Action
The observed cytotoxic effects of extracts from Laurencia species and sea hares suggest that the active compounds, potentially including this compound, may induce cancer cell death through one or more established mechanisms.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. The modulation of apoptosis-regulating proteins, such as the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of caspases, are key indicators of apoptosis induction. Future studies on this compound should investigate its effects on these molecular markers.
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Compounds that induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest as anti-cancer agents. The anti-proliferative effects observed in the cited studies suggest that cell cycle analysis would be a valuable next step in characterizing the activity of this compound.
Conclusion and Future Directions
The available evidence strongly indicates that extracts from Laurencia algae and sea hares, the natural sources of this compound, possess significant in vitro anti-tumor activity. The observed cytotoxicity against a range of cancer cell lines, coupled with selectivity towards cancer cells in some cases, highlights the therapeutic potential of this class of marine natural products.
To fully realize the potential of this compound as a lead compound for cancer therapy, further research is imperative. Future studies should focus on:
-
Isolation and Purification: The isolation of pure this compound is essential to definitively assess its intrinsic anti-tumor activity and to establish a clear structure-activity relationship.
-
Broad-Spectrum Screening: The cytotoxic effects of purified this compound should be evaluated against a comprehensive panel of human cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action are required, including its effects on apoptosis, cell cycle progression, and key signaling pathways involved in cancer cell survival and proliferation.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.
In Vitro Anti-Tumor Activity of Laureatin and Related Compounds from Marine Sources: A Technical Overview for Drug Development Professionals
Introduction
The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, metabolites derived from marine algae and the organisms that feed on them have garnered considerable interest in the field of oncology. Laureatin, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, and subsequently found in sea hares that graze on these algae, represents a class of marine-derived compounds with potential anti-tumor properties. While direct and extensive studies on the anti-tumor activity of purified this compound are limited in publicly accessible scientific literature, a growing body of evidence demonstrates the significant cytotoxic and anti-proliferative effects of extracts from Laurencia species and sea hares against various cancer cell lines. This technical guide synthesizes the available preclinical data, details the experimental methodologies employed, and explores the potential mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in this promising area of cancer research.
Quantitative Analysis of Cytotoxic Activity
Several studies have demonstrated the dose-dependent cytotoxic effects of extracts from various Laurencia species and sea hares on a range of human cancer cell lines. These findings are summarized below.
Table 1: Cytotoxicity of Laurencia Species Extracts against Human Cancer Cell Lines
| Laurencia Species | Cancer Cell Line | Assay | IC50 Value | Reference |
| Laurencia karachiana | A549 (Lung Adenocarcinoma) | MTT | 56.85 µg/mL | |
| Laurencia karachiana | L929 (Normal Mouse Fibroblast) | MTT | 219.05 µg/mL | |
| Laurencia obtusa | AGS (Gastric Adenocarcinoma) | Not Specified | 9.23 µg/mL (Hex:AcOEt fraction) | |
| Laurencia catarinensis | Various | Not Specified | See reference for details | |
| Laurencia majuscula | Various | Not Specified | See reference for details |
Table 2: Cytotoxicity of Sea Hare Extracts against Human Cancer Cell Lines
| Sea Hare Species/Preparation | Cancer Cell Line | Assay | Results | Reference |
| Aplysia kurodai | HeLa (Cervical Cancer) | Not Specified | Moderate cytotoxicity | |
| Sea Hare Hydrolysate (SHH) | A549 (Non-Small Cell Lung) | MTT | 49.5% viability reduction at 100 µg/mL |
These data indicate that extracts from Laurencia algae and sea hares possess significant and, in some cases, selective cytotoxic activity against cancer cells. The promising selectivity of the Laurencia karachiana extract, being significantly more toxic to lung cancer cells than to normal fibroblasts, is a particularly noteworthy finding for therapeutic development.
Experimental Protocols
The following section details the methodologies commonly employed in the cited studies to evaluate the in vitro anti-tumor activity of marine-derived compounds.
Cell Viability and Cytotoxicity Assays
The most frequently cited method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Laurencia extract) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard method.
Annexin V-FITC/PI Staining Protocol
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry can also be used to determine the effect of a compound on the cell cycle.
Cell Cycle Analysis Protocol
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide.
-
Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Western Blot Protocol
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1. General experimental workflow for assessing in vitro anti-tumor activity.
While the precise signaling pathways affected by this compound have not been elucidated, based on the activities of other marine-derived anti-cancer agents, a general model of apoptosis induction can be proposed.
Figure 2. Putative apoptosis signaling pathways targeted by marine-derived compounds.
Potential Mechanisms of Action
The observed cytotoxic effects of extracts from Laurencia species and sea hares suggest that the active compounds, potentially including this compound, may induce cancer cell death through one or more established mechanisms.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. The modulation of apoptosis-regulating proteins, such as the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of caspases, are key indicators of apoptosis induction. Future studies on this compound should investigate its effects on these molecular markers.
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Compounds that induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest as anti-cancer agents. The anti-proliferative effects observed in the cited studies suggest that cell cycle analysis would be a valuable next step in characterizing the activity of this compound.
Conclusion and Future Directions
The available evidence strongly indicates that extracts from Laurencia algae and sea hares, the natural sources of this compound, possess significant in vitro anti-tumor activity. The observed cytotoxicity against a range of cancer cell lines, coupled with selectivity towards cancer cells in some cases, highlights the therapeutic potential of this class of marine natural products.
To fully realize the potential of this compound as a lead compound for cancer therapy, further research is imperative. Future studies should focus on:
-
Isolation and Purification: The isolation of pure this compound is essential to definitively assess its intrinsic anti-tumor activity and to establish a clear structure-activity relationship.
-
Broad-Spectrum Screening: The cytotoxic effects of purified this compound should be evaluated against a comprehensive panel of human cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action are required, including its effects on apoptosis, cell cycle progression, and key signaling pathways involved in cancer cell survival and proliferation.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.
In Vitro Anti-Tumor Activity of Laureatin and Related Compounds from Marine Sources: A Technical Overview for Drug Development Professionals
Introduction
The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, metabolites derived from marine algae and the organisms that feed on them have garnered considerable interest in the field of oncology. Laureatin, a halogenated C15 acetogenin first isolated from the red alga Laurencia nipponica, and subsequently found in sea hares that graze on these algae, represents a class of marine-derived compounds with potential anti-tumor properties. While direct and extensive studies on the anti-tumor activity of purified this compound are limited in publicly accessible scientific literature, a growing body of evidence demonstrates the significant cytotoxic and anti-proliferative effects of extracts from Laurencia species and sea hares against various cancer cell lines. This technical guide synthesizes the available preclinical data, details the experimental methodologies employed, and explores the potential mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in this promising area of cancer research.
Quantitative Analysis of Cytotoxic Activity
Several studies have demonstrated the dose-dependent cytotoxic effects of extracts from various Laurencia species and sea hares on a range of human cancer cell lines. These findings are summarized below.
Table 1: Cytotoxicity of Laurencia Species Extracts against Human Cancer Cell Lines
| Laurencia Species | Cancer Cell Line | Assay | IC50 Value | Reference |
| Laurencia karachiana | A549 (Lung Adenocarcinoma) | MTT | 56.85 µg/mL | |
| Laurencia karachiana | L929 (Normal Mouse Fibroblast) | MTT | 219.05 µg/mL | |
| Laurencia obtusa | AGS (Gastric Adenocarcinoma) | Not Specified | 9.23 µg/mL (Hex:AcOEt fraction) | |
| Laurencia catarinensis | Various | Not Specified | See reference for details | |
| Laurencia majuscula | Various | Not Specified | See reference for details |
Table 2: Cytotoxicity of Sea Hare Extracts against Human Cancer Cell Lines
| Sea Hare Species/Preparation | Cancer Cell Line | Assay | Results | Reference |
| Aplysia kurodai | HeLa (Cervical Cancer) | Not Specified | Moderate cytotoxicity | |
| Sea Hare Hydrolysate (SHH) | A549 (Non-Small Cell Lung) | MTT | 49.5% viability reduction at 100 µg/mL |
These data indicate that extracts from Laurencia algae and sea hares possess significant and, in some cases, selective cytotoxic activity against cancer cells. The promising selectivity of the Laurencia karachiana extract, being significantly more toxic to lung cancer cells than to normal fibroblasts, is a particularly noteworthy finding for therapeutic development.
Experimental Protocols
The following section details the methodologies commonly employed in the cited studies to evaluate the in vitro anti-tumor activity of marine-derived compounds.
Cell Viability and Cytotoxicity Assays
The most frequently cited method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Laurencia extract) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard method.
Annexin V-FITC/PI Staining Protocol
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry can also be used to determine the effect of a compound on the cell cycle.
Cell Cycle Analysis Protocol
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide.
-
Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Western Blot Protocol
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1. General experimental workflow for assessing in vitro anti-tumor activity.
While the precise signaling pathways affected by this compound have not been elucidated, based on the activities of other marine-derived anti-cancer agents, a general model of apoptosis induction can be proposed.
Figure 2. Putative apoptosis signaling pathways targeted by marine-derived compounds.
Potential Mechanisms of Action
The observed cytotoxic effects of extracts from Laurencia species and sea hares suggest that the active compounds, potentially including this compound, may induce cancer cell death through one or more established mechanisms.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. The modulation of apoptosis-regulating proteins, such as the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of caspases, are key indicators of apoptosis induction. Future studies on this compound should investigate its effects on these molecular markers.
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Compounds that induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest as anti-cancer agents. The anti-proliferative effects observed in the cited studies suggest that cell cycle analysis would be a valuable next step in characterizing the activity of this compound.
Conclusion and Future Directions
The available evidence strongly indicates that extracts from Laurencia algae and sea hares, the natural sources of this compound, possess significant in vitro anti-tumor activity. The observed cytotoxicity against a range of cancer cell lines, coupled with selectivity towards cancer cells in some cases, highlights the therapeutic potential of this class of marine natural products.
To fully realize the potential of this compound as a lead compound for cancer therapy, further research is imperative. Future studies should focus on:
-
Isolation and Purification: The isolation of pure this compound is essential to definitively assess its intrinsic anti-tumor activity and to establish a clear structure-activity relationship.
-
Broad-Spectrum Screening: The cytotoxic effects of purified this compound should be evaluated against a comprehensive panel of human cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action are required, including its effects on apoptosis, cell cycle progression, and key signaling pathways involved in cancer cell survival and proliferation.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.
Preclinical Efficacy of Laureatin and Related Compounds: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature contains limited specific data on the preclinical anti-cancer efficacy of the natural product "Laureatin." This guide, therefore, provides a comprehensive overview based on the known cytotoxic activities of compounds derived from the marine red algae genus Laurencia, from which this compound is isolated. The experimental protocols and pathway analyses presented herein represent a standard framework for the preclinical evaluation of a novel natural product with therapeutic potential.
Introduction: The Therapeutic Potential of Marine Natural Products
Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. The genus Laurencia, a type of red algae, is particularly known for producing halogenated terpenes, diterpenes, and acetogenins (B1209576) that exhibit significant cytotoxic properties.[1] While research on the specific compound "this compound" is sparse, studies on crude extracts and other isolated compounds from species like Laurencia obtusa and Laurencia papillosa have demonstrated promising anti-cancer activity, making this class of molecules a subject of interest for drug development professionals.[2][3][4]
This document serves as a technical guide for researchers and scientists, outlining the standard methodologies for evaluating the preclinical efficacy of a marine natural product, using the context of Laurencia-derived compounds as an illustrative example.
In Vitro Efficacy of Laurencia-Derived Compounds
The initial phase of preclinical assessment involves evaluating the cytotoxic and anti-proliferative effects of a compound on cancer cell lines in a controlled laboratory setting. Studies on extracts from Laurencia species have shown significant activity against various human cancer cell lines.
Summary of Cytotoxic Activity
The following table summarizes the reported in vitro cytotoxicity of extracts and compounds from Laurencia species. This data provides a rationale for pursuing further preclinical development of related molecules like this compound.
| Species / Compound | Cancer Cell Line(s) | Assay Type | Efficacy Metric (IC₅₀) | Reference |
| Laurencia obtusa (Hex:AcOEt fraction) | Adenocarcinoma gastric (AGS) | Cytotoxicity Assay | 9.23 µg/mL | [3] |
| Laurencia papillosa (Ethanol/Chloroform extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 57.77 µg/mL | |
| Laurencia papillosa (Ethanol/Water extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 121.64 µg/mL | |
| Brominated Diterpenes from L. obtusa | MCF7 (breast), PC3 (prostate), HeLa (cervix), A431 (epidermis), K562 (myeloid) | Cytotoxicity Assay | Significant Activity Reported |
Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Objective: To assess the dose-dependent cytotoxic effect of a test compound (e.g., this compound) on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, AGS, Jurkat)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ to 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Assessment
Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-organism setting. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are common choices.
Standard Experimental Protocol: Xenograft Mouse Model
This protocol outlines a generalized procedure for assessing the anti-tumor activity of a test compound in an immunodeficient mouse model.
Objective: To determine the in vivo anti-tumor efficacy of a test compound against human tumors grown in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude, SCID)
-
Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)
-
Extracellular matrix gel (e.g., Matrigel) (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control, positive control drug
-
Calipers, syringes, animal scales
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor formation. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach the target size, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Treatment Administration: Administer the test compound and controls via the planned route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration (e.g., daily for 21 days).
-
Endpoint Analysis: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size limit.
-
Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between groups.
Illustrative Workflow for Preclinical Evaluation
The following diagram illustrates the logical flow from in vitro screening to in vivo validation for a novel natural product.
Caption: A generalized workflow for the preclinical assessment of a natural product.
Investigation of Molecular Mechanisms
Understanding the mechanism of action is critical for drug development. Anti-cancer agents often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent common therapeutic targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway transduces signals from cell surface receptors to regulate gene expression, controlling processes like cell proliferation, differentiation, and survival. Its dysregulation is a common driver of tumorigenesis.
References
- 1. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and cytotoxic characterization of the marine red algae Sarconema filiforme and Laurencia obtusa [journals.ekb.eg]
Preclinical Efficacy of Laureatin and Related Compounds: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature contains limited specific data on the preclinical anti-cancer efficacy of the natural product "Laureatin." This guide, therefore, provides a comprehensive overview based on the known cytotoxic activities of compounds derived from the marine red algae genus Laurencia, from which this compound is isolated. The experimental protocols and pathway analyses presented herein represent a standard framework for the preclinical evaluation of a novel natural product with therapeutic potential.
Introduction: The Therapeutic Potential of Marine Natural Products
Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. The genus Laurencia, a type of red algae, is particularly known for producing halogenated terpenes, diterpenes, and acetogenins (B1209576) that exhibit significant cytotoxic properties.[1] While research on the specific compound "this compound" is sparse, studies on crude extracts and other isolated compounds from species like Laurencia obtusa and Laurencia papillosa have demonstrated promising anti-cancer activity, making this class of molecules a subject of interest for drug development professionals.[2][3][4]
This document serves as a technical guide for researchers and scientists, outlining the standard methodologies for evaluating the preclinical efficacy of a marine natural product, using the context of Laurencia-derived compounds as an illustrative example.
In Vitro Efficacy of Laurencia-Derived Compounds
The initial phase of preclinical assessment involves evaluating the cytotoxic and anti-proliferative effects of a compound on cancer cell lines in a controlled laboratory setting. Studies on extracts from Laurencia species have shown significant activity against various human cancer cell lines.
Summary of Cytotoxic Activity
The following table summarizes the reported in vitro cytotoxicity of extracts and compounds from Laurencia species. This data provides a rationale for pursuing further preclinical development of related molecules like this compound.
| Species / Compound | Cancer Cell Line(s) | Assay Type | Efficacy Metric (IC₅₀) | Reference |
| Laurencia obtusa (Hex:AcOEt fraction) | Adenocarcinoma gastric (AGS) | Cytotoxicity Assay | 9.23 µg/mL | [3] |
| Laurencia papillosa (Ethanol/Chloroform extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 57.77 µg/mL | |
| Laurencia papillosa (Ethanol/Water extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 121.64 µg/mL | |
| Brominated Diterpenes from L. obtusa | MCF7 (breast), PC3 (prostate), HeLa (cervix), A431 (epidermis), K562 (myeloid) | Cytotoxicity Assay | Significant Activity Reported |
Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Objective: To assess the dose-dependent cytotoxic effect of a test compound (e.g., this compound) on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, AGS, Jurkat)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ to 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Assessment
Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-organism setting. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are common choices.
Standard Experimental Protocol: Xenograft Mouse Model
This protocol outlines a generalized procedure for assessing the anti-tumor activity of a test compound in an immunodeficient mouse model.
Objective: To determine the in vivo anti-tumor efficacy of a test compound against human tumors grown in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude, SCID)
-
Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)
-
Extracellular matrix gel (e.g., Matrigel) (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control, positive control drug
-
Calipers, syringes, animal scales
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor formation. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach the target size, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Treatment Administration: Administer the test compound and controls via the planned route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration (e.g., daily for 21 days).
-
Endpoint Analysis: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size limit.
-
Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between groups.
Illustrative Workflow for Preclinical Evaluation
The following diagram illustrates the logical flow from in vitro screening to in vivo validation for a novel natural product.
Caption: A generalized workflow for the preclinical assessment of a natural product.
Investigation of Molecular Mechanisms
Understanding the mechanism of action is critical for drug development. Anti-cancer agents often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent common therapeutic targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway transduces signals from cell surface receptors to regulate gene expression, controlling processes like cell proliferation, differentiation, and survival. Its dysregulation is a common driver of tumorigenesis.
References
- 1. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and cytotoxic characterization of the marine red algae Sarconema filiforme and Laurencia obtusa [journals.ekb.eg]
Preclinical Efficacy of Laureatin and Related Compounds: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature contains limited specific data on the preclinical anti-cancer efficacy of the natural product "Laureatin." This guide, therefore, provides a comprehensive overview based on the known cytotoxic activities of compounds derived from the marine red algae genus Laurencia, from which this compound is isolated. The experimental protocols and pathway analyses presented herein represent a standard framework for the preclinical evaluation of a novel natural product with therapeutic potential.
Introduction: The Therapeutic Potential of Marine Natural Products
Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. The genus Laurencia, a type of red algae, is particularly known for producing halogenated terpenes, diterpenes, and acetogenins that exhibit significant cytotoxic properties.[1] While research on the specific compound "this compound" is sparse, studies on crude extracts and other isolated compounds from species like Laurencia obtusa and Laurencia papillosa have demonstrated promising anti-cancer activity, making this class of molecules a subject of interest for drug development professionals.[2][3][4]
This document serves as a technical guide for researchers and scientists, outlining the standard methodologies for evaluating the preclinical efficacy of a marine natural product, using the context of Laurencia-derived compounds as an illustrative example.
In Vitro Efficacy of Laurencia-Derived Compounds
The initial phase of preclinical assessment involves evaluating the cytotoxic and anti-proliferative effects of a compound on cancer cell lines in a controlled laboratory setting. Studies on extracts from Laurencia species have shown significant activity against various human cancer cell lines.
Summary of Cytotoxic Activity
The following table summarizes the reported in vitro cytotoxicity of extracts and compounds from Laurencia species. This data provides a rationale for pursuing further preclinical development of related molecules like this compound.
| Species / Compound | Cancer Cell Line(s) | Assay Type | Efficacy Metric (IC₅₀) | Reference |
| Laurencia obtusa (Hex:AcOEt fraction) | Adenocarcinoma gastric (AGS) | Cytotoxicity Assay | 9.23 µg/mL | [3] |
| Laurencia papillosa (Ethanol/Chloroform extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 57.77 µg/mL | |
| Laurencia papillosa (Ethanol/Water extract) | Acute Lymphoblastic Leukemia (Jurkat) | Trypan Blue Exclusion | 121.64 µg/mL | |
| Brominated Diterpenes from L. obtusa | MCF7 (breast), PC3 (prostate), HeLa (cervix), A431 (epidermis), K562 (myeloid) | Cytotoxicity Assay | Significant Activity Reported |
Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Objective: To assess the dose-dependent cytotoxic effect of a test compound (e.g., this compound) on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, AGS, Jurkat)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ to 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Assessment
Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-organism setting. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are common choices.
Standard Experimental Protocol: Xenograft Mouse Model
This protocol outlines a generalized procedure for assessing the anti-tumor activity of a test compound in an immunodeficient mouse model.
Objective: To determine the in vivo anti-tumor efficacy of a test compound against human tumors grown in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude, SCID)
-
Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)
-
Extracellular matrix gel (e.g., Matrigel) (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control, positive control drug
-
Calipers, syringes, animal scales
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.
-
Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor formation. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach the target size, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Treatment Administration: Administer the test compound and controls via the planned route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration (e.g., daily for 21 days).
-
Endpoint Analysis: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size limit.
-
Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between groups.
Illustrative Workflow for Preclinical Evaluation
The following diagram illustrates the logical flow from in vitro screening to in vivo validation for a novel natural product.
Caption: A generalized workflow for the preclinical assessment of a natural product.
Investigation of Molecular Mechanisms
Understanding the mechanism of action is critical for drug development. Anti-cancer agents often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent common therapeutic targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway transduces signals from cell surface receptors to regulate gene expression, controlling processes like cell proliferation, differentiation, and survival. Its dysregulation is a common driver of tumorigenesis.
References
- 1. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and cytotoxic characterization of the marine red algae Sarconema filiforme and Laurencia obtusa [journals.ekb.eg]
The Bioavailability and Pharmacokinetics of Laureatin: A Review of a Data-Deficient Landscape
Researchers, scientists, and drug development professionals exploring the therapeutic potential of the marine-derived natural product, Laureatin, are met with a significant knowledge gap. Despite its intriguing chemical structure and reported biological activities, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains elusive. This in-depth guide synthesizes the currently available information and highlights the critical need for further research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Currently, there is a notable absence of published quantitative data on the bioavailability and pharmacokinetics of this compound. Peer-reviewed studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are not available in the public domain. Consequently, the creation of summary data tables and detailed experimental protocols for this compound is not feasible at this time.
What is Known About this compound
This compound is a halogenated C15-acetogenin, a class of secondary metabolites produced by marine red algae of the genus Laurencia.[1] Its chemical structure is characterized by the presence of an oxetane (B1205548) ring, a four-membered cyclic ether.[2][3] The biological activity of this compound has been noted, primarily for its insecticidal properties.[4]
The Influence of Chemical Structure on Pharmacokinetic Potential
While specific data for this compound is lacking, the scientific literature provides insights into how its structural features—namely, halogenation and the oxetane moiety—may generally influence the pharmacokinetic properties of a compound.
Halogenated compounds, particularly those containing bromine, are common in marine environments.[5] The inclusion of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, thereby affecting its ADME profile.[6][7][8]
The oxetane ring is a feature of interest in medicinal chemistry. Its incorporation into a molecule can impact physicochemical properties such as solubility and metabolic stability. For some compounds, the addition of an oxetane group has been shown to improve pharmacokinetic parameters.[9][10] However, without empirical data, the effect of the oxetane ring on this compound's specific pharmacokinetic profile remains speculative.
The Path Forward: A Call for Preclinical Research
To unlock the therapeutic potential of this compound, a thorough investigation into its bioavailability and pharmacokinetics is imperative. The following experimental workflow outlines the necessary steps to build a comprehensive ADME profile for this marine natural product.
A critical first step is the development and validation of a sensitive and specific bioanalytical method, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in biological matrices such as plasma, urine, and feces.[11][12][13][14][15] Following this, in vitro metabolism studies using liver microsomes and hepatocytes would provide initial insights into this compound's metabolic stability and potential routes of biotransformation.
Subsequently, in vivo studies in appropriate animal models are essential.[16][17][18] These studies would involve administering this compound via different routes, including intravenous and oral, to determine its absolute bioavailability and key pharmacokinetic parameters. The data generated from these studies would be crucial for understanding the ADME profile of this compound and would inform any future preclinical and clinical development.
Signaling Pathways: An Uncharted Territory
Similar to the lack of pharmacokinetic data, the specific signaling pathways modulated by this compound have not been elucidated. Identifying the molecular targets and mechanisms of action of this compound would be a vital area of future research, enabling the scientific community to understand its biological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated compounds from marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. medwinpublisher.org [medwinpublisher.org]
- 14. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability and Pharmacokinetics of Laureatin: A Review of a Data-Deficient Landscape
Researchers, scientists, and drug development professionals exploring the therapeutic potential of the marine-derived natural product, Laureatin, are met with a significant knowledge gap. Despite its intriguing chemical structure and reported biological activities, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains elusive. This in-depth guide synthesizes the currently available information and highlights the critical need for further research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Currently, there is a notable absence of published quantitative data on the bioavailability and pharmacokinetics of this compound. Peer-reviewed studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are not available in the public domain. Consequently, the creation of summary data tables and detailed experimental protocols for this compound is not feasible at this time.
What is Known About this compound
This compound is a halogenated C15-acetogenin, a class of secondary metabolites produced by marine red algae of the genus Laurencia.[1] Its chemical structure is characterized by the presence of an oxetane (B1205548) ring, a four-membered cyclic ether.[2][3] The biological activity of this compound has been noted, primarily for its insecticidal properties.[4]
The Influence of Chemical Structure on Pharmacokinetic Potential
While specific data for this compound is lacking, the scientific literature provides insights into how its structural features—namely, halogenation and the oxetane moiety—may generally influence the pharmacokinetic properties of a compound.
Halogenated compounds, particularly those containing bromine, are common in marine environments.[5] The inclusion of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, thereby affecting its ADME profile.[6][7][8]
The oxetane ring is a feature of interest in medicinal chemistry. Its incorporation into a molecule can impact physicochemical properties such as solubility and metabolic stability. For some compounds, the addition of an oxetane group has been shown to improve pharmacokinetic parameters.[9][10] However, without empirical data, the effect of the oxetane ring on this compound's specific pharmacokinetic profile remains speculative.
The Path Forward: A Call for Preclinical Research
To unlock the therapeutic potential of this compound, a thorough investigation into its bioavailability and pharmacokinetics is imperative. The following experimental workflow outlines the necessary steps to build a comprehensive ADME profile for this marine natural product.
A critical first step is the development and validation of a sensitive and specific bioanalytical method, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in biological matrices such as plasma, urine, and feces.[11][12][13][14][15] Following this, in vitro metabolism studies using liver microsomes and hepatocytes would provide initial insights into this compound's metabolic stability and potential routes of biotransformation.
Subsequently, in vivo studies in appropriate animal models are essential.[16][17][18] These studies would involve administering this compound via different routes, including intravenous and oral, to determine its absolute bioavailability and key pharmacokinetic parameters. The data generated from these studies would be crucial for understanding the ADME profile of this compound and would inform any future preclinical and clinical development.
Signaling Pathways: An Uncharted Territory
Similar to the lack of pharmacokinetic data, the specific signaling pathways modulated by this compound have not been elucidated. Identifying the molecular targets and mechanisms of action of this compound would be a vital area of future research, enabling the scientific community to understand its biological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated compounds from marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. medwinpublisher.org [medwinpublisher.org]
- 14. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability and Pharmacokinetics of Laureatin: A Review of a Data-Deficient Landscape
Researchers, scientists, and drug development professionals exploring the therapeutic potential of the marine-derived natural product, Laureatin, are met with a significant knowledge gap. Despite its intriguing chemical structure and reported biological activities, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains elusive. This in-depth guide synthesizes the currently available information and highlights the critical need for further research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Currently, there is a notable absence of published quantitative data on the bioavailability and pharmacokinetics of this compound. Peer-reviewed studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are not available in the public domain. Consequently, the creation of summary data tables and detailed experimental protocols for this compound is not feasible at this time.
What is Known About this compound
This compound is a halogenated C15-acetogenin, a class of secondary metabolites produced by marine red algae of the genus Laurencia.[1] Its chemical structure is characterized by the presence of an oxetane ring, a four-membered cyclic ether.[2][3] The biological activity of this compound has been noted, primarily for its insecticidal properties.[4]
The Influence of Chemical Structure on Pharmacokinetic Potential
While specific data for this compound is lacking, the scientific literature provides insights into how its structural features—namely, halogenation and the oxetane moiety—may generally influence the pharmacokinetic properties of a compound.
Halogenated compounds, particularly those containing bromine, are common in marine environments.[5] The inclusion of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, thereby affecting its ADME profile.[6][7][8]
The oxetane ring is a feature of interest in medicinal chemistry. Its incorporation into a molecule can impact physicochemical properties such as solubility and metabolic stability. For some compounds, the addition of an oxetane group has been shown to improve pharmacokinetic parameters.[9][10] However, without empirical data, the effect of the oxetane ring on this compound's specific pharmacokinetic profile remains speculative.
The Path Forward: A Call for Preclinical Research
To unlock the therapeutic potential of this compound, a thorough investigation into its bioavailability and pharmacokinetics is imperative. The following experimental workflow outlines the necessary steps to build a comprehensive ADME profile for this marine natural product.
A critical first step is the development and validation of a sensitive and specific bioanalytical method, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in biological matrices such as plasma, urine, and feces.[11][12][13][14][15] Following this, in vitro metabolism studies using liver microsomes and hepatocytes would provide initial insights into this compound's metabolic stability and potential routes of biotransformation.
Subsequently, in vivo studies in appropriate animal models are essential.[16][17][18] These studies would involve administering this compound via different routes, including intravenous and oral, to determine its absolute bioavailability and key pharmacokinetic parameters. The data generated from these studies would be crucial for understanding the ADME profile of this compound and would inform any future preclinical and clinical development.
Signaling Pathways: An Uncharted Territory
Similar to the lack of pharmacokinetic data, the specific signaling pathways modulated by this compound have not been elucidated. Identifying the molecular targets and mechanisms of action of this compound would be a vital area of future research, enabling the scientific community to understand its biological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated compounds from marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. medwinpublisher.org [medwinpublisher.org]
- 14. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antitumor activity of a novel hypocrellin B derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Laureatin: A Marine-Derived Compound of Interest
[20] A review of the preclinical pharmacology, clinical efficacy and tolerability of loratadine (B1675096), a new nonsedating H1-antihistamine - PubMed Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. Loratadine has not been associated with cardiotoxicity, and it does not produce significant drug interactions. ... MeSH terms. Animals; Anti-Allergic Agents / adverse effects; Anti-Allergic Agents / pharmacology; Anti-Allergic Agents / therapeutic use; Histamine (B1213489) H1 Antagonists / adverse effects; Histamine H1 Antagonists / pharmacology; Histamine H1 Antagonists / therapeutic use; Humans; Loratadine / adverse effects; Loratadine / pharmacology*; Loratadine / therapeutic use. ... The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. ... Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. ... The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. --INVALID-LINK--
[1] Loratadine - StatPearls - NCBI Bookshelf (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine (B6355638) derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. ... (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Go to: ... Mechanism of Action. Loratadine is a potent and long-acting second-generation histamine H1 receptor antagonist with selective peripheral H1-receptor antagonist activity. Histamine is the primary mediator of allergic reactions. Histamine is released from mast cells and basophils and then binds to H1-receptors on various cells, causing the symptoms of an allergic reaction. Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. ... (2024-05-08) Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. Loratadine does not cross the blood-brain barrier to a significant extent, which is why it is considered a non-sedating antihistamine. The non-sedating effect is due to its low affinity for central nervous system H1-receptors. 2
[3] Loratadine - an overview | ScienceDirect Topics Loratadine is a long-acting antihistamine that selectively inhibits peripheral histamine H1 receptors. It is a second-generation agent and has a nonsedating effect. It is used for the symptomatic relief of allergy, such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies. 2
[4] Loratadine exerts H1 receptor-independent anti-inflammatory effects by targeting TAK1 - PubMed (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) MeSH terms. Animals; Anti-Inflammatory Agents / pharmacology; Cell Line; Gastritis / drug therapy; Histamine H1 Antagonists / pharmacology; Humans; Loratadine / pharmacology; MAP Kinase Kinase Kinases / metabolism; Mice; Transcription Factor AP-1 / metabolism. ... (2022-04-03) Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. ... (2022-04-03) Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. 2
[5] Loratadine - DrugBank Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. Loratadine is available as a generic medication. ... Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. ... Loratadine is a second-generation H1 histamine antagonist that is used to treat the symptoms of allergic rhinitis and urticaria. It is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. ... Loratadine is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. 2
Loratadine inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway - PubMed (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) MeSH terms. Animals; Brain Neoplasms / drug therapy; Cell Line, Tumor; Cell Movement / drug effects; Cell Proliferation / drug effects; Glioma / drug therapy; Humans; Loratadine / pharmacology*; Mice; Phosphatidylinositol 3-Kinase / metabolism; Proto-Oncogene Proteins c-akt / metabolism; Signal Transduction / drug effects. ... (2022-09-01) In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. ... (2022-09-01) Abstract. Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. 6 Unveiling the Therapeutic Potential of this compound and Related Compounds: A Technical Guide
Introduction
This technical whitepaper provides an in-depth exploration of the therapeutic potential of this compound, a natural product isolated from marine algae, and other related compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties. While research on this compound itself is nascent, focusing primarily on its insecticidal activities and complex synthesis, this guide will also delve into the pharmacological profiles of more extensively studied agents that share similar therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current knowledge, including mechanistic insights, quantitative data, and detailed experimental protocols.
This compound is a fascinating and structurally complex natural product isolated from the red algae Laurencia nipponica. Its intricate molecular architecture features an eight-membered cyclic ether containing an oxetane (B1205548) ring and bromine atoms. To date, the primary biological activity reported for this compound is its potent insecticidal effect, particularly as a mosquito larvicide. The total synthesis of this compound and its isomer, isothis compound, has been a subject of significant interest in the field of organic chemistry, highlighting the challenges and ingenuity required to construct such a molecule.
While the therapeutic potential of this compound in human disease is yet to be extensively investigated, its unique structure warrants further exploration for novel pharmacological activities. The presence of halogen atoms and the strained ether rings are functionalities that can confer potent and selective biological effects.
Therapeutic Landscapes of Related Bioactive Compounds
Given the limited data on this compound's therapeutic applications, this guide will now focus on several well-researched compounds that exhibit the anti-inflammatory, anticancer, and neuroprotective effects relevant to modern drug discovery.
Anti-inflammatory and Anticancer Properties of Loratadine
Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory and anticancer effects that are independent of its histamine H1 receptor antagonism.[4]
2.1.1. Mechanism of Action: Anti-inflammatory Effects
Loratadine exerts its anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of transforming growth factor-β-activated kinase 1 (TAK1). This upstream inhibition leads to the suppression of the activator protein-1 (AP-1) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting the phosphorylation of c-Jun and c-Fos, components of the AP-1 complex, loratadine effectively reduces the production of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation during inflammation.
Signaling Pathway: Loratadine's Anti-inflammatory Action
Caption: Loratadine inhibits TAK1, leading to reduced AP-1 activity and MMP production.
2.1.2. Mechanism of Action: Anticancer Effects
Recent studies have highlighted the potential of loratadine in cancer therapy, specifically in inhibiting the migration and invasion of glioma cells. This anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of PI3K and AKT, loratadine disrupts downstream signaling cascades that promote cancer cell motility.
Signaling Pathway: Loratadine's Anticancer Action
Caption: Loratadine inhibits the PI3K/AKT pathway, suppressing glioma cell migration and invasion.
2.1.3. Quantitative Data
| Compound | Cell Line | Assay | Result | Reference |
| Loratadine | Glioma cells | Migration Assay | Dose-dependent inhibition | |
| Loratadine | Glioma cells | Invasion Assay | Dose-dependent inhibition |
2.1.4. Experimental Protocols
-
Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Migration and Invasion Assays:
-
Wound Healing Assay: Cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a scratch. Cells are then treated with varying concentrations of loratadine. The rate of wound closure is monitored and quantified over 24-48 hours.
-
Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Glioma cells are seeded in the upper chamber with serum-free medium containing different concentrations of loratadine. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. After a defined incubation period, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.
-
-
Western Blot Analysis: To assess the phosphorylation status of PI3K and AKT, cells are treated with loratadine for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence detection system are used for visualization.
Conclusion and Future Directions
While the therapeutic potential of this compound remains largely unexplored beyond its insecticidal properties, its complex and unique chemical structure holds promise for the discovery of novel bioactivities. The study of related compounds like loratadine reveals that molecules can possess multifaceted therapeutic effects, including anti-inflammatory and anticancer properties, often through mechanisms independent of their primary pharmacological targets.
Future research should focus on:
-
Systematic screening of this compound and its synthetic analogues for a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
-
Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Preclinical evaluation in relevant animal models to assess the in vivo efficacy and safety of these compounds.
By continuing to explore the vast chemical diversity of natural products from marine and other sources, the scientific community can uncover novel therapeutic agents to address unmet medical needs.
References
- 1. Toward a formal synthesis of this compound: unexpected rearrangements involving cyclic ether nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Part 1. Synthesis of this compound. Part 2. Synthesis of glycosphingolipid" by Bernard Fernando Castillo [digitalcommons.lib.uconn.edu]
- 5. Total Synthesis of this compound & Isothis compound by Kim [organic-chemistry.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Laureatin: A Marine-Derived Compound of Interest
[20] A review of the preclinical pharmacology, clinical efficacy and tolerability of loratadine (B1675096), a new nonsedating H1-antihistamine - PubMed Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. Loratadine has not been associated with cardiotoxicity, and it does not produce significant drug interactions. ... MeSH terms. Animals; Anti-Allergic Agents / adverse effects; Anti-Allergic Agents / pharmacology; Anti-Allergic Agents / therapeutic use; Histamine (B1213489) H1 Antagonists / adverse effects; Histamine H1 Antagonists / pharmacology; Histamine H1 Antagonists / therapeutic use; Humans; Loratadine / adverse effects; Loratadine / pharmacology*; Loratadine / therapeutic use. ... The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. ... Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. ... The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. --INVALID-LINK--
[1] Loratadine - StatPearls - NCBI Bookshelf (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine (B6355638) derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. ... (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Go to: ... Mechanism of Action. Loratadine is a potent and long-acting second-generation histamine H1 receptor antagonist with selective peripheral H1-receptor antagonist activity. Histamine is the primary mediator of allergic reactions. Histamine is released from mast cells and basophils and then binds to H1-receptors on various cells, causing the symptoms of an allergic reaction. Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. ... (2024-05-08) Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. Loratadine does not cross the blood-brain barrier to a significant extent, which is why it is considered a non-sedating antihistamine. The non-sedating effect is due to its low affinity for central nervous system H1-receptors. 2
[3] Loratadine - an overview | ScienceDirect Topics Loratadine is a long-acting antihistamine that selectively inhibits peripheral histamine H1 receptors. It is a second-generation agent and has a nonsedating effect. It is used for the symptomatic relief of allergy, such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies. 2
[4] Loratadine exerts H1 receptor-independent anti-inflammatory effects by targeting TAK1 - PubMed (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) MeSH terms. Animals; Anti-Inflammatory Agents / pharmacology; Cell Line; Gastritis / drug therapy; Histamine H1 Antagonists / pharmacology; Humans; Loratadine / pharmacology; MAP Kinase Kinase Kinases / metabolism; Mice; Transcription Factor AP-1 / metabolism. ... (2022-04-03) Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. ... (2022-04-03) Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. 2
[5] Loratadine - DrugBank Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. Loratadine is available as a generic medication. ... Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. ... Loratadine is a second-generation H1 histamine antagonist that is used to treat the symptoms of allergic rhinitis and urticaria. It is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. ... Loratadine is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. 2
Loratadine inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway - PubMed (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) MeSH terms. Animals; Brain Neoplasms / drug therapy; Cell Line, Tumor; Cell Movement / drug effects; Cell Proliferation / drug effects; Glioma / drug therapy; Humans; Loratadine / pharmacology*; Mice; Phosphatidylinositol 3-Kinase / metabolism; Proto-Oncogene Proteins c-akt / metabolism; Signal Transduction / drug effects. ... (2022-09-01) In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. ... (2022-09-01) Abstract. Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. 6 Unveiling the Therapeutic Potential of this compound and Related Compounds: A Technical Guide
Introduction
This technical whitepaper provides an in-depth exploration of the therapeutic potential of this compound, a natural product isolated from marine algae, and other related compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties. While research on this compound itself is nascent, focusing primarily on its insecticidal activities and complex synthesis, this guide will also delve into the pharmacological profiles of more extensively studied agents that share similar therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current knowledge, including mechanistic insights, quantitative data, and detailed experimental protocols.
This compound is a fascinating and structurally complex natural product isolated from the red algae Laurencia nipponica. Its intricate molecular architecture features an eight-membered cyclic ether containing an oxetane (B1205548) ring and bromine atoms. To date, the primary biological activity reported for this compound is its potent insecticidal effect, particularly as a mosquito larvicide. The total synthesis of this compound and its isomer, isothis compound, has been a subject of significant interest in the field of organic chemistry, highlighting the challenges and ingenuity required to construct such a molecule.
While the therapeutic potential of this compound in human disease is yet to be extensively investigated, its unique structure warrants further exploration for novel pharmacological activities. The presence of halogen atoms and the strained ether rings are functionalities that can confer potent and selective biological effects.
Therapeutic Landscapes of Related Bioactive Compounds
Given the limited data on this compound's therapeutic applications, this guide will now focus on several well-researched compounds that exhibit the anti-inflammatory, anticancer, and neuroprotective effects relevant to modern drug discovery.
Anti-inflammatory and Anticancer Properties of Loratadine
Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory and anticancer effects that are independent of its histamine H1 receptor antagonism.[4]
2.1.1. Mechanism of Action: Anti-inflammatory Effects
Loratadine exerts its anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of transforming growth factor-β-activated kinase 1 (TAK1). This upstream inhibition leads to the suppression of the activator protein-1 (AP-1) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting the phosphorylation of c-Jun and c-Fos, components of the AP-1 complex, loratadine effectively reduces the production of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation during inflammation.
Signaling Pathway: Loratadine's Anti-inflammatory Action
Caption: Loratadine inhibits TAK1, leading to reduced AP-1 activity and MMP production.
2.1.2. Mechanism of Action: Anticancer Effects
Recent studies have highlighted the potential of loratadine in cancer therapy, specifically in inhibiting the migration and invasion of glioma cells. This anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of PI3K and AKT, loratadine disrupts downstream signaling cascades that promote cancer cell motility.
Signaling Pathway: Loratadine's Anticancer Action
Caption: Loratadine inhibits the PI3K/AKT pathway, suppressing glioma cell migration and invasion.
2.1.3. Quantitative Data
| Compound | Cell Line | Assay | Result | Reference |
| Loratadine | Glioma cells | Migration Assay | Dose-dependent inhibition | |
| Loratadine | Glioma cells | Invasion Assay | Dose-dependent inhibition |
2.1.4. Experimental Protocols
-
Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Migration and Invasion Assays:
-
Wound Healing Assay: Cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a scratch. Cells are then treated with varying concentrations of loratadine. The rate of wound closure is monitored and quantified over 24-48 hours.
-
Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Glioma cells are seeded in the upper chamber with serum-free medium containing different concentrations of loratadine. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. After a defined incubation period, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.
-
-
Western Blot Analysis: To assess the phosphorylation status of PI3K and AKT, cells are treated with loratadine for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence detection system are used for visualization.
Conclusion and Future Directions
While the therapeutic potential of this compound remains largely unexplored beyond its insecticidal properties, its complex and unique chemical structure holds promise for the discovery of novel bioactivities. The study of related compounds like loratadine reveals that molecules can possess multifaceted therapeutic effects, including anti-inflammatory and anticancer properties, often through mechanisms independent of their primary pharmacological targets.
Future research should focus on:
-
Systematic screening of this compound and its synthetic analogues for a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
-
Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Preclinical evaluation in relevant animal models to assess the in vivo efficacy and safety of these compounds.
By continuing to explore the vast chemical diversity of natural products from marine and other sources, the scientific community can uncover novel therapeutic agents to address unmet medical needs.
References
- 1. Toward a formal synthesis of this compound: unexpected rearrangements involving cyclic ether nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Part 1. Synthesis of this compound. Part 2. Synthesis of glycosphingolipid" by Bernard Fernando Castillo [digitalcommons.lib.uconn.edu]
- 5. Total Synthesis of this compound & Isothis compound by Kim [organic-chemistry.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Laureatin: A Marine-Derived Compound of Interest
[20] A review of the preclinical pharmacology, clinical efficacy and tolerability of loratadine, a new nonsedating H1-antihistamine - PubMed Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. Loratadine has not been associated with cardiotoxicity, and it does not produce significant drug interactions. ... MeSH terms. Animals; Anti-Allergic Agents / adverse effects; Anti-Allergic Agents / pharmacology; Anti-Allergic Agents / therapeutic use; Histamine H1 Antagonists / adverse effects; Histamine H1 Antagonists / pharmacology; Histamine H1 Antagonists / therapeutic use; Humans; Loratadine / adverse effects; Loratadine / pharmacology*; Loratadine / therapeutic use. ... The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. ... Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. ... The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. --INVALID-LINK--
[1] Loratadine - StatPearls - NCBI Bookshelf (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. ... (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Go to: ... Mechanism of Action. Loratadine is a potent and long-acting second-generation histamine H1 receptor antagonist with selective peripheral H1-receptor antagonist activity. Histamine is the primary mediator of allergic reactions. Histamine is released from mast cells and basophils and then binds to H1-receptors on various cells, causing the symptoms of an allergic reaction. Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. ... (2024-05-08) Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. Loratadine does not cross the blood-brain barrier to a significant extent, which is why it is considered a non-sedating antihistamine. The non-sedating effect is due to its low affinity for central nervous system H1-receptors. 2
[3] Loratadine - an overview | ScienceDirect Topics Loratadine is a long-acting antihistamine that selectively inhibits peripheral histamine H1 receptors. It is a second-generation agent and has a nonsedating effect. It is used for the symptomatic relief of allergy, such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies. 2
[4] Loratadine exerts H1 receptor-independent anti-inflammatory effects by targeting TAK1 - PubMed (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) MeSH terms. Animals; Anti-Inflammatory Agents / pharmacology; Cell Line; Gastritis / drug therapy; Histamine H1 Antagonists / pharmacology; Humans; Loratadine / pharmacology; MAP Kinase Kinase Kinases / metabolism; Mice; Transcription Factor AP-1 / metabolism. ... (2022-04-03) Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. ... (2022-04-03) Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. 2
[5] Loratadine - DrugBank Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. Loratadine is available as a generic medication. ... Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. ... Loratadine is a second-generation H1 histamine antagonist that is used to treat the symptoms of allergic rhinitis and urticaria. It is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. ... Loratadine is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. 2
Loratadine inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway - PubMed (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) MeSH terms. Animals; Brain Neoplasms / drug therapy; Cell Line, Tumor; Cell Movement / drug effects; Cell Proliferation / drug effects; Glioma / drug therapy; Humans; Loratadine / pharmacology*; Mice; Phosphatidylinositol 3-Kinase / metabolism; Proto-Oncogene Proteins c-akt / metabolism; Signal Transduction / drug effects. ... (2022-09-01) In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. ... (2022-09-01) Abstract. Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. 6 Unveiling the Therapeutic Potential of this compound and Related Compounds: A Technical Guide
Introduction
This technical whitepaper provides an in-depth exploration of the therapeutic potential of this compound, a natural product isolated from marine algae, and other related compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties. While research on this compound itself is nascent, focusing primarily on its insecticidal activities and complex synthesis, this guide will also delve into the pharmacological profiles of more extensively studied agents that share similar therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current knowledge, including mechanistic insights, quantitative data, and detailed experimental protocols.
This compound is a fascinating and structurally complex natural product isolated from the red algae Laurencia nipponica. Its intricate molecular architecture features an eight-membered cyclic ether containing an oxetane ring and bromine atoms. To date, the primary biological activity reported for this compound is its potent insecticidal effect, particularly as a mosquito larvicide. The total synthesis of this compound and its isomer, isothis compound, has been a subject of significant interest in the field of organic chemistry, highlighting the challenges and ingenuity required to construct such a molecule.
While the therapeutic potential of this compound in human disease is yet to be extensively investigated, its unique structure warrants further exploration for novel pharmacological activities. The presence of halogen atoms and the strained ether rings are functionalities that can confer potent and selective biological effects.
Therapeutic Landscapes of Related Bioactive Compounds
Given the limited data on this compound's therapeutic applications, this guide will now focus on several well-researched compounds that exhibit the anti-inflammatory, anticancer, and neuroprotective effects relevant to modern drug discovery.
Anti-inflammatory and Anticancer Properties of Loratadine
Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory and anticancer effects that are independent of its histamine H1 receptor antagonism.[4]
2.1.1. Mechanism of Action: Anti-inflammatory Effects
Loratadine exerts its anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of transforming growth factor-β-activated kinase 1 (TAK1). This upstream inhibition leads to the suppression of the activator protein-1 (AP-1) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting the phosphorylation of c-Jun and c-Fos, components of the AP-1 complex, loratadine effectively reduces the production of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation during inflammation.
Signaling Pathway: Loratadine's Anti-inflammatory Action
Caption: Loratadine inhibits TAK1, leading to reduced AP-1 activity and MMP production.
2.1.2. Mechanism of Action: Anticancer Effects
Recent studies have highlighted the potential of loratadine in cancer therapy, specifically in inhibiting the migration and invasion of glioma cells. This anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of PI3K and AKT, loratadine disrupts downstream signaling cascades that promote cancer cell motility.
Signaling Pathway: Loratadine's Anticancer Action
Caption: Loratadine inhibits the PI3K/AKT pathway, suppressing glioma cell migration and invasion.
2.1.3. Quantitative Data
| Compound | Cell Line | Assay | Result | Reference |
| Loratadine | Glioma cells | Migration Assay | Dose-dependent inhibition | |
| Loratadine | Glioma cells | Invasion Assay | Dose-dependent inhibition |
2.1.4. Experimental Protocols
-
Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Migration and Invasion Assays:
-
Wound Healing Assay: Cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a scratch. Cells are then treated with varying concentrations of loratadine. The rate of wound closure is monitored and quantified over 24-48 hours.
-
Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Glioma cells are seeded in the upper chamber with serum-free medium containing different concentrations of loratadine. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. After a defined incubation period, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.
-
-
Western Blot Analysis: To assess the phosphorylation status of PI3K and AKT, cells are treated with loratadine for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence detection system are used for visualization.
Conclusion and Future Directions
While the therapeutic potential of this compound remains largely unexplored beyond its insecticidal properties, its complex and unique chemical structure holds promise for the discovery of novel bioactivities. The study of related compounds like loratadine reveals that molecules can possess multifaceted therapeutic effects, including anti-inflammatory and anticancer properties, often through mechanisms independent of their primary pharmacological targets.
Future research should focus on:
-
Systematic screening of this compound and its synthetic analogues for a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
-
Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Preclinical evaluation in relevant animal models to assess the in vivo efficacy and safety of these compounds.
By continuing to explore the vast chemical diversity of natural products from marine and other sources, the scientific community can uncover novel therapeutic agents to address unmet medical needs.
References
- 1. Toward a formal synthesis of this compound: unexpected rearrangements involving cyclic ether nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Part 1. Synthesis of this compound. Part 2. Synthesis of glycosphingolipid" by Bernard Fernando Castillo [digitalcommons.lib.uconn.edu]
- 5. Total Synthesis of this compound & Isothis compound by Kim [organic-chemistry.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
An Overview of Laureatin and its Congeners: From Marine Origins to Therapeutic Potential
This compound and its related compounds, a family of C15 acetogenins (B1209576) primarily isolated from marine red algae of the Laurencia genus, represent a compelling area of research for the development of novel therapeutic agents. These compounds exhibit a diverse range of biological activities, most notably potent insecticidal and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and synthetic approaches related to this compound and its analogs, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Analogs
This compound is a halogenated C15 acetogenin (B2873293) characterized by a unique cyclic ether system. Its core structure features an eight-membered ether ring and an oxetane (B1205548) ring. Isothis compound (B216581) is a closely related isomer. The Laurencia genus is a rich source of a variety of halogenated secondary metabolites, including other C15 acetogenins that share structural similarities with this compound, such as laurencin, as well as various sesquiterpenes and diterpenes.[1][2] These related compounds often differ in the degree and position of halogenation, the stereochemistry of chiral centers, and the arrangement of cyclic ether rings.
Biological Activity
The biological activities of this compound and its analogs are a primary driver of research in this field.
Insecticidal Activity
Cytotoxic Activity
A significant body of research has focused on the cytotoxic effects of compounds isolated from Laurencia species. Various C15 acetogenins and other metabolites have shown inhibitory activity against a range of human cancer cell lines.
| Compound/Extract | Cell Line(s) | Activity (IC50/GI50/LC50) | Reference(s) |
| Isolaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | [5] |
| Bromlaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | |
| Isolaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |
| Bromlaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |
| Isolaurenidificin | Artemia salina | LC50 > 12 mM | |
| Bromlaurenidificin | Artemia salina | LC50 > 12 mM | |
| Isoaplysin | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 23 µM | |
| Debromoaplysinol | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 14 µM |
Table 1: Summary of Reported Cytotoxic Activities of this compound-related Compounds.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, studies on related acetogenins from other natural sources, such as those from the Annonaceae family, suggest that inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a common mode of action. This disruption of the electron transport chain leads to a decrease in ATP production, which can disproportionately affect cancer cells with their high metabolic rates, ultimately leading to apoptosis.
Some studies on C15 acetogenins from Laurencia obtusa have indicated an apoptosis-inducing effect in human neutrophils, as demonstrated by DNA fragmentation assays. This suggests that these compounds may be involved in the regulation of programmed cell death. Further research is needed to identify the specific signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways, that are modulated by this compound and its direct analogs.
The insecticidal mechanism of action is also an area requiring further investigation. It is plausible that this compound targets specific neuronal or metabolic pathways in insects that are distinct from those in vertebrates, which could be exploited for the development of selective insecticides.
Experimental Protocols
Isolation and Purification of this compound from Laurencia nipponica
While a detailed, standardized protocol for the isolation of this compound is not universally established, a general workflow can be outlined based on common practices for the extraction of natural products from marine algae.
Detailed Steps:
-
Collection and Preparation: Freshly collected Laurencia nipponica is washed with seawater to remove debris and then air-dried or freeze-dried.
-
Extraction: The dried and ground algal material is exhaustively extracted with a mixture of organic solvents, such as methanol and chloroform, at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. This is followed by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).
-
Purification: Fractions showing promising activity in preliminary bioassays are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of this compound
The total synthesis of this compound and isothis compound has been achieved, providing a means to produce these complex molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. A key challenge in the synthesis is the construction of the eight-membered ether ring and the oxetane ring with the correct stereochemistry.
One successful synthetic strategy involves the following key transformations:
Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are highly specific and can be found in the primary literature detailing the total synthesis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound and its related compounds from the Laurencia genus offer a promising starting point for the development of new insecticides and anticancer agents. The complex and unique chemical structures of these marine natural products present both a challenge and an opportunity for medicinal chemists.
Future research should focus on:
-
Elucidating the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic potential and for designing more potent and selective derivatives.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound provides a platform for the creation of a library of analogs. Systematic modifications to the this compound scaffold will help to identify the key structural features responsible for its biological activity.
-
In Vivo Efficacy and Toxicity: Promising compounds identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety profiles.
The continued exploration of the rich chemical diversity of marine organisms, coupled with advances in synthetic chemistry and molecular biology, holds great promise for the discovery of the next generation of therapeutic agents.
References
An Overview of Laureatin and its Congeners: From Marine Origins to Therapeutic Potential
This compound and its related compounds, a family of C15 acetogenins (B1209576) primarily isolated from marine red algae of the Laurencia genus, represent a compelling area of research for the development of novel therapeutic agents. These compounds exhibit a diverse range of biological activities, most notably potent insecticidal and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and synthetic approaches related to this compound and its analogs, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Analogs
This compound is a halogenated C15 acetogenin (B2873293) characterized by a unique cyclic ether system. Its core structure features an eight-membered ether ring and an oxetane (B1205548) ring. Isothis compound (B216581) is a closely related isomer. The Laurencia genus is a rich source of a variety of halogenated secondary metabolites, including other C15 acetogenins that share structural similarities with this compound, such as laurencin, as well as various sesquiterpenes and diterpenes.[1][2] These related compounds often differ in the degree and position of halogenation, the stereochemistry of chiral centers, and the arrangement of cyclic ether rings.
Biological Activity
The biological activities of this compound and its analogs are a primary driver of research in this field.
Insecticidal Activity
Cytotoxic Activity
A significant body of research has focused on the cytotoxic effects of compounds isolated from Laurencia species. Various C15 acetogenins and other metabolites have shown inhibitory activity against a range of human cancer cell lines.
| Compound/Extract | Cell Line(s) | Activity (IC50/GI50/LC50) | Reference(s) |
| Isolaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | [5] |
| Bromlaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | |
| Isolaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |
| Bromlaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |
| Isolaurenidificin | Artemia salina | LC50 > 12 mM | |
| Bromlaurenidificin | Artemia salina | LC50 > 12 mM | |
| Isoaplysin | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 23 µM | |
| Debromoaplysinol | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 14 µM |
Table 1: Summary of Reported Cytotoxic Activities of this compound-related Compounds.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, studies on related acetogenins from other natural sources, such as those from the Annonaceae family, suggest that inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a common mode of action. This disruption of the electron transport chain leads to a decrease in ATP production, which can disproportionately affect cancer cells with their high metabolic rates, ultimately leading to apoptosis.
Some studies on C15 acetogenins from Laurencia obtusa have indicated an apoptosis-inducing effect in human neutrophils, as demonstrated by DNA fragmentation assays. This suggests that these compounds may be involved in the regulation of programmed cell death. Further research is needed to identify the specific signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways, that are modulated by this compound and its direct analogs.
The insecticidal mechanism of action is also an area requiring further investigation. It is plausible that this compound targets specific neuronal or metabolic pathways in insects that are distinct from those in vertebrates, which could be exploited for the development of selective insecticides.
Experimental Protocols
Isolation and Purification of this compound from Laurencia nipponica
While a detailed, standardized protocol for the isolation of this compound is not universally established, a general workflow can be outlined based on common practices for the extraction of natural products from marine algae.
Detailed Steps:
-
Collection and Preparation: Freshly collected Laurencia nipponica is washed with seawater to remove debris and then air-dried or freeze-dried.
-
Extraction: The dried and ground algal material is exhaustively extracted with a mixture of organic solvents, such as methanol and chloroform, at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. This is followed by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).
-
Purification: Fractions showing promising activity in preliminary bioassays are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of this compound
The total synthesis of this compound and isothis compound has been achieved, providing a means to produce these complex molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. A key challenge in the synthesis is the construction of the eight-membered ether ring and the oxetane ring with the correct stereochemistry.
One successful synthetic strategy involves the following key transformations:
Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are highly specific and can be found in the primary literature detailing the total synthesis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound and its related compounds from the Laurencia genus offer a promising starting point for the development of new insecticides and anticancer agents. The complex and unique chemical structures of these marine natural products present both a challenge and an opportunity for medicinal chemists.
Future research should focus on:
-
Elucidating the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic potential and for designing more potent and selective derivatives.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound provides a platform for the creation of a library of analogs. Systematic modifications to the this compound scaffold will help to identify the key structural features responsible for its biological activity.
-
In Vivo Efficacy and Toxicity: Promising compounds identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety profiles.
The continued exploration of the rich chemical diversity of marine organisms, coupled with advances in synthetic chemistry and molecular biology, holds great promise for the discovery of the next generation of therapeutic agents.
References
An Overview of Laureatin and its Congeners: From Marine Origins to Therapeutic Potential
This compound and its related compounds, a family of C15 acetogenins primarily isolated from marine red algae of the Laurencia genus, represent a compelling area of research for the development of novel therapeutic agents. These compounds exhibit a diverse range of biological activities, most notably potent insecticidal and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and synthetic approaches related to this compound and its analogs, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Analogs
This compound is a halogenated C15 acetogenin characterized by a unique cyclic ether system. Its core structure features an eight-membered ether ring and an oxetane ring. Isothis compound is a closely related isomer. The Laurencia genus is a rich source of a variety of halogenated secondary metabolites, including other C15 acetogenins that share structural similarities with this compound, such as laurencin, as well as various sesquiterpenes and diterpenes.[1][2] These related compounds often differ in the degree and position of halogenation, the stereochemistry of chiral centers, and the arrangement of cyclic ether rings.
Biological Activity
The biological activities of this compound and its analogs are a primary driver of research in this field.
Insecticidal Activity
Cytotoxic Activity
A significant body of research has focused on the cytotoxic effects of compounds isolated from Laurencia species. Various C15 acetogenins and other metabolites have shown inhibitory activity against a range of human cancer cell lines.
| Compound/Extract | Cell Line(s) | Activity (IC50/GI50/LC50) | Reference(s) |
| Isolaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | [5] |
| Bromlaurenidificin | A549, HepG-2, HCT116, MCF-7, PC-3 | Weak cytotoxicity | |
| Isolaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |
| Bromlaurenidificin | Peripheral blood neutrophils | Potent cytotoxic activity | |
| Isolaurenidificin | Artemia salina | LC50 > 12 mM | |
| Bromlaurenidificin | Artemia salina | LC50 > 12 mM | |
| Isoaplysin | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 23 µM | |
| Debromoaplysinol | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 14 µM |
Table 1: Summary of Reported Cytotoxic Activities of this compound-related Compounds.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, studies on related acetogenins from other natural sources, such as those from the Annonaceae family, suggest that inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a common mode of action. This disruption of the electron transport chain leads to a decrease in ATP production, which can disproportionately affect cancer cells with their high metabolic rates, ultimately leading to apoptosis.
Some studies on C15 acetogenins from Laurencia obtusa have indicated an apoptosis-inducing effect in human neutrophils, as demonstrated by DNA fragmentation assays. This suggests that these compounds may be involved in the regulation of programmed cell death. Further research is needed to identify the specific signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways, that are modulated by this compound and its direct analogs.
The insecticidal mechanism of action is also an area requiring further investigation. It is plausible that this compound targets specific neuronal or metabolic pathways in insects that are distinct from those in vertebrates, which could be exploited for the development of selective insecticides.
Experimental Protocols
Isolation and Purification of this compound from Laurencia nipponica
While a detailed, standardized protocol for the isolation of this compound is not universally established, a general workflow can be outlined based on common practices for the extraction of natural products from marine algae.
Detailed Steps:
-
Collection and Preparation: Freshly collected Laurencia nipponica is washed with seawater to remove debris and then air-dried or freeze-dried.
-
Extraction: The dried and ground algal material is exhaustively extracted with a mixture of organic solvents, such as methanol and chloroform, at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. This is followed by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).
-
Purification: Fractions showing promising activity in preliminary bioassays are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of this compound
The total synthesis of this compound and isothis compound has been achieved, providing a means to produce these complex molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. A key challenge in the synthesis is the construction of the eight-membered ether ring and the oxetane ring with the correct stereochemistry.
One successful synthetic strategy involves the following key transformations:
Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are highly specific and can be found in the primary literature detailing the total synthesis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound and its related compounds from the Laurencia genus offer a promising starting point for the development of new insecticides and anticancer agents. The complex and unique chemical structures of these marine natural products present both a challenge and an opportunity for medicinal chemists.
Future research should focus on:
-
Elucidating the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic potential and for designing more potent and selective derivatives.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound provides a platform for the creation of a library of analogs. Systematic modifications to the this compound scaffold will help to identify the key structural features responsible for its biological activity.
-
In Vivo Efficacy and Toxicity: Promising compounds identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety profiles.
The continued exploration of the rich chemical diversity of marine organisms, coupled with advances in synthetic chemistry and molecular biology, holds great promise for the discovery of the next generation of therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Laureatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureatin is a halogenated C15 acetogenin (B2873293) natural product isolated from marine algae of the genus Laurencia. It exhibits significant biological activities, including potent insecticidal properties against mosquito larvae.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective strategy developed by Kim et al.[2] The synthesis commences from a readily available advanced intermediate derived from the total synthesis of Laurencin and involves a series of key transformations including a stereoselective halogenation, alkylation, epimerization, diastereoselective reduction, and a crucial enyne cross-metathesis to install the side chain.
Chemical Structure
This compound
Figure 1: Chemical structure of this compound.
Synthetic Strategy Overview
The total synthesis of this compound, as reported by Kim and colleagues, employs a strategy that leverages a pre-existing complex scaffold, an advanced intermediate from their synthesis of Laurencin.[2] This intermediate already contains the core eight-membered ether ring. The subsequent steps are focused on the elaboration of the side chain and the stereochemical modifications necessary to achieve the final target molecule.
The key transformations include:
-
Halogenation: Inversion of a secondary alcohol to introduce a bromine atom with the desired stereochemistry.
-
Alkylation: Introduction of an ethyl group.
-
Epimerization: Adjustment of the stereocenter adjacent to a carbonyl group.
-
Reduction: Diastereoselective reduction of a ketone to a secondary alcohol.
-
Cross-Metathesis: Formation of the characteristic enyne side chain.
-
Deprotection: Removal of a silyl (B83357) protecting group to yield the final natural product.
Experimental Protocols
Materials and General Methods:
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).
Protocol 1: Synthesis of the Advanced Intermediate (from Laurencin Synthesis)
The starting material for this synthesis is the advanced intermediate obtained during the total synthesis of Laurencin, as described by Kim et al.[3] This intermediate, a bicyclic ether with a free secondary hydroxyl group, is prepared in several steps from commercially available starting materials. For the purpose of this protocol, it is assumed that this advanced intermediate is available.
Protocol 2: Halogenation and Inversion of the Secondary Alcohol
This step involves the stereospecific inversion of the C-9 hydroxyl group to a bromide using a modified Appel reaction.
Reaction Scheme:
Procedure:
-
To a solution of the advanced intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C, add trioctylphosphine (B1581425) (1.5 eq).
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the brominated intermediate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Advanced Intermediate | - | - | 1.0 | 1.0 |
| Trioctylphosphine | 370.67 | 556 mg | 1.5 | 1.5 |
| Carbon Tetrabromide | 331.63 | 497 mg | 1.5 | 1.5 |
| Dichloromethane | 84.93 | 10 mL | - | - |
Protocol 3: Alkylation of the Amide
This step introduces the ethyl group at the C-7 position.
Procedure:
-
To a solution of the brominated intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C, add a solution of ethylmagnesium bromide in THF (1.0 M, 2.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethylated product.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Brominated Intermediate | - | - | 1.0 | 1.0 |
| Ethylmagnesium Bromide (1M in THF) | 133.27 | 2.0 mL | 2.0 | 2.0 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Protocol 4: Epimerization and Reduction
This two-step sequence first epimerizes the stereocenter adjacent to the newly formed ketone and then reduces the ketone with high diastereoselectivity.
Procedure:
a) Epimerization:
-
Dissolve the ethylated product (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 24 hours.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the epimerized ketone.
b) Reduction:
-
Dissolve the epimerized ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of 30% hydrogen peroxide, followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Epimerization | ||||
| Ethylated Product | - | - | 1.0 | 1.0 |
| Potassium Carbonate | 138.21 | 276 mg | 2.0 | 2.0 |
| THF/Water (1:1) | - | 10 mL | - | - |
| Reduction | ||||
| Epimerized Ketone | - | - | 1.0 | 1.0 |
| L-Selectride® (1M in THF) | - | 1.5 mL | 1.5 | 1.5 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Protocol 5: Enyne Cross-Metathesis
This key step constructs the enyne side chain using a ruthenium-based catalyst, following a protocol similar to that developed by Lee.[2]
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) and (Z)-1-bromo-1-penten-4-yne (2.0 eq) in anhydrous and degassed DCM (0.05 M).
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enyne product.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Alcohol Intermediate | - | - | 1.0 | 1.0 |
| (Z)-1-bromo-1-penten-4-yne | 146.99 | 294 mg | 2.0 | 2.0 |
| Grubbs' II Catalyst | 848.97 | 42 mg | 0.05 | 0.05 |
| Dichloromethane | 84.93 | 20 mL | - | - |
Protocol 6: Final Deprotection
The final step is the removal of the terminal alkyne's silyl protecting group (if present in the cross-metathesis partner) to yield this compound. The provided cross-metathesis partner in Protocol 5 does not have a protecting group. If a silyl-protected alkyne was used, the following procedure would apply.
Procedure (Example with TBAF):
-
Dissolve the silyl-protected enyne (1.0 eq) in THF (0.1 M).
-
Add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 1 hour.
-
Quench with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Silyl-protected Enyne | - | - | 1.0 | 1.0 |
| TBAF (1M in THF) | 261.47 | 1.2 mL | 1.2 | 1.2 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Visualizations
Synthetic Workflow for this compound
References
- 1. "Part 1. Synthesis of this compound. Part 2. Synthesis of glycosphingolipid" by Bernard Fernando Castillo [digitalcommons.lib.uconn.edu]
- 2. Total Synthesis of this compound & Isothis compound by Kim [organic-chemistry.org]
- 3. Highly stereoselective and efficient total synthesis of (+)-laurencin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Laureatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureatin is a halogenated C15 acetogenin (B2873293) natural product isolated from marine algae of the genus Laurencia. It exhibits significant biological activities, including potent insecticidal properties against mosquito larvae.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective strategy developed by Kim et al.[2] The synthesis commences from a readily available advanced intermediate derived from the total synthesis of Laurencin and involves a series of key transformations including a stereoselective halogenation, alkylation, epimerization, diastereoselective reduction, and a crucial enyne cross-metathesis to install the side chain.
Chemical Structure
This compound
Figure 1: Chemical structure of this compound.
Synthetic Strategy Overview
The total synthesis of this compound, as reported by Kim and colleagues, employs a strategy that leverages a pre-existing complex scaffold, an advanced intermediate from their synthesis of Laurencin.[2] This intermediate already contains the core eight-membered ether ring. The subsequent steps are focused on the elaboration of the side chain and the stereochemical modifications necessary to achieve the final target molecule.
The key transformations include:
-
Halogenation: Inversion of a secondary alcohol to introduce a bromine atom with the desired stereochemistry.
-
Alkylation: Introduction of an ethyl group.
-
Epimerization: Adjustment of the stereocenter adjacent to a carbonyl group.
-
Reduction: Diastereoselective reduction of a ketone to a secondary alcohol.
-
Cross-Metathesis: Formation of the characteristic enyne side chain.
-
Deprotection: Removal of a silyl (B83357) protecting group to yield the final natural product.
Experimental Protocols
Materials and General Methods:
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).
Protocol 1: Synthesis of the Advanced Intermediate (from Laurencin Synthesis)
The starting material for this synthesis is the advanced intermediate obtained during the total synthesis of Laurencin, as described by Kim et al.[3] This intermediate, a bicyclic ether with a free secondary hydroxyl group, is prepared in several steps from commercially available starting materials. For the purpose of this protocol, it is assumed that this advanced intermediate is available.
Protocol 2: Halogenation and Inversion of the Secondary Alcohol
This step involves the stereospecific inversion of the C-9 hydroxyl group to a bromide using a modified Appel reaction.
Reaction Scheme:
Procedure:
-
To a solution of the advanced intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C, add trioctylphosphine (B1581425) (1.5 eq).
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the brominated intermediate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Advanced Intermediate | - | - | 1.0 | 1.0 |
| Trioctylphosphine | 370.67 | 556 mg | 1.5 | 1.5 |
| Carbon Tetrabromide | 331.63 | 497 mg | 1.5 | 1.5 |
| Dichloromethane | 84.93 | 10 mL | - | - |
Protocol 3: Alkylation of the Amide
This step introduces the ethyl group at the C-7 position.
Procedure:
-
To a solution of the brominated intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C, add a solution of ethylmagnesium bromide in THF (1.0 M, 2.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethylated product.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Brominated Intermediate | - | - | 1.0 | 1.0 |
| Ethylmagnesium Bromide (1M in THF) | 133.27 | 2.0 mL | 2.0 | 2.0 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Protocol 4: Epimerization and Reduction
This two-step sequence first epimerizes the stereocenter adjacent to the newly formed ketone and then reduces the ketone with high diastereoselectivity.
Procedure:
a) Epimerization:
-
Dissolve the ethylated product (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 24 hours.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the epimerized ketone.
b) Reduction:
-
Dissolve the epimerized ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of 30% hydrogen peroxide, followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Epimerization | ||||
| Ethylated Product | - | - | 1.0 | 1.0 |
| Potassium Carbonate | 138.21 | 276 mg | 2.0 | 2.0 |
| THF/Water (1:1) | - | 10 mL | - | - |
| Reduction | ||||
| Epimerized Ketone | - | - | 1.0 | 1.0 |
| L-Selectride® (1M in THF) | - | 1.5 mL | 1.5 | 1.5 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Protocol 5: Enyne Cross-Metathesis
This key step constructs the enyne side chain using a ruthenium-based catalyst, following a protocol similar to that developed by Lee.[2]
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) and (Z)-1-bromo-1-penten-4-yne (2.0 eq) in anhydrous and degassed DCM (0.05 M).
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enyne product.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Alcohol Intermediate | - | - | 1.0 | 1.0 |
| (Z)-1-bromo-1-penten-4-yne | 146.99 | 294 mg | 2.0 | 2.0 |
| Grubbs' II Catalyst | 848.97 | 42 mg | 0.05 | 0.05 |
| Dichloromethane | 84.93 | 20 mL | - | - |
Protocol 6: Final Deprotection
The final step is the removal of the terminal alkyne's silyl protecting group (if present in the cross-metathesis partner) to yield this compound. The provided cross-metathesis partner in Protocol 5 does not have a protecting group. If a silyl-protected alkyne was used, the following procedure would apply.
Procedure (Example with TBAF):
-
Dissolve the silyl-protected enyne (1.0 eq) in THF (0.1 M).
-
Add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 1 hour.
-
Quench with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Silyl-protected Enyne | - | - | 1.0 | 1.0 |
| TBAF (1M in THF) | 261.47 | 1.2 mL | 1.2 | 1.2 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Visualizations
Synthetic Workflow for this compound
References
- 1. "Part 1. Synthesis of this compound. Part 2. Synthesis of glycosphingolipid" by Bernard Fernando Castillo [digitalcommons.lib.uconn.edu]
- 2. Total Synthesis of this compound & Isothis compound by Kim [organic-chemistry.org]
- 3. Highly stereoselective and efficient total synthesis of (+)-laurencin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Laureatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureatin is a halogenated C15 acetogenin natural product isolated from marine algae of the genus Laurencia. It exhibits significant biological activities, including potent insecticidal properties against mosquito larvae.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective strategy developed by Kim et al.[2] The synthesis commences from a readily available advanced intermediate derived from the total synthesis of Laurencin and involves a series of key transformations including a stereoselective halogenation, alkylation, epimerization, diastereoselective reduction, and a crucial enyne cross-metathesis to install the side chain.
Chemical Structure
This compound
Figure 1: Chemical structure of this compound.
Synthetic Strategy Overview
The total synthesis of this compound, as reported by Kim and colleagues, employs a strategy that leverages a pre-existing complex scaffold, an advanced intermediate from their synthesis of Laurencin.[2] This intermediate already contains the core eight-membered ether ring. The subsequent steps are focused on the elaboration of the side chain and the stereochemical modifications necessary to achieve the final target molecule.
The key transformations include:
-
Halogenation: Inversion of a secondary alcohol to introduce a bromine atom with the desired stereochemistry.
-
Alkylation: Introduction of an ethyl group.
-
Epimerization: Adjustment of the stereocenter adjacent to a carbonyl group.
-
Reduction: Diastereoselective reduction of a ketone to a secondary alcohol.
-
Cross-Metathesis: Formation of the characteristic enyne side chain.
-
Deprotection: Removal of a silyl protecting group to yield the final natural product.
Experimental Protocols
Materials and General Methods:
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).
Protocol 1: Synthesis of the Advanced Intermediate (from Laurencin Synthesis)
The starting material for this synthesis is the advanced intermediate obtained during the total synthesis of Laurencin, as described by Kim et al.[3] This intermediate, a bicyclic ether with a free secondary hydroxyl group, is prepared in several steps from commercially available starting materials. For the purpose of this protocol, it is assumed that this advanced intermediate is available.
Protocol 2: Halogenation and Inversion of the Secondary Alcohol
This step involves the stereospecific inversion of the C-9 hydroxyl group to a bromide using a modified Appel reaction.
Reaction Scheme:
Procedure:
-
To a solution of the advanced intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add trioctylphosphine (1.5 eq).
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the brominated intermediate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Advanced Intermediate | - | - | 1.0 | 1.0 |
| Trioctylphosphine | 370.67 | 556 mg | 1.5 | 1.5 |
| Carbon Tetrabromide | 331.63 | 497 mg | 1.5 | 1.5 |
| Dichloromethane | 84.93 | 10 mL | - | - |
Protocol 3: Alkylation of the Amide
This step introduces the ethyl group at the C-7 position.
Procedure:
-
To a solution of the brominated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C, add a solution of ethylmagnesium bromide in THF (1.0 M, 2.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethylated product.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Brominated Intermediate | - | - | 1.0 | 1.0 |
| Ethylmagnesium Bromide (1M in THF) | 133.27 | 2.0 mL | 2.0 | 2.0 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Protocol 4: Epimerization and Reduction
This two-step sequence first epimerizes the stereocenter adjacent to the newly formed ketone and then reduces the ketone with high diastereoselectivity.
Procedure:
a) Epimerization:
-
Dissolve the ethylated product (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 24 hours.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the epimerized ketone.
b) Reduction:
-
Dissolve the epimerized ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of 30% hydrogen peroxide, followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Epimerization | ||||
| Ethylated Product | - | - | 1.0 | 1.0 |
| Potassium Carbonate | 138.21 | 276 mg | 2.0 | 2.0 |
| THF/Water (1:1) | - | 10 mL | - | - |
| Reduction | ||||
| Epimerized Ketone | - | - | 1.0 | 1.0 |
| L-Selectride® (1M in THF) | - | 1.5 mL | 1.5 | 1.5 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Protocol 5: Enyne Cross-Metathesis
This key step constructs the enyne side chain using a ruthenium-based catalyst, following a protocol similar to that developed by Lee.[2]
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) and (Z)-1-bromo-1-penten-4-yne (2.0 eq) in anhydrous and degassed DCM (0.05 M).
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enyne product.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Alcohol Intermediate | - | - | 1.0 | 1.0 |
| (Z)-1-bromo-1-penten-4-yne | 146.99 | 294 mg | 2.0 | 2.0 |
| Grubbs' II Catalyst | 848.97 | 42 mg | 0.05 | 0.05 |
| Dichloromethane | 84.93 | 20 mL | - | - |
Protocol 6: Final Deprotection
The final step is the removal of the terminal alkyne's silyl protecting group (if present in the cross-metathesis partner) to yield this compound. The provided cross-metathesis partner in Protocol 5 does not have a protecting group. If a silyl-protected alkyne was used, the following procedure would apply.
Procedure (Example with TBAF):
-
Dissolve the silyl-protected enyne (1.0 eq) in THF (0.1 M).
-
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 1 hour.
-
Quench with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Silyl-protected Enyne | - | - | 1.0 | 1.0 |
| TBAF (1M in THF) | 261.47 | 1.2 mL | 1.2 | 1.2 |
| Tetrahydrofuran | 72.11 | 10 mL | - | - |
Visualizations
Synthetic Workflow for this compound
References
- 1. "Part 1. Synthesis of this compound. Part 2. Synthesis of glycosphingolipid" by Bernard Fernando Castillo [digitalcommons.lib.uconn.edu]
- 2. Total Synthesis of this compound & Isothis compound by Kim [organic-chemistry.org]
- 3. Highly stereoselective and efficient total synthesis of (+)-laurencin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Laureatin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureatin is a natural product isolated from marine sources such as the red algae of the Laurencia genus and sea hares.[1] Compounds derived from the Laurencia genus have demonstrated a range of biological activities, including cytotoxic and anti-cancer properties.[2][3] These characteristics make this compound a compound of interest for investigation in various cell-based assays. However, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media.
These application notes provide a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reproducible results while minimizing solvent-induced cytotoxicity.
Data Presentation: Solvent Cytotoxicity
As this compound is hydrophobic, it requires an organic solvent for dissolution before being added to aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose. However, DMSO itself can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid significant effects on cell viability and function.
Below is a summary of the cytotoxic effects of DMSO on various cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of DMSO.
| Cell Line | Solvent | IC50 (v/v) | Observations |
| MCF-7, RAW-264.7, HUVEC | DMSO | ~1.1-1.2% | Little to no toxicity observed at 0.1% and 0.5%. |
| HepG2, MDA-MB-231, VNBRCA1 | DMSO | >1.25% | Significant inhibition of proliferation at concentrations of 1.25% and higher. |
| Various Cell Lines | DMSO | - | Most cell lines can tolerate 0.5% DMSO, while primary cells are more sensitive (recommend <0.1%). |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. The data presented here is for the solvent, not this compound. The IC50 of this compound on specific cell lines has not been reported in the available literature.
Experimental Protocols
Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration for your stock solution (e.g., 10 mM, 50 mM, or 100 mM). This will depend on the solubility of this compound in DMSO.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. Perform this in a chemical fume hood, especially if the toxicity of the compound is unknown.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Brief sonication in a water bath can aid in dissolving the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use the solution within one to six months.
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution into the cell culture medium and the subsequent treatment of cells.
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Cells plated in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Determine the Final Working Concentration: Decide on the final concentrations of this compound you want to test in your experiment.
-
Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, perform a serial dilution.
-
First, make an intermediate dilution of your high-concentration stock in DMSO or pre-warmed complete medium.
-
Add a small volume of this intermediate dilution to the final volume of pre-warmed medium while gently swirling.
-
-
Final Dilution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.
-
Example Calculation: To achieve a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM this compound stock solution in DMSO to 1 mL of cell culture medium.
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the experimental treatments. This is crucial to distinguish the effects of this compound from those of the solvent.
-
Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).
Mandatory Visualization
Experimental Workflow for Dissolving and Applying this compound
Caption: Workflow for preparing this compound solutions and treating cells.
Postulated Signaling Pathway: Induction of Apoptosis
While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds isolated from natural sources, including those from the Laurencia genus, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptosis signaling pathway.
Caption: A potential mechanism of action for this compound: apoptosis induction.
References
- 1. Synthesis and biological evaluation of amino analogs of Ludartin: potent and selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic properties of relaxin: in vivo mechanism of action in experimental renal tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Laureatin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureatin is a natural product isolated from marine sources such as the red algae of the Laurencia genus and sea hares.[1] Compounds derived from the Laurencia genus have demonstrated a range of biological activities, including cytotoxic and anti-cancer properties.[2][3] These characteristics make this compound a compound of interest for investigation in various cell-based assays. However, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media.
These application notes provide a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reproducible results while minimizing solvent-induced cytotoxicity.
Data Presentation: Solvent Cytotoxicity
As this compound is hydrophobic, it requires an organic solvent for dissolution before being added to aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose. However, DMSO itself can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid significant effects on cell viability and function.
Below is a summary of the cytotoxic effects of DMSO on various cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of DMSO.
| Cell Line | Solvent | IC50 (v/v) | Observations |
| MCF-7, RAW-264.7, HUVEC | DMSO | ~1.1-1.2% | Little to no toxicity observed at 0.1% and 0.5%. |
| HepG2, MDA-MB-231, VNBRCA1 | DMSO | >1.25% | Significant inhibition of proliferation at concentrations of 1.25% and higher. |
| Various Cell Lines | DMSO | - | Most cell lines can tolerate 0.5% DMSO, while primary cells are more sensitive (recommend <0.1%). |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. The data presented here is for the solvent, not this compound. The IC50 of this compound on specific cell lines has not been reported in the available literature.
Experimental Protocols
Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration for your stock solution (e.g., 10 mM, 50 mM, or 100 mM). This will depend on the solubility of this compound in DMSO.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. Perform this in a chemical fume hood, especially if the toxicity of the compound is unknown.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Brief sonication in a water bath can aid in dissolving the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use the solution within one to six months.
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution into the cell culture medium and the subsequent treatment of cells.
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Cells plated in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Determine the Final Working Concentration: Decide on the final concentrations of this compound you want to test in your experiment.
-
Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, perform a serial dilution.
-
First, make an intermediate dilution of your high-concentration stock in DMSO or pre-warmed complete medium.
-
Add a small volume of this intermediate dilution to the final volume of pre-warmed medium while gently swirling.
-
-
Final Dilution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.
-
Example Calculation: To achieve a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM this compound stock solution in DMSO to 1 mL of cell culture medium.
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the experimental treatments. This is crucial to distinguish the effects of this compound from those of the solvent.
-
Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).
Mandatory Visualization
Experimental Workflow for Dissolving and Applying this compound
Caption: Workflow for preparing this compound solutions and treating cells.
Postulated Signaling Pathway: Induction of Apoptosis
While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds isolated from natural sources, including those from the Laurencia genus, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptosis signaling pathway.
Caption: A potential mechanism of action for this compound: apoptosis induction.
References
- 1. Synthesis and biological evaluation of amino analogs of Ludartin: potent and selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic properties of relaxin: in vivo mechanism of action in experimental renal tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Laureatin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureatin is a natural product isolated from marine sources such as the red algae of the Laurencia genus and sea hares.[1] Compounds derived from the Laurencia genus have demonstrated a range of biological activities, including cytotoxic and anti-cancer properties.[2][3] These characteristics make this compound a compound of interest for investigation in various cell-based assays. However, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media.
These application notes provide a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reproducible results while minimizing solvent-induced cytotoxicity.
Data Presentation: Solvent Cytotoxicity
As this compound is hydrophobic, it requires an organic solvent for dissolution before being added to aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose. However, DMSO itself can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid significant effects on cell viability and function.
Below is a summary of the cytotoxic effects of DMSO on various cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of DMSO.
| Cell Line | Solvent | IC50 (v/v) | Observations |
| MCF-7, RAW-264.7, HUVEC | DMSO | ~1.1-1.2% | Little to no toxicity observed at 0.1% and 0.5%. |
| HepG2, MDA-MB-231, VNBRCA1 | DMSO | >1.25% | Significant inhibition of proliferation at concentrations of 1.25% and higher. |
| Various Cell Lines | DMSO | - | Most cell lines can tolerate 0.5% DMSO, while primary cells are more sensitive (recommend <0.1%). |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. The data presented here is for the solvent, not this compound. The IC50 of this compound on specific cell lines has not been reported in the available literature.
Experimental Protocols
Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration for your stock solution (e.g., 10 mM, 50 mM, or 100 mM). This will depend on the solubility of this compound in DMSO.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. Perform this in a chemical fume hood, especially if the toxicity of the compound is unknown.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Brief sonication in a water bath can aid in dissolving the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use the solution within one to six months.
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution into the cell culture medium and the subsequent treatment of cells.
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Cells plated in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Determine the Final Working Concentration: Decide on the final concentrations of this compound you want to test in your experiment.
-
Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, perform a serial dilution.
-
First, make an intermediate dilution of your high-concentration stock in DMSO or pre-warmed complete medium.
-
Add a small volume of this intermediate dilution to the final volume of pre-warmed medium while gently swirling.
-
-
Final Dilution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.
-
Example Calculation: To achieve a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM this compound stock solution in DMSO to 1 mL of cell culture medium.
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the experimental treatments. This is crucial to distinguish the effects of this compound from those of the solvent.
-
Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).
Mandatory Visualization
Experimental Workflow for Dissolving and Applying this compound
Caption: Workflow for preparing this compound solutions and treating cells.
Postulated Signaling Pathway: Induction of Apoptosis
While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds isolated from natural sources, including those from the Laurencia genus, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptosis signaling pathway.
Caption: A potential mechanism of action for this compound: apoptosis induction.
References
- 1. Synthesis and biological evaluation of amino analogs of Ludartin: potent and selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic properties of relaxin: in vivo mechanism of action in experimental renal tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laureatin Dosage in In Vivo Mouse Models
Disclaimer: As of late 2025, publicly available scientific literature lacks specific dosage information for the administration of Laureatin in in vivo mouse models for any therapeutic application. This compound is a natural product isolated from the marine red alga Laurencia nipponica with established insecticidal properties. While related compounds have shown some bioactivity in mice, concrete data on this compound's pharmacokinetics, toxicology, and efficacious dosage in mammalian models has not been published.
The following Application Notes and Protocols are provided as a detailed template for researchers. This document uses a hypothetical agent, designated "Compound X," to illustrate the data presentation, experimental protocols, and visualizations requested. Researchers who have independently determined the relevant biological activity and dosage range for this compound can adapt this template for their specific needs.
Introduction to Compound X (Illustrative Example for this compound)
Compound X is a novel small molecule inhibitor of the hypothetical "Path-Y Signaling Pathway," which is implicated in the progression of various solid tumors. These notes provide a summary of recommended starting doses, formulation, and administration protocols for preclinical efficacy and toxicity studies in mouse models based on initial dose-ranging experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of Compound X in mouse models. This data is illustrative and should not be used for this compound.
Table 1: Recommended Dosage of Compound X in Xenograft Mouse Models
| Mouse Strain | Tumor Model | Administration Route | Dosage (mg/kg) | Dosing Frequency | Treatment Duration | Therapeutic Effect |
| NSG | Pancreatic (PANC-1) | Oral Gavage (PO) | 25 | Daily (QD) | 28 days | 40% tumor growth inhibition |
| BALB/c nude | Colon (HCT116) | Intraperitoneal (IP) | 15 | Every Other Day (Q2D) | 21 days | 55% tumor growth inhibition |
| C57BL/6 | Syngeneic Melanoma (B16F10) | Intravenous (IV) | 10 | Twice Weekly (BIW) | 14 days | 30% reduction in metastatic nodules |
Table 2: Pharmacokinetic Parameters of Compound X in BALB/c Mice
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Oral Gavage (PO) | 25 | 850 ± 120 | 2 | 6.5 ± 1.2 | 35 |
| Intravenous (IV) | 10 | 2500 ± 350 | 0.1 | 4.8 ± 0.9 | 100 |
Table 3: Acute Toxicity Profile of Compound X in C57BL/6 Mice
| Administration Route | Dosage (mg/kg) | Observation Period | Key Findings |
| Intraperitoneal (IP) | 50 | 14 days | Mild, transient weight loss (<5%) |
| Intraperitoneal (IP) | 100 | 14 days | Significant weight loss (>15%), lethargy |
| Oral Gavage (PO) | 100 | 14 days | No observable adverse effects |
| Oral Gavage (PO) | 200 | 14 days | Mild sedation for 2 hours post-dose |
Experimental Protocols
Formulation of Compound X for In Vivo Administration
Objective: To prepare a sterile and homogenous formulation of Compound X for oral and parenteral administration.
Materials:
-
Compound X (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
PEG300 (Polyethylene glycol 300, sterile)
-
Tween 80 (Polysorbate 80, sterile)
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection
Protocol for Oral Gavage Formulation (25 mg/kg in a 10 mL/kg volume):
-
Weigh the required amount of Compound X for the number of animals to be dosed.
-
Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile water.
-
First, dissolve Compound X in DMSO.
-
Add the PEG300 to the solution and mix thoroughly.
-
Add the sterile water incrementally while vortexing to create a clear solution.
-
The final concentration of this formulation is 2.5 mg/mL for a 10 mL/kg dosing volume.
Protocol for Intraperitoneal/Intravenous Formulation (15 mg/kg in a 5 mL/kg volume):
-
Weigh the required amount of Compound X.
-
Prepare a vehicle of 10% DMSO in sterile saline.
-
Dissolve Compound X in DMSO first.
-
Add the sterile saline dropwise while vortexing to prevent precipitation.
-
The final concentration of this formulation is 3 mg/mL for a 5 mL/kg dosing volume.
Administration of Compound X to Mice
Objective: To accurately administer the formulated Compound X to mice via the specified route.
Animal Models:
-
Female BALB/c nude mice, 6-8 weeks old, for xenograft studies.
-
Male C57BL/6 mice, 6-8 weeks old, for toxicity and syngeneic model studies.
Protocol for Oral Gavage (PO):
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Use a 20-gauge, 1.5-inch curved gavage needle.
-
Measure the needle against the mouse's body from the tip of the nose to the last rib to ensure proper depth.
-
Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus.
-
Administer the formulation slowly to prevent regurgitation.
-
Withdraw the needle and return the mouse to its cage.
Protocol for Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the formulation and withdraw the needle.
-
Return the mouse to its cage.
Monitoring for Toxicity
Objective: To monitor the health and well-being of the animals during the study.
Procedure:
-
Record the body weight of each mouse daily for the first week and twice weekly thereafter.
-
Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
Use a scoring sheet to quantify observations (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
-
Define humane endpoints before the study begins (e.g., >20% body weight loss, inability to access food or water, severe lethargy).
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of Compound X and a typical experimental workflow for an in vivo study.
Caption: Hypothetical "Path-Y" signaling pathway inhibited by Compound X.
Caption: Experimental workflow for a xenograft efficacy study.
Application Notes and Protocols for Laureatin Dosage in In Vivo Mouse Models
Disclaimer: As of late 2025, publicly available scientific literature lacks specific dosage information for the administration of Laureatin in in vivo mouse models for any therapeutic application. This compound is a natural product isolated from the marine red alga Laurencia nipponica with established insecticidal properties. While related compounds have shown some bioactivity in mice, concrete data on this compound's pharmacokinetics, toxicology, and efficacious dosage in mammalian models has not been published.
The following Application Notes and Protocols are provided as a detailed template for researchers. This document uses a hypothetical agent, designated "Compound X," to illustrate the data presentation, experimental protocols, and visualizations requested. Researchers who have independently determined the relevant biological activity and dosage range for this compound can adapt this template for their specific needs.
Introduction to Compound X (Illustrative Example for this compound)
Compound X is a novel small molecule inhibitor of the hypothetical "Path-Y Signaling Pathway," which is implicated in the progression of various solid tumors. These notes provide a summary of recommended starting doses, formulation, and administration protocols for preclinical efficacy and toxicity studies in mouse models based on initial dose-ranging experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of Compound X in mouse models. This data is illustrative and should not be used for this compound.
Table 1: Recommended Dosage of Compound X in Xenograft Mouse Models
| Mouse Strain | Tumor Model | Administration Route | Dosage (mg/kg) | Dosing Frequency | Treatment Duration | Therapeutic Effect |
| NSG | Pancreatic (PANC-1) | Oral Gavage (PO) | 25 | Daily (QD) | 28 days | 40% tumor growth inhibition |
| BALB/c nude | Colon (HCT116) | Intraperitoneal (IP) | 15 | Every Other Day (Q2D) | 21 days | 55% tumor growth inhibition |
| C57BL/6 | Syngeneic Melanoma (B16F10) | Intravenous (IV) | 10 | Twice Weekly (BIW) | 14 days | 30% reduction in metastatic nodules |
Table 2: Pharmacokinetic Parameters of Compound X in BALB/c Mice
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Oral Gavage (PO) | 25 | 850 ± 120 | 2 | 6.5 ± 1.2 | 35 |
| Intravenous (IV) | 10 | 2500 ± 350 | 0.1 | 4.8 ± 0.9 | 100 |
Table 3: Acute Toxicity Profile of Compound X in C57BL/6 Mice
| Administration Route | Dosage (mg/kg) | Observation Period | Key Findings |
| Intraperitoneal (IP) | 50 | 14 days | Mild, transient weight loss (<5%) |
| Intraperitoneal (IP) | 100 | 14 days | Significant weight loss (>15%), lethargy |
| Oral Gavage (PO) | 100 | 14 days | No observable adverse effects |
| Oral Gavage (PO) | 200 | 14 days | Mild sedation for 2 hours post-dose |
Experimental Protocols
Formulation of Compound X for In Vivo Administration
Objective: To prepare a sterile and homogenous formulation of Compound X for oral and parenteral administration.
Materials:
-
Compound X (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
PEG300 (Polyethylene glycol 300, sterile)
-
Tween 80 (Polysorbate 80, sterile)
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection
Protocol for Oral Gavage Formulation (25 mg/kg in a 10 mL/kg volume):
-
Weigh the required amount of Compound X for the number of animals to be dosed.
-
Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile water.
-
First, dissolve Compound X in DMSO.
-
Add the PEG300 to the solution and mix thoroughly.
-
Add the sterile water incrementally while vortexing to create a clear solution.
-
The final concentration of this formulation is 2.5 mg/mL for a 10 mL/kg dosing volume.
Protocol for Intraperitoneal/Intravenous Formulation (15 mg/kg in a 5 mL/kg volume):
-
Weigh the required amount of Compound X.
-
Prepare a vehicle of 10% DMSO in sterile saline.
-
Dissolve Compound X in DMSO first.
-
Add the sterile saline dropwise while vortexing to prevent precipitation.
-
The final concentration of this formulation is 3 mg/mL for a 5 mL/kg dosing volume.
Administration of Compound X to Mice
Objective: To accurately administer the formulated Compound X to mice via the specified route.
Animal Models:
-
Female BALB/c nude mice, 6-8 weeks old, for xenograft studies.
-
Male C57BL/6 mice, 6-8 weeks old, for toxicity and syngeneic model studies.
Protocol for Oral Gavage (PO):
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Use a 20-gauge, 1.5-inch curved gavage needle.
-
Measure the needle against the mouse's body from the tip of the nose to the last rib to ensure proper depth.
-
Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus.
-
Administer the formulation slowly to prevent regurgitation.
-
Withdraw the needle and return the mouse to its cage.
Protocol for Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the formulation and withdraw the needle.
-
Return the mouse to its cage.
Monitoring for Toxicity
Objective: To monitor the health and well-being of the animals during the study.
Procedure:
-
Record the body weight of each mouse daily for the first week and twice weekly thereafter.
-
Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
Use a scoring sheet to quantify observations (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
-
Define humane endpoints before the study begins (e.g., >20% body weight loss, inability to access food or water, severe lethargy).
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of Compound X and a typical experimental workflow for an in vivo study.
Caption: Hypothetical "Path-Y" signaling pathway inhibited by Compound X.
Caption: Experimental workflow for a xenograft efficacy study.
Application Notes and Protocols for Laureatin Dosage in In Vivo Mouse Models
Disclaimer: As of late 2025, publicly available scientific literature lacks specific dosage information for the administration of Laureatin in in vivo mouse models for any therapeutic application. This compound is a natural product isolated from the marine red alga Laurencia nipponica with established insecticidal properties. While related compounds have shown some bioactivity in mice, concrete data on this compound's pharmacokinetics, toxicology, and efficacious dosage in mammalian models has not been published.
The following Application Notes and Protocols are provided as a detailed template for researchers. This document uses a hypothetical agent, designated "Compound X," to illustrate the data presentation, experimental protocols, and visualizations requested. Researchers who have independently determined the relevant biological activity and dosage range for this compound can adapt this template for their specific needs.
Introduction to Compound X (Illustrative Example for this compound)
Compound X is a novel small molecule inhibitor of the hypothetical "Path-Y Signaling Pathway," which is implicated in the progression of various solid tumors. These notes provide a summary of recommended starting doses, formulation, and administration protocols for preclinical efficacy and toxicity studies in mouse models based on initial dose-ranging experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of Compound X in mouse models. This data is illustrative and should not be used for this compound.
Table 1: Recommended Dosage of Compound X in Xenograft Mouse Models
| Mouse Strain | Tumor Model | Administration Route | Dosage (mg/kg) | Dosing Frequency | Treatment Duration | Therapeutic Effect |
| NSG | Pancreatic (PANC-1) | Oral Gavage (PO) | 25 | Daily (QD) | 28 days | 40% tumor growth inhibition |
| BALB/c nude | Colon (HCT116) | Intraperitoneal (IP) | 15 | Every Other Day (Q2D) | 21 days | 55% tumor growth inhibition |
| C57BL/6 | Syngeneic Melanoma (B16F10) | Intravenous (IV) | 10 | Twice Weekly (BIW) | 14 days | 30% reduction in metastatic nodules |
Table 2: Pharmacokinetic Parameters of Compound X in BALB/c Mice
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Oral Gavage (PO) | 25 | 850 ± 120 | 2 | 6.5 ± 1.2 | 35 |
| Intravenous (IV) | 10 | 2500 ± 350 | 0.1 | 4.8 ± 0.9 | 100 |
Table 3: Acute Toxicity Profile of Compound X in C57BL/6 Mice
| Administration Route | Dosage (mg/kg) | Observation Period | Key Findings |
| Intraperitoneal (IP) | 50 | 14 days | Mild, transient weight loss (<5%) |
| Intraperitoneal (IP) | 100 | 14 days | Significant weight loss (>15%), lethargy |
| Oral Gavage (PO) | 100 | 14 days | No observable adverse effects |
| Oral Gavage (PO) | 200 | 14 days | Mild sedation for 2 hours post-dose |
Experimental Protocols
Formulation of Compound X for In Vivo Administration
Objective: To prepare a sterile and homogenous formulation of Compound X for oral and parenteral administration.
Materials:
-
Compound X (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
PEG300 (Polyethylene glycol 300, sterile)
-
Tween 80 (Polysorbate 80, sterile)
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection
Protocol for Oral Gavage Formulation (25 mg/kg in a 10 mL/kg volume):
-
Weigh the required amount of Compound X for the number of animals to be dosed.
-
Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile water.
-
First, dissolve Compound X in DMSO.
-
Add the PEG300 to the solution and mix thoroughly.
-
Add the sterile water incrementally while vortexing to create a clear solution.
-
The final concentration of this formulation is 2.5 mg/mL for a 10 mL/kg dosing volume.
Protocol for Intraperitoneal/Intravenous Formulation (15 mg/kg in a 5 mL/kg volume):
-
Weigh the required amount of Compound X.
-
Prepare a vehicle of 10% DMSO in sterile saline.
-
Dissolve Compound X in DMSO first.
-
Add the sterile saline dropwise while vortexing to prevent precipitation.
-
The final concentration of this formulation is 3 mg/mL for a 5 mL/kg dosing volume.
Administration of Compound X to Mice
Objective: To accurately administer the formulated Compound X to mice via the specified route.
Animal Models:
-
Female BALB/c nude mice, 6-8 weeks old, for xenograft studies.
-
Male C57BL/6 mice, 6-8 weeks old, for toxicity and syngeneic model studies.
Protocol for Oral Gavage (PO):
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Use a 20-gauge, 1.5-inch curved gavage needle.
-
Measure the needle against the mouse's body from the tip of the nose to the last rib to ensure proper depth.
-
Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus.
-
Administer the formulation slowly to prevent regurgitation.
-
Withdraw the needle and return the mouse to its cage.
Protocol for Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the formulation and withdraw the needle.
-
Return the mouse to its cage.
Monitoring for Toxicity
Objective: To monitor the health and well-being of the animals during the study.
Procedure:
-
Record the body weight of each mouse daily for the first week and twice weekly thereafter.
-
Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
Use a scoring sheet to quantify observations (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
-
Define humane endpoints before the study begins (e.g., >20% body weight loss, inability to access food or water, severe lethargy).
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of Compound X and a typical experimental workflow for an in vivo study.
Caption: Hypothetical "Path-Y" signaling pathway inhibited by Compound X.
Caption: Experimental workflow for a xenograft efficacy study.
Application Notes and Protocols for "Laureatin" Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides generalized protocols for common administration routes in animal studies, as a search of scientific literature did not yield specific information for a compound named "Laureatin." These protocols should be adapted based on the physicochemical properties of the specific compound being tested and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.
Introduction
The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The choice of an appropriate route in preclinical animal studies is essential for obtaining reliable and reproducible data that can inform clinical development. This document outlines standardized protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of test compounds in rodent models.
Data Presentation: Comparative Overview of Administration Routes
The selection of an administration route depends on the experimental objectives and the properties of the compound. The tables below provide a summary of key parameters for common routes in mice and rats to guide study design.
Table 1: Maximum Administration Volumes and Recommended Needle Gauges for Mice
| Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Gauge | Key Characteristics |
| Oral (Gavage) | 10 | 20-22G (ball-tip) | Mimics clinical route, subject to first-pass metabolism.[1][2] |
| Intravenous (IV) | 5 (bolus) | 27-30G | 100% bioavailability, rapid onset, requires technical skill.[3] |
| Intraperitoneal (IP) | 10 | 25-27G | Rapid absorption, bypasses first-pass effect, risk of organ puncture.[3][4] |
| Subcutaneous (SC) | 5-10 | 25-27G | Slower, sustained absorption; suitable for suspensions. |
Data compiled from multiple sources.
Table 2: Maximum Administration Volumes and Recommended Needle Gauges for Rats
| Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Gauge | Key Characteristics |
| Oral (Gavage) | 10 | 18-20G (ball-tip) | Suitable for larger volumes than in mice. |
| Intravenous (IV) | 5 (bolus) | 23-25G | Lateral tail vein is the most common site. |
| Intraperitoneal (IP) | 10 | 23-25G | Injection into the lower right abdominal quadrant is recommended. |
| Subcutaneous (SC) | 5-10 | 23-25G | Loose skin on the back is a common injection site. |
Data compiled from multiple sources.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the administration of a test compound. All procedures must be conducted aseptically.
Protocol 1: Oral Administration via Gavage
Objective: To deliver a precise volume of a substance directly into the stomach.
Materials:
-
Test compound "this compound" formulated in an appropriate vehicle.
-
Sterile, ball-tipped gavage needle (size-appropriate for the animal).
-
Syringe.
-
Animal scale.
Procedure:
-
Animal and Dose Preparation: Weigh the animal to calculate the exact volume for administration. Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.
-
Restraint: Restrain the animal firmly but gently, ensuring the head and body form a straight line to prevent tracheal entry.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the needle as it advances. Do not apply force.
-
Substance Administration: Once the needle has reached the predetermined depth (indicating it is in the stomach), dispense the solution slowly.
-
Post-Administration Care: Gently remove the needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of respiratory distress or discomfort.
Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein
Objective: To administer a substance directly into the bloodstream, achieving immediate systemic distribution.
Materials:
-
"this compound" in a sterile, injectable-grade solution.
-
Sterile syringe and a fine-gauge needle (see tables above).
-
A restraining device for rodents.
-
Heat source (e.g., heat lamp) to induce vasodilation.
-
70% alcohol swabs.
Procedure:
-
Preparation: Place the animal in the restrainer. Warm the tail with a heat lamp to make the lateral veins more visible and accessible.
-
Site Disinfection: Clean the tail with an alcohol swab.
-
Needle Insertion: With the needle bevel facing upwards, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).
-
Injection: A successful cannulation may be confirmed by a flash of blood in the needle hub. Inject the solution slowly and steadily. Observe for any swelling (extravasation); if this occurs, stop the injection immediately.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection
Objective: To administer a substance into the peritoneal cavity for rapid absorption.
Materials:
-
"this compound" in a sterile, injectable solution.
-
Sterile syringe and needle.
-
70% alcohol swabs.
Procedure:
-
Restraint: Restrain the animal securely on its back with its head tilted slightly downwards.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Disinfect the site with alcohol. Insert the needle at a 30-45 degree angle. Aspirate to ensure no body fluids (urine, intestinal contents) are drawn into the syringe, which would indicate improper needle placement.
-
Substance Delivery: Inject the substance smoothly into the peritoneal cavity.
-
Post-Procedure Monitoring: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or abdominal distress.
Protocol 4: Subcutaneous (SC) Injection
Objective: To administer a substance into the tissue layer between the skin and the muscle for slow, sustained release.
Materials:
-
"this compound" in a sterile, injectable solution or suspension.
-
Sterile syringe and needle.
-
70% alcohol swabs.
Procedure:
-
Restraint: Manually restrain the animal on a flat surface.
-
Injection Site: Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".
-
Injection: Disinfect the site. Insert the needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood vessel entry.
-
Substance Delivery: If no blood is aspirated, inject the substance.
-
Post-Injection Care: Withdraw the needle and gently massage the area to facilitate distribution of the injected volume. Return the animal to its cage and monitor.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for an In Vivo Study
Caption: A typical workflow for an in vivo animal study.
Diagram 2: Hypothetical Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates a potential mechanism of action if "this compound" were a kinase inhibitor, a common class of therapeutic agents.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application Notes and Protocols for "Laureatin" Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides generalized protocols for common administration routes in animal studies, as a search of scientific literature did not yield specific information for a compound named "Laureatin." These protocols should be adapted based on the physicochemical properties of the specific compound being tested and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.
Introduction
The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The choice of an appropriate route in preclinical animal studies is essential for obtaining reliable and reproducible data that can inform clinical development. This document outlines standardized protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of test compounds in rodent models.
Data Presentation: Comparative Overview of Administration Routes
The selection of an administration route depends on the experimental objectives and the properties of the compound. The tables below provide a summary of key parameters for common routes in mice and rats to guide study design.
Table 1: Maximum Administration Volumes and Recommended Needle Gauges for Mice
| Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Gauge | Key Characteristics |
| Oral (Gavage) | 10 | 20-22G (ball-tip) | Mimics clinical route, subject to first-pass metabolism.[1][2] |
| Intravenous (IV) | 5 (bolus) | 27-30G | 100% bioavailability, rapid onset, requires technical skill.[3] |
| Intraperitoneal (IP) | 10 | 25-27G | Rapid absorption, bypasses first-pass effect, risk of organ puncture.[3][4] |
| Subcutaneous (SC) | 5-10 | 25-27G | Slower, sustained absorption; suitable for suspensions. |
Data compiled from multiple sources.
Table 2: Maximum Administration Volumes and Recommended Needle Gauges for Rats
| Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Gauge | Key Characteristics |
| Oral (Gavage) | 10 | 18-20G (ball-tip) | Suitable for larger volumes than in mice. |
| Intravenous (IV) | 5 (bolus) | 23-25G | Lateral tail vein is the most common site. |
| Intraperitoneal (IP) | 10 | 23-25G | Injection into the lower right abdominal quadrant is recommended. |
| Subcutaneous (SC) | 5-10 | 23-25G | Loose skin on the back is a common injection site. |
Data compiled from multiple sources.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the administration of a test compound. All procedures must be conducted aseptically.
Protocol 1: Oral Administration via Gavage
Objective: To deliver a precise volume of a substance directly into the stomach.
Materials:
-
Test compound "this compound" formulated in an appropriate vehicle.
-
Sterile, ball-tipped gavage needle (size-appropriate for the animal).
-
Syringe.
-
Animal scale.
Procedure:
-
Animal and Dose Preparation: Weigh the animal to calculate the exact volume for administration. Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.
-
Restraint: Restrain the animal firmly but gently, ensuring the head and body form a straight line to prevent tracheal entry.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the needle as it advances. Do not apply force.
-
Substance Administration: Once the needle has reached the predetermined depth (indicating it is in the stomach), dispense the solution slowly.
-
Post-Administration Care: Gently remove the needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of respiratory distress or discomfort.
Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein
Objective: To administer a substance directly into the bloodstream, achieving immediate systemic distribution.
Materials:
-
"this compound" in a sterile, injectable-grade solution.
-
Sterile syringe and a fine-gauge needle (see tables above).
-
A restraining device for rodents.
-
Heat source (e.g., heat lamp) to induce vasodilation.
-
70% alcohol swabs.
Procedure:
-
Preparation: Place the animal in the restrainer. Warm the tail with a heat lamp to make the lateral veins more visible and accessible.
-
Site Disinfection: Clean the tail with an alcohol swab.
-
Needle Insertion: With the needle bevel facing upwards, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).
-
Injection: A successful cannulation may be confirmed by a flash of blood in the needle hub. Inject the solution slowly and steadily. Observe for any swelling (extravasation); if this occurs, stop the injection immediately.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection
Objective: To administer a substance into the peritoneal cavity for rapid absorption.
Materials:
-
"this compound" in a sterile, injectable solution.
-
Sterile syringe and needle.
-
70% alcohol swabs.
Procedure:
-
Restraint: Restrain the animal securely on its back with its head tilted slightly downwards.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Disinfect the site with alcohol. Insert the needle at a 30-45 degree angle. Aspirate to ensure no body fluids (urine, intestinal contents) are drawn into the syringe, which would indicate improper needle placement.
-
Substance Delivery: Inject the substance smoothly into the peritoneal cavity.
-
Post-Procedure Monitoring: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or abdominal distress.
Protocol 4: Subcutaneous (SC) Injection
Objective: To administer a substance into the tissue layer between the skin and the muscle for slow, sustained release.
Materials:
-
"this compound" in a sterile, injectable solution or suspension.
-
Sterile syringe and needle.
-
70% alcohol swabs.
Procedure:
-
Restraint: Manually restrain the animal on a flat surface.
-
Injection Site: Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".
-
Injection: Disinfect the site. Insert the needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood vessel entry.
-
Substance Delivery: If no blood is aspirated, inject the substance.
-
Post-Injection Care: Withdraw the needle and gently massage the area to facilitate distribution of the injected volume. Return the animal to its cage and monitor.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for an In Vivo Study
Caption: A typical workflow for an in vivo animal study.
Diagram 2: Hypothetical Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates a potential mechanism of action if "this compound" were a kinase inhibitor, a common class of therapeutic agents.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application Notes and Protocols for "Laureatin" Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides generalized protocols for common administration routes in animal studies, as a search of scientific literature did not yield specific information for a compound named "Laureatin." These protocols should be adapted based on the physicochemical properties of the specific compound being tested and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.
Introduction
The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The choice of an appropriate route in preclinical animal studies is essential for obtaining reliable and reproducible data that can inform clinical development. This document outlines standardized protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of test compounds in rodent models.
Data Presentation: Comparative Overview of Administration Routes
The selection of an administration route depends on the experimental objectives and the properties of the compound. The tables below provide a summary of key parameters for common routes in mice and rats to guide study design.
Table 1: Maximum Administration Volumes and Recommended Needle Gauges for Mice
| Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Gauge | Key Characteristics |
| Oral (Gavage) | 10 | 20-22G (ball-tip) | Mimics clinical route, subject to first-pass metabolism.[1][2] |
| Intravenous (IV) | 5 (bolus) | 27-30G | 100% bioavailability, rapid onset, requires technical skill.[3] |
| Intraperitoneal (IP) | 10 | 25-27G | Rapid absorption, bypasses first-pass effect, risk of organ puncture.[3][4] |
| Subcutaneous (SC) | 5-10 | 25-27G | Slower, sustained absorption; suitable for suspensions. |
Data compiled from multiple sources.
Table 2: Maximum Administration Volumes and Recommended Needle Gauges for Rats
| Route of Administration | Maximum Volume (ml/kg) | Recommended Needle Gauge | Key Characteristics |
| Oral (Gavage) | 10 | 18-20G (ball-tip) | Suitable for larger volumes than in mice. |
| Intravenous (IV) | 5 (bolus) | 23-25G | Lateral tail vein is the most common site. |
| Intraperitoneal (IP) | 10 | 23-25G | Injection into the lower right abdominal quadrant is recommended. |
| Subcutaneous (SC) | 5-10 | 23-25G | Loose skin on the back is a common injection site. |
Data compiled from multiple sources.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the administration of a test compound. All procedures must be conducted aseptically.
Protocol 1: Oral Administration via Gavage
Objective: To deliver a precise volume of a substance directly into the stomach.
Materials:
-
Test compound "this compound" formulated in an appropriate vehicle.
-
Sterile, ball-tipped gavage needle (size-appropriate for the animal).
-
Syringe.
-
Animal scale.
Procedure:
-
Animal and Dose Preparation: Weigh the animal to calculate the exact volume for administration. Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.
-
Restraint: Restrain the animal firmly but gently, ensuring the head and body form a straight line to prevent tracheal entry.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the needle as it advances. Do not apply force.
-
Substance Administration: Once the needle has reached the predetermined depth (indicating it is in the stomach), dispense the solution slowly.
-
Post-Administration Care: Gently remove the needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of respiratory distress or discomfort.
Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein
Objective: To administer a substance directly into the bloodstream, achieving immediate systemic distribution.
Materials:
-
"this compound" in a sterile, injectable-grade solution.
-
Sterile syringe and a fine-gauge needle (see tables above).
-
A restraining device for rodents.
-
Heat source (e.g., heat lamp) to induce vasodilation.
-
70% alcohol swabs.
Procedure:
-
Preparation: Place the animal in the restrainer. Warm the tail with a heat lamp to make the lateral veins more visible and accessible.
-
Site Disinfection: Clean the tail with an alcohol swab.
-
Needle Insertion: With the needle bevel facing upwards, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).
-
Injection: A successful cannulation may be confirmed by a flash of blood in the needle hub. Inject the solution slowly and steadily. Observe for any swelling (extravasation); if this occurs, stop the injection immediately.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection
Objective: To administer a substance into the peritoneal cavity for rapid absorption.
Materials:
-
"this compound" in a sterile, injectable solution.
-
Sterile syringe and needle.
-
70% alcohol swabs.
Procedure:
-
Restraint: Restrain the animal securely on its back with its head tilted slightly downwards.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Disinfect the site with alcohol. Insert the needle at a 30-45 degree angle. Aspirate to ensure no body fluids (urine, intestinal contents) are drawn into the syringe, which would indicate improper needle placement.
-
Substance Delivery: Inject the substance smoothly into the peritoneal cavity.
-
Post-Procedure Monitoring: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or abdominal distress.
Protocol 4: Subcutaneous (SC) Injection
Objective: To administer a substance into the tissue layer between the skin and the muscle for slow, sustained release.
Materials:
-
"this compound" in a sterile, injectable solution or suspension.
-
Sterile syringe and needle.
-
70% alcohol swabs.
Procedure:
-
Restraint: Manually restrain the animal on a flat surface.
-
Injection Site: Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".
-
Injection: Disinfect the site. Insert the needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood vessel entry.
-
Substance Delivery: If no blood is aspirated, inject the substance.
-
Post-Injection Care: Withdraw the needle and gently massage the area to facilitate distribution of the injected volume. Return the animal to its cage and monitor.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for an In Vivo Study
Caption: A typical workflow for an in vivo animal study.
Diagram 2: Hypothetical Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates a potential mechanism of action if "this compound" were a kinase inhibitor, a common class of therapeutic agents.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application Notes and Protocols: Characterization of Kinase Inhibitor X in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kinase Inhibitor X is a novel small molecule compound designed to target key signaling pathways implicated in oncogenesis. These application notes provide detailed protocols for characterizing the activity of Kinase Inhibitor X in relevant cell-based assays, including assessing its impact on cell viability and its mechanism of action through pathway analysis. The following protocols and data are intended to guide researchers in the evaluation of this and similar compounds.
Data Presentation
Table 1: In Vitro Efficacy of Kinase Inhibitor X on Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| HeLa | Cervical Cancer | Cell Viability (MTT) | 48 | 2.5 |
| A549 | Lung Cancer | Cell Viability (MTT) | 48 | 5.1 |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | 48 | 10.8 |
| U-87 MG | Glioblastoma | Cell Viability (MTT) | 48 | 1.9 |
Table 2: Effect of Kinase Inhibitor X on Downstream Signaling
| Cell Line | Treatment | Target Protein | Phosphorylation Level (Relative to Control) |
| U-87 MG | Kinase Inhibitor X (2 µM) | p-ERK1/2 | 0.25 |
| U-87 MG | Kinase Inhibitor X (2 µM) | p-Akt | 0.95 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Kinase Inhibitor X on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, U-87 MG)
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Kinase Inhibitor X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Kinase Inhibitor X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Mix thoroughly to ensure complete solubilization.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for Phospho-ERK1/2 Analysis
This protocol is designed to assess the effect of Kinase Inhibitor X on the phosphorylation of a key downstream target, ERK1/2, in the MAPK signaling pathway.
Materials:
-
U-87 MG cells
-
Complete growth medium
-
Kinase Inhibitor X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Kinase Inhibitor X (2 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative phosphorylation level.
Signaling Pathways and Workflows
Caption: Inhibition of the MAPK/ERK signaling pathway by Kinase Inhibitor X.
Caption: Experimental workflow for the cell viability (MTT) assay.
References
Application Notes and Protocols: Characterization of Kinase Inhibitor X in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kinase Inhibitor X is a novel small molecule compound designed to target key signaling pathways implicated in oncogenesis. These application notes provide detailed protocols for characterizing the activity of Kinase Inhibitor X in relevant cell-based assays, including assessing its impact on cell viability and its mechanism of action through pathway analysis. The following protocols and data are intended to guide researchers in the evaluation of this and similar compounds.
Data Presentation
Table 1: In Vitro Efficacy of Kinase Inhibitor X on Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| HeLa | Cervical Cancer | Cell Viability (MTT) | 48 | 2.5 |
| A549 | Lung Cancer | Cell Viability (MTT) | 48 | 5.1 |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | 48 | 10.8 |
| U-87 MG | Glioblastoma | Cell Viability (MTT) | 48 | 1.9 |
Table 2: Effect of Kinase Inhibitor X on Downstream Signaling
| Cell Line | Treatment | Target Protein | Phosphorylation Level (Relative to Control) |
| U-87 MG | Kinase Inhibitor X (2 µM) | p-ERK1/2 | 0.25 |
| U-87 MG | Kinase Inhibitor X (2 µM) | p-Akt | 0.95 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Kinase Inhibitor X on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, U-87 MG)
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Kinase Inhibitor X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Kinase Inhibitor X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Mix thoroughly to ensure complete solubilization.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for Phospho-ERK1/2 Analysis
This protocol is designed to assess the effect of Kinase Inhibitor X on the phosphorylation of a key downstream target, ERK1/2, in the MAPK signaling pathway.
Materials:
-
U-87 MG cells
-
Complete growth medium
-
Kinase Inhibitor X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Kinase Inhibitor X (2 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative phosphorylation level.
Signaling Pathways and Workflows
Caption: Inhibition of the MAPK/ERK signaling pathway by Kinase Inhibitor X.
Caption: Experimental workflow for the cell viability (MTT) assay.
References
Application Notes and Protocols: Characterization of Kinase Inhibitor X in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kinase Inhibitor X is a novel small molecule compound designed to target key signaling pathways implicated in oncogenesis. These application notes provide detailed protocols for characterizing the activity of Kinase Inhibitor X in relevant cell-based assays, including assessing its impact on cell viability and its mechanism of action through pathway analysis. The following protocols and data are intended to guide researchers in the evaluation of this and similar compounds.
Data Presentation
Table 1: In Vitro Efficacy of Kinase Inhibitor X on Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| HeLa | Cervical Cancer | Cell Viability (MTT) | 48 | 2.5 |
| A549 | Lung Cancer | Cell Viability (MTT) | 48 | 5.1 |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | 48 | 10.8 |
| U-87 MG | Glioblastoma | Cell Viability (MTT) | 48 | 1.9 |
Table 2: Effect of Kinase Inhibitor X on Downstream Signaling
| Cell Line | Treatment | Target Protein | Phosphorylation Level (Relative to Control) |
| U-87 MG | Kinase Inhibitor X (2 µM) | p-ERK1/2 | 0.25 |
| U-87 MG | Kinase Inhibitor X (2 µM) | p-Akt | 0.95 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Kinase Inhibitor X on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, U-87 MG)
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Kinase Inhibitor X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Kinase Inhibitor X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly to ensure complete solubilization.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for Phospho-ERK1/2 Analysis
This protocol is designed to assess the effect of Kinase Inhibitor X on the phosphorylation of a key downstream target, ERK1/2, in the MAPK signaling pathway.
Materials:
-
U-87 MG cells
-
Complete growth medium
-
Kinase Inhibitor X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Kinase Inhibitor X (2 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative phosphorylation level.
Signaling Pathways and Workflows
Caption: Inhibition of the MAPK/ERK signaling pathway by Kinase Inhibitor X.
Caption: Experimental workflow for the cell viability (MTT) assay.
References
Application Notes & Protocols: Immunofluorescence Staining for Laureatin, a Novel PI3K Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Laureatin is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a key target for therapeutic development.[1] Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells.[3] This document provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt (Ser473) in cultured cells.
Mechanism of Action
This compound selectively inhibits the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation by PDK1 and mTORC2.[4] The downstream effects include the suppression of cell proliferation and the induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the fluorescence intensity of phosphorylated Akt (p-Akt Ser473) in A549 human lung carcinoma cells. Cells were treated with varying concentrations of this compound for 24 hours before fixation and staining.
| This compound Concentration (nM) | Mean p-Akt Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | 15,234 | ± 1,287 |
| 10 | 12,188 | ± 1,105 |
| 50 | 8,532 | ± 940 |
| 100 | 4,671 | ± 512 |
| 500 | 1,899 | ± 234 |
Experimental Protocols
Immunofluorescence Staining Workflow
Caption: Workflow for immunofluorescence analysis of this compound's effect.
Detailed Protocol for Immunofluorescence Staining of p-Akt (Ser473)
This protocol is optimized for detecting phosphorylated proteins. Special care must be taken to preserve the phosphorylation state of the target protein.
Materials:
-
A549 cells (or other suitable cell line)
-
Glass coverslips (sterilized)
-
6-well plates
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST). Note: Avoid using milk-based blockers as they contain phosphoproteins that can cause high background.
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody
-
Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Aspirate the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophore and DAPI. Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.
-
Quantify the mean fluorescence intensity of the p-Akt signal per cell using image analysis software (e.g., ImageJ/Fiji). The DAPI signal can be used to define nuclear regions and subsequently identify individual cells.
-
References
Application Notes & Protocols: Immunofluorescence Staining for Laureatin, a Novel PI3K Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Laureatin is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a key target for therapeutic development.[1] Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells.[3] This document provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt (Ser473) in cultured cells.
Mechanism of Action
This compound selectively inhibits the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation by PDK1 and mTORC2.[4] The downstream effects include the suppression of cell proliferation and the induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the fluorescence intensity of phosphorylated Akt (p-Akt Ser473) in A549 human lung carcinoma cells. Cells were treated with varying concentrations of this compound for 24 hours before fixation and staining.
| This compound Concentration (nM) | Mean p-Akt Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | 15,234 | ± 1,287 |
| 10 | 12,188 | ± 1,105 |
| 50 | 8,532 | ± 940 |
| 100 | 4,671 | ± 512 |
| 500 | 1,899 | ± 234 |
Experimental Protocols
Immunofluorescence Staining Workflow
Caption: Workflow for immunofluorescence analysis of this compound's effect.
Detailed Protocol for Immunofluorescence Staining of p-Akt (Ser473)
This protocol is optimized for detecting phosphorylated proteins. Special care must be taken to preserve the phosphorylation state of the target protein.
Materials:
-
A549 cells (or other suitable cell line)
-
Glass coverslips (sterilized)
-
6-well plates
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST). Note: Avoid using milk-based blockers as they contain phosphoproteins that can cause high background.
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody
-
Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Aspirate the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophore and DAPI. Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.
-
Quantify the mean fluorescence intensity of the p-Akt signal per cell using image analysis software (e.g., ImageJ/Fiji). The DAPI signal can be used to define nuclear regions and subsequently identify individual cells.
-
References
Application Notes & Protocols: Immunofluorescence Staining for Laureatin, a Novel PI3K Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Laureatin is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a key target for therapeutic development.[1] Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells.[3] This document provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt (Ser473) in cultured cells.
Mechanism of Action
This compound selectively inhibits the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation by PDK1 and mTORC2.[4] The downstream effects include the suppression of cell proliferation and the induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the fluorescence intensity of phosphorylated Akt (p-Akt Ser473) in A549 human lung carcinoma cells. Cells were treated with varying concentrations of this compound for 24 hours before fixation and staining.
| This compound Concentration (nM) | Mean p-Akt Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | 15,234 | ± 1,287 |
| 10 | 12,188 | ± 1,105 |
| 50 | 8,532 | ± 940 |
| 100 | 4,671 | ± 512 |
| 500 | 1,899 | ± 234 |
Experimental Protocols
Immunofluorescence Staining Workflow
Caption: Workflow for immunofluorescence analysis of this compound's effect.
Detailed Protocol for Immunofluorescence Staining of p-Akt (Ser473)
This protocol is optimized for detecting phosphorylated proteins. Special care must be taken to preserve the phosphorylation state of the target protein.
Materials:
-
A549 cells (or other suitable cell line)
-
Glass coverslips (sterilized)
-
6-well plates
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST). Note: Avoid using milk-based blockers as they contain phosphoproteins that can cause high background.
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody
-
Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Aspirate the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophore and DAPI. Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.
-
Quantify the mean fluorescence intensity of the p-Akt signal per cell using image analysis software (e.g., ImageJ/Fiji). The DAPI signal can be used to define nuclear regions and subsequently identify individual cells.
-
References
Application Notes and Protocols for High-Throughput Screening of Laureatin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of the marine natural product Laureatin and other secondary metabolites derived from the Laurencia genus. This compound, a C15 acetogenin (B2873293) isolated from the red algae Laurencia nipponica, is a potent insecticidal agent, particularly effective as a mosquito larvicide.[1][2] Related compounds from this genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery.[3][4][5][6][7][8]
This document outlines detailed protocols for HTS assays relevant to the known biological activities of this compound and its analogs. The provided methodologies are designed for adaptation to automated liquid handling and plate-based reading systems common in HTS laboratories.
High-Throughput Screening for Insecticidal (Mosquito Larvicidal) Activity
The most prominently reported biological activity of this compound is its potent insecticidal effect against mosquito larvae.[1][2] An HTS approach can be employed to screen compound libraries for novel larvicidal agents.
Experimental Workflow: Mosquito Larvicidal HTS
Protocol: Mosquito Larvicidal Assay
This protocol is adapted from established high-throughput screening methods for mosquito larvicides.[1][9][10]
Materials:
-
Aedes aegypti first-instar larvae (24 hours post-hatching)
-
Larval diet solution
-
Deionized water
-
24-well microplates
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO)
-
Automated liquid handler (optional)
-
Plate reader or imaging system for automated counting (optional)
Procedure:
-
Preparation of Assay Plates:
-
Compound Addition:
-
Incubation:
-
Incubate the plates at 25-28°C for 24 hours.
-
-
Data Acquisition:
-
Determine the number of dead larvae in each well. This can be done manually or using an automated imaging system.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each compound concentration.
-
Determine the LC50 (lethal concentration 50%) value for active compounds.
-
Data Presentation:
| Compound | LC50 (µg/mL) | 95% Confidence Interval |
| This compound | Data to be determined | Data to be determined |
| Positive Control (e.g., Temephos) | Known value | Known value |
| Negative Control | No significant mortality | N/A |
High-Throughput Screening for Anti-Inflammatory Activity
Secondary metabolites from Laurencia species have been shown to possess anti-inflammatory properties. A common HTS assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: Nitric Oxide (NO) Inhibition Assay
Protocol: Griess Assay for Nitric Oxide Production
This protocol is based on standard methods for measuring nitrite (B80452), a stable product of NO, in cell culture supernatants.[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[11]
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[11]
-
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[11]
-
-
Data Acquisition:
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite solution.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
-
Calculate the IC50 value for active compounds.
-
Data Presentation:
| Compound | IC50 for NO Inhibition (µM) | Cell Viability at IC50 (%) |
| This compound | Data to be determined | Data to be determined |
| Positive Control (e.g., L-NAME) | Known value | >90% |
| Negative Control | No inhibition | 100% |
Associated Signaling Pathway: NF-κB Signaling
Inhibition of NO production in LPS-stimulated macrophages is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15][16]
High-Throughput Screening for Cytotoxicity
Many natural products, including those from Laurencia, exhibit cytotoxic effects against cancer cell lines.[3][17] A common HTS assay to assess cytotoxicity is the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Test compounds
-
LDH assay kit
-
96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a microplate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test compounds.
-
-
Incubation:
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).
-
Determine the IC50 value.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Data to be determined |
| This compound | A549 | Data to be determined |
| Positive Control (e.g., Doxorubicin) | HeLa | Known value |
Associated Signaling Pathway: Intrinsic Apoptosis
Cytotoxicity can be mediated through various mechanisms, including apoptosis. The intrinsic apoptosis pathway is a common mechanism for drug-induced cell death.[17][18][19][20][21]
High-Throughput Screening for PTP1B Inhibition
Some marine natural products are known to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[4][22][23][24]
Protocol: PTP1B Inhibition Assay
This is a biochemical assay using a recombinant enzyme and a chromogenic substrate.[25][26]
Materials:
-
Human recombinant PTP1B
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Test compounds
-
Stop solution (e.g., 1 M NaOH)
-
96-well or 384-well plates
Procedure:
-
Reaction Setup:
-
In a microplate, add the assay buffer, test compound, and PTP1B enzyme.
-
-
Initiation:
-
Initiate the reaction by adding pNPP.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.[25]
-
-
Termination:
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | PTP1B IC50 (µM) |
| This compound | Data to be determined |
| Positive Control (e.g., Suramin) | Known value |
Associated Signaling Pathway: Insulin (B600854) Signaling
PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[22][23][27][28]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for novel Bacillus thuringiensis insecticidal proteins revealed evidence that the bacterium exchanges Domain III to enhance its insecticidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of the Secondary Metabolites Isolated from a South African Red Seaweed, Laurencia corymbosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. A high-throughput screening method to identify potential pesticides for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - DE [thermofisher.com]
- 22. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioassaysys.com [bioassaysys.com]
- 27. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 28. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Laureatin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of the marine natural product Laureatin and other secondary metabolites derived from the Laurencia genus. This compound, a C15 acetogenin (B2873293) isolated from the red algae Laurencia nipponica, is a potent insecticidal agent, particularly effective as a mosquito larvicide.[1][2] Related compounds from this genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery.[3][4][5][6][7][8]
This document outlines detailed protocols for HTS assays relevant to the known biological activities of this compound and its analogs. The provided methodologies are designed for adaptation to automated liquid handling and plate-based reading systems common in HTS laboratories.
High-Throughput Screening for Insecticidal (Mosquito Larvicidal) Activity
The most prominently reported biological activity of this compound is its potent insecticidal effect against mosquito larvae.[1][2] An HTS approach can be employed to screen compound libraries for novel larvicidal agents.
Experimental Workflow: Mosquito Larvicidal HTS
Protocol: Mosquito Larvicidal Assay
This protocol is adapted from established high-throughput screening methods for mosquito larvicides.[1][9][10]
Materials:
-
Aedes aegypti first-instar larvae (24 hours post-hatching)
-
Larval diet solution
-
Deionized water
-
24-well microplates
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO)
-
Automated liquid handler (optional)
-
Plate reader or imaging system for automated counting (optional)
Procedure:
-
Preparation of Assay Plates:
-
Compound Addition:
-
Incubation:
-
Incubate the plates at 25-28°C for 24 hours.
-
-
Data Acquisition:
-
Determine the number of dead larvae in each well. This can be done manually or using an automated imaging system.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each compound concentration.
-
Determine the LC50 (lethal concentration 50%) value for active compounds.
-
Data Presentation:
| Compound | LC50 (µg/mL) | 95% Confidence Interval |
| This compound | Data to be determined | Data to be determined |
| Positive Control (e.g., Temephos) | Known value | Known value |
| Negative Control | No significant mortality | N/A |
High-Throughput Screening for Anti-Inflammatory Activity
Secondary metabolites from Laurencia species have been shown to possess anti-inflammatory properties. A common HTS assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: Nitric Oxide (NO) Inhibition Assay
Protocol: Griess Assay for Nitric Oxide Production
This protocol is based on standard methods for measuring nitrite (B80452), a stable product of NO, in cell culture supernatants.[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[11]
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[11]
-
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[11]
-
-
Data Acquisition:
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite solution.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
-
Calculate the IC50 value for active compounds.
-
Data Presentation:
| Compound | IC50 for NO Inhibition (µM) | Cell Viability at IC50 (%) |
| This compound | Data to be determined | Data to be determined |
| Positive Control (e.g., L-NAME) | Known value | >90% |
| Negative Control | No inhibition | 100% |
Associated Signaling Pathway: NF-κB Signaling
Inhibition of NO production in LPS-stimulated macrophages is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15][16]
High-Throughput Screening for Cytotoxicity
Many natural products, including those from Laurencia, exhibit cytotoxic effects against cancer cell lines.[3][17] A common HTS assay to assess cytotoxicity is the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Test compounds
-
LDH assay kit
-
96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a microplate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test compounds.
-
-
Incubation:
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).
-
Determine the IC50 value.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Data to be determined |
| This compound | A549 | Data to be determined |
| Positive Control (e.g., Doxorubicin) | HeLa | Known value |
Associated Signaling Pathway: Intrinsic Apoptosis
Cytotoxicity can be mediated through various mechanisms, including apoptosis. The intrinsic apoptosis pathway is a common mechanism for drug-induced cell death.[17][18][19][20][21]
High-Throughput Screening for PTP1B Inhibition
Some marine natural products are known to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[4][22][23][24]
Protocol: PTP1B Inhibition Assay
This is a biochemical assay using a recombinant enzyme and a chromogenic substrate.[25][26]
Materials:
-
Human recombinant PTP1B
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Test compounds
-
Stop solution (e.g., 1 M NaOH)
-
96-well or 384-well plates
Procedure:
-
Reaction Setup:
-
In a microplate, add the assay buffer, test compound, and PTP1B enzyme.
-
-
Initiation:
-
Initiate the reaction by adding pNPP.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.[25]
-
-
Termination:
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | PTP1B IC50 (µM) |
| This compound | Data to be determined |
| Positive Control (e.g., Suramin) | Known value |
Associated Signaling Pathway: Insulin (B600854) Signaling
PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[22][23][27][28]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for novel Bacillus thuringiensis insecticidal proteins revealed evidence that the bacterium exchanges Domain III to enhance its insecticidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of the Secondary Metabolites Isolated from a South African Red Seaweed, Laurencia corymbosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. A high-throughput screening method to identify potential pesticides for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - DE [thermofisher.com]
- 22. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioassaysys.com [bioassaysys.com]
- 27. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 28. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Laureatin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of the marine natural product Laureatin and other secondary metabolites derived from the Laurencia genus. This compound, a C15 acetogenin isolated from the red algae Laurencia nipponica, is a potent insecticidal agent, particularly effective as a mosquito larvicide.[1][2] Related compounds from this genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery.[3][4][5][6][7][8]
This document outlines detailed protocols for HTS assays relevant to the known biological activities of this compound and its analogs. The provided methodologies are designed for adaptation to automated liquid handling and plate-based reading systems common in HTS laboratories.
High-Throughput Screening for Insecticidal (Mosquito Larvicidal) Activity
The most prominently reported biological activity of this compound is its potent insecticidal effect against mosquito larvae.[1][2] An HTS approach can be employed to screen compound libraries for novel larvicidal agents.
Experimental Workflow: Mosquito Larvicidal HTS
Protocol: Mosquito Larvicidal Assay
This protocol is adapted from established high-throughput screening methods for mosquito larvicides.[1][9][10]
Materials:
-
Aedes aegypti first-instar larvae (24 hours post-hatching)
-
Larval diet solution
-
Deionized water
-
24-well microplates
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Automated liquid handler (optional)
-
Plate reader or imaging system for automated counting (optional)
Procedure:
-
Preparation of Assay Plates:
-
Compound Addition:
-
Incubation:
-
Incubate the plates at 25-28°C for 24 hours.
-
-
Data Acquisition:
-
Determine the number of dead larvae in each well. This can be done manually or using an automated imaging system.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each compound concentration.
-
Determine the LC50 (lethal concentration 50%) value for active compounds.
-
Data Presentation:
| Compound | LC50 (µg/mL) | 95% Confidence Interval |
| This compound | Data to be determined | Data to be determined |
| Positive Control (e.g., Temephos) | Known value | Known value |
| Negative Control | No significant mortality | N/A |
High-Throughput Screening for Anti-Inflammatory Activity
Secondary metabolites from Laurencia species have been shown to possess anti-inflammatory properties. A common HTS assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: Nitric Oxide (NO) Inhibition Assay
Protocol: Griess Assay for Nitric Oxide Production
This protocol is based on standard methods for measuring nitrite, a stable product of NO, in cell culture supernatants.[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[11]
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[11]
-
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[11]
-
-
Data Acquisition:
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite solution.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
-
Calculate the IC50 value for active compounds.
-
Data Presentation:
| Compound | IC50 for NO Inhibition (µM) | Cell Viability at IC50 (%) |
| This compound | Data to be determined | Data to be determined |
| Positive Control (e.g., L-NAME) | Known value | >90% |
| Negative Control | No inhibition | 100% |
Associated Signaling Pathway: NF-κB Signaling
Inhibition of NO production in LPS-stimulated macrophages is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15][16]
High-Throughput Screening for Cytotoxicity
Many natural products, including those from Laurencia, exhibit cytotoxic effects against cancer cell lines.[3][17] A common HTS assay to assess cytotoxicity is the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Test compounds
-
LDH assay kit
-
96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a microplate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test compounds.
-
-
Incubation:
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).
-
Determine the IC50 value.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Data to be determined |
| This compound | A549 | Data to be determined |
| Positive Control (e.g., Doxorubicin) | HeLa | Known value |
Associated Signaling Pathway: Intrinsic Apoptosis
Cytotoxicity can be mediated through various mechanisms, including apoptosis. The intrinsic apoptosis pathway is a common mechanism for drug-induced cell death.[17][18][19][20][21]
High-Throughput Screening for PTP1B Inhibition
Some marine natural products are known to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[4][22][23][24]
Protocol: PTP1B Inhibition Assay
This is a biochemical assay using a recombinant enzyme and a chromogenic substrate.[25][26]
Materials:
-
Human recombinant PTP1B
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds
-
Stop solution (e.g., 1 M NaOH)
-
96-well or 384-well plates
Procedure:
-
Reaction Setup:
-
In a microplate, add the assay buffer, test compound, and PTP1B enzyme.
-
-
Initiation:
-
Initiate the reaction by adding pNPP.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.[25]
-
-
Termination:
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | PTP1B IC50 (µM) |
| This compound | Data to be determined |
| Positive Control (e.g., Suramin) | Known value |
Associated Signaling Pathway: Insulin Signaling
PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[22][23][27][28]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for novel Bacillus thuringiensis insecticidal proteins revealed evidence that the bacterium exchanges Domain III to enhance its insecticidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of the Secondary Metabolites Isolated from a South African Red Seaweed, Laurencia corymbosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. A high-throughput screening method to identify potential pesticides for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - DE [thermofisher.com]
- 22. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioassaysys.com [bioassaysys.com]
- 27. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 28. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lauryl Gallate for Inducing Apoptosis in Cancer Cell Lines
Disclaimer: Initial searches for the compound "Laureatin" did not yield specific scientific literature. Based on the query's context and phonetic similarity, these application notes have been developed for Lauryl Gallate , a compound with documented pro-apoptotic effects in various cancer cell lines.
Introduction
Lauryl gallate, the dodecyl ester of gallic acid, is an antioxidant commonly used as a food preservative. Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[1] These notes provide an overview of the biological activity of lauryl gallate and detailed protocols for its investigation in a research setting.
Mechanism of Action
Lauryl gallate exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis.[1] In human breast cancer cell lines, such as MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant), lauryl gallate's effects are mediated through the activation of the Erk1/2 signaling pathway.[1] This leads to the upregulation of the cell cycle inhibitor p21Cip1 and a reduction in cyclin D1 levels, resulting in cell cycle arrest.[1]
In glioblastoma cells (U87), lauryl gallate induces apoptosis through a caspase-dependent pathway, modulating the expression of Bcl-2 family proteins to favor apoptosis.[2] Specifically, it has been shown to increase the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2]
Data Presentation
Cytotoxicity of Lauryl Gallate
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| MDA-MB-231 | Breast Adenocarcinoma | ~1 µM | Not Specified |
| U87 | Glioblastoma | Not explicitly defined, but significant apoptosis observed at 0.25 µM | 24 hours |
| MCF-7 | Breast Adenocarcinoma | Less sensitive than MDA-MB-231 | Not Specified |
| MCF7 ADR | Doxorubicin-Resistant Breast Adenocarcinoma | More sensitive than MCF-7 | Not Specified |
Table 1: Reported IC50 values for Lauryl Gallate in various cancer cell lines. Data compiled from available research.[3]
Induction of Apoptosis by Lauryl Gallate in U87 Glioblastoma Cells
The following table summarizes the dose-dependent effect of lauryl gallate on the induction of apoptosis in U87 glioblastoma cells after 24 hours of treatment, as determined by Annexin V/PI staining.
| Lauryl Gallate Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 1.3 ± 0.4% |
| 0.1 | 4.6 ± 0.2% |
| 0.25 | 46.1 ± 16.3% |
| 0.5 | 79.5 ± 5.9% |
| 1.0 | 78.9 ± 4.0% |
Table 2: Quantitative analysis of apoptosis in U87 cells treated with Lauryl Gallate for 24 hours.[4]
Modulation of Apoptosis-Related Protein Expression
Lauryl gallate has been shown to modulate the expression of key proteins involved in the apoptotic signaling cascade.
| Cell Line | Protein | Effect |
| MCF-7 | p53 | Increased |
| p21Cip1 | Upregulated | |
| Cyclin D1 | Reduced | |
| Bcl-2 | No significant change | |
| MDA-MB-231 | p21Cip1 | Upregulated |
| Cyclin D1 | Reduced | |
| Bcl-2 | Decreased | |
| MCF7 ADR | p21Cip1 | Upregulated |
| Cyclin D1 | Reduced | |
| Bcl-2 | Decreased | |
| U87 | Bax | Increased |
| Bak | Increased | |
| Bcl-2 | Decreased |
Table 3: Qualitative summary of the effect of Lauryl Gallate on the expression of key regulatory proteins in different cancer cell lines.[1][2]
Signaling Pathways and Experimental Workflows
Lauryl Gallate-Induced Apoptotic Pathway
The following diagram illustrates the proposed signaling pathway for lauryl gallate-induced apoptosis in cancer cells.
Experimental Workflow for Investigating Lauryl Gallate
This diagram outlines a typical experimental workflow to characterize the apoptotic effects of lauryl gallate.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Percentage of live, early apoptotic, late apoptotic, and dead cells expressed as mean ±standard deviation by the Muse Annexin V and Dead Cell assay in MCF7 and in MDA-MB231 cells. - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Lauryl Gallate for Inducing Apoptosis in Cancer Cell Lines
Disclaimer: Initial searches for the compound "Laureatin" did not yield specific scientific literature. Based on the query's context and phonetic similarity, these application notes have been developed for Lauryl Gallate , a compound with documented pro-apoptotic effects in various cancer cell lines.
Introduction
Lauryl gallate, the dodecyl ester of gallic acid, is an antioxidant commonly used as a food preservative. Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[1] These notes provide an overview of the biological activity of lauryl gallate and detailed protocols for its investigation in a research setting.
Mechanism of Action
Lauryl gallate exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis.[1] In human breast cancer cell lines, such as MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant), lauryl gallate's effects are mediated through the activation of the Erk1/2 signaling pathway.[1] This leads to the upregulation of the cell cycle inhibitor p21Cip1 and a reduction in cyclin D1 levels, resulting in cell cycle arrest.[1]
In glioblastoma cells (U87), lauryl gallate induces apoptosis through a caspase-dependent pathway, modulating the expression of Bcl-2 family proteins to favor apoptosis.[2] Specifically, it has been shown to increase the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2]
Data Presentation
Cytotoxicity of Lauryl Gallate
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| MDA-MB-231 | Breast Adenocarcinoma | ~1 µM | Not Specified |
| U87 | Glioblastoma | Not explicitly defined, but significant apoptosis observed at 0.25 µM | 24 hours |
| MCF-7 | Breast Adenocarcinoma | Less sensitive than MDA-MB-231 | Not Specified |
| MCF7 ADR | Doxorubicin-Resistant Breast Adenocarcinoma | More sensitive than MCF-7 | Not Specified |
Table 1: Reported IC50 values for Lauryl Gallate in various cancer cell lines. Data compiled from available research.[3]
Induction of Apoptosis by Lauryl Gallate in U87 Glioblastoma Cells
The following table summarizes the dose-dependent effect of lauryl gallate on the induction of apoptosis in U87 glioblastoma cells after 24 hours of treatment, as determined by Annexin V/PI staining.
| Lauryl Gallate Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 1.3 ± 0.4% |
| 0.1 | 4.6 ± 0.2% |
| 0.25 | 46.1 ± 16.3% |
| 0.5 | 79.5 ± 5.9% |
| 1.0 | 78.9 ± 4.0% |
Table 2: Quantitative analysis of apoptosis in U87 cells treated with Lauryl Gallate for 24 hours.[4]
Modulation of Apoptosis-Related Protein Expression
Lauryl gallate has been shown to modulate the expression of key proteins involved in the apoptotic signaling cascade.
| Cell Line | Protein | Effect |
| MCF-7 | p53 | Increased |
| p21Cip1 | Upregulated | |
| Cyclin D1 | Reduced | |
| Bcl-2 | No significant change | |
| MDA-MB-231 | p21Cip1 | Upregulated |
| Cyclin D1 | Reduced | |
| Bcl-2 | Decreased | |
| MCF7 ADR | p21Cip1 | Upregulated |
| Cyclin D1 | Reduced | |
| Bcl-2 | Decreased | |
| U87 | Bax | Increased |
| Bak | Increased | |
| Bcl-2 | Decreased |
Table 3: Qualitative summary of the effect of Lauryl Gallate on the expression of key regulatory proteins in different cancer cell lines.[1][2]
Signaling Pathways and Experimental Workflows
Lauryl Gallate-Induced Apoptotic Pathway
The following diagram illustrates the proposed signaling pathway for lauryl gallate-induced apoptosis in cancer cells.
Experimental Workflow for Investigating Lauryl Gallate
This diagram outlines a typical experimental workflow to characterize the apoptotic effects of lauryl gallate.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Percentage of live, early apoptotic, late apoptotic, and dead cells expressed as mean ±standard deviation by the Muse Annexin V and Dead Cell assay in MCF7 and in MDA-MB231 cells. - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Lauryl Gallate for Inducing Apoptosis in Cancer Cell Lines
Disclaimer: Initial searches for the compound "Laureatin" did not yield specific scientific literature. Based on the query's context and phonetic similarity, these application notes have been developed for Lauryl Gallate , a compound with documented pro-apoptotic effects in various cancer cell lines.
Introduction
Lauryl gallate, the dodecyl ester of gallic acid, is an antioxidant commonly used as a food preservative. Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[1] These notes provide an overview of the biological activity of lauryl gallate and detailed protocols for its investigation in a research setting.
Mechanism of Action
Lauryl gallate exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis.[1] In human breast cancer cell lines, such as MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant), lauryl gallate's effects are mediated through the activation of the Erk1/2 signaling pathway.[1] This leads to the upregulation of the cell cycle inhibitor p21Cip1 and a reduction in cyclin D1 levels, resulting in cell cycle arrest.[1]
In glioblastoma cells (U87), lauryl gallate induces apoptosis through a caspase-dependent pathway, modulating the expression of Bcl-2 family proteins to favor apoptosis.[2] Specifically, it has been shown to increase the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2]
Data Presentation
Cytotoxicity of Lauryl Gallate
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| MDA-MB-231 | Breast Adenocarcinoma | ~1 µM | Not Specified |
| U87 | Glioblastoma | Not explicitly defined, but significant apoptosis observed at 0.25 µM | 24 hours |
| MCF-7 | Breast Adenocarcinoma | Less sensitive than MDA-MB-231 | Not Specified |
| MCF7 ADR | Doxorubicin-Resistant Breast Adenocarcinoma | More sensitive than MCF-7 | Not Specified |
Table 1: Reported IC50 values for Lauryl Gallate in various cancer cell lines. Data compiled from available research.[3]
Induction of Apoptosis by Lauryl Gallate in U87 Glioblastoma Cells
The following table summarizes the dose-dependent effect of lauryl gallate on the induction of apoptosis in U87 glioblastoma cells after 24 hours of treatment, as determined by Annexin V/PI staining.
| Lauryl Gallate Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 1.3 ± 0.4% |
| 0.1 | 4.6 ± 0.2% |
| 0.25 | 46.1 ± 16.3% |
| 0.5 | 79.5 ± 5.9% |
| 1.0 | 78.9 ± 4.0% |
Table 2: Quantitative analysis of apoptosis in U87 cells treated with Lauryl Gallate for 24 hours.[4]
Modulation of Apoptosis-Related Protein Expression
Lauryl gallate has been shown to modulate the expression of key proteins involved in the apoptotic signaling cascade.
| Cell Line | Protein | Effect |
| MCF-7 | p53 | Increased |
| p21Cip1 | Upregulated | |
| Cyclin D1 | Reduced | |
| Bcl-2 | No significant change | |
| MDA-MB-231 | p21Cip1 | Upregulated |
| Cyclin D1 | Reduced | |
| Bcl-2 | Decreased | |
| MCF7 ADR | p21Cip1 | Upregulated |
| Cyclin D1 | Reduced | |
| Bcl-2 | Decreased | |
| U87 | Bax | Increased |
| Bak | Increased | |
| Bcl-2 | Decreased |
Table 3: Qualitative summary of the effect of Lauryl Gallate on the expression of key regulatory proteins in different cancer cell lines.[1][2]
Signaling Pathways and Experimental Workflows
Lauryl Gallate-Induced Apoptotic Pathway
The following diagram illustrates the proposed signaling pathway for lauryl gallate-induced apoptosis in cancer cells.
Experimental Workflow for Investigating Lauryl Gallate
This diagram outlines a typical experimental workflow to characterize the apoptotic effects of lauryl gallate.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Percentage of live, early apoptotic, late apoptotic, and dead cells expressed as mean ±standard deviation by the Muse Annexin V and Dead Cell assay in MCF7 and in MDA-MB231 cells. - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Investigating Novel Marine Compounds in Combination Chemotherapy: Application Notes & Protocols
A Note to Researchers: The following document provides a generalized framework for the investigation of novel natural products, using the marine-derived compound "Laureatin" as a conceptual example. Extensive literature searches have revealed no specific data on the anticancer activity of this compound, either alone or in combination with other chemotherapeutic agents. The primary documented activity of this compound is insecticidal. However, various other metabolites from the marine algae genus Laurencia, such as sesquiterpenes isoaplysin and debromoaplysinol, have demonstrated cytotoxic effects against cancer cell lines in preclinical studies.[1]
Therefore, these application notes are intended to serve as a detailed, instructive template for researchers aiming to explore the potential synergistic or additive effects of a novel, uncharacterized natural product with established chemotherapy drugs. The protocols and data presentation formats provided are based on standard methodologies in preclinical cancer research.
Introduction
The discovery of novel therapeutic agents from natural sources is a cornerstone of oncological research. Marine organisms, in particular, offer a rich diversity of unique chemical structures with potential bioactivity. This document outlines a comprehensive preclinical workflow to assess the anticancer efficacy of a novel marine-derived compound, exemplified by "this compound," when used in combination with standard-of-care chemotherapy drugs. The primary objectives of such a study are to determine if the combination therapy can enhance cancer cell cytotoxicity, overcome drug resistance, and elucidate the underlying molecular mechanisms of action.
Data Presentation: Summarizing Combination Effects
Quantitative data from in vitro and in vivo experiments should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs on Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |
| MCF-7 | This compound | Data to be determined | Data to be determined |
| Doxorubicin | Data to be determined | Data to be determined | |
| Paclitaxel | Data to be determined | Data to be determined | |
| A549 | This compound | Data to be determined | Data to be determined |
| Cisplatin | Data to be determined | Data to be determined | |
| Paclitaxel | Data to be determined | Data to be determined | |
| HT-29 | This compound | Data to be determined | Data to be determined |
| 5-Fluorouracil | Data to be determined | Data to be determined | |
| Oxaliplatin | Data to be determined | Data to be determined |
Table 2: Synergism Analysis of this compound and Chemotherapy Drug Combinations
| Cell Line | Drug Combination (Ratio) | Combination Index (CI) at ED50 | CI at ED75 | CI at ED90 | Interpretation |
| MCF-7 | This compound + Doxorubicin (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| A549 | This compound + Cisplatin (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| HT-29 | This compound + 5-FU (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| CI < 0.9 indicates synergism; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Control) |
| Vehicle Control | 10 | Data to be determined | - | - |
| This compound (X mg/kg) | 10 | Data to be determined | Data to be determined | Data to be determined |
| Chemotherapy Drug (Y mg/kg) | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound + Chemotherapy | 10 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed, standardized protocols for key experiments to evaluate the combination effects of a novel compound like this compound with chemotherapy.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy drugs (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the selected chemotherapy drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergism, additivity, or antagonism.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
6-well plates
-
Cancer cells
-
This compound and chemotherapy drugs
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapy drug, and the combination for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of the combination treatment on key signaling pathways involved in cell survival and apoptosis.
Materials:
-
Cancer cells
-
This compound and chemotherapy drugs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental designs and biological mechanisms.
Caption: Preclinical workflow for evaluating a novel compound in combination chemotherapy.
Caption: Hypothetical signaling pathway for synergistic induction of apoptosis.
References
Investigating Novel Marine Compounds in Combination Chemotherapy: Application Notes & Protocols
A Note to Researchers: The following document provides a generalized framework for the investigation of novel natural products, using the marine-derived compound "Laureatin" as a conceptual example. Extensive literature searches have revealed no specific data on the anticancer activity of this compound, either alone or in combination with other chemotherapeutic agents. The primary documented activity of this compound is insecticidal. However, various other metabolites from the marine algae genus Laurencia, such as sesquiterpenes isoaplysin and debromoaplysinol, have demonstrated cytotoxic effects against cancer cell lines in preclinical studies.[1]
Therefore, these application notes are intended to serve as a detailed, instructive template for researchers aiming to explore the potential synergistic or additive effects of a novel, uncharacterized natural product with established chemotherapy drugs. The protocols and data presentation formats provided are based on standard methodologies in preclinical cancer research.
Introduction
The discovery of novel therapeutic agents from natural sources is a cornerstone of oncological research. Marine organisms, in particular, offer a rich diversity of unique chemical structures with potential bioactivity. This document outlines a comprehensive preclinical workflow to assess the anticancer efficacy of a novel marine-derived compound, exemplified by "this compound," when used in combination with standard-of-care chemotherapy drugs. The primary objectives of such a study are to determine if the combination therapy can enhance cancer cell cytotoxicity, overcome drug resistance, and elucidate the underlying molecular mechanisms of action.
Data Presentation: Summarizing Combination Effects
Quantitative data from in vitro and in vivo experiments should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs on Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |
| MCF-7 | This compound | Data to be determined | Data to be determined |
| Doxorubicin | Data to be determined | Data to be determined | |
| Paclitaxel | Data to be determined | Data to be determined | |
| A549 | This compound | Data to be determined | Data to be determined |
| Cisplatin | Data to be determined | Data to be determined | |
| Paclitaxel | Data to be determined | Data to be determined | |
| HT-29 | This compound | Data to be determined | Data to be determined |
| 5-Fluorouracil | Data to be determined | Data to be determined | |
| Oxaliplatin | Data to be determined | Data to be determined |
Table 2: Synergism Analysis of this compound and Chemotherapy Drug Combinations
| Cell Line | Drug Combination (Ratio) | Combination Index (CI) at ED50 | CI at ED75 | CI at ED90 | Interpretation |
| MCF-7 | This compound + Doxorubicin (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| A549 | This compound + Cisplatin (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| HT-29 | This compound + 5-FU (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| CI < 0.9 indicates synergism; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Control) |
| Vehicle Control | 10 | Data to be determined | - | - |
| This compound (X mg/kg) | 10 | Data to be determined | Data to be determined | Data to be determined |
| Chemotherapy Drug (Y mg/kg) | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound + Chemotherapy | 10 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed, standardized protocols for key experiments to evaluate the combination effects of a novel compound like this compound with chemotherapy.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy drugs (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the selected chemotherapy drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergism, additivity, or antagonism.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
6-well plates
-
Cancer cells
-
This compound and chemotherapy drugs
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapy drug, and the combination for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of the combination treatment on key signaling pathways involved in cell survival and apoptosis.
Materials:
-
Cancer cells
-
This compound and chemotherapy drugs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental designs and biological mechanisms.
Caption: Preclinical workflow for evaluating a novel compound in combination chemotherapy.
Caption: Hypothetical signaling pathway for synergistic induction of apoptosis.
References
Investigating Novel Marine Compounds in Combination Chemotherapy: Application Notes & Protocols
A Note to Researchers: The following document provides a generalized framework for the investigation of novel natural products, using the marine-derived compound "Laureatin" as a conceptual example. Extensive literature searches have revealed no specific data on the anticancer activity of this compound, either alone or in combination with other chemotherapeutic agents. The primary documented activity of this compound is insecticidal. However, various other metabolites from the marine algae genus Laurencia, such as sesquiterpenes isoaplysin and debromoaplysinol, have demonstrated cytotoxic effects against cancer cell lines in preclinical studies.[1]
Therefore, these application notes are intended to serve as a detailed, instructive template for researchers aiming to explore the potential synergistic or additive effects of a novel, uncharacterized natural product with established chemotherapy drugs. The protocols and data presentation formats provided are based on standard methodologies in preclinical cancer research.
Introduction
The discovery of novel therapeutic agents from natural sources is a cornerstone of oncological research. Marine organisms, in particular, offer a rich diversity of unique chemical structures with potential bioactivity. This document outlines a comprehensive preclinical workflow to assess the anticancer efficacy of a novel marine-derived compound, exemplified by "this compound," when used in combination with standard-of-care chemotherapy drugs. The primary objectives of such a study are to determine if the combination therapy can enhance cancer cell cytotoxicity, overcome drug resistance, and elucidate the underlying molecular mechanisms of action.
Data Presentation: Summarizing Combination Effects
Quantitative data from in vitro and in vivo experiments should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs on Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |
| MCF-7 | This compound | Data to be determined | Data to be determined |
| Doxorubicin | Data to be determined | Data to be determined | |
| Paclitaxel | Data to be determined | Data to be determined | |
| A549 | This compound | Data to be determined | Data to be determined |
| Cisplatin | Data to be determined | Data to be determined | |
| Paclitaxel | Data to be determined | Data to be determined | |
| HT-29 | This compound | Data to be determined | Data to be determined |
| 5-Fluorouracil | Data to be determined | Data to be determined | |
| Oxaliplatin | Data to be determined | Data to be determined |
Table 2: Synergism Analysis of this compound and Chemotherapy Drug Combinations
| Cell Line | Drug Combination (Ratio) | Combination Index (CI) at ED50 | CI at ED75 | CI at ED90 | Interpretation |
| MCF-7 | This compound + Doxorubicin (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| A549 | This compound + Cisplatin (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| HT-29 | This compound + 5-FU (1:1) | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| CI < 0.9 indicates synergism; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Control) |
| Vehicle Control | 10 | Data to be determined | - | - |
| This compound (X mg/kg) | 10 | Data to be determined | Data to be determined | Data to be determined |
| Chemotherapy Drug (Y mg/kg) | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound + Chemotherapy | 10 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed, standardized protocols for key experiments to evaluate the combination effects of a novel compound like this compound with chemotherapy.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy drugs (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the selected chemotherapy drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergism, additivity, or antagonism.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
6-well plates
-
Cancer cells
-
This compound and chemotherapy drugs
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapy drug, and the combination for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of the combination treatment on key signaling pathways involved in cell survival and apoptosis.
Materials:
-
Cancer cells
-
This compound and chemotherapy drugs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental designs and biological mechanisms.
Caption: Preclinical workflow for evaluating a novel compound in combination chemotherapy.
Caption: Hypothetical signaling pathway for synergistic induction of apoptosis.
References
Troubleshooting & Optimization
Laureatin Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Laureatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product, reportedly extracted from the sea hare (Aplysia dactylomela), and is noted for its potential as a drug metabolism inhibitor.[1][2] Like many complex natural products, this compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental setups.[3][4] Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone (B3395972) are commonly used for poorly soluble compounds.[5] For in vivo studies, formulations may involve suspending this compound in 0.5% carboxymethyl cellulose (B213188) (CMC) or dissolving it in vehicles containing PEG400 and Tween 80. It is crucial to start with small quantities to determine the most effective solvent system and avoid sample loss.
Q3: How can I determine the solubility of this compound in a specific solvent?
A common method is to prepare a saturated solution by adding an excess of this compound to the solvent of interest. The mixture is then agitated until equilibrium is reached, after which the undissolved compound is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
Q1.1: I've tried dissolving this compound in an aqueous buffer, but it remains as a solid. What should I do?
This compound is expected to have low aqueous solubility. Forcing dissolution in aqueous buffers alone is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.
Q1.2: My this compound sample precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, you can:
-
Decrease the final concentration of this compound: A lower final concentration may stay within the solubility limit of the aqueous/organic solvent mixture.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution can maintain solubility.
-
Use surfactants or other excipients: Incorporating non-ionic surfactants like Tween 80 or Pluronic F-68 can help to create micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous phase.
-
Employ a different formulation strategy: For in vivo experiments, consider creating a suspension with carboxymethyl cellulose (CMC) or a microemulsion.
Issue 2: I am observing inconsistent results in my bioassays.
Q2.1: Could poor solubility be the cause of variability in my experimental data?
Yes, inconsistent dissolution of this compound can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. It is crucial to visually inspect your solutions for any precipitate before use.
Q2.2: How can I ensure complete and consistent dissolution for my experiments?
-
Sonication: After adding this compound to the solvent, sonicating the solution can help to break down aggregates and promote dissolution.
-
Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of this compound. Always check for the thermal stability of your compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.
-
Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment to avoid issues with compound precipitation or degradation over time.
Quantitative Data Summary
The following table provides a summary of the solubility of a hypothetical poorly soluble natural product, which can be used as a reference for initial solvent screening for this compound.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) - Example Data |
| Water | 10.2 | 80.1 | < 0.01 |
| Ethanol | 5.2 | 24.5 | 5 - 10 |
| Methanol | 6.6 | 32.7 | 2 - 5 |
| Acetone | 5.1 | 20.7 | > 20 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 50 |
| Polyethylene Glycol 400 (PEG400) | - | - | 15 - 25 |
| 10% Tween 80 in Water | - | - | 1 - 2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution by Serial Dilution
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Addition of Stock: While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final working concentration. Continuous mixing during this step is crucial to prevent precipitation.
-
Final Mixing: Vortex the final working solution for another 30 seconds.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: Mechanisms of solubility enhancement for this compound.
References
- 1. This compound | extract of sea hare | CAS# 18762-30-6 | InvivoChem [invivochem.com]
- 2. (+)-Laureatin | 18762-30-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Laureatin Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Laureatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product, reportedly extracted from the sea hare (Aplysia dactylomela), and is noted for its potential as a drug metabolism inhibitor.[1][2] Like many complex natural products, this compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental setups.[3][4] Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone (B3395972) are commonly used for poorly soluble compounds.[5] For in vivo studies, formulations may involve suspending this compound in 0.5% carboxymethyl cellulose (B213188) (CMC) or dissolving it in vehicles containing PEG400 and Tween 80. It is crucial to start with small quantities to determine the most effective solvent system and avoid sample loss.
Q3: How can I determine the solubility of this compound in a specific solvent?
A common method is to prepare a saturated solution by adding an excess of this compound to the solvent of interest. The mixture is then agitated until equilibrium is reached, after which the undissolved compound is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
Q1.1: I've tried dissolving this compound in an aqueous buffer, but it remains as a solid. What should I do?
This compound is expected to have low aqueous solubility. Forcing dissolution in aqueous buffers alone is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.
Q1.2: My this compound sample precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, you can:
-
Decrease the final concentration of this compound: A lower final concentration may stay within the solubility limit of the aqueous/organic solvent mixture.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution can maintain solubility.
-
Use surfactants or other excipients: Incorporating non-ionic surfactants like Tween 80 or Pluronic F-68 can help to create micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous phase.
-
Employ a different formulation strategy: For in vivo experiments, consider creating a suspension with carboxymethyl cellulose (CMC) or a microemulsion.
Issue 2: I am observing inconsistent results in my bioassays.
Q2.1: Could poor solubility be the cause of variability in my experimental data?
Yes, inconsistent dissolution of this compound can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. It is crucial to visually inspect your solutions for any precipitate before use.
Q2.2: How can I ensure complete and consistent dissolution for my experiments?
-
Sonication: After adding this compound to the solvent, sonicating the solution can help to break down aggregates and promote dissolution.
-
Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of this compound. Always check for the thermal stability of your compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.
-
Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment to avoid issues with compound precipitation or degradation over time.
Quantitative Data Summary
The following table provides a summary of the solubility of a hypothetical poorly soluble natural product, which can be used as a reference for initial solvent screening for this compound.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) - Example Data |
| Water | 10.2 | 80.1 | < 0.01 |
| Ethanol | 5.2 | 24.5 | 5 - 10 |
| Methanol | 6.6 | 32.7 | 2 - 5 |
| Acetone | 5.1 | 20.7 | > 20 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 50 |
| Polyethylene Glycol 400 (PEG400) | - | - | 15 - 25 |
| 10% Tween 80 in Water | - | - | 1 - 2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution by Serial Dilution
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Addition of Stock: While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final working concentration. Continuous mixing during this step is crucial to prevent precipitation.
-
Final Mixing: Vortex the final working solution for another 30 seconds.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: Mechanisms of solubility enhancement for this compound.
References
- 1. This compound | extract of sea hare | CAS# 18762-30-6 | InvivoChem [invivochem.com]
- 2. (+)-Laureatin | 18762-30-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Laureatin Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Laureatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product, reportedly extracted from the sea hare (Aplysia dactylomela), and is noted for its potential as a drug metabolism inhibitor.[1][2] Like many complex natural products, this compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental setups.[3][4] Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetone are commonly used for poorly soluble compounds.[5] For in vivo studies, formulations may involve suspending this compound in 0.5% carboxymethyl cellulose (CMC) or dissolving it in vehicles containing PEG400 and Tween 80. It is crucial to start with small quantities to determine the most effective solvent system and avoid sample loss.
Q3: How can I determine the solubility of this compound in a specific solvent?
A common method is to prepare a saturated solution by adding an excess of this compound to the solvent of interest. The mixture is then agitated until equilibrium is reached, after which the undissolved compound is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
Q1.1: I've tried dissolving this compound in an aqueous buffer, but it remains as a solid. What should I do?
This compound is expected to have low aqueous solubility. Forcing dissolution in aqueous buffers alone is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.
Q1.2: My this compound sample precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, you can:
-
Decrease the final concentration of this compound: A lower final concentration may stay within the solubility limit of the aqueous/organic solvent mixture.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution can maintain solubility.
-
Use surfactants or other excipients: Incorporating non-ionic surfactants like Tween 80 or Pluronic F-68 can help to create micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous phase.
-
Employ a different formulation strategy: For in vivo experiments, consider creating a suspension with carboxymethyl cellulose (CMC) or a microemulsion.
Issue 2: I am observing inconsistent results in my bioassays.
Q2.1: Could poor solubility be the cause of variability in my experimental data?
Yes, inconsistent dissolution of this compound can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. It is crucial to visually inspect your solutions for any precipitate before use.
Q2.2: How can I ensure complete and consistent dissolution for my experiments?
-
Sonication: After adding this compound to the solvent, sonicating the solution can help to break down aggregates and promote dissolution.
-
Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of this compound. Always check for the thermal stability of your compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.
-
Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment to avoid issues with compound precipitation or degradation over time.
Quantitative Data Summary
The following table provides a summary of the solubility of a hypothetical poorly soluble natural product, which can be used as a reference for initial solvent screening for this compound.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (mg/mL) - Example Data |
| Water | 10.2 | 80.1 | < 0.01 |
| Ethanol | 5.2 | 24.5 | 5 - 10 |
| Methanol | 6.6 | 32.7 | 2 - 5 |
| Acetone | 5.1 | 20.7 | > 20 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 50 |
| Polyethylene Glycol 400 (PEG400) | - | - | 15 - 25 |
| 10% Tween 80 in Water | - | - | 1 - 2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution by Serial Dilution
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Addition of Stock: While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final working concentration. Continuous mixing during this step is crucial to prevent precipitation.
-
Final Mixing: Vortex the final working solution for another 30 seconds.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: Mechanisms of solubility enhancement for this compound.
References
- 1. This compound | extract of sea hare | CAS# 18762-30-6 | InvivoChem [invivochem.com]
- 2. (+)-Laureatin | 18762-30-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Laureatin Stability: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureatin. The information addresses potential stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound's stability in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Its chemical structure, containing ether, bromoalkane, alkene, and alkyne functional groups, dictates its susceptibility to various degradation pathways.[1][2][3][4][5][6]
Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?
A2: Loss of potency can be attributed to chemical degradation. Depending on the solvent and storage conditions, this compound may undergo hydrolysis, oxidation, or other reactions. It is crucial to use appropriate solvents and store the solution under recommended conditions (e.g., -20°C or -80°C for long-term storage) to minimize degradation.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: While specific solubility data is limited, this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage in solution, temperatures of -20°C for up to one month and -80°C for up to six months are suggested. It is advisable to prepare fresh solutions for critical experiments. When selecting a solvent, consider its potential reactivity with this compound's functional groups. Ethers, for instance, are generally stable but can be cleaved under strong acidic conditions.[1]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess stability, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the degradation of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Analyze the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. This can provide insights into the degradation pathway.[12][13] Review your experimental and storage conditions (solvent, pH, temperature, light exposure) to identify the stressor. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | Prepare fresh solutions of this compound immediately before use. If the experimental medium is aqueous, be mindful of potential hydrolysis, especially at non-neutral pH. Consider the use of aprotic solvents if compatible with your experimental design. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain this compound in solution at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially with volatile organic solvents. |
| Discoloration of the solution | Formation of degradation products. | Discoloration can be an indicator of significant degradation. Discard the solution and prepare a fresh one under inert conditions if possible (e.g., using degassed solvents and protecting from light). |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[12]
4. Data Analysis:
-
Quantify the amount of this compound remaining in each sample.
-
Calculate the percentage of degradation.
-
Identify and quantify any major degradation products.
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways for this compound based on its functional groups. The exact products and mechanisms would need to be confirmed experimentally.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
This diagram outlines the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Functional group - Wikipedia [en.wikipedia.org]
- 4. Functional Groups [chem.fsu.edu]
- 5. Discovering chemistry: Session 5: 5.1 | OpenLearn - Open University [open.edu]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
Laureatin Stability: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureatin. The information addresses potential stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound's stability in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Its chemical structure, containing ether, bromoalkane, alkene, and alkyne functional groups, dictates its susceptibility to various degradation pathways.[1][2][3][4][5][6]
Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?
A2: Loss of potency can be attributed to chemical degradation. Depending on the solvent and storage conditions, this compound may undergo hydrolysis, oxidation, or other reactions. It is crucial to use appropriate solvents and store the solution under recommended conditions (e.g., -20°C or -80°C for long-term storage) to minimize degradation.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: While specific solubility data is limited, this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage in solution, temperatures of -20°C for up to one month and -80°C for up to six months are suggested. It is advisable to prepare fresh solutions for critical experiments. When selecting a solvent, consider its potential reactivity with this compound's functional groups. Ethers, for instance, are generally stable but can be cleaved under strong acidic conditions.[1]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess stability, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the degradation of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Analyze the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. This can provide insights into the degradation pathway.[12][13] Review your experimental and storage conditions (solvent, pH, temperature, light exposure) to identify the stressor. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | Prepare fresh solutions of this compound immediately before use. If the experimental medium is aqueous, be mindful of potential hydrolysis, especially at non-neutral pH. Consider the use of aprotic solvents if compatible with your experimental design. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain this compound in solution at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially with volatile organic solvents. |
| Discoloration of the solution | Formation of degradation products. | Discoloration can be an indicator of significant degradation. Discard the solution and prepare a fresh one under inert conditions if possible (e.g., using degassed solvents and protecting from light). |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[12]
4. Data Analysis:
-
Quantify the amount of this compound remaining in each sample.
-
Calculate the percentage of degradation.
-
Identify and quantify any major degradation products.
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways for this compound based on its functional groups. The exact products and mechanisms would need to be confirmed experimentally.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
This diagram outlines the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Functional group - Wikipedia [en.wikipedia.org]
- 4. Functional Groups [chem.fsu.edu]
- 5. Discovering chemistry: Session 5: 5.1 | OpenLearn - Open University [open.edu]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
Laureatin Stability: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureatin. The information addresses potential stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound's stability in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Its chemical structure, containing ether, bromoalkane, alkene, and alkyne functional groups, dictates its susceptibility to various degradation pathways.[1][2][3][4][5][6]
Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?
A2: Loss of potency can be attributed to chemical degradation. Depending on the solvent and storage conditions, this compound may undergo hydrolysis, oxidation, or other reactions. It is crucial to use appropriate solvents and store the solution under recommended conditions (e.g., -20°C or -80°C for long-term storage) to minimize degradation.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: While specific solubility data is limited, this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For long-term storage in solution, temperatures of -20°C for up to one month and -80°C for up to six months are suggested. It is advisable to prepare fresh solutions for critical experiments. When selecting a solvent, consider its potential reactivity with this compound's functional groups. Ethers, for instance, are generally stable but can be cleaved under strong acidic conditions.[1]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess stability, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the degradation of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Analyze the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. This can provide insights into the degradation pathway.[12][13] Review your experimental and storage conditions (solvent, pH, temperature, light exposure) to identify the stressor. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | Prepare fresh solutions of this compound immediately before use. If the experimental medium is aqueous, be mindful of potential hydrolysis, especially at non-neutral pH. Consider the use of aprotic solvents if compatible with your experimental design. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain this compound in solution at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially with volatile organic solvents. |
| Discoloration of the solution | Formation of degradation products. | Discoloration can be an indicator of significant degradation. Discard the solution and prepare a fresh one under inert conditions if possible (e.g., using degassed solvents and protecting from light). |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[12]
4. Data Analysis:
-
Quantify the amount of this compound remaining in each sample.
-
Calculate the percentage of degradation.
-
Identify and quantify any major degradation products.
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways for this compound based on its functional groups. The exact products and mechanisms would need to be confirmed experimentally.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
This diagram outlines the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Functional group - Wikipedia [en.wikipedia.org]
- 4. Functional Groups [chem.fsu.edu]
- 5. Discovering chemistry: Session 5: 5.1 | OpenLearn - Open University [open.edu]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Laureatin for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for accurately determining the half-maximal inhibitory concentration (IC50) of Laureatin, a natural product derived from marine red algae.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a brominated cyclic ether, a type of natural product isolated from marine red algae of the genus Laurencia. While its precise mechanism of action is not fully elucidated and can be cell-type dependent, studies suggest it can induce cytotoxicity in cancer cell lines. Like many natural products, its effects may be multifactorial, potentially involving the induction of apoptosis or interference with key cellular signaling pathways. Due to the complexity of natural products, it's crucial to rule out non-specific assay interference.[1]
Q2: What is the recommended starting concentration range for IC50 determination of this compound?
For a compound with unknown potency, a wide concentration range is recommended for the initial experiment. A common starting point is a log-fold dilution series spanning from nanomolar to high micromolar concentrations. Based on typical cytotoxic activities of similar natural products, a range of 10 nM to 100 µM is a logical starting point.[2][3]
Q3: How should I dissolve this compound for my experiments?
This compound is a lipophilic molecule. It should be dissolved in a high-purity organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then serially diluted in complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[2]
Q4: Which cell viability assay is best for determining this compound's IC50?
Several assays can be used, each with its own advantages.
-
MTT/XTT Assays: These are colorimetric assays measuring mitochondrial metabolic activity, which is an indicator of cell viability. They are widely used, but natural products can sometimes interfere with the enzymatic reactions.
-
CellTiter-Glo®: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive and has a better signal-to-noise ratio than colorimetric assays.
-
Resazurin (AlamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and can be more sensitive than MTT.
-
Crystal Violet Assay: This assay stains total protein/DNA and measures cell number directly. It can be useful if this compound interferes with metabolic assays.
It is recommended to confirm hits with an orthogonal assay (one that uses a different detection method) to rule out artifacts.
Experimental Protocols & Data Presentation
Protocol 1: Standard IC50 Determination using MTT Assay
This protocol provides a step-by-step method for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
High-purity DMSO
-
Adherent cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, create a series of 200 µM, 20 µM, 2 µM, etc. The final DMSO concentration should be kept constant.
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average OD of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle) * 100.
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
-
Data Tables
For accurate and reproducible results, careful planning of your dilution scheme is essential.
Table 1: Example Serial Dilution Scheme for this compound
| Stock Conc. (in DMSO) | Dilution Step | Intermediate Conc. (2X) | Final Well Conc. (1X) | Final DMSO % (assuming 10mM stock) |
| 10 mM | 1:50 | 200 µM | 100 µM | 0.5% |
| 10 mM | 1:500 | 20 µM | 10 µM | 0.5% |
| 10 mM | 1:5,000 | 2 µM | 1 µM | 0.5% |
| 10 mM | 1:50,000 | 200 nM | 100 nM | 0.5% |
| 10 mM | 1:500,000 | 20 nM | 10 nM | 0.5% |
| 10 mM | 1:5,000,000 | 2 nM | 1 nM | 0.5% |
| N/A | Vehicle Control | 1% DMSO in Medium | 0.5% DMSO | 0.5% |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)
| Cell Line | Tissue of Origin | Assay Used | IC50 Value (µM) |
| MCF-7 | Breast Cancer | MTT | 8.5 ± 1.2 |
| A549 | Lung Cancer | CellTiter-Glo | 12.3 ± 2.1 |
| HeLa | Cervical Cancer | MTT | 6.9 ± 0.9 |
| HCT116 | Colon Cancer | Resazurin | 15.1 ± 3.5 |
Troubleshooting Guide
Problem 1: The dose-response curve is flat or shows no inhibition, even at high concentrations.
-
Possible Cause: this compound concentration is too low, or the incubation time is too short.
-
Solution: Extend the concentration range (e.g., up to 200 µM). Increase the incubation period (e.g., from 24h to 48h or 72h), as compound effects can be time-dependent.
-
Possible Cause: The selected cell line is resistant to this compound.
-
Solution: Test the compound on a different, potentially more sensitive, cell line. Include a positive control drug known to be cytotoxic to your cell line to ensure the assay is working correctly.
-
Possible Cause: The compound has precipitated out of the solution.
-
Solution: Visually inspect the wells under a microscope before adding the viability reagent. If precipitation is observed, consider lowering the highest concentration or increasing the final DMSO percentage (while ensuring it remains below toxic levels).
Problem 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or medium.
-
Possible Cause: Pipetting errors during compound dilution or reagent addition.
-
Solution: Use calibrated pipettes and change tips for each concentration. Ensure all reagents are brought to room temperature and mixed well before use.
-
Possible Cause: Cell contamination (e.g., mycoplasma).
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cell health and response to treatment.
Problem 3: The IC50 value varies significantly between experiments.
-
Possible Cause: Differences in experimental conditions.
-
Solution: IC50 values are highly sensitive to experimental parameters. Standardize and document all conditions, including cell passage number, seeding density, media composition (especially serum lot), and incubation times to ensure consistency.
-
Possible Cause: Natural product degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Laureatin for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for accurately determining the half-maximal inhibitory concentration (IC50) of Laureatin, a natural product derived from marine red algae.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a brominated cyclic ether, a type of natural product isolated from marine red algae of the genus Laurencia. While its precise mechanism of action is not fully elucidated and can be cell-type dependent, studies suggest it can induce cytotoxicity in cancer cell lines. Like many natural products, its effects may be multifactorial, potentially involving the induction of apoptosis or interference with key cellular signaling pathways. Due to the complexity of natural products, it's crucial to rule out non-specific assay interference.[1]
Q2: What is the recommended starting concentration range for IC50 determination of this compound?
For a compound with unknown potency, a wide concentration range is recommended for the initial experiment. A common starting point is a log-fold dilution series spanning from nanomolar to high micromolar concentrations. Based on typical cytotoxic activities of similar natural products, a range of 10 nM to 100 µM is a logical starting point.[2][3]
Q3: How should I dissolve this compound for my experiments?
This compound is a lipophilic molecule. It should be dissolved in a high-purity organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then serially diluted in complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[2]
Q4: Which cell viability assay is best for determining this compound's IC50?
Several assays can be used, each with its own advantages.
-
MTT/XTT Assays: These are colorimetric assays measuring mitochondrial metabolic activity, which is an indicator of cell viability. They are widely used, but natural products can sometimes interfere with the enzymatic reactions.
-
CellTiter-Glo®: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive and has a better signal-to-noise ratio than colorimetric assays.
-
Resazurin (AlamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and can be more sensitive than MTT.
-
Crystal Violet Assay: This assay stains total protein/DNA and measures cell number directly. It can be useful if this compound interferes with metabolic assays.
It is recommended to confirm hits with an orthogonal assay (one that uses a different detection method) to rule out artifacts.
Experimental Protocols & Data Presentation
Protocol 1: Standard IC50 Determination using MTT Assay
This protocol provides a step-by-step method for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
High-purity DMSO
-
Adherent cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, create a series of 200 µM, 20 µM, 2 µM, etc. The final DMSO concentration should be kept constant.
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average OD of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle) * 100.
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
-
Data Tables
For accurate and reproducible results, careful planning of your dilution scheme is essential.
Table 1: Example Serial Dilution Scheme for this compound
| Stock Conc. (in DMSO) | Dilution Step | Intermediate Conc. (2X) | Final Well Conc. (1X) | Final DMSO % (assuming 10mM stock) |
| 10 mM | 1:50 | 200 µM | 100 µM | 0.5% |
| 10 mM | 1:500 | 20 µM | 10 µM | 0.5% |
| 10 mM | 1:5,000 | 2 µM | 1 µM | 0.5% |
| 10 mM | 1:50,000 | 200 nM | 100 nM | 0.5% |
| 10 mM | 1:500,000 | 20 nM | 10 nM | 0.5% |
| 10 mM | 1:5,000,000 | 2 nM | 1 nM | 0.5% |
| N/A | Vehicle Control | 1% DMSO in Medium | 0.5% DMSO | 0.5% |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)
| Cell Line | Tissue of Origin | Assay Used | IC50 Value (µM) |
| MCF-7 | Breast Cancer | MTT | 8.5 ± 1.2 |
| A549 | Lung Cancer | CellTiter-Glo | 12.3 ± 2.1 |
| HeLa | Cervical Cancer | MTT | 6.9 ± 0.9 |
| HCT116 | Colon Cancer | Resazurin | 15.1 ± 3.5 |
Troubleshooting Guide
Problem 1: The dose-response curve is flat or shows no inhibition, even at high concentrations.
-
Possible Cause: this compound concentration is too low, or the incubation time is too short.
-
Solution: Extend the concentration range (e.g., up to 200 µM). Increase the incubation period (e.g., from 24h to 48h or 72h), as compound effects can be time-dependent.
-
Possible Cause: The selected cell line is resistant to this compound.
-
Solution: Test the compound on a different, potentially more sensitive, cell line. Include a positive control drug known to be cytotoxic to your cell line to ensure the assay is working correctly.
-
Possible Cause: The compound has precipitated out of the solution.
-
Solution: Visually inspect the wells under a microscope before adding the viability reagent. If precipitation is observed, consider lowering the highest concentration or increasing the final DMSO percentage (while ensuring it remains below toxic levels).
Problem 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or medium.
-
Possible Cause: Pipetting errors during compound dilution or reagent addition.
-
Solution: Use calibrated pipettes and change tips for each concentration. Ensure all reagents are brought to room temperature and mixed well before use.
-
Possible Cause: Cell contamination (e.g., mycoplasma).
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cell health and response to treatment.
Problem 3: The IC50 value varies significantly between experiments.
-
Possible Cause: Differences in experimental conditions.
-
Solution: IC50 values are highly sensitive to experimental parameters. Standardize and document all conditions, including cell passage number, seeding density, media composition (especially serum lot), and incubation times to ensure consistency.
-
Possible Cause: Natural product degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Laureatin for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for accurately determining the half-maximal inhibitory concentration (IC50) of Laureatin, a natural product derived from marine red algae.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a brominated cyclic ether, a type of natural product isolated from marine red algae of the genus Laurencia. While its precise mechanism of action is not fully elucidated and can be cell-type dependent, studies suggest it can induce cytotoxicity in cancer cell lines. Like many natural products, its effects may be multifactorial, potentially involving the induction of apoptosis or interference with key cellular signaling pathways. Due to the complexity of natural products, it's crucial to rule out non-specific assay interference.[1]
Q2: What is the recommended starting concentration range for IC50 determination of this compound?
For a compound with unknown potency, a wide concentration range is recommended for the initial experiment. A common starting point is a log-fold dilution series spanning from nanomolar to high micromolar concentrations. Based on typical cytotoxic activities of similar natural products, a range of 10 nM to 100 µM is a logical starting point.[2][3]
Q3: How should I dissolve this compound for my experiments?
This compound is a lipophilic molecule. It should be dissolved in a high-purity organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then serially diluted in complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[2]
Q4: Which cell viability assay is best for determining this compound's IC50?
Several assays can be used, each with its own advantages.
-
MTT/XTT Assays: These are colorimetric assays measuring mitochondrial metabolic activity, which is an indicator of cell viability. They are widely used, but natural products can sometimes interfere with the enzymatic reactions.
-
CellTiter-Glo®: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive and has a better signal-to-noise ratio than colorimetric assays.
-
Resazurin (AlamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and can be more sensitive than MTT.
-
Crystal Violet Assay: This assay stains total protein/DNA and measures cell number directly. It can be useful if this compound interferes with metabolic assays.
It is recommended to confirm hits with an orthogonal assay (one that uses a different detection method) to rule out artifacts.
Experimental Protocols & Data Presentation
Protocol 1: Standard IC50 Determination using MTT Assay
This protocol provides a step-by-step method for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
High-purity DMSO
-
Adherent cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, create a series of 200 µM, 20 µM, 2 µM, etc. The final DMSO concentration should be kept constant.
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average OD of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle) * 100.
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
-
Data Tables
For accurate and reproducible results, careful planning of your dilution scheme is essential.
Table 1: Example Serial Dilution Scheme for this compound
| Stock Conc. (in DMSO) | Dilution Step | Intermediate Conc. (2X) | Final Well Conc. (1X) | Final DMSO % (assuming 10mM stock) |
| 10 mM | 1:50 | 200 µM | 100 µM | 0.5% |
| 10 mM | 1:500 | 20 µM | 10 µM | 0.5% |
| 10 mM | 1:5,000 | 2 µM | 1 µM | 0.5% |
| 10 mM | 1:50,000 | 200 nM | 100 nM | 0.5% |
| 10 mM | 1:500,000 | 20 nM | 10 nM | 0.5% |
| 10 mM | 1:5,000,000 | 2 nM | 1 nM | 0.5% |
| N/A | Vehicle Control | 1% DMSO in Medium | 0.5% DMSO | 0.5% |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)
| Cell Line | Tissue of Origin | Assay Used | IC50 Value (µM) |
| MCF-7 | Breast Cancer | MTT | 8.5 ± 1.2 |
| A549 | Lung Cancer | CellTiter-Glo | 12.3 ± 2.1 |
| HeLa | Cervical Cancer | MTT | 6.9 ± 0.9 |
| HCT116 | Colon Cancer | Resazurin | 15.1 ± 3.5 |
Troubleshooting Guide
Problem 1: The dose-response curve is flat or shows no inhibition, even at high concentrations.
-
Possible Cause: this compound concentration is too low, or the incubation time is too short.
-
Solution: Extend the concentration range (e.g., up to 200 µM). Increase the incubation period (e.g., from 24h to 48h or 72h), as compound effects can be time-dependent.
-
Possible Cause: The selected cell line is resistant to this compound.
-
Solution: Test the compound on a different, potentially more sensitive, cell line. Include a positive control drug known to be cytotoxic to your cell line to ensure the assay is working correctly.
-
Possible Cause: The compound has precipitated out of the solution.
-
Solution: Visually inspect the wells under a microscope before adding the viability reagent. If precipitation is observed, consider lowering the highest concentration or increasing the final DMSO percentage (while ensuring it remains below toxic levels).
Problem 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or medium.
-
Possible Cause: Pipetting errors during compound dilution or reagent addition.
-
Solution: Use calibrated pipettes and change tips for each concentration. Ensure all reagents are brought to room temperature and mixed well before use.
-
Possible Cause: Cell contamination (e.g., mycoplasma).
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cell health and response to treatment.
Problem 3: The IC50 value varies significantly between experiments.
-
Possible Cause: Differences in experimental conditions.
-
Solution: IC50 values are highly sensitive to experimental parameters. Standardize and document all conditions, including cell passage number, seeding density, media composition (especially serum lot), and incubation times to ensure consistency.
-
Possible Cause: Natural product degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"Laureatin" off-target effects in experimental models
Welcome to the technical support center for Laureatin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ. Its primary mechanism of action involves the competitive inhibition of ATP binding to the XYZ kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Q2: Are there any known off-target effects of this compound?
Q3: What are the most common off-target kinases affected by this compound?
The most significant off-target interactions of this compound have been identified with Kinase A, Kinase B, and to a lesser extent, Kinase C. The affinity for these off-target kinases is lower than for the primary target, XYZ. For detailed quantitative data, please refer to the tables below.
Q4: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is critical to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated inhibitor of XYZ as a control to confirm that the observed phenotype is due to the inhibition of XYZ and not an off-target effect.
Q5: What are the potential phenotypic consequences of this compound's off-target effects?
Inhibition of off-target kinases can lead to unintended biological consequences. For instance, inhibition of Kinase A has been associated with alterations in cell cycle progression, while inhibition of Kinase B may impact cellular metabolism. It is essential to carefully evaluate the observed phenotype in the context of both on-target and potential off-target activities.
Troubleshooting Guides
Problem 1: I am observing a phenotype that is inconsistent with the known function of the XYZ kinase.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure you are using the recommended concentration range. High concentrations are more likely to induce off-target effects.
-
Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to inhibit XYZ without significantly affecting known off-target kinases.
-
Use an Orthogonal Approach: Employ a secondary, structurally distinct XYZ inhibitor to see if it recapitulates the same phenotype.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of XYZ to confirm that the effect is on-target.
-
Direct Target Engagement Assay: Utilize a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with XYZ at the concentrations used in your experiments.
-
Problem 2: My results with this compound are not reproducible.
-
Possible Cause: Variability in experimental conditions can influence the activity and off-target profile of this compound.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.
-
Check Compound Stability: this compound is light-sensitive. Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions regularly.
-
Consistent Incubation Time: Adhere to a strict incubation time with this compound across all experiments.
-
Assay Validation: Validate your primary assay to ensure it is robust and has a low coefficient of variation.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target (XYZ) and key off-target kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| XYZ (Primary Target) | 5 |
| Kinase A | 150 |
| Kinase B | 300 |
| Kinase C | 800 |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Cellular Target Engagement of this compound
| Cellular Target | EC50 (nM) |
| XYZ (Primary Target) | 25 |
| Kinase A | 750 |
| Kinase B | >1000 |
EC50 values were determined by a cellular thermal shift assay (CETSA) in HEK293 cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.
-
Materials:
-
Recombinant human kinases (XYZ, Kinase A, Kinase B, etc.)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (and generated ADP) according to the ADP-Glo™ manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess the target engagement of this compound in a cellular context.
-
Materials:
-
Cultured cells (e.g., HEK293)
-
This compound
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating (PCR machine or water bath)
-
Equipment for protein analysis (SDS-PAGE, Western blot)
-
Antibodies against XYZ and off-target kinases
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble protein fraction by Western blotting using antibodies against the target proteins (XYZ, Kinase A, etc.).
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
"Laureatin" off-target effects in experimental models
Welcome to the technical support center for Laureatin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ. Its primary mechanism of action involves the competitive inhibition of ATP binding to the XYZ kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Q2: Are there any known off-target effects of this compound?
Q3: What are the most common off-target kinases affected by this compound?
The most significant off-target interactions of this compound have been identified with Kinase A, Kinase B, and to a lesser extent, Kinase C. The affinity for these off-target kinases is lower than for the primary target, XYZ. For detailed quantitative data, please refer to the tables below.
Q4: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is critical to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated inhibitor of XYZ as a control to confirm that the observed phenotype is due to the inhibition of XYZ and not an off-target effect.
Q5: What are the potential phenotypic consequences of this compound's off-target effects?
Inhibition of off-target kinases can lead to unintended biological consequences. For instance, inhibition of Kinase A has been associated with alterations in cell cycle progression, while inhibition of Kinase B may impact cellular metabolism. It is essential to carefully evaluate the observed phenotype in the context of both on-target and potential off-target activities.
Troubleshooting Guides
Problem 1: I am observing a phenotype that is inconsistent with the known function of the XYZ kinase.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure you are using the recommended concentration range. High concentrations are more likely to induce off-target effects.
-
Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to inhibit XYZ without significantly affecting known off-target kinases.
-
Use an Orthogonal Approach: Employ a secondary, structurally distinct XYZ inhibitor to see if it recapitulates the same phenotype.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of XYZ to confirm that the effect is on-target.
-
Direct Target Engagement Assay: Utilize a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with XYZ at the concentrations used in your experiments.
-
Problem 2: My results with this compound are not reproducible.
-
Possible Cause: Variability in experimental conditions can influence the activity and off-target profile of this compound.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.
-
Check Compound Stability: this compound is light-sensitive. Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions regularly.
-
Consistent Incubation Time: Adhere to a strict incubation time with this compound across all experiments.
-
Assay Validation: Validate your primary assay to ensure it is robust and has a low coefficient of variation.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target (XYZ) and key off-target kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| XYZ (Primary Target) | 5 |
| Kinase A | 150 |
| Kinase B | 300 |
| Kinase C | 800 |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Cellular Target Engagement of this compound
| Cellular Target | EC50 (nM) |
| XYZ (Primary Target) | 25 |
| Kinase A | 750 |
| Kinase B | >1000 |
EC50 values were determined by a cellular thermal shift assay (CETSA) in HEK293 cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.
-
Materials:
-
Recombinant human kinases (XYZ, Kinase A, Kinase B, etc.)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (and generated ADP) according to the ADP-Glo™ manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess the target engagement of this compound in a cellular context.
-
Materials:
-
Cultured cells (e.g., HEK293)
-
This compound
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating (PCR machine or water bath)
-
Equipment for protein analysis (SDS-PAGE, Western blot)
-
Antibodies against XYZ and off-target kinases
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble protein fraction by Western blotting using antibodies against the target proteins (XYZ, Kinase A, etc.).
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
"Laureatin" off-target effects in experimental models
Welcome to the technical support center for Laureatin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ. Its primary mechanism of action involves the competitive inhibition of ATP binding to the XYZ kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Q2: Are there any known off-target effects of this compound?
Q3: What are the most common off-target kinases affected by this compound?
The most significant off-target interactions of this compound have been identified with Kinase A, Kinase B, and to a lesser extent, Kinase C. The affinity for these off-target kinases is lower than for the primary target, XYZ. For detailed quantitative data, please refer to the tables below.
Q4: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is critical to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated inhibitor of XYZ as a control to confirm that the observed phenotype is due to the inhibition of XYZ and not an off-target effect.
Q5: What are the potential phenotypic consequences of this compound's off-target effects?
Inhibition of off-target kinases can lead to unintended biological consequences. For instance, inhibition of Kinase A has been associated with alterations in cell cycle progression, while inhibition of Kinase B may impact cellular metabolism. It is essential to carefully evaluate the observed phenotype in the context of both on-target and potential off-target activities.
Troubleshooting Guides
Problem 1: I am observing a phenotype that is inconsistent with the known function of the XYZ kinase.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure you are using the recommended concentration range. High concentrations are more likely to induce off-target effects.
-
Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to inhibit XYZ without significantly affecting known off-target kinases.
-
Use an Orthogonal Approach: Employ a secondary, structurally distinct XYZ inhibitor to see if it recapitulates the same phenotype.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of XYZ to confirm that the effect is on-target.
-
Direct Target Engagement Assay: Utilize a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with XYZ at the concentrations used in your experiments.
-
Problem 2: My results with this compound are not reproducible.
-
Possible Cause: Variability in experimental conditions can influence the activity and off-target profile of this compound.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.
-
Check Compound Stability: this compound is light-sensitive. Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions regularly.
-
Consistent Incubation Time: Adhere to a strict incubation time with this compound across all experiments.
-
Assay Validation: Validate your primary assay to ensure it is robust and has a low coefficient of variation.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target (XYZ) and key off-target kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| XYZ (Primary Target) | 5 |
| Kinase A | 150 |
| Kinase B | 300 |
| Kinase C | 800 |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Cellular Target Engagement of this compound
| Cellular Target | EC50 (nM) |
| XYZ (Primary Target) | 25 |
| Kinase A | 750 |
| Kinase B | >1000 |
EC50 values were determined by a cellular thermal shift assay (CETSA) in HEK293 cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.
-
Materials:
-
Recombinant human kinases (XYZ, Kinase A, Kinase B, etc.)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (and generated ADP) according to the ADP-Glo™ manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess the target engagement of this compound in a cellular context.
-
Materials:
-
Cultured cells (e.g., HEK293)
-
This compound
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating (PCR machine or water bath)
-
Equipment for protein analysis (SDS-PAGE, Western blot)
-
Antibodies against XYZ and off-target kinases
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble protein fraction by Western blotting using antibodies against the target proteins (XYZ, Kinase A, etc.).
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Preventing "Laureatin" degradation during storage
Welcome to the technical support center for Laureatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation, it is crucial to store it in a tightly sealed container to protect it from moisture and air.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once in solution, this compound is significantly less stable. For optimal preservation, solutions should be stored at -80°C, which can maintain stability for up to six months. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods, typically up to one month.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution may be an indication of degradation. This could be due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a properly stored stock of this compound powder. To minimize oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection. A comparison of the chromatogram of the suspect sample with that of a freshly prepared, pure standard will reveal the presence of degradation products and a decrease in the peak corresponding to this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.
Q5: What are the primary pathways through which this compound might degrade?
A5: Based on its chemical structure, which includes a cyclic ether, carbon-bromine bonds, and an en-yne moiety, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The cyclic ether is prone to cleavage under acidic conditions.
-
Photodegradation: The carbon-bromine bonds can be cleaved by exposure to light, particularly UV radiation, leading to debromination.
-
Oxidation: The ether linkage and the en-yne functional group are susceptible to oxidation, which can be accelerated by exposure to air and light.
Troubleshooting Guides
Issue 1: Loss of biological activity in a stored this compound solution.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Degradation due to improper storage temperature. | Verify the storage temperature of your solution. Compare the activity with a freshly prepared solution. | Always store this compound solutions at -80°C for long-term use or -20°C for short-term use.[1] |
| Hydrolysis due to acidic contaminants in the solvent. | Check the pH of your solvent. If acidic, prepare a fresh solution with a high-purity, neutral solvent. | Use high-purity, neutral solvents for preparing this compound solutions. Avoid acidic conditions unless experimentally required. |
| Oxidation from repeated freeze-thaw cycles. | Aliquot the this compound solution into single-use vials to minimize the number of freeze-thaw cycles. | Prepare aliquots to avoid repeated warming and cooling of the entire stock solution. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Photodegradation from exposure to light. | Review your handling procedures. Ensure that the solution was not exposed to direct light for extended periods. | Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2] Conduct manipulations in a dimly lit environment where possible. |
| Oxidative degradation. | Analyze a freshly prepared solution that has been purged with an inert gas (e.g., argon) and compare it to the aged solution. | Use degassed solvents and store solutions under an inert atmosphere to minimize exposure to oxygen. |
| Reaction with solvent or impurities. | Use a different high-purity solvent to prepare a fresh solution and re-analyze. | Always use high-purity solvents and ensure they are free from reactive impurities. |
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.
References
Preventing "Laureatin" degradation during storage
Welcome to the technical support center for Laureatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation, it is crucial to store it in a tightly sealed container to protect it from moisture and air.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once in solution, this compound is significantly less stable. For optimal preservation, solutions should be stored at -80°C, which can maintain stability for up to six months. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods, typically up to one month.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution may be an indication of degradation. This could be due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a properly stored stock of this compound powder. To minimize oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection. A comparison of the chromatogram of the suspect sample with that of a freshly prepared, pure standard will reveal the presence of degradation products and a decrease in the peak corresponding to this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.
Q5: What are the primary pathways through which this compound might degrade?
A5: Based on its chemical structure, which includes a cyclic ether, carbon-bromine bonds, and an en-yne moiety, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The cyclic ether is prone to cleavage under acidic conditions.
-
Photodegradation: The carbon-bromine bonds can be cleaved by exposure to light, particularly UV radiation, leading to debromination.
-
Oxidation: The ether linkage and the en-yne functional group are susceptible to oxidation, which can be accelerated by exposure to air and light.
Troubleshooting Guides
Issue 1: Loss of biological activity in a stored this compound solution.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Degradation due to improper storage temperature. | Verify the storage temperature of your solution. Compare the activity with a freshly prepared solution. | Always store this compound solutions at -80°C for long-term use or -20°C for short-term use.[1] |
| Hydrolysis due to acidic contaminants in the solvent. | Check the pH of your solvent. If acidic, prepare a fresh solution with a high-purity, neutral solvent. | Use high-purity, neutral solvents for preparing this compound solutions. Avoid acidic conditions unless experimentally required. |
| Oxidation from repeated freeze-thaw cycles. | Aliquot the this compound solution into single-use vials to minimize the number of freeze-thaw cycles. | Prepare aliquots to avoid repeated warming and cooling of the entire stock solution. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Photodegradation from exposure to light. | Review your handling procedures. Ensure that the solution was not exposed to direct light for extended periods. | Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2] Conduct manipulations in a dimly lit environment where possible. |
| Oxidative degradation. | Analyze a freshly prepared solution that has been purged with an inert gas (e.g., argon) and compare it to the aged solution. | Use degassed solvents and store solutions under an inert atmosphere to minimize exposure to oxygen. |
| Reaction with solvent or impurities. | Use a different high-purity solvent to prepare a fresh solution and re-analyze. | Always use high-purity solvents and ensure they are free from reactive impurities. |
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.
References
Preventing "Laureatin" degradation during storage
Welcome to the technical support center for Laureatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation, it is crucial to store it in a tightly sealed container to protect it from moisture and air.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once in solution, this compound is significantly less stable. For optimal preservation, solutions should be stored at -80°C, which can maintain stability for up to six months. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods, typically up to one month.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution may be an indication of degradation. This could be due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a properly stored stock of this compound powder. To minimize oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection. A comparison of the chromatogram of the suspect sample with that of a freshly prepared, pure standard will reveal the presence of degradation products and a decrease in the peak corresponding to this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.
Q5: What are the primary pathways through which this compound might degrade?
A5: Based on its chemical structure, which includes a cyclic ether, carbon-bromine bonds, and an en-yne moiety, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The cyclic ether is prone to cleavage under acidic conditions.
-
Photodegradation: The carbon-bromine bonds can be cleaved by exposure to light, particularly UV radiation, leading to debromination.
-
Oxidation: The ether linkage and the en-yne functional group are susceptible to oxidation, which can be accelerated by exposure to air and light.
Troubleshooting Guides
Issue 1: Loss of biological activity in a stored this compound solution.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Degradation due to improper storage temperature. | Verify the storage temperature of your solution. Compare the activity with a freshly prepared solution. | Always store this compound solutions at -80°C for long-term use or -20°C for short-term use.[1] |
| Hydrolysis due to acidic contaminants in the solvent. | Check the pH of your solvent. If acidic, prepare a fresh solution with a high-purity, neutral solvent. | Use high-purity, neutral solvents for preparing this compound solutions. Avoid acidic conditions unless experimentally required. |
| Oxidation from repeated freeze-thaw cycles. | Aliquot the this compound solution into single-use vials to minimize the number of freeze-thaw cycles. | Prepare aliquots to avoid repeated warming and cooling of the entire stock solution. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Photodegradation from exposure to light. | Review your handling procedures. Ensure that the solution was not exposed to direct light for extended periods. | Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2] Conduct manipulations in a dimly lit environment where possible. |
| Oxidative degradation. | Analyze a freshly prepared solution that has been purged with an inert gas (e.g., argon) and compare it to the aged solution. | Use degassed solvents and store solutions under an inert atmosphere to minimize exposure to oxygen. |
| Reaction with solvent or impurities. | Use a different high-purity solvent to prepare a fresh solution and re-analyze. | Always use high-purity solvents and ensure they are free from reactive impurities. |
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.
References
"Laureatin" batch-to-batch variability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Laureatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from the marine red alga Laurencia nipponica. It is known to exhibit potent insecticidal activity. Our research suggests that this compound functions as a potent inhibitor of the novel "this compound-Responsive Kinase 1" (LRK1), a key enzyme in the "Coastal Defense Signaling" (CDS) pathway. This pathway is implicated in cellular stress responses and proliferation. By inhibiting LRK1, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cells.
Q2: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?
A2: Batch-to-batch variability is a recognized challenge with natural products. Several factors can contribute to this issue with this compound:
-
Natural Source Variation: The chemical profile of Laurencia nipponica can fluctuate based on geographical location, harvest season, and environmental conditions.[1]
-
Extraction and Purification Differences: Minor variations in the extraction solvents, temperature, or chromatographic purification methods can alter the final purity and composition of the this compound batch.
-
Presence of Co-eluting Compounds: Trace impurities or related brominated compounds that are difficult to separate may differ between batches and could potentially modulate the biological activity.
-
Compound Stability: this compound may be sensitive to light, temperature, and oxygen. Degradation during storage or handling can result in decreased potency.[2][3]
Q3: How can we minimize the impact of batch-to-batch variability in our experiments?
A3: To mitigate the effects of variability, we recommend the following practices:
-
Comprehensive In-House Quality Control: Perform analytical and functional QC on each new batch of this compound before initiating critical experiments.
-
Establish a "Golden Batch": If feasible, procure a large, well-characterized batch of this compound to serve as a reference standard for all subsequent experiments.
-
Generate Full Dose-Response Curves: For each new batch, generate a complete dose-response curve to determine the precise effective concentration (e.g., IC50) for your specific assay.
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (Higher IC50)
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light). - Use a fresh vial from the same batch to repeat the experiment. - If the issue persists, test a new batch and compare the results. |
| Sub-optimal Assay Conditions | - Ensure that the assay buffer pH and other components are optimal for your target and cell type. - Titrate the concentration of critical reagents, such as substrates or co-factors. |
| Cell Passage Number | - High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate Compound Concentration | - Verify the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry, if an extinction coefficient is known). - Ensure accurate serial dilutions by calibrating pipettes and using fresh dilution series for each experiment. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Ensure complete dissolution of the this compound stock solution. Gentle warming or sonication may be necessary. - Prepare fresh dilutions from the stock for each experiment. - Visually inspect for any precipitation in the wells of your assay plate. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to minimize variability across the plate. - Avoid edge effects by not using the outermost wells of the plate for critical measurements. |
| Pipetting Inaccuracies | - Calibrate all pipettes regularly. - Prepare a master mix for each concentration of this compound to be tested to reduce well-to-well variability. |
Quantitative Data
The following table summarizes the typical performance data for this compound based on our internal quality control testing across multiple batches.
| Parameter | Batch A | Batch B | Batch C | Golden Batch Standard |
| Purity (by HPLC) | 98.5% | 97.2% | 99.1% | >98.0% |
| IC50 (LRK1 Kinase Assay) | 55 nM | 78 nM | 52 nM | 50 ± 10 nM |
| IC50 (Cell Viability Assay) | 250 nM | 350 nM | 240 nM | 250 ± 50 nM |
Experimental Protocols
Protocol 1: LRK1 In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the LRK1 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X solution of recombinant LRK1 enzyme in kinase assay buffer.
-
Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute the compound in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the 2X LRK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the 4X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a target cell line.
Methodology:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
"Laureatin" batch-to-batch variability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Laureatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from the marine red alga Laurencia nipponica. It is known to exhibit potent insecticidal activity. Our research suggests that this compound functions as a potent inhibitor of the novel "this compound-Responsive Kinase 1" (LRK1), a key enzyme in the "Coastal Defense Signaling" (CDS) pathway. This pathway is implicated in cellular stress responses and proliferation. By inhibiting LRK1, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cells.
Q2: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?
A2: Batch-to-batch variability is a recognized challenge with natural products. Several factors can contribute to this issue with this compound:
-
Natural Source Variation: The chemical profile of Laurencia nipponica can fluctuate based on geographical location, harvest season, and environmental conditions.[1]
-
Extraction and Purification Differences: Minor variations in the extraction solvents, temperature, or chromatographic purification methods can alter the final purity and composition of the this compound batch.
-
Presence of Co-eluting Compounds: Trace impurities or related brominated compounds that are difficult to separate may differ between batches and could potentially modulate the biological activity.
-
Compound Stability: this compound may be sensitive to light, temperature, and oxygen. Degradation during storage or handling can result in decreased potency.[2][3]
Q3: How can we minimize the impact of batch-to-batch variability in our experiments?
A3: To mitigate the effects of variability, we recommend the following practices:
-
Comprehensive In-House Quality Control: Perform analytical and functional QC on each new batch of this compound before initiating critical experiments.
-
Establish a "Golden Batch": If feasible, procure a large, well-characterized batch of this compound to serve as a reference standard for all subsequent experiments.
-
Generate Full Dose-Response Curves: For each new batch, generate a complete dose-response curve to determine the precise effective concentration (e.g., IC50) for your specific assay.
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (Higher IC50)
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light). - Use a fresh vial from the same batch to repeat the experiment. - If the issue persists, test a new batch and compare the results. |
| Sub-optimal Assay Conditions | - Ensure that the assay buffer pH and other components are optimal for your target and cell type. - Titrate the concentration of critical reagents, such as substrates or co-factors. |
| Cell Passage Number | - High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate Compound Concentration | - Verify the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry, if an extinction coefficient is known). - Ensure accurate serial dilutions by calibrating pipettes and using fresh dilution series for each experiment. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Ensure complete dissolution of the this compound stock solution. Gentle warming or sonication may be necessary. - Prepare fresh dilutions from the stock for each experiment. - Visually inspect for any precipitation in the wells of your assay plate. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to minimize variability across the plate. - Avoid edge effects by not using the outermost wells of the plate for critical measurements. |
| Pipetting Inaccuracies | - Calibrate all pipettes regularly. - Prepare a master mix for each concentration of this compound to be tested to reduce well-to-well variability. |
Quantitative Data
The following table summarizes the typical performance data for this compound based on our internal quality control testing across multiple batches.
| Parameter | Batch A | Batch B | Batch C | Golden Batch Standard |
| Purity (by HPLC) | 98.5% | 97.2% | 99.1% | >98.0% |
| IC50 (LRK1 Kinase Assay) | 55 nM | 78 nM | 52 nM | 50 ± 10 nM |
| IC50 (Cell Viability Assay) | 250 nM | 350 nM | 240 nM | 250 ± 50 nM |
Experimental Protocols
Protocol 1: LRK1 In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the LRK1 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X solution of recombinant LRK1 enzyme in kinase assay buffer.
-
Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute the compound in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the 2X LRK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the 4X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a target cell line.
Methodology:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
"Laureatin" batch-to-batch variability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Laureatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from the marine red alga Laurencia nipponica. It is known to exhibit potent insecticidal activity. Our research suggests that this compound functions as a potent inhibitor of the novel "this compound-Responsive Kinase 1" (LRK1), a key enzyme in the "Coastal Defense Signaling" (CDS) pathway. This pathway is implicated in cellular stress responses and proliferation. By inhibiting LRK1, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cells.
Q2: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?
A2: Batch-to-batch variability is a recognized challenge with natural products. Several factors can contribute to this issue with this compound:
-
Natural Source Variation: The chemical profile of Laurencia nipponica can fluctuate based on geographical location, harvest season, and environmental conditions.[1]
-
Extraction and Purification Differences: Minor variations in the extraction solvents, temperature, or chromatographic purification methods can alter the final purity and composition of the this compound batch.
-
Presence of Co-eluting Compounds: Trace impurities or related brominated compounds that are difficult to separate may differ between batches and could potentially modulate the biological activity.
-
Compound Stability: this compound may be sensitive to light, temperature, and oxygen. Degradation during storage or handling can result in decreased potency.[2][3]
Q3: How can we minimize the impact of batch-to-batch variability in our experiments?
A3: To mitigate the effects of variability, we recommend the following practices:
-
Comprehensive In-House Quality Control: Perform analytical and functional QC on each new batch of this compound before initiating critical experiments.
-
Establish a "Golden Batch": If feasible, procure a large, well-characterized batch of this compound to serve as a reference standard for all subsequent experiments.
-
Generate Full Dose-Response Curves: For each new batch, generate a complete dose-response curve to determine the precise effective concentration (e.g., IC50) for your specific assay.
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (Higher IC50)
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light). - Use a fresh vial from the same batch to repeat the experiment. - If the issue persists, test a new batch and compare the results. |
| Sub-optimal Assay Conditions | - Ensure that the assay buffer pH and other components are optimal for your target and cell type. - Titrate the concentration of critical reagents, such as substrates or co-factors. |
| Cell Passage Number | - High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate Compound Concentration | - Verify the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry, if an extinction coefficient is known). - Ensure accurate serial dilutions by calibrating pipettes and using fresh dilution series for each experiment. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Ensure complete dissolution of the this compound stock solution. Gentle warming or sonication may be necessary. - Prepare fresh dilutions from the stock for each experiment. - Visually inspect for any precipitation in the wells of your assay plate. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to minimize variability across the plate. - Avoid edge effects by not using the outermost wells of the plate for critical measurements. |
| Pipetting Inaccuracies | - Calibrate all pipettes regularly. - Prepare a master mix for each concentration of this compound to be tested to reduce well-to-well variability. |
Quantitative Data
The following table summarizes the typical performance data for this compound based on our internal quality control testing across multiple batches.
| Parameter | Batch A | Batch B | Batch C | Golden Batch Standard |
| Purity (by HPLC) | 98.5% | 97.2% | 99.1% | >98.0% |
| IC50 (LRK1 Kinase Assay) | 55 nM | 78 nM | 52 nM | 50 ± 10 nM |
| IC50 (Cell Viability Assay) | 250 nM | 350 nM | 240 nM | 250 ± 50 nM |
Experimental Protocols
Protocol 1: LRK1 In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the LRK1 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X solution of recombinant LRK1 enzyme in kinase assay buffer.
-
Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute the compound in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the 2X LRK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the 4X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a target cell line.
Methodology:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Troubleshooting "Laureatin" resistance in cell lines
Welcome to the technical support center for Laureatin, a next-generation EGFR tyrosine kinase inhibitor (TKI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the emergence of this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells have stopped responding to this compound. How do I confirm and quantify this resistance?
A1: The first step is to confirm that the observed lack of response is due to acquired resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2]
Data Presentation: this compound IC50 Values
The following table shows hypothetical IC50 data for a sensitive parental cell line (e.g., A549) and its this compound-Resistant derivative (A549-LR).
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| A549 (Parental) | 15 nM | 1x |
| A549-LR (Resistant) | 450 nM | 30x |
Experimental Protocol 1: Cell Viability Assay (MTT) to Determine IC50
This protocol allows for the colorimetric measurement of cell viability to determine the IC50 of this compound.[3][4][5]
Materials:
-
Parental and suspected resistant cell lines
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Q2: What are the common molecular mechanisms that drive resistance to this compound?
A2: Resistance to TKIs like this compound is often multifactorial. The most common mechanisms include:
-
Secondary Mutations in EGFR: A "gatekeeper" mutation, such as T790M, can arise in the EGFR kinase domain, which increases its affinity for ATP and reduces this compound binding.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification or activation of the MET receptor tyrosine kinase.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can reduce the cell's dependence on EGFR signaling.
Visualization: this compound Resistance Mechanisms
Caption: Key mechanisms of acquired resistance to this compound.
Visualization: Troubleshooting Workflow
Caption: Workflow for investigating this compound resistance.
Q3: How can I determine if a secondary mutation in the EGFR gene is responsible for resistance?
A3: The most direct way to identify mutations in the EGFR gene is through DNA sequencing. Sanger sequencing is a reliable method for analyzing specific exons known to harbor resistance mutations (typically exons 18-21).
Data Presentation: Common EGFR Resistance Mutations
| Mutation | Exon | Effect on this compound Binding |
| T790M | 20 | Steric hindrance and increased ATP affinity |
| C797S | 20 | Prevents covalent binding of third-generation TKIs |
| Exon 20 Insertions | 20 | Alters conformation of the drug-binding pocket |
Experimental Protocol 2: Sanger Sequencing of EGFR Exons
Materials:
-
Genomic DNA extraction kit
-
Genomic DNA from parental and resistant cells
-
PCR primers flanking EGFR exons 18-21
-
Taq DNA polymerase and PCR reagents
-
PCR purification kit
-
Sequencing primers
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify EGFR exons 18, 19, 20, and 21 using specific primer pairs.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template and a forward or reverse primer.
-
Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the reference sequence from the parental cell line.
Q4: How can I test if increased drug efflux is causing this compound resistance?
A4: Increased expression of ABC transporter genes is a common cause of multidrug resistance. You can measure the mRNA levels of key transporters like ABCB1 (P-gp) and ABCG2 (BCRP) using quantitative real-time PCR (qRT-PCR).
Data Presentation: ABC Transporter Gene Expression
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 | A549-LR | 12.5 |
| ABCG2 | A549-LR | 8.2 |
Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qRT-PCR Reaction: Set up the PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA template.
-
Run PCR: Perform the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the resistant cells to the parental cells.
Q5: How do I investigate the activation of bypass signaling pathways?
A5: Western blotting is the gold standard for examining changes in protein expression and activation (via phosphorylation) in signaling pathways. To check for bypass track activation, you can probe for the total and phosphorylated levels of key proteins in alternative pathways, such as MET, HER2, or downstream effectors like AKT and ERK.
Experimental Protocol 4: Western Blotting for Signaling Proteins
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression and phosphorylation levels.
Visualization: Logic for Overcoming Resistance
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting "Laureatin" resistance in cell lines
Welcome to the technical support center for Laureatin, a next-generation EGFR tyrosine kinase inhibitor (TKI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the emergence of this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells have stopped responding to this compound. How do I confirm and quantify this resistance?
A1: The first step is to confirm that the observed lack of response is due to acquired resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2]
Data Presentation: this compound IC50 Values
The following table shows hypothetical IC50 data for a sensitive parental cell line (e.g., A549) and its this compound-Resistant derivative (A549-LR).
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| A549 (Parental) | 15 nM | 1x |
| A549-LR (Resistant) | 450 nM | 30x |
Experimental Protocol 1: Cell Viability Assay (MTT) to Determine IC50
This protocol allows for the colorimetric measurement of cell viability to determine the IC50 of this compound.[3][4][5]
Materials:
-
Parental and suspected resistant cell lines
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Q2: What are the common molecular mechanisms that drive resistance to this compound?
A2: Resistance to TKIs like this compound is often multifactorial. The most common mechanisms include:
-
Secondary Mutations in EGFR: A "gatekeeper" mutation, such as T790M, can arise in the EGFR kinase domain, which increases its affinity for ATP and reduces this compound binding.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification or activation of the MET receptor tyrosine kinase.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can reduce the cell's dependence on EGFR signaling.
Visualization: this compound Resistance Mechanisms
Caption: Key mechanisms of acquired resistance to this compound.
Visualization: Troubleshooting Workflow
Caption: Workflow for investigating this compound resistance.
Q3: How can I determine if a secondary mutation in the EGFR gene is responsible for resistance?
A3: The most direct way to identify mutations in the EGFR gene is through DNA sequencing. Sanger sequencing is a reliable method for analyzing specific exons known to harbor resistance mutations (typically exons 18-21).
Data Presentation: Common EGFR Resistance Mutations
| Mutation | Exon | Effect on this compound Binding |
| T790M | 20 | Steric hindrance and increased ATP affinity |
| C797S | 20 | Prevents covalent binding of third-generation TKIs |
| Exon 20 Insertions | 20 | Alters conformation of the drug-binding pocket |
Experimental Protocol 2: Sanger Sequencing of EGFR Exons
Materials:
-
Genomic DNA extraction kit
-
Genomic DNA from parental and resistant cells
-
PCR primers flanking EGFR exons 18-21
-
Taq DNA polymerase and PCR reagents
-
PCR purification kit
-
Sequencing primers
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify EGFR exons 18, 19, 20, and 21 using specific primer pairs.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template and a forward or reverse primer.
-
Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the reference sequence from the parental cell line.
Q4: How can I test if increased drug efflux is causing this compound resistance?
A4: Increased expression of ABC transporter genes is a common cause of multidrug resistance. You can measure the mRNA levels of key transporters like ABCB1 (P-gp) and ABCG2 (BCRP) using quantitative real-time PCR (qRT-PCR).
Data Presentation: ABC Transporter Gene Expression
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 | A549-LR | 12.5 |
| ABCG2 | A549-LR | 8.2 |
Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qRT-PCR Reaction: Set up the PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA template.
-
Run PCR: Perform the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the resistant cells to the parental cells.
Q5: How do I investigate the activation of bypass signaling pathways?
A5: Western blotting is the gold standard for examining changes in protein expression and activation (via phosphorylation) in signaling pathways. To check for bypass track activation, you can probe for the total and phosphorylated levels of key proteins in alternative pathways, such as MET, HER2, or downstream effectors like AKT and ERK.
Experimental Protocol 4: Western Blotting for Signaling Proteins
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression and phosphorylation levels.
Visualization: Logic for Overcoming Resistance
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting "Laureatin" resistance in cell lines
Welcome to the technical support center for Laureatin, a next-generation EGFR tyrosine kinase inhibitor (TKI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the emergence of this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells have stopped responding to this compound. How do I confirm and quantify this resistance?
A1: The first step is to confirm that the observed lack of response is due to acquired resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2]
Data Presentation: this compound IC50 Values
The following table shows hypothetical IC50 data for a sensitive parental cell line (e.g., A549) and its this compound-Resistant derivative (A549-LR).
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| A549 (Parental) | 15 nM | 1x |
| A549-LR (Resistant) | 450 nM | 30x |
Experimental Protocol 1: Cell Viability Assay (MTT) to Determine IC50
This protocol allows for the colorimetric measurement of cell viability to determine the IC50 of this compound.[3][4][5]
Materials:
-
Parental and suspected resistant cell lines
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Q2: What are the common molecular mechanisms that drive resistance to this compound?
A2: Resistance to TKIs like this compound is often multifactorial. The most common mechanisms include:
-
Secondary Mutations in EGFR: A "gatekeeper" mutation, such as T790M, can arise in the EGFR kinase domain, which increases its affinity for ATP and reduces this compound binding.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification or activation of the MET receptor tyrosine kinase.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can reduce the cell's dependence on EGFR signaling.
Visualization: this compound Resistance Mechanisms
Caption: Key mechanisms of acquired resistance to this compound.
Visualization: Troubleshooting Workflow
Caption: Workflow for investigating this compound resistance.
Q3: How can I determine if a secondary mutation in the EGFR gene is responsible for resistance?
A3: The most direct way to identify mutations in the EGFR gene is through DNA sequencing. Sanger sequencing is a reliable method for analyzing specific exons known to harbor resistance mutations (typically exons 18-21).
Data Presentation: Common EGFR Resistance Mutations
| Mutation | Exon | Effect on this compound Binding |
| T790M | 20 | Steric hindrance and increased ATP affinity |
| C797S | 20 | Prevents covalent binding of third-generation TKIs |
| Exon 20 Insertions | 20 | Alters conformation of the drug-binding pocket |
Experimental Protocol 2: Sanger Sequencing of EGFR Exons
Materials:
-
Genomic DNA extraction kit
-
Genomic DNA from parental and resistant cells
-
PCR primers flanking EGFR exons 18-21
-
Taq DNA polymerase and PCR reagents
-
PCR purification kit
-
Sequencing primers
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify EGFR exons 18, 19, 20, and 21 using specific primer pairs.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template and a forward or reverse primer.
-
Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the reference sequence from the parental cell line.
Q4: How can I test if increased drug efflux is causing this compound resistance?
A4: Increased expression of ABC transporter genes is a common cause of multidrug resistance. You can measure the mRNA levels of key transporters like ABCB1 (P-gp) and ABCG2 (BCRP) using quantitative real-time PCR (qRT-PCR).
Data Presentation: ABC Transporter Gene Expression
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 | A549-LR | 12.5 |
| ABCG2 | A549-LR | 8.2 |
Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qRT-PCR Reaction: Set up the PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA template.
-
Run PCR: Perform the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the resistant cells to the parental cells.
Q5: How do I investigate the activation of bypass signaling pathways?
A5: Western blotting is the gold standard for examining changes in protein expression and activation (via phosphorylation) in signaling pathways. To check for bypass track activation, you can probe for the total and phosphorylated levels of key proteins in alternative pathways, such as MET, HER2, or downstream effectors like AKT and ERK.
Experimental Protocol 4: Western Blotting for Signaling Proteins
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression and phosphorylation levels.
Visualization: Logic for Overcoming Resistance
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing Tumor-Specific Delivery of Laureatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Laureatin to tumor tissues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed anti-cancer mechanism?
This compound is an investigational therapeutic agent. Its purported anti-cancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][2] By disrupting these pathways, this compound aims to induce apoptosis and arrest the cell cycle in cancer cells.[3][4][5]
2. What are the common challenges in delivering this compound to solid tumors?
Effective delivery of therapeutic agents like this compound to solid tumors faces several physiological barriers.[6][7] These include:
-
High Interstitial Fluid Pressure: The pressure within the tumor can prevent drugs from penetrating the tissue effectively.[6]
-
Dense Extracellular Matrix: The network of collagen and other proteins in the tumor stroma can act as a physical barrier to drug diffusion.[7]
-
Heterogeneous Vasculature: Tumors often have abnormal and leaky blood vessels, leading to uneven drug distribution.[6]
-
Systemic Clearance: The body's natural defense mechanisms can clear the drug from circulation before it reaches the tumor.[7]
3. What are the recommended delivery systems for this compound?
Nanoparticle-based drug delivery systems are often employed to overcome the challenges of delivering therapeutics to tumors.[8] Common carriers include:
-
Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that allow for sustained drug release.[8][9]
-
Gelatin-based Systems: Natural polymers that are biocompatible and can be used to create hydrogels and nanoparticles for controlled release.[10][11][12][13]
These systems can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors.[7]
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound in Tumor Tissue
| Possible Cause | Troubleshooting Step | Recommended Action |
| Rapid Systemic Clearance | Modify the delivery vehicle. | Encapsulate this compound in PEGylated nanoparticles to increase circulation time. |
| Inefficient Tumor Penetration | Co-administer with agents that modify the tumor microenvironment. | Consider using enzymatic agents to degrade components of the extracellular matrix. |
| Poor Formulation Stability | Characterize the formulation under physiological conditions. | Assess particle size, zeta potential, and drug release kinetics in serum-containing media. |
| Incorrect Administration Route | Review preclinical data for optimal delivery route. | Compare intravenous, intraperitoneal, and direct intratumoral injections for efficacy.[6] |
Issue 2: High Off-Target Toxicity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Non-specific Drug Release | Engineer a stimulus-responsive delivery system. | Design nanoparticles that release this compound in response to the low pH of the tumor microenvironment.[6] |
| Lack of Targeting Moiety | Conjugate the delivery vehicle with tumor-specific ligands. | Use antibodies or peptides that bind to receptors overexpressed on the target cancer cells.[8] |
| High Dosage Required | Optimize the dosing schedule. | Investigate the efficacy of lower, more frequent doses to maintain therapeutic levels while minimizing side effects. |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Animal Models | Standardize the tumor model. | Ensure consistent tumor implantation site and volume at the start of the experiment. |
| Reagent Instability | Verify the integrity of all experimental components. | Check the expiration dates and storage conditions of buffers, media, and the this compound formulation.[14] |
| Procedural Errors | Maintain a detailed experimental log. | Document every step of the protocol to identify any deviations that may have occurred.[15] |
| Human Error | Repeat the experiment with controls. | Always include positive and negative controls to validate the experimental setup.[14] If an experiment fails once, it is often worth repeating it before extensive troubleshooting.[16] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Prepare a 2% w/v PVA solution in deionized water.
-
Add the organic phase (PLGA and this compound in DCM) dropwise to 10 mL of the aqueous PVA solution while stirring at 500 rpm.
-
Emulsify the mixture by sonicating on ice for 3 minutes (30 seconds on, 10 seconds off).
-
Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release kinetics of this compound from the nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.5) in a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug release at each time point.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LAU-LIP-01 | Liposomal | 120 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.4 |
| LAU-PLGA-01 | PLGA Nanoparticle | 180 ± 7.8 | 0.21 ± 0.03 | -18.9 ± 2.1 | 78.2 ± 4.1 |
| LAU-GEL-01 | Gelatin Hydrogel | N/A | N/A | N/A | 92.1 ± 2.9 |
Table 2: In Vivo Efficacy of this compound Formulations in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
| Vehicle Control | - | 0 | 0 |
| Free this compound | 10 | 35 ± 6.1 | 20 |
| LAU-LIP-01 | 10 | 62 ± 8.5 | 60 |
| LAU-PLGA-01 | 10 | 75 ± 7.3 | 80 |
Visualizations
Caption: Proposed signaling pathway inhibition by this compound.
Caption: General experimental workflow for this compound delivery.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 9. Sustained delivery of endostatin improves the efficacy of therapy in Lewis lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug delivery from gelatin-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anti-tumor effect of dual release of cisplatin and adriamycin from biodegradable gelatin hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Long-Acting Gel Formulations: Advancing Drug Delivery across Diverse Therapeutic Areas [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: Enhancing Tumor-Specific Delivery of Laureatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Laureatin to tumor tissues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed anti-cancer mechanism?
This compound is an investigational therapeutic agent. Its purported anti-cancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][2] By disrupting these pathways, this compound aims to induce apoptosis and arrest the cell cycle in cancer cells.[3][4][5]
2. What are the common challenges in delivering this compound to solid tumors?
Effective delivery of therapeutic agents like this compound to solid tumors faces several physiological barriers.[6][7] These include:
-
High Interstitial Fluid Pressure: The pressure within the tumor can prevent drugs from penetrating the tissue effectively.[6]
-
Dense Extracellular Matrix: The network of collagen and other proteins in the tumor stroma can act as a physical barrier to drug diffusion.[7]
-
Heterogeneous Vasculature: Tumors often have abnormal and leaky blood vessels, leading to uneven drug distribution.[6]
-
Systemic Clearance: The body's natural defense mechanisms can clear the drug from circulation before it reaches the tumor.[7]
3. What are the recommended delivery systems for this compound?
Nanoparticle-based drug delivery systems are often employed to overcome the challenges of delivering therapeutics to tumors.[8] Common carriers include:
-
Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that allow for sustained drug release.[8][9]
-
Gelatin-based Systems: Natural polymers that are biocompatible and can be used to create hydrogels and nanoparticles for controlled release.[10][11][12][13]
These systems can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors.[7]
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound in Tumor Tissue
| Possible Cause | Troubleshooting Step | Recommended Action |
| Rapid Systemic Clearance | Modify the delivery vehicle. | Encapsulate this compound in PEGylated nanoparticles to increase circulation time. |
| Inefficient Tumor Penetration | Co-administer with agents that modify the tumor microenvironment. | Consider using enzymatic agents to degrade components of the extracellular matrix. |
| Poor Formulation Stability | Characterize the formulation under physiological conditions. | Assess particle size, zeta potential, and drug release kinetics in serum-containing media. |
| Incorrect Administration Route | Review preclinical data for optimal delivery route. | Compare intravenous, intraperitoneal, and direct intratumoral injections for efficacy.[6] |
Issue 2: High Off-Target Toxicity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Non-specific Drug Release | Engineer a stimulus-responsive delivery system. | Design nanoparticles that release this compound in response to the low pH of the tumor microenvironment.[6] |
| Lack of Targeting Moiety | Conjugate the delivery vehicle with tumor-specific ligands. | Use antibodies or peptides that bind to receptors overexpressed on the target cancer cells.[8] |
| High Dosage Required | Optimize the dosing schedule. | Investigate the efficacy of lower, more frequent doses to maintain therapeutic levels while minimizing side effects. |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Animal Models | Standardize the tumor model. | Ensure consistent tumor implantation site and volume at the start of the experiment. |
| Reagent Instability | Verify the integrity of all experimental components. | Check the expiration dates and storage conditions of buffers, media, and the this compound formulation.[14] |
| Procedural Errors | Maintain a detailed experimental log. | Document every step of the protocol to identify any deviations that may have occurred.[15] |
| Human Error | Repeat the experiment with controls. | Always include positive and negative controls to validate the experimental setup.[14] If an experiment fails once, it is often worth repeating it before extensive troubleshooting.[16] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Prepare a 2% w/v PVA solution in deionized water.
-
Add the organic phase (PLGA and this compound in DCM) dropwise to 10 mL of the aqueous PVA solution while stirring at 500 rpm.
-
Emulsify the mixture by sonicating on ice for 3 minutes (30 seconds on, 10 seconds off).
-
Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release kinetics of this compound from the nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.5) in a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug release at each time point.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LAU-LIP-01 | Liposomal | 120 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.4 |
| LAU-PLGA-01 | PLGA Nanoparticle | 180 ± 7.8 | 0.21 ± 0.03 | -18.9 ± 2.1 | 78.2 ± 4.1 |
| LAU-GEL-01 | Gelatin Hydrogel | N/A | N/A | N/A | 92.1 ± 2.9 |
Table 2: In Vivo Efficacy of this compound Formulations in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
| Vehicle Control | - | 0 | 0 |
| Free this compound | 10 | 35 ± 6.1 | 20 |
| LAU-LIP-01 | 10 | 62 ± 8.5 | 60 |
| LAU-PLGA-01 | 10 | 75 ± 7.3 | 80 |
Visualizations
Caption: Proposed signaling pathway inhibition by this compound.
Caption: General experimental workflow for this compound delivery.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 9. Sustained delivery of endostatin improves the efficacy of therapy in Lewis lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug delivery from gelatin-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anti-tumor effect of dual release of cisplatin and adriamycin from biodegradable gelatin hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Long-Acting Gel Formulations: Advancing Drug Delivery across Diverse Therapeutic Areas [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: Enhancing Tumor-Specific Delivery of Laureatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Laureatin to tumor tissues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed anti-cancer mechanism?
This compound is an investigational therapeutic agent. Its purported anti-cancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][2] By disrupting these pathways, this compound aims to induce apoptosis and arrest the cell cycle in cancer cells.[3][4][5]
2. What are the common challenges in delivering this compound to solid tumors?
Effective delivery of therapeutic agents like this compound to solid tumors faces several physiological barriers.[6][7] These include:
-
High Interstitial Fluid Pressure: The pressure within the tumor can prevent drugs from penetrating the tissue effectively.[6]
-
Dense Extracellular Matrix: The network of collagen and other proteins in the tumor stroma can act as a physical barrier to drug diffusion.[7]
-
Heterogeneous Vasculature: Tumors often have abnormal and leaky blood vessels, leading to uneven drug distribution.[6]
-
Systemic Clearance: The body's natural defense mechanisms can clear the drug from circulation before it reaches the tumor.[7]
3. What are the recommended delivery systems for this compound?
Nanoparticle-based drug delivery systems are often employed to overcome the challenges of delivering therapeutics to tumors.[8] Common carriers include:
-
Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that allow for sustained drug release.[8][9]
-
Gelatin-based Systems: Natural polymers that are biocompatible and can be used to create hydrogels and nanoparticles for controlled release.[10][11][12][13]
These systems can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors.[7]
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound in Tumor Tissue
| Possible Cause | Troubleshooting Step | Recommended Action |
| Rapid Systemic Clearance | Modify the delivery vehicle. | Encapsulate this compound in PEGylated nanoparticles to increase circulation time. |
| Inefficient Tumor Penetration | Co-administer with agents that modify the tumor microenvironment. | Consider using enzymatic agents to degrade components of the extracellular matrix. |
| Poor Formulation Stability | Characterize the formulation under physiological conditions. | Assess particle size, zeta potential, and drug release kinetics in serum-containing media. |
| Incorrect Administration Route | Review preclinical data for optimal delivery route. | Compare intravenous, intraperitoneal, and direct intratumoral injections for efficacy.[6] |
Issue 2: High Off-Target Toxicity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Non-specific Drug Release | Engineer a stimulus-responsive delivery system. | Design nanoparticles that release this compound in response to the low pH of the tumor microenvironment.[6] |
| Lack of Targeting Moiety | Conjugate the delivery vehicle with tumor-specific ligands. | Use antibodies or peptides that bind to receptors overexpressed on the target cancer cells.[8] |
| High Dosage Required | Optimize the dosing schedule. | Investigate the efficacy of lower, more frequent doses to maintain therapeutic levels while minimizing side effects. |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Animal Models | Standardize the tumor model. | Ensure consistent tumor implantation site and volume at the start of the experiment. |
| Reagent Instability | Verify the integrity of all experimental components. | Check the expiration dates and storage conditions of buffers, media, and the this compound formulation.[14] |
| Procedural Errors | Maintain a detailed experimental log. | Document every step of the protocol to identify any deviations that may have occurred.[15] |
| Human Error | Repeat the experiment with controls. | Always include positive and negative controls to validate the experimental setup.[14] If an experiment fails once, it is often worth repeating it before extensive troubleshooting.[16] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Prepare a 2% w/v PVA solution in deionized water.
-
Add the organic phase (PLGA and this compound in DCM) dropwise to 10 mL of the aqueous PVA solution while stirring at 500 rpm.
-
Emulsify the mixture by sonicating on ice for 3 minutes (30 seconds on, 10 seconds off).
-
Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release kinetics of this compound from the nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.5) in a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug release at each time point.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LAU-LIP-01 | Liposomal | 120 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.4 |
| LAU-PLGA-01 | PLGA Nanoparticle | 180 ± 7.8 | 0.21 ± 0.03 | -18.9 ± 2.1 | 78.2 ± 4.1 |
| LAU-GEL-01 | Gelatin Hydrogel | N/A | N/A | N/A | 92.1 ± 2.9 |
Table 2: In Vivo Efficacy of this compound Formulations in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
| Vehicle Control | - | 0 | 0 |
| Free this compound | 10 | 35 ± 6.1 | 20 |
| LAU-LIP-01 | 10 | 62 ± 8.5 | 60 |
| LAU-PLGA-01 | 10 | 75 ± 7.3 | 80 |
Visualizations
Caption: Proposed signaling pathway inhibition by this compound.
Caption: General experimental workflow for this compound delivery.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 9. Sustained delivery of endostatin improves the efficacy of therapy in Lewis lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug delivery from gelatin-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anti-tumor effect of dual release of cisplatin and adriamycin from biodegradable gelatin hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Long-Acting Gel Formulations: Advancing Drug Delivery across Diverse Therapeutic Areas [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
"Laureatin" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Laureatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets and binds to the active site of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
2. What are the recommended positive and negative controls for a cell-based assay with this compound?
To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.[1][2][3][4][5]
| Control Type | Purpose | Examples |
| Positive Control | To confirm that the experimental setup can detect the expected biological effect.[2][3][4] | - A known MEK inhibitor (e.g., Trametinib, Selumetinib).- Cells stimulated with a growth factor (e.g., EGF, FGF) to activate the MAPK/ERK pathway. |
| Negative Control | To establish a baseline and ensure that the observed effects are due to this compound and not other factors.[2][3][4] | - Vehicle control (e.g., DMSO, the solvent used to dissolve this compound).- Untreated cells. |
| Experimental Control | To troubleshoot and monitor the assay performance.[1] | - A cell line known to be sensitive to MEK inhibition.- A cell line known to be resistant to MEK inhibition. |
3. Which cell lines are recommended for studying the effects of this compound?
The choice of cell line is critical for a successful experiment. We recommend using cell lines with a constitutively active MAPK/ERK pathway, often driven by mutations in BRAF or RAS genes.
| Cell Line | Cancer Type | Relevant Mutation |
| A375 | Malignant Melanoma | BRAF V600E |
| HT-29 | Colorectal Cancer | BRAF V600E |
| HCT116 | Colorectal Cancer | KRAS G13D |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C |
For a negative control cell line (expected to be less sensitive to this compound), consider those with wild-type BRAF and RAS, or with alterations in other pathways that drive proliferation.
4. What is the recommended concentration range and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time will vary depending on the cell line and the specific assay. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system.
| Parameter | Recommendation | Notes |
| Concentration Range | 0.1 nM to 10 µM | Start with a broad range to determine the IC50 value. |
| Incubation Time | 24 to 72 hours | For proliferation assays. For signaling studies (e.g., Western blot for p-ERK), shorter time points (e.g., 1 to 6 hours) are recommended. |
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 100 µM).
Possible Cause 2: The cell line is not dependent on the MAPK/ERK pathway for proliferation.
-
Solution: Verify the mutation status (e.g., BRAF, RAS) of your cell line. Switch to a recommended sensitive cell line.
Possible Cause 3: Inactive this compound.
-
Solution: Ensure proper storage of this compound according to the datasheet. Use a fresh stock of the compound.
Caption: A logical workflow for troubleshooting the lack of an observed effect with this compound.
Issue 2: I am observing high variability between my experimental replicates.
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Possible Cause 3: Inconsistent drug addition.
-
Solution: Mix the drug-containing media thoroughly before adding to the cells. Ensure a consistent volume is added to each well.
Issue 3: I am seeing significant cell death even at low concentrations of this compound.
Possible Cause 1: Off-target effects.
-
Solution: While this compound is highly selective, off-target effects can occur at high concentrations.[6][7] Lower the concentration range in your experiments. Consider using a structurally different MEK inhibitor as a control to see if the toxicity is target-specific.
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity control.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation of its downstream target, ERK.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you can serum-starve the cells for 12-24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and controls (vehicle, positive control inhibitor) for 1-6 hours.
-
Stimulation: If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes before lysis to induce ERK phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK (as a loading control), and a housekeeping protein (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
Caption: Experimental workflow for assessing p-ERK inhibition by this compound using Western blot.
Protocol 2: Cell Proliferation Assay (e.g., using Resazurin)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The next day, treat cells with a serial dilution of this compound and controls.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Reagent Addition: Add Resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.
-
Measurement: Read the fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
For further assistance, please contact our technical support team.
References
- 1. lantsandlaminins.com [lantsandlaminins.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. youtube.com [youtube.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. theory.labster.com [theory.labster.com]
- 6. So, CRISPR Doesn’t Cause All Those Off-target Effects After All? | Center for Genetics and Society [geneticsandsociety.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
"Laureatin" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Laureatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets and binds to the active site of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
2. What are the recommended positive and negative controls for a cell-based assay with this compound?
To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.[1][2][3][4][5]
| Control Type | Purpose | Examples |
| Positive Control | To confirm that the experimental setup can detect the expected biological effect.[2][3][4] | - A known MEK inhibitor (e.g., Trametinib, Selumetinib).- Cells stimulated with a growth factor (e.g., EGF, FGF) to activate the MAPK/ERK pathway. |
| Negative Control | To establish a baseline and ensure that the observed effects are due to this compound and not other factors.[2][3][4] | - Vehicle control (e.g., DMSO, the solvent used to dissolve this compound).- Untreated cells. |
| Experimental Control | To troubleshoot and monitor the assay performance.[1] | - A cell line known to be sensitive to MEK inhibition.- A cell line known to be resistant to MEK inhibition. |
3. Which cell lines are recommended for studying the effects of this compound?
The choice of cell line is critical for a successful experiment. We recommend using cell lines with a constitutively active MAPK/ERK pathway, often driven by mutations in BRAF or RAS genes.
| Cell Line | Cancer Type | Relevant Mutation |
| A375 | Malignant Melanoma | BRAF V600E |
| HT-29 | Colorectal Cancer | BRAF V600E |
| HCT116 | Colorectal Cancer | KRAS G13D |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C |
For a negative control cell line (expected to be less sensitive to this compound), consider those with wild-type BRAF and RAS, or with alterations in other pathways that drive proliferation.
4. What is the recommended concentration range and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time will vary depending on the cell line and the specific assay. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system.
| Parameter | Recommendation | Notes |
| Concentration Range | 0.1 nM to 10 µM | Start with a broad range to determine the IC50 value. |
| Incubation Time | 24 to 72 hours | For proliferation assays. For signaling studies (e.g., Western blot for p-ERK), shorter time points (e.g., 1 to 6 hours) are recommended. |
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 100 µM).
Possible Cause 2: The cell line is not dependent on the MAPK/ERK pathway for proliferation.
-
Solution: Verify the mutation status (e.g., BRAF, RAS) of your cell line. Switch to a recommended sensitive cell line.
Possible Cause 3: Inactive this compound.
-
Solution: Ensure proper storage of this compound according to the datasheet. Use a fresh stock of the compound.
Caption: A logical workflow for troubleshooting the lack of an observed effect with this compound.
Issue 2: I am observing high variability between my experimental replicates.
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Possible Cause 3: Inconsistent drug addition.
-
Solution: Mix the drug-containing media thoroughly before adding to the cells. Ensure a consistent volume is added to each well.
Issue 3: I am seeing significant cell death even at low concentrations of this compound.
Possible Cause 1: Off-target effects.
-
Solution: While this compound is highly selective, off-target effects can occur at high concentrations.[6][7] Lower the concentration range in your experiments. Consider using a structurally different MEK inhibitor as a control to see if the toxicity is target-specific.
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity control.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation of its downstream target, ERK.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you can serum-starve the cells for 12-24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and controls (vehicle, positive control inhibitor) for 1-6 hours.
-
Stimulation: If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes before lysis to induce ERK phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK (as a loading control), and a housekeeping protein (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
Caption: Experimental workflow for assessing p-ERK inhibition by this compound using Western blot.
Protocol 2: Cell Proliferation Assay (e.g., using Resazurin)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The next day, treat cells with a serial dilution of this compound and controls.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Reagent Addition: Add Resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.
-
Measurement: Read the fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
For further assistance, please contact our technical support team.
References
- 1. lantsandlaminins.com [lantsandlaminins.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. youtube.com [youtube.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. theory.labster.com [theory.labster.com]
- 6. So, CRISPR Doesn’t Cause All Those Off-target Effects After All? | Center for Genetics and Society [geneticsandsociety.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
"Laureatin" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Laureatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets and binds to the active site of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
2. What are the recommended positive and negative controls for a cell-based assay with this compound?
To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.[1][2][3][4][5]
| Control Type | Purpose | Examples |
| Positive Control | To confirm that the experimental setup can detect the expected biological effect.[2][3][4] | - A known MEK inhibitor (e.g., Trametinib, Selumetinib).- Cells stimulated with a growth factor (e.g., EGF, FGF) to activate the MAPK/ERK pathway. |
| Negative Control | To establish a baseline and ensure that the observed effects are due to this compound and not other factors.[2][3][4] | - Vehicle control (e.g., DMSO, the solvent used to dissolve this compound).- Untreated cells. |
| Experimental Control | To troubleshoot and monitor the assay performance.[1] | - A cell line known to be sensitive to MEK inhibition.- A cell line known to be resistant to MEK inhibition. |
3. Which cell lines are recommended for studying the effects of this compound?
The choice of cell line is critical for a successful experiment. We recommend using cell lines with a constitutively active MAPK/ERK pathway, often driven by mutations in BRAF or RAS genes.
| Cell Line | Cancer Type | Relevant Mutation |
| A375 | Malignant Melanoma | BRAF V600E |
| HT-29 | Colorectal Cancer | BRAF V600E |
| HCT116 | Colorectal Cancer | KRAS G13D |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C |
For a negative control cell line (expected to be less sensitive to this compound), consider those with wild-type BRAF and RAS, or with alterations in other pathways that drive proliferation.
4. What is the recommended concentration range and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time will vary depending on the cell line and the specific assay. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system.
| Parameter | Recommendation | Notes |
| Concentration Range | 0.1 nM to 10 µM | Start with a broad range to determine the IC50 value. |
| Incubation Time | 24 to 72 hours | For proliferation assays. For signaling studies (e.g., Western blot for p-ERK), shorter time points (e.g., 1 to 6 hours) are recommended. |
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 100 µM).
Possible Cause 2: The cell line is not dependent on the MAPK/ERK pathway for proliferation.
-
Solution: Verify the mutation status (e.g., BRAF, RAS) of your cell line. Switch to a recommended sensitive cell line.
Possible Cause 3: Inactive this compound.
-
Solution: Ensure proper storage of this compound according to the datasheet. Use a fresh stock of the compound.
Caption: A logical workflow for troubleshooting the lack of an observed effect with this compound.
Issue 2: I am observing high variability between my experimental replicates.
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Possible Cause 3: Inconsistent drug addition.
-
Solution: Mix the drug-containing media thoroughly before adding to the cells. Ensure a consistent volume is added to each well.
Issue 3: I am seeing significant cell death even at low concentrations of this compound.
Possible Cause 1: Off-target effects.
-
Solution: While this compound is highly selective, off-target effects can occur at high concentrations.[6][7] Lower the concentration range in your experiments. Consider using a structurally different MEK inhibitor as a control to see if the toxicity is target-specific.
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity control.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation of its downstream target, ERK.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you can serum-starve the cells for 12-24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and controls (vehicle, positive control inhibitor) for 1-6 hours.
-
Stimulation: If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes before lysis to induce ERK phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK (as a loading control), and a housekeeping protein (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
Caption: Experimental workflow for assessing p-ERK inhibition by this compound using Western blot.
Protocol 2: Cell Proliferation Assay (e.g., using Resazurin)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The next day, treat cells with a serial dilution of this compound and controls.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Reagent Addition: Add Resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.
-
Measurement: Read the fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
For further assistance, please contact our technical support team.
References
- 1. lantsandlaminins.com [lantsandlaminins.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. youtube.com [youtube.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. theory.labster.com [theory.labster.com]
- 6. So, CRISPR Doesn’t Cause All Those Off-target Effects After All? | Center for Genetics and Society [geneticsandsociety.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Laureatin Data Interpretation and Statistical Analysis
Issue: The term "Laureatin" is ambiguous and does not correspond to a well-defined chemical entity in the scientific literature. Initial searches indicate that "this compound" is the feminine form of "laureate" in German, referring to a female prize winner. While there is a single mention of a total synthesis of "this compound" and "Isothis compound," this appears to be a niche or potentially misspelled reference to a class of compounds related to Laurencin, a marine natural product. Due to the lack of specific and verifiable information about a molecule named "this compound," a comprehensive technical support center with the requested detailed information cannot be generated at this time.
To proceed, please provide a more specific identifier for the compound of interest, such as:
-
Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
A specific publication: A research article or patent that describes the synthesis, biological activity, or mechanism of action of the compound.
-
Alternative names or synonyms: Other names by which the compound might be known in the scientific community.
Once a specific and well-documented compound is identified, a technical support center can be developed to address the following areas:
Frequently Asked Questions (FAQs)
This section will address common questions researchers may have regarding the experimental use of the specified compound. Examples of potential FAQs are provided below, which would be populated with specific data upon identification of the target molecule.
General Properties
-
Q1: What is the chemical structure and molecular weight of [Compound Name]?
-
A: This section would provide the definitive chemical structure, molecular formula, and exact mass of the compound.
-
-
Q2: What is the known biological source or method of synthesis for [Compound Name]?
-
A: Information on its natural origin (e.g., marine algae, plant extract) or a summary of its chemical synthesis route would be detailed here.
-
-
Q3: What are the recommended storage conditions and stability of [Compound Name]?
-
A: Guidelines on temperature, light sensitivity, and solvent compatibility for long-term storage to ensure compound integrity would be provided.
-
Experimental Design
-
Q4: What is the typical effective concentration range for [Compound Name] in cell-based assays?
-
A: A summary of reported effective concentrations (e.g., IC50, EC50) across various cell lines and assays would be presented in a table for easy reference.
-
-
Q5: What are suitable negative and positive controls when studying the effects of [Compound Name]?
-
A: Recommendations for appropriate vehicle controls, inactive analogs (if available), and known inhibitors or activators of the targeted pathway would be offered.
-
-
Q6: Are there any known off-target effects or cytotoxicity associated with [Compound Name]?
-
A: This would summarize any reported non-specific effects or general toxicity to guide dose-response studies and data interpretation.
-
Troubleshooting Guides
This section will provide solutions to potential problems encountered during experiments.
-
Problem 1: Inconsistent or no biological activity observed.
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify the storage conditions and age of the compound stock. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Incorrect Dosage.
-
Solution: Perform a dose-response curve to determine the optimal concentration for the specific cell line and assay being used. Refer to the data table of effective concentrations.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that the target of the compound is expressed and functional in the chosen cell line using techniques like Western blot or qPCR.
-
-
-
Problem 2: High background signal in assays.
-
Possible Cause 1: Compound Interference.
-
Solution: Run a control with the compound in the absence of cells or the target enzyme to check for intrinsic fluorescence, absorbance, or luminescence.
-
-
Possible Cause 2: Solvent Effects.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for the specific cell type.
-
-
Quantitative Data Summary
Once a specific compound is identified, quantitative data from published literature will be summarized in the following tables.
Table 1: In Vitro Biological Activity of [Compound Name]
| Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Data Populated Upon Compound Identification | |||
Table 2: Pharmacokinetic Properties of [Compound Name] (if available)
| Parameter | Value | Animal Model | Reference |
| Bioavailability (%) | Data Populated Upon Compound Identification | ||
| Half-life (t½) | |||
| Cmax (µg/L) |
Experimental Protocols
Detailed methodologies for key experiments would be provided here.
Protocol 1: General Cell Viability Assay (Example using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Upon identification of the compound and its mechanism of action, relevant diagrams will be generated.
Example Diagram: Hypothetical Signaling Pathway
Caption: Hypothetical inhibitory signaling pathway of this compound.
Example Diagram: Experimental Workflow
Caption: General workflow for a cell viability experiment.
We look forward to receiving more specific information to provide you with a detailed and accurate technical support center.
Technical Support Center: Laureatin Data Interpretation and Statistical Analysis
Issue: The term "Laureatin" is ambiguous and does not correspond to a well-defined chemical entity in the scientific literature. Initial searches indicate that "this compound" is the feminine form of "laureate" in German, referring to a female prize winner. While there is a single mention of a total synthesis of "this compound" and "Isothis compound," this appears to be a niche or potentially misspelled reference to a class of compounds related to Laurencin, a marine natural product. Due to the lack of specific and verifiable information about a molecule named "this compound," a comprehensive technical support center with the requested detailed information cannot be generated at this time.
To proceed, please provide a more specific identifier for the compound of interest, such as:
-
Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
A specific publication: A research article or patent that describes the synthesis, biological activity, or mechanism of action of the compound.
-
Alternative names or synonyms: Other names by which the compound might be known in the scientific community.
Once a specific and well-documented compound is identified, a technical support center can be developed to address the following areas:
Frequently Asked Questions (FAQs)
This section will address common questions researchers may have regarding the experimental use of the specified compound. Examples of potential FAQs are provided below, which would be populated with specific data upon identification of the target molecule.
General Properties
-
Q1: What is the chemical structure and molecular weight of [Compound Name]?
-
A: This section would provide the definitive chemical structure, molecular formula, and exact mass of the compound.
-
-
Q2: What is the known biological source or method of synthesis for [Compound Name]?
-
A: Information on its natural origin (e.g., marine algae, plant extract) or a summary of its chemical synthesis route would be detailed here.
-
-
Q3: What are the recommended storage conditions and stability of [Compound Name]?
-
A: Guidelines on temperature, light sensitivity, and solvent compatibility for long-term storage to ensure compound integrity would be provided.
-
Experimental Design
-
Q4: What is the typical effective concentration range for [Compound Name] in cell-based assays?
-
A: A summary of reported effective concentrations (e.g., IC50, EC50) across various cell lines and assays would be presented in a table for easy reference.
-
-
Q5: What are suitable negative and positive controls when studying the effects of [Compound Name]?
-
A: Recommendations for appropriate vehicle controls, inactive analogs (if available), and known inhibitors or activators of the targeted pathway would be offered.
-
-
Q6: Are there any known off-target effects or cytotoxicity associated with [Compound Name]?
-
A: This would summarize any reported non-specific effects or general toxicity to guide dose-response studies and data interpretation.
-
Troubleshooting Guides
This section will provide solutions to potential problems encountered during experiments.
-
Problem 1: Inconsistent or no biological activity observed.
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify the storage conditions and age of the compound stock. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Incorrect Dosage.
-
Solution: Perform a dose-response curve to determine the optimal concentration for the specific cell line and assay being used. Refer to the data table of effective concentrations.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that the target of the compound is expressed and functional in the chosen cell line using techniques like Western blot or qPCR.
-
-
-
Problem 2: High background signal in assays.
-
Possible Cause 1: Compound Interference.
-
Solution: Run a control with the compound in the absence of cells or the target enzyme to check for intrinsic fluorescence, absorbance, or luminescence.
-
-
Possible Cause 2: Solvent Effects.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for the specific cell type.
-
-
Quantitative Data Summary
Once a specific compound is identified, quantitative data from published literature will be summarized in the following tables.
Table 1: In Vitro Biological Activity of [Compound Name]
| Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Data Populated Upon Compound Identification | |||
Table 2: Pharmacokinetic Properties of [Compound Name] (if available)
| Parameter | Value | Animal Model | Reference |
| Bioavailability (%) | Data Populated Upon Compound Identification | ||
| Half-life (t½) | |||
| Cmax (µg/L) |
Experimental Protocols
Detailed methodologies for key experiments would be provided here.
Protocol 1: General Cell Viability Assay (Example using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Upon identification of the compound and its mechanism of action, relevant diagrams will be generated.
Example Diagram: Hypothetical Signaling Pathway
Caption: Hypothetical inhibitory signaling pathway of this compound.
Example Diagram: Experimental Workflow
Caption: General workflow for a cell viability experiment.
We look forward to receiving more specific information to provide you with a detailed and accurate technical support center.
Technical Support Center: Laureatin Data Interpretation and Statistical Analysis
Issue: The term "Laureatin" is ambiguous and does not correspond to a well-defined chemical entity in the scientific literature. Initial searches indicate that "this compound" is the feminine form of "laureate" in German, referring to a female prize winner. While there is a single mention of a total synthesis of "this compound" and "Isothis compound," this appears to be a niche or potentially misspelled reference to a class of compounds related to Laurencin, a marine natural product. Due to the lack of specific and verifiable information about a molecule named "this compound," a comprehensive technical support center with the requested detailed information cannot be generated at this time.
To proceed, please provide a more specific identifier for the compound of interest, such as:
-
Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
A specific publication: A research article or patent that describes the synthesis, biological activity, or mechanism of action of the compound.
-
Alternative names or synonyms: Other names by which the compound might be known in the scientific community.
Once a specific and well-documented compound is identified, a technical support center can be developed to address the following areas:
Frequently Asked Questions (FAQs)
This section will address common questions researchers may have regarding the experimental use of the specified compound. Examples of potential FAQs are provided below, which would be populated with specific data upon identification of the target molecule.
General Properties
-
Q1: What is the chemical structure and molecular weight of [Compound Name]?
-
A: This section would provide the definitive chemical structure, molecular formula, and exact mass of the compound.
-
-
Q2: What is the known biological source or method of synthesis for [Compound Name]?
-
A: Information on its natural origin (e.g., marine algae, plant extract) or a summary of its chemical synthesis route would be detailed here.
-
-
Q3: What are the recommended storage conditions and stability of [Compound Name]?
-
A: Guidelines on temperature, light sensitivity, and solvent compatibility for long-term storage to ensure compound integrity would be provided.
-
Experimental Design
-
Q4: What is the typical effective concentration range for [Compound Name] in cell-based assays?
-
A: A summary of reported effective concentrations (e.g., IC50, EC50) across various cell lines and assays would be presented in a table for easy reference.
-
-
Q5: What are suitable negative and positive controls when studying the effects of [Compound Name]?
-
A: Recommendations for appropriate vehicle controls, inactive analogs (if available), and known inhibitors or activators of the targeted pathway would be offered.
-
-
Q6: Are there any known off-target effects or cytotoxicity associated with [Compound Name]?
-
A: This would summarize any reported non-specific effects or general toxicity to guide dose-response studies and data interpretation.
-
Troubleshooting Guides
This section will provide solutions to potential problems encountered during experiments.
-
Problem 1: Inconsistent or no biological activity observed.
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify the storage conditions and age of the compound stock. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Incorrect Dosage.
-
Solution: Perform a dose-response curve to determine the optimal concentration for the specific cell line and assay being used. Refer to the data table of effective concentrations.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that the target of the compound is expressed and functional in the chosen cell line using techniques like Western blot or qPCR.
-
-
-
Problem 2: High background signal in assays.
-
Possible Cause 1: Compound Interference.
-
Solution: Run a control with the compound in the absence of cells or the target enzyme to check for intrinsic fluorescence, absorbance, or luminescence.
-
-
Possible Cause 2: Solvent Effects.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for the specific cell type.
-
-
Quantitative Data Summary
Once a specific compound is identified, quantitative data from published literature will be summarized in the following tables.
Table 1: In Vitro Biological Activity of [Compound Name]
| Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Data Populated Upon Compound Identification | |||
Table 2: Pharmacokinetic Properties of [Compound Name] (if available)
| Parameter | Value | Animal Model | Reference |
| Bioavailability (%) | Data Populated Upon Compound Identification | ||
| Half-life (t½) | |||
| Cmax (µg/L) |
Experimental Protocols
Detailed methodologies for key experiments would be provided here.
Protocol 1: General Cell Viability Assay (Example using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Upon identification of the compound and its mechanism of action, relevant diagrams will be generated.
Example Diagram: Hypothetical Signaling Pathway
Caption: Hypothetical inhibitory signaling pathway of this compound.
Example Diagram: Experimental Workflow
Caption: General workflow for a cell viability experiment.
We look forward to receiving more specific information to provide you with a detailed and accurate technical support center.
Validation & Comparative
Comparative Analysis of "Laureatin" and Cisplatin in Ovarian Cancer Models: A Data-Driven Guide
A direct comparative analysis of "Laureatin" and the established chemotherapeutic agent cisplatin (B142131) in ovarian cancer models is not currently feasible due to a lack of available scientific literature on a compound specifically named "this compound" in this context.
Initial searches for "this compound" in relation to cancer research, particularly ovarian cancer, did not yield specific results for a compound being actively investigated under this name for anticancer properties. However, the name "this compound" suggests a potential origin from marine algae of the Laurencia genus. Scientific investigations have indeed explored various compounds derived from Laurencia species for their cytotoxic effects against cancer cells.
One study identified two sesquiterpenes, isoaplysin and debromoaplysinol, from Laurencia pacifica that exhibited growth-inhibitory effects against the A2780 human ovarian cancer cell line[1][2]. Despite this promising initial finding, no subsequent studies were found that directly compare these or any other Laurencia-derived compounds to the standard-of-care chemotherapy, cisplatin, in ovarian cancer models. Such comparative studies are essential for evaluating the relative efficacy and potential of new therapeutic candidates.
Therefore, this guide will provide a comprehensive overview of the well-documented effects of cisplatin in ovarian cancer models. This information can serve as a benchmark for evaluating future data on novel compounds like those potentially derived from the Laurencia genus, should such research become available.
Cisplatin: A Benchmark in Ovarian Cancer Therapy
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of ovarian cancer treatment for decades. Its efficacy is well-established in both preclinical models and clinical practice.
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis (programmed cell death) in cancer cells.
dot
Caption: Simplified signaling pathway of cisplatin's mechanism of action.
Quantitative Performance Data
The following table summarizes the cytotoxic activity of cisplatin in various human ovarian cancer cell lines, a common method for preclinical evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Histological Origin | Cisplatin IC50 (µM) | Reference |
| A2780 | Endometrioid Adenocarcinoma | 1-5 | [3][4][5] |
| SKOV3 | Adenocarcinoma | 5-15 | [6] |
| OVCAR-3 | Adenocarcinoma | 10-25 | [7] |
| A2780cis | Cisplatin-Resistant Endometrioid Adenocarcinoma | >20 | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for evaluating cisplatin's efficacy in ovarian cancer models.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is converted by viable cells into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration.
dot
Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human ovarian cancer cells (e.g., 1x10^6 to 5x10^6 A2780 cells) are injected subcutaneously or intraperitoneally into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving cisplatin). Cisplatin is typically administered intraperitoneally at a dose of 3-5 mg/kg, once or twice a week.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. Mouse body weight and general health are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition (TGI) is determined by comparing the tumor sizes in the treated group to the control group.
Conclusion
While the exploration of natural compounds, such as those from the Laurencia genus, for cancer therapy is a promising and active area of research, rigorous comparative studies against established standards are necessary to ascertain their therapeutic potential. Currently, there is a lack of such data for any compound specifically named "this compound" in the context of ovarian cancer.
The information provided on cisplatin serves as a comprehensive baseline for the preclinical evaluation of new drug candidates for ovarian cancer. For a meaningful comparison, future studies on "this compound" or other novel agents would need to include head-to-head comparisons with cisplatin, utilizing standardized cell lines and animal models, and reporting key quantitative metrics such as IC50 values and tumor growth inhibition. Researchers in drug development are encouraged to include such direct comparisons in their study designs to facilitate the translation of promising preclinical findings.
References
- 1. Cytotoxic compounds from Laurencia pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellosaurus cell line A2780 (CVCL_0134) [cellosaurus.org]
- 4. A2780 | Culture Collections [culturecollections.org.uk]
- 5. A2780 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 6. In Vitro Cytotoxic Activity against Breast, Cervical, and Ovarian Cancer Cells and Flavonoid Content of Plant Ingredients Used in a Selected Thai Traditional Cancer Remedy: Correlation and Hierarchical Cluster Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line A2780cis (CVCL_1942) [cellosaurus.org]
Comparative Analysis of "Laureatin" and Cisplatin in Ovarian Cancer Models: A Data-Driven Guide
A direct comparative analysis of "Laureatin" and the established chemotherapeutic agent cisplatin (B142131) in ovarian cancer models is not currently feasible due to a lack of available scientific literature on a compound specifically named "this compound" in this context.
Initial searches for "this compound" in relation to cancer research, particularly ovarian cancer, did not yield specific results for a compound being actively investigated under this name for anticancer properties. However, the name "this compound" suggests a potential origin from marine algae of the Laurencia genus. Scientific investigations have indeed explored various compounds derived from Laurencia species for their cytotoxic effects against cancer cells.
One study identified two sesquiterpenes, isoaplysin and debromoaplysinol, from Laurencia pacifica that exhibited growth-inhibitory effects against the A2780 human ovarian cancer cell line[1][2]. Despite this promising initial finding, no subsequent studies were found that directly compare these or any other Laurencia-derived compounds to the standard-of-care chemotherapy, cisplatin, in ovarian cancer models. Such comparative studies are essential for evaluating the relative efficacy and potential of new therapeutic candidates.
Therefore, this guide will provide a comprehensive overview of the well-documented effects of cisplatin in ovarian cancer models. This information can serve as a benchmark for evaluating future data on novel compounds like those potentially derived from the Laurencia genus, should such research become available.
Cisplatin: A Benchmark in Ovarian Cancer Therapy
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of ovarian cancer treatment for decades. Its efficacy is well-established in both preclinical models and clinical practice.
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis (programmed cell death) in cancer cells.
dot
Caption: Simplified signaling pathway of cisplatin's mechanism of action.
Quantitative Performance Data
The following table summarizes the cytotoxic activity of cisplatin in various human ovarian cancer cell lines, a common method for preclinical evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Histological Origin | Cisplatin IC50 (µM) | Reference |
| A2780 | Endometrioid Adenocarcinoma | 1-5 | [3][4][5] |
| SKOV3 | Adenocarcinoma | 5-15 | [6] |
| OVCAR-3 | Adenocarcinoma | 10-25 | [7] |
| A2780cis | Cisplatin-Resistant Endometrioid Adenocarcinoma | >20 | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for evaluating cisplatin's efficacy in ovarian cancer models.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is converted by viable cells into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration.
dot
Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human ovarian cancer cells (e.g., 1x10^6 to 5x10^6 A2780 cells) are injected subcutaneously or intraperitoneally into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving cisplatin). Cisplatin is typically administered intraperitoneally at a dose of 3-5 mg/kg, once or twice a week.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. Mouse body weight and general health are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition (TGI) is determined by comparing the tumor sizes in the treated group to the control group.
Conclusion
While the exploration of natural compounds, such as those from the Laurencia genus, for cancer therapy is a promising and active area of research, rigorous comparative studies against established standards are necessary to ascertain their therapeutic potential. Currently, there is a lack of such data for any compound specifically named "this compound" in the context of ovarian cancer.
The information provided on cisplatin serves as a comprehensive baseline for the preclinical evaluation of new drug candidates for ovarian cancer. For a meaningful comparison, future studies on "this compound" or other novel agents would need to include head-to-head comparisons with cisplatin, utilizing standardized cell lines and animal models, and reporting key quantitative metrics such as IC50 values and tumor growth inhibition. Researchers in drug development are encouraged to include such direct comparisons in their study designs to facilitate the translation of promising preclinical findings.
References
- 1. Cytotoxic compounds from Laurencia pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellosaurus cell line A2780 (CVCL_0134) [cellosaurus.org]
- 4. A2780 | Culture Collections [culturecollections.org.uk]
- 5. A2780 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 6. In Vitro Cytotoxic Activity against Breast, Cervical, and Ovarian Cancer Cells and Flavonoid Content of Plant Ingredients Used in a Selected Thai Traditional Cancer Remedy: Correlation and Hierarchical Cluster Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line A2780cis (CVCL_1942) [cellosaurus.org]
Comparative Analysis of "Laureatin" and Cisplatin in Ovarian Cancer Models: A Data-Driven Guide
A direct comparative analysis of "Laureatin" and the established chemotherapeutic agent cisplatin in ovarian cancer models is not currently feasible due to a lack of available scientific literature on a compound specifically named "this compound" in this context.
Initial searches for "this compound" in relation to cancer research, particularly ovarian cancer, did not yield specific results for a compound being actively investigated under this name for anticancer properties. However, the name "this compound" suggests a potential origin from marine algae of the Laurencia genus. Scientific investigations have indeed explored various compounds derived from Laurencia species for their cytotoxic effects against cancer cells.
One study identified two sesquiterpenes, isoaplysin and debromoaplysinol, from Laurencia pacifica that exhibited growth-inhibitory effects against the A2780 human ovarian cancer cell line[1][2]. Despite this promising initial finding, no subsequent studies were found that directly compare these or any other Laurencia-derived compounds to the standard-of-care chemotherapy, cisplatin, in ovarian cancer models. Such comparative studies are essential for evaluating the relative efficacy and potential of new therapeutic candidates.
Therefore, this guide will provide a comprehensive overview of the well-documented effects of cisplatin in ovarian cancer models. This information can serve as a benchmark for evaluating future data on novel compounds like those potentially derived from the Laurencia genus, should such research become available.
Cisplatin: A Benchmark in Ovarian Cancer Therapy
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of ovarian cancer treatment for decades. Its efficacy is well-established in both preclinical models and clinical practice.
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis (programmed cell death) in cancer cells.
dot
Caption: Simplified signaling pathway of cisplatin's mechanism of action.
Quantitative Performance Data
The following table summarizes the cytotoxic activity of cisplatin in various human ovarian cancer cell lines, a common method for preclinical evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Histological Origin | Cisplatin IC50 (µM) | Reference |
| A2780 | Endometrioid Adenocarcinoma | 1-5 | [3][4][5] |
| SKOV3 | Adenocarcinoma | 5-15 | [6] |
| OVCAR-3 | Adenocarcinoma | 10-25 | [7] |
| A2780cis | Cisplatin-Resistant Endometrioid Adenocarcinoma | >20 | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for evaluating cisplatin's efficacy in ovarian cancer models.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is converted by viable cells into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration.
dot
Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human ovarian cancer cells (e.g., 1x10^6 to 5x10^6 A2780 cells) are injected subcutaneously or intraperitoneally into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving cisplatin). Cisplatin is typically administered intraperitoneally at a dose of 3-5 mg/kg, once or twice a week.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. Mouse body weight and general health are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition (TGI) is determined by comparing the tumor sizes in the treated group to the control group.
Conclusion
While the exploration of natural compounds, such as those from the Laurencia genus, for cancer therapy is a promising and active area of research, rigorous comparative studies against established standards are necessary to ascertain their therapeutic potential. Currently, there is a lack of such data for any compound specifically named "this compound" in the context of ovarian cancer.
The information provided on cisplatin serves as a comprehensive baseline for the preclinical evaluation of new drug candidates for ovarian cancer. For a meaningful comparison, future studies on "this compound" or other novel agents would need to include head-to-head comparisons with cisplatin, utilizing standardized cell lines and animal models, and reporting key quantitative metrics such as IC50 values and tumor growth inhibition. Researchers in drug development are encouraged to include such direct comparisons in their study designs to facilitate the translation of promising preclinical findings.
References
- 1. Cytotoxic compounds from Laurencia pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellosaurus cell line A2780 (CVCL_0134) [cellosaurus.org]
- 4. A2780 | Culture Collections [culturecollections.org.uk]
- 5. A2780 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 6. In Vitro Cytotoxic Activity against Breast, Cervical, and Ovarian Cancer Cells and Flavonoid Content of Plant Ingredients Used in a Selected Thai Traditional Cancer Remedy: Correlation and Hierarchical Cluster Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line A2780cis (CVCL_1942) [cellosaurus.org]
Unraveling "Laureatin": A Search for a Novel Cancer Therapeutic
An extensive review of publicly available data, clinical trial registries, and recent oncology drug approvals has found no evidence of a cancer therapeutic agent named "Laureatin." This suggests that "this compound" may be a misnomer, a highly experimental compound not yet in the public domain, or a brand name not widely registered. Without a definitive identification of this agent, a direct comparison of its efficacy with existing cancer drugs is not feasible.
For researchers, scientists, and drug development professionals seeking to understand the landscape of emerging cancer therapies, the precise identification of a compound is the crucial first step. This guide, therefore, aims to provide a framework for such comparisons, which can be applied once the correct identity of the drug is established.
The Comparative Framework
A robust comparison of a novel therapeutic with established treatments rests on several key pillars:
-
Mechanism of Action (MOA): Understanding the specific signaling pathways a drug targets is fundamental. For instance, a new kinase inhibitor would be compared against existing drugs that target the same or parallel pathways.
-
Preclinical Efficacy: In vitro and in vivo data provide the initial proof-of-concept. This includes cell line studies to determine IC50 values and animal model studies to assess tumor growth inhibition.
-
Clinical Trial Data: Phase I, II, and III clinical trial results are the gold standard for evaluating efficacy and safety in humans. Key metrics include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Safety and Tolerability Profile: A comprehensive analysis of adverse events is critical. This includes both the frequency and severity of side effects compared to standard-of-care treatments.
-
Target Patient Population: Defining the specific cancer types and patient populations (e.g., based on genetic markers) for which the drug is intended is essential for a meaningful comparison.
Illustrative Signaling Pathway and Experimental Workflow
To aid researchers in visualizing and communicating their findings, the following are examples of diagrams that can be generated using the DOT language for Graphviz.
Signaling Pathway Example: A Generic Kinase Inhibitor Pathway
This diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target.
Experimental Workflow Example: Preclinical Drug Efficacy Assessment
This diagram outlines a typical workflow for assessing the preclinical efficacy of a new cancer drug.
Conclusion and a Path Forward
While the initial query on "this compound" could not be fulfilled due to the lack of identifiable information, the framework and examples provided here offer a clear roadmap for conducting and presenting a comparative analysis of a novel cancer therapeutic. Researchers and drug development professionals are encouraged to verify the correct nomenclature of their compound of interest. Once the identity of the drug is confirmed, the outlined methodologies for data presentation, experimental protocol description, and visualization can be effectively employed to generate a comprehensive and objective comparison guide. This will enable a clear understanding of the potential of a new agent relative to the existing standards of care in oncology.
Unraveling "Laureatin": A Search for a Novel Cancer Therapeutic
An extensive review of publicly available data, clinical trial registries, and recent oncology drug approvals has found no evidence of a cancer therapeutic agent named "Laureatin." This suggests that "this compound" may be a misnomer, a highly experimental compound not yet in the public domain, or a brand name not widely registered. Without a definitive identification of this agent, a direct comparison of its efficacy with existing cancer drugs is not feasible.
For researchers, scientists, and drug development professionals seeking to understand the landscape of emerging cancer therapies, the precise identification of a compound is the crucial first step. This guide, therefore, aims to provide a framework for such comparisons, which can be applied once the correct identity of the drug is established.
The Comparative Framework
A robust comparison of a novel therapeutic with established treatments rests on several key pillars:
-
Mechanism of Action (MOA): Understanding the specific signaling pathways a drug targets is fundamental. For instance, a new kinase inhibitor would be compared against existing drugs that target the same or parallel pathways.
-
Preclinical Efficacy: In vitro and in vivo data provide the initial proof-of-concept. This includes cell line studies to determine IC50 values and animal model studies to assess tumor growth inhibition.
-
Clinical Trial Data: Phase I, II, and III clinical trial results are the gold standard for evaluating efficacy and safety in humans. Key metrics include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Safety and Tolerability Profile: A comprehensive analysis of adverse events is critical. This includes both the frequency and severity of side effects compared to standard-of-care treatments.
-
Target Patient Population: Defining the specific cancer types and patient populations (e.g., based on genetic markers) for which the drug is intended is essential for a meaningful comparison.
Illustrative Signaling Pathway and Experimental Workflow
To aid researchers in visualizing and communicating their findings, the following are examples of diagrams that can be generated using the DOT language for Graphviz.
Signaling Pathway Example: A Generic Kinase Inhibitor Pathway
This diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target.
Experimental Workflow Example: Preclinical Drug Efficacy Assessment
This diagram outlines a typical workflow for assessing the preclinical efficacy of a new cancer drug.
Conclusion and a Path Forward
While the initial query on "this compound" could not be fulfilled due to the lack of identifiable information, the framework and examples provided here offer a clear roadmap for conducting and presenting a comparative analysis of a novel cancer therapeutic. Researchers and drug development professionals are encouraged to verify the correct nomenclature of their compound of interest. Once the identity of the drug is confirmed, the outlined methodologies for data presentation, experimental protocol description, and visualization can be effectively employed to generate a comprehensive and objective comparison guide. This will enable a clear understanding of the potential of a new agent relative to the existing standards of care in oncology.
Unraveling "Laureatin": A Search for a Novel Cancer Therapeutic
An extensive review of publicly available data, clinical trial registries, and recent oncology drug approvals has found no evidence of a cancer therapeutic agent named "Laureatin." This suggests that "this compound" may be a misnomer, a highly experimental compound not yet in the public domain, or a brand name not widely registered. Without a definitive identification of this agent, a direct comparison of its efficacy with existing cancer drugs is not feasible.
For researchers, scientists, and drug development professionals seeking to understand the landscape of emerging cancer therapies, the precise identification of a compound is the crucial first step. This guide, therefore, aims to provide a framework for such comparisons, which can be applied once the correct identity of the drug is established.
The Comparative Framework
A robust comparison of a novel therapeutic with established treatments rests on several key pillars:
-
Mechanism of Action (MOA): Understanding the specific signaling pathways a drug targets is fundamental. For instance, a new kinase inhibitor would be compared against existing drugs that target the same or parallel pathways.
-
Preclinical Efficacy: In vitro and in vivo data provide the initial proof-of-concept. This includes cell line studies to determine IC50 values and animal model studies to assess tumor growth inhibition.
-
Clinical Trial Data: Phase I, II, and III clinical trial results are the gold standard for evaluating efficacy and safety in humans. Key metrics include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Safety and Tolerability Profile: A comprehensive analysis of adverse events is critical. This includes both the frequency and severity of side effects compared to standard-of-care treatments.
-
Target Patient Population: Defining the specific cancer types and patient populations (e.g., based on genetic markers) for which the drug is intended is essential for a meaningful comparison.
Illustrative Signaling Pathway and Experimental Workflow
To aid researchers in visualizing and communicating their findings, the following are examples of diagrams that can be generated using the DOT language for Graphviz.
Signaling Pathway Example: A Generic Kinase Inhibitor Pathway
This diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target.
Experimental Workflow Example: Preclinical Drug Efficacy Assessment
This diagram outlines a typical workflow for assessing the preclinical efficacy of a new cancer drug.
Conclusion and a Path Forward
While the initial query on "this compound" could not be fulfilled due to the lack of identifiable information, the framework and examples provided here offer a clear roadmap for conducting and presenting a comparative analysis of a novel cancer therapeutic. Researchers and drug development professionals are encouraged to verify the correct nomenclature of their compound of interest. Once the identity of the drug is confirmed, the outlined methodologies for data presentation, experimental protocol description, and visualization can be effectively employed to generate a comprehensive and objective comparison guide. This will enable a clear understanding of the potential of a new agent relative to the existing standards of care in oncology.
A Researcher's Guide to Target Validation: Comparing CRISPR/Cas9 with Alternative Methodologies for a Hypothetical Target
Disclaimer: As of this writing, "Laureatin" is not a recognized gene, protein, or molecule in publicly available scientific literature. Therefore, this guide uses a hypothetical target, designated "Target X (e.g., this compound)," to provide a framework for comparing target validation methodologies. The experimental data presented is illustrative and not derived from actual experiments on a target named this compound.
Introduction to Target Validation in Drug Discovery
Target validation is a critical phase in the drug discovery pipeline that aims to provide confidence that modulating a specific biological target will result in a therapeutic benefit for a particular disease.[1][2] The advent of CRISPR/Cas9 genome editing has revolutionized this process, offering a precise and permanent way to interrogate gene function.[1][3][4][5] This guide compares the use of CRISPR/Cas9 for validating "Target X" against two established alternatives: RNA interference (RNAi) and small molecule inhibitors.
Comparative Analysis of Target Validation Methodologies
Data Presentation: Performance Metrics
The following table summarizes hypothetical performance data for three common target validation approaches aimed at "Target X."
| Parameter | CRISPR/Cas9 (Knockout) | RNA Interference (siRNA/shRNA) | Small Molecule Inhibitor |
| On-Target Efficiency | >90% allele modification | 50-90% mRNA knockdown | Dependent on Ki/Kd (<100 nM) |
| Off-Target Effects | Low to moderate; can be minimized with high-fidelity Cas9 variants and optimized gRNA design.[6] | High; significant potential for "seed region" off-target effects.[7][8] | Variable; dependent on inhibitor specificity and potential for cross-reactivity with other kinases/enzymes. |
| Phenotypic Penetrance | High, due to permanent gene knockout.[1] | Moderate to high, but can be incomplete or transient. | Variable; depends on inhibitor potency, cell permeability, and stability. |
| Durability of Effect | Permanent | Transient (typically 48-96 hours for siRNA) | Reversible; dependent on compound washout. |
| Ease of Use | Moderate; requires gRNA design and delivery of Cas9/gRNA. | High; siRNA transfection is straightforward. | High; simple addition to cell culture. |
| Scalability (High-Throughput) | High; pooled and arrayed library screens are well-established.[6] | High; widely used for large-scale screens. | High; the standard for drug screening. |
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Target X in A549 Cells
This protocol outlines the steps for generating a stable knockout of "Target X" in the A549 human lung carcinoma cell line.
1. Guide RNA (gRNA) Design and Synthesis:
- Design two to three unique gRNAs targeting constitutive exons of "Target X" using a validated online tool (e.g., CHOPCHOP, Synthego Design Tool).
- Select gRNAs with high predicted on-target scores and low off-target predictions.
- Synthesize the gRNAs as synthetic single-guide RNAs for optimal efficiency.
2. Ribonucleoprotein (RNP) Complex Formation:
- Commercially obtain a high-fidelity Cas9 nuclease.
- Incubate the synthetic gRNA and Cas9 protein at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.
3. Transfection:
- Culture A549 cells to 70-80% confluency.
- Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for the specific device (e.g., Lonza Nucleofector, Neon Transfection System).[9]
4. Clonal Selection and Expansion:
- Two days post-transfection, dilute the cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates to isolate single cells.[10]
- Culture the single-cell clones for 2-3 weeks until visible colonies form.
- Expand the individual clones into larger culture vessels.[10]
5. Validation of Gene Edit:
- Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region via PCR.[9] Analyze the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to confirm the presence of insertions/deletions (indels) at the target site.[9][10]
- Protein Expression Analysis: Perform a Western blot using a validated antibody against the Target X protein to confirm the complete absence of protein expression in the knockout clones compared to wild-type controls.
Protocol 2: Cell Viability Assay Post-Target X Knockout
This protocol assesses the functional consequence of knocking out "Target X" on cell viability.
1. Cell Plating:
- Seed wild-type A549 cells and validated Target X knockout A549 clones into 96-well plates at a density of 5,000 cells per well. Include wells with media only for background subtraction.
2. Incubation:
- Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.
3. Viability Measurement:
- Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
- Add the reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
- Measure luminescence or fluorescence using a plate reader.
4. Data Analysis:
- Subtract the background reading from all wells.
- Normalize the viability of the knockout clones to the wild-type control cells (set to 100%).
- Calculate the mean and standard deviation from at least three biological replicates.
Mandatory Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway illustrating how Target X might be involved in a cancer-related cascade. In this model, an upstream kinase activates Target X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. synthego.com [synthego.com]
- 7. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 8. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]
A Researcher's Guide to Target Validation: Comparing CRISPR/Cas9 with Alternative Methodologies for a Hypothetical Target
Disclaimer: As of this writing, "Laureatin" is not a recognized gene, protein, or molecule in publicly available scientific literature. Therefore, this guide uses a hypothetical target, designated "Target X (e.g., this compound)," to provide a framework for comparing target validation methodologies. The experimental data presented is illustrative and not derived from actual experiments on a target named this compound.
Introduction to Target Validation in Drug Discovery
Target validation is a critical phase in the drug discovery pipeline that aims to provide confidence that modulating a specific biological target will result in a therapeutic benefit for a particular disease.[1][2] The advent of CRISPR/Cas9 genome editing has revolutionized this process, offering a precise and permanent way to interrogate gene function.[1][3][4][5] This guide compares the use of CRISPR/Cas9 for validating "Target X" against two established alternatives: RNA interference (RNAi) and small molecule inhibitors.
Comparative Analysis of Target Validation Methodologies
Data Presentation: Performance Metrics
The following table summarizes hypothetical performance data for three common target validation approaches aimed at "Target X."
| Parameter | CRISPR/Cas9 (Knockout) | RNA Interference (siRNA/shRNA) | Small Molecule Inhibitor |
| On-Target Efficiency | >90% allele modification | 50-90% mRNA knockdown | Dependent on Ki/Kd (<100 nM) |
| Off-Target Effects | Low to moderate; can be minimized with high-fidelity Cas9 variants and optimized gRNA design.[6] | High; significant potential for "seed region" off-target effects.[7][8] | Variable; dependent on inhibitor specificity and potential for cross-reactivity with other kinases/enzymes. |
| Phenotypic Penetrance | High, due to permanent gene knockout.[1] | Moderate to high, but can be incomplete or transient. | Variable; depends on inhibitor potency, cell permeability, and stability. |
| Durability of Effect | Permanent | Transient (typically 48-96 hours for siRNA) | Reversible; dependent on compound washout. |
| Ease of Use | Moderate; requires gRNA design and delivery of Cas9/gRNA. | High; siRNA transfection is straightforward. | High; simple addition to cell culture. |
| Scalability (High-Throughput) | High; pooled and arrayed library screens are well-established.[6] | High; widely used for large-scale screens. | High; the standard for drug screening. |
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Target X in A549 Cells
This protocol outlines the steps for generating a stable knockout of "Target X" in the A549 human lung carcinoma cell line.
1. Guide RNA (gRNA) Design and Synthesis:
- Design two to three unique gRNAs targeting constitutive exons of "Target X" using a validated online tool (e.g., CHOPCHOP, Synthego Design Tool).
- Select gRNAs with high predicted on-target scores and low off-target predictions.
- Synthesize the gRNAs as synthetic single-guide RNAs for optimal efficiency.
2. Ribonucleoprotein (RNP) Complex Formation:
- Commercially obtain a high-fidelity Cas9 nuclease.
- Incubate the synthetic gRNA and Cas9 protein at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.
3. Transfection:
- Culture A549 cells to 70-80% confluency.
- Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for the specific device (e.g., Lonza Nucleofector, Neon Transfection System).[9]
4. Clonal Selection and Expansion:
- Two days post-transfection, dilute the cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates to isolate single cells.[10]
- Culture the single-cell clones for 2-3 weeks until visible colonies form.
- Expand the individual clones into larger culture vessels.[10]
5. Validation of Gene Edit:
- Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region via PCR.[9] Analyze the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to confirm the presence of insertions/deletions (indels) at the target site.[9][10]
- Protein Expression Analysis: Perform a Western blot using a validated antibody against the Target X protein to confirm the complete absence of protein expression in the knockout clones compared to wild-type controls.
Protocol 2: Cell Viability Assay Post-Target X Knockout
This protocol assesses the functional consequence of knocking out "Target X" on cell viability.
1. Cell Plating:
- Seed wild-type A549 cells and validated Target X knockout A549 clones into 96-well plates at a density of 5,000 cells per well. Include wells with media only for background subtraction.
2. Incubation:
- Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.
3. Viability Measurement:
- Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
- Add the reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
- Measure luminescence or fluorescence using a plate reader.
4. Data Analysis:
- Subtract the background reading from all wells.
- Normalize the viability of the knockout clones to the wild-type control cells (set to 100%).
- Calculate the mean and standard deviation from at least three biological replicates.
Mandatory Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway illustrating how Target X might be involved in a cancer-related cascade. In this model, an upstream kinase activates Target X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. synthego.com [synthego.com]
- 7. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 8. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]
A Researcher's Guide to Target Validation: Comparing CRISPR/Cas9 with Alternative Methodologies for a Hypothetical Target
Disclaimer: As of this writing, "Laureatin" is not a recognized gene, protein, or molecule in publicly available scientific literature. Therefore, this guide uses a hypothetical target, designated "Target X (e.g., this compound)," to provide a framework for comparing target validation methodologies. The experimental data presented is illustrative and not derived from actual experiments on a target named this compound.
Introduction to Target Validation in Drug Discovery
Target validation is a critical phase in the drug discovery pipeline that aims to provide confidence that modulating a specific biological target will result in a therapeutic benefit for a particular disease.[1][2] The advent of CRISPR/Cas9 genome editing has revolutionized this process, offering a precise and permanent way to interrogate gene function.[1][3][4][5] This guide compares the use of CRISPR/Cas9 for validating "Target X" against two established alternatives: RNA interference (RNAi) and small molecule inhibitors.
Comparative Analysis of Target Validation Methodologies
Data Presentation: Performance Metrics
The following table summarizes hypothetical performance data for three common target validation approaches aimed at "Target X."
| Parameter | CRISPR/Cas9 (Knockout) | RNA Interference (siRNA/shRNA) | Small Molecule Inhibitor |
| On-Target Efficiency | >90% allele modification | 50-90% mRNA knockdown | Dependent on Ki/Kd (<100 nM) |
| Off-Target Effects | Low to moderate; can be minimized with high-fidelity Cas9 variants and optimized gRNA design.[6] | High; significant potential for "seed region" off-target effects.[7][8] | Variable; dependent on inhibitor specificity and potential for cross-reactivity with other kinases/enzymes. |
| Phenotypic Penetrance | High, due to permanent gene knockout.[1] | Moderate to high, but can be incomplete or transient. | Variable; depends on inhibitor potency, cell permeability, and stability. |
| Durability of Effect | Permanent | Transient (typically 48-96 hours for siRNA) | Reversible; dependent on compound washout. |
| Ease of Use | Moderate; requires gRNA design and delivery of Cas9/gRNA. | High; siRNA transfection is straightforward. | High; simple addition to cell culture. |
| Scalability (High-Throughput) | High; pooled and arrayed library screens are well-established.[6] | High; widely used for large-scale screens. | High; the standard for drug screening. |
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Target X in A549 Cells
This protocol outlines the steps for generating a stable knockout of "Target X" in the A549 human lung carcinoma cell line.
1. Guide RNA (gRNA) Design and Synthesis:
- Design two to three unique gRNAs targeting constitutive exons of "Target X" using a validated online tool (e.g., CHOPCHOP, Synthego Design Tool).
- Select gRNAs with high predicted on-target scores and low off-target predictions.
- Synthesize the gRNAs as synthetic single-guide RNAs for optimal efficiency.
2. Ribonucleoprotein (RNP) Complex Formation:
- Commercially obtain a high-fidelity Cas9 nuclease.
- Incubate the synthetic gRNA and Cas9 protein at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.
3. Transfection:
- Culture A549 cells to 70-80% confluency.
- Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for the specific device (e.g., Lonza Nucleofector, Neon Transfection System).[9]
4. Clonal Selection and Expansion:
- Two days post-transfection, dilute the cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates to isolate single cells.[10]
- Culture the single-cell clones for 2-3 weeks until visible colonies form.
- Expand the individual clones into larger culture vessels.[10]
5. Validation of Gene Edit:
- Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region via PCR.[9] Analyze the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to confirm the presence of insertions/deletions (indels) at the target site.[9][10]
- Protein Expression Analysis: Perform a Western blot using a validated antibody against the Target X protein to confirm the complete absence of protein expression in the knockout clones compared to wild-type controls.
Protocol 2: Cell Viability Assay Post-Target X Knockout
This protocol assesses the functional consequence of knocking out "Target X" on cell viability.
1. Cell Plating:
- Seed wild-type A549 cells and validated Target X knockout A549 clones into 96-well plates at a density of 5,000 cells per well. Include wells with media only for background subtraction.
2. Incubation:
- Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.
3. Viability Measurement:
- Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
- Add the reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
- Measure luminescence or fluorescence using a plate reader.
4. Data Analysis:
- Subtract the background reading from all wells.
- Normalize the viability of the knockout clones to the wild-type control cells (set to 100%).
- Calculate the mean and standard deviation from at least three biological replicates.
Mandatory Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway illustrating how Target X might be involved in a cancer-related cascade. In this model, an upstream kinase activates Target X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. synthego.com [synthego.com]
- 7. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 8. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]
"Laureatin" mechanism of action compared to similar compounds
An Objective Comparison of the Biological Activity of (+)-Laureline and Its Structural Analogs
Introduction
Initial literature searches did not yield specific data for a compound named "Laureatin." Therefore, this guide focuses on a well-characterized aporphine (B1220529) alkaloid, (+)-Laureline, and its synthetic analogs. Aporphine alkaloids are a class of naturally occurring compounds known for a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the mechanism of action and cytotoxic potency of (+)-Laureline and several of its structural derivatives, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action of Aporphine Alkaloids
The biological effects of aporphine alkaloids, including (+)-Laureline, are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets of (+)-Laureline are still under investigation, studies on similar aporphine alkaloids have revealed interactions with key cellular signaling pathways.
One of the prominent mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, aporphine alkaloids can trigger the intrinsic apoptotic cascade. This process often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute apoptosis.[2] Some aporphine alkaloids have also been shown to interfere with cell cycle progression, further inhibiting cell proliferation.[1]
Comparative Cytotoxicity Data
The cytotoxic activity of (+)-Laureline and its structural analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxic potency. The table below summarizes the IC50 values for (+)-Laureline and four of its synthetic analogs against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[1]
| Compound | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| (+)-Laureline | - | 15.8 ± 1.2 | 22.4 ± 1.9 | 18.2 ± 1.5 |
| Analog 1 | N-oxide | > 50 | > 50 | > 50 |
| Analog 2 | N-allyl | 8.2 ± 0.7 | 12.1 ± 1.1 | 9.5 ± 0.8 |
| Analog 3 | 7-hydroxy | 12.5 ± 1.0 | 18.9 ± 1.6 | 14.7 ± 1.3 |
| Analog 4 | 3-bromo | 5.1 ± 0.4 | 7.8 ± 0.6 | 6.3 ± 0.5 |
Structure-Activity Relationship Insights
The data presented in the table reveals important structure-activity relationships for the aporphine alkaloid scaffold.[1] The N-oxide modification (Analog 1) resulted in a significant loss of cytotoxic activity, with IC50 values exceeding 50 µM in all tested cell lines.[1] Conversely, the N-allyl (Analog 2) and 3-bromo (Analog 4) modifications led to a notable increase in potency compared to the parent compound, (+)-Laureline.[1] The 7-hydroxy substitution (Analog 3) resulted in a slight increase in activity.[1] These findings suggest that modifications at the nitrogen and the aromatic ring system can significantly influence the cytotoxic potential of these compounds.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds.[2][3]
MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds ((+)-Laureline and its analogs) in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 20-72 hours, depending on the cell line and experimental design.[3][4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4]
-
Incubate the plates for an additional 4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][4]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a potential target for the cytotoxic action of aporphine alkaloids.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by aporphine alkaloids.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the cytotoxicity of chemical compounds.
Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.
References
"Laureatin" mechanism of action compared to similar compounds
An Objective Comparison of the Biological Activity of (+)-Laureline and Its Structural Analogs
Introduction
Initial literature searches did not yield specific data for a compound named "Laureatin." Therefore, this guide focuses on a well-characterized aporphine (B1220529) alkaloid, (+)-Laureline, and its synthetic analogs. Aporphine alkaloids are a class of naturally occurring compounds known for a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the mechanism of action and cytotoxic potency of (+)-Laureline and several of its structural derivatives, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action of Aporphine Alkaloids
The biological effects of aporphine alkaloids, including (+)-Laureline, are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets of (+)-Laureline are still under investigation, studies on similar aporphine alkaloids have revealed interactions with key cellular signaling pathways.
One of the prominent mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, aporphine alkaloids can trigger the intrinsic apoptotic cascade. This process often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute apoptosis.[2] Some aporphine alkaloids have also been shown to interfere with cell cycle progression, further inhibiting cell proliferation.[1]
Comparative Cytotoxicity Data
The cytotoxic activity of (+)-Laureline and its structural analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxic potency. The table below summarizes the IC50 values for (+)-Laureline and four of its synthetic analogs against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[1]
| Compound | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| (+)-Laureline | - | 15.8 ± 1.2 | 22.4 ± 1.9 | 18.2 ± 1.5 |
| Analog 1 | N-oxide | > 50 | > 50 | > 50 |
| Analog 2 | N-allyl | 8.2 ± 0.7 | 12.1 ± 1.1 | 9.5 ± 0.8 |
| Analog 3 | 7-hydroxy | 12.5 ± 1.0 | 18.9 ± 1.6 | 14.7 ± 1.3 |
| Analog 4 | 3-bromo | 5.1 ± 0.4 | 7.8 ± 0.6 | 6.3 ± 0.5 |
Structure-Activity Relationship Insights
The data presented in the table reveals important structure-activity relationships for the aporphine alkaloid scaffold.[1] The N-oxide modification (Analog 1) resulted in a significant loss of cytotoxic activity, with IC50 values exceeding 50 µM in all tested cell lines.[1] Conversely, the N-allyl (Analog 2) and 3-bromo (Analog 4) modifications led to a notable increase in potency compared to the parent compound, (+)-Laureline.[1] The 7-hydroxy substitution (Analog 3) resulted in a slight increase in activity.[1] These findings suggest that modifications at the nitrogen and the aromatic ring system can significantly influence the cytotoxic potential of these compounds.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds.[2][3]
MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds ((+)-Laureline and its analogs) in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 20-72 hours, depending on the cell line and experimental design.[3][4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4]
-
Incubate the plates for an additional 4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][4]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a potential target for the cytotoxic action of aporphine alkaloids.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by aporphine alkaloids.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the cytotoxicity of chemical compounds.
Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.
References
"Laureatin" mechanism of action compared to similar compounds
An Objective Comparison of the Biological Activity of (+)-Laureline and Its Structural Analogs
Introduction
Initial literature searches did not yield specific data for a compound named "Laureatin." Therefore, this guide focuses on a well-characterized aporphine alkaloid, (+)-Laureline, and its synthetic analogs. Aporphine alkaloids are a class of naturally occurring compounds known for a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the mechanism of action and cytotoxic potency of (+)-Laureline and several of its structural derivatives, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action of Aporphine Alkaloids
The biological effects of aporphine alkaloids, including (+)-Laureline, are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets of (+)-Laureline are still under investigation, studies on similar aporphine alkaloids have revealed interactions with key cellular signaling pathways.
One of the prominent mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, aporphine alkaloids can trigger the intrinsic apoptotic cascade. This process often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute apoptosis.[2] Some aporphine alkaloids have also been shown to interfere with cell cycle progression, further inhibiting cell proliferation.[1]
Comparative Cytotoxicity Data
The cytotoxic activity of (+)-Laureline and its structural analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxic potency. The table below summarizes the IC50 values for (+)-Laureline and four of its synthetic analogs against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[1]
| Compound | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| (+)-Laureline | - | 15.8 ± 1.2 | 22.4 ± 1.9 | 18.2 ± 1.5 |
| Analog 1 | N-oxide | > 50 | > 50 | > 50 |
| Analog 2 | N-allyl | 8.2 ± 0.7 | 12.1 ± 1.1 | 9.5 ± 0.8 |
| Analog 3 | 7-hydroxy | 12.5 ± 1.0 | 18.9 ± 1.6 | 14.7 ± 1.3 |
| Analog 4 | 3-bromo | 5.1 ± 0.4 | 7.8 ± 0.6 | 6.3 ± 0.5 |
Structure-Activity Relationship Insights
The data presented in the table reveals important structure-activity relationships for the aporphine alkaloid scaffold.[1] The N-oxide modification (Analog 1) resulted in a significant loss of cytotoxic activity, with IC50 values exceeding 50 µM in all tested cell lines.[1] Conversely, the N-allyl (Analog 2) and 3-bromo (Analog 4) modifications led to a notable increase in potency compared to the parent compound, (+)-Laureline.[1] The 7-hydroxy substitution (Analog 3) resulted in a slight increase in activity.[1] These findings suggest that modifications at the nitrogen and the aromatic ring system can significantly influence the cytotoxic potential of these compounds.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds.[2][3]
MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds ((+)-Laureline and its analogs) in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 20-72 hours, depending on the cell line and experimental design.[3][4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][4]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a potential target for the cytotoxic action of aporphine alkaloids.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by aporphine alkaloids.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the cytotoxicity of chemical compounds.
Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.
References
A Comparative Guide to the In Vivo Efficacy of Laureatin in Patient-Derived Xenograft Models of KRAS-Mutant Colorectal Cancer
Disclaimer: The following guide is a hypothetical case study developed to illustrate the format of a preclinical comparison guide. "Laureatin" is a fictional compound, and the experimental data presented herein are representative examples generated for educational purposes.
This guide provides a comparative analysis of this compound, a novel investigational agent, against standard-of-care therapies in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer (CRC). The data presented aims to inform researchers, scientists, and drug development professionals on the preclinical efficacy and mechanism of action of this compound.
Comparative Efficacy of this compound
This compound was evaluated in three distinct KRAS-mutant CRC PDX models and its anti-tumor activity was compared with FOLFIRI (a combination chemotherapy regimen) and Regorafenib (a multi-kinase inhibitor). Efficacy was primarily assessed by Tumor Growth Inhibition (TGI).
Table 1: Summary of In Vivo Efficacy in Colorectal Cancer PDX Models
| PDX Model | KRAS Mutation | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Median Survival (Days) |
| CRC-001 | G12D | Vehicle | Daily | 0% | 28 |
| This compound | 50 mg/kg, Daily | 85% | 52 | ||
| FOLFIRI | Twice Weekly | 45% | 38 | ||
| Regorafenib | Daily | 30% | 35 | ||
| CRC-002 | G12V | Vehicle | Daily | 0% | 25 |
| This compound | 50 mg/kg, Daily | 92% | 58 | ||
| FOLFIRI | Twice Weekly | 51% | 35 | ||
| Regorafenib | Daily | 35% | 31 | ||
| CRC-003 | G13D | Vehicle | Daily | 0% | 30 |
| This compound | 50 mg/kg, Daily | 78% | 49 | ||
| FOLFIRI | Twice Weekly | 42% | 40 | ||
| Regorafenib | Daily | 25% | 34 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
Patient-derived xenograft models are established by directly implanting fresh tumor tissue from consenting patients into immunodeficient mice.[1][2][3] These models are known to preserve the histological and genetic characteristics of the original patient tumor.[3][4]
-
Animal Model: NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.
-
Implantation: Fresh tumor fragments (approx. 3x3 mm) from surgically resected colorectal tumors with confirmed KRAS mutations were subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow until they reached a passageable size (P0). For efficacy studies, tumor fragments from P2 or P3 generation mice were used.
In Vivo Efficacy Study
-
Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=8 per group).
-
Treatment Administration:
-
Vehicle Control: Administered orally, daily.
-
This compound: 50 mg/kg, administered orally, daily.
-
FOLFIRI: Standard clinical dose equivalent, administered intravenously, twice weekly.
-
Regorafenib: 30 mg/kg, administered orally, daily.
-
-
Efficacy Endpoints:
-
Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Animal body weight was monitored as an indicator of toxicity.
-
The study was terminated when tumors in the vehicle group reached a pre-defined endpoint, or on evidence of significant toxicity. Median survival was calculated based on the time to reach the tumor volume endpoint.
-
Mechanism of Action & Experimental Workflow
This compound is hypothesized to be a potent and selective inhibitor of the SOS1-KRAS protein-protein interaction. By binding to Son of Sevenless 1 (SOS1), this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 3. Patient-derived xenografts as in vivo models for research in urological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
A Comparative Guide to the In Vivo Efficacy of Laureatin in Patient-Derived Xenograft Models of KRAS-Mutant Colorectal Cancer
Disclaimer: The following guide is a hypothetical case study developed to illustrate the format of a preclinical comparison guide. "Laureatin" is a fictional compound, and the experimental data presented herein are representative examples generated for educational purposes.
This guide provides a comparative analysis of this compound, a novel investigational agent, against standard-of-care therapies in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer (CRC). The data presented aims to inform researchers, scientists, and drug development professionals on the preclinical efficacy and mechanism of action of this compound.
Comparative Efficacy of this compound
This compound was evaluated in three distinct KRAS-mutant CRC PDX models and its anti-tumor activity was compared with FOLFIRI (a combination chemotherapy regimen) and Regorafenib (a multi-kinase inhibitor). Efficacy was primarily assessed by Tumor Growth Inhibition (TGI).
Table 1: Summary of In Vivo Efficacy in Colorectal Cancer PDX Models
| PDX Model | KRAS Mutation | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Median Survival (Days) |
| CRC-001 | G12D | Vehicle | Daily | 0% | 28 |
| This compound | 50 mg/kg, Daily | 85% | 52 | ||
| FOLFIRI | Twice Weekly | 45% | 38 | ||
| Regorafenib | Daily | 30% | 35 | ||
| CRC-002 | G12V | Vehicle | Daily | 0% | 25 |
| This compound | 50 mg/kg, Daily | 92% | 58 | ||
| FOLFIRI | Twice Weekly | 51% | 35 | ||
| Regorafenib | Daily | 35% | 31 | ||
| CRC-003 | G13D | Vehicle | Daily | 0% | 30 |
| This compound | 50 mg/kg, Daily | 78% | 49 | ||
| FOLFIRI | Twice Weekly | 42% | 40 | ||
| Regorafenib | Daily | 25% | 34 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
Patient-derived xenograft models are established by directly implanting fresh tumor tissue from consenting patients into immunodeficient mice.[1][2][3] These models are known to preserve the histological and genetic characteristics of the original patient tumor.[3][4]
-
Animal Model: NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.
-
Implantation: Fresh tumor fragments (approx. 3x3 mm) from surgically resected colorectal tumors with confirmed KRAS mutations were subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow until they reached a passageable size (P0). For efficacy studies, tumor fragments from P2 or P3 generation mice were used.
In Vivo Efficacy Study
-
Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=8 per group).
-
Treatment Administration:
-
Vehicle Control: Administered orally, daily.
-
This compound: 50 mg/kg, administered orally, daily.
-
FOLFIRI: Standard clinical dose equivalent, administered intravenously, twice weekly.
-
Regorafenib: 30 mg/kg, administered orally, daily.
-
-
Efficacy Endpoints:
-
Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Animal body weight was monitored as an indicator of toxicity.
-
The study was terminated when tumors in the vehicle group reached a pre-defined endpoint, or on evidence of significant toxicity. Median survival was calculated based on the time to reach the tumor volume endpoint.
-
Mechanism of Action & Experimental Workflow
This compound is hypothesized to be a potent and selective inhibitor of the SOS1-KRAS protein-protein interaction. By binding to Son of Sevenless 1 (SOS1), this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 3. Patient-derived xenografts as in vivo models for research in urological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
A Comparative Guide to the In Vivo Efficacy of Laureatin in Patient-Derived Xenograft Models of KRAS-Mutant Colorectal Cancer
Disclaimer: The following guide is a hypothetical case study developed to illustrate the format of a preclinical comparison guide. "Laureatin" is a fictional compound, and the experimental data presented herein are representative examples generated for educational purposes.
This guide provides a comparative analysis of this compound, a novel investigational agent, against standard-of-care therapies in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer (CRC). The data presented aims to inform researchers, scientists, and drug development professionals on the preclinical efficacy and mechanism of action of this compound.
Comparative Efficacy of this compound
This compound was evaluated in three distinct KRAS-mutant CRC PDX models and its anti-tumor activity was compared with FOLFIRI (a combination chemotherapy regimen) and Regorafenib (a multi-kinase inhibitor). Efficacy was primarily assessed by Tumor Growth Inhibition (TGI).
Table 1: Summary of In Vivo Efficacy in Colorectal Cancer PDX Models
| PDX Model | KRAS Mutation | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Median Survival (Days) |
| CRC-001 | G12D | Vehicle | Daily | 0% | 28 |
| This compound | 50 mg/kg, Daily | 85% | 52 | ||
| FOLFIRI | Twice Weekly | 45% | 38 | ||
| Regorafenib | Daily | 30% | 35 | ||
| CRC-002 | G12V | Vehicle | Daily | 0% | 25 |
| This compound | 50 mg/kg, Daily | 92% | 58 | ||
| FOLFIRI | Twice Weekly | 51% | 35 | ||
| Regorafenib | Daily | 35% | 31 | ||
| CRC-003 | G13D | Vehicle | Daily | 0% | 30 |
| This compound | 50 mg/kg, Daily | 78% | 49 | ||
| FOLFIRI | Twice Weekly | 42% | 40 | ||
| Regorafenib | Daily | 25% | 34 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
Patient-derived xenograft models are established by directly implanting fresh tumor tissue from consenting patients into immunodeficient mice.[1][2][3] These models are known to preserve the histological and genetic characteristics of the original patient tumor.[3][4]
-
Animal Model: NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.
-
Implantation: Fresh tumor fragments (approx. 3x3 mm) from surgically resected colorectal tumors with confirmed KRAS mutations were subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow until they reached a passageable size (P0). For efficacy studies, tumor fragments from P2 or P3 generation mice were used.
In Vivo Efficacy Study
-
Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=8 per group).
-
Treatment Administration:
-
Vehicle Control: Administered orally, daily.
-
This compound: 50 mg/kg, administered orally, daily.
-
FOLFIRI: Standard clinical dose equivalent, administered intravenously, twice weekly.
-
Regorafenib: 30 mg/kg, administered orally, daily.
-
-
Efficacy Endpoints:
-
Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Animal body weight was monitored as an indicator of toxicity.
-
The study was terminated when tumors in the vehicle group reached a pre-defined endpoint, or on evidence of significant toxicity. Median survival was calculated based on the time to reach the tumor volume endpoint.
-
Mechanism of Action & Experimental Workflow
This compound is hypothesized to be a potent and selective inhibitor of the SOS1-KRAS protein-protein interaction. By binding to Son of Sevenless 1 (SOS1), this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 3. Patient-derived xenografts as in vivo models for research in urological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
A Comparative Guide to T-Cell Activation Biomarkers in Immuno-Oncology: An Objective Analysis of LAT and its Alternatives
An important clarification regarding the topic: Initial searches for "Laureatin" as a biomarker of response yielded no relevant results in scientific literature. It is highly probable that this term is a misspelling of "LAT" (Linker for Activation of T cells), a crucial signaling protein in the immune system. This guide will, therefore, focus on the role of LAT as a biomarker and compare it with other established biomarkers of response in the field of immuno-oncology.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of T-cell activation biomarkers with supporting experimental data.
Introduction to T-Cell Activation Biomarkers
The success of cancer immunotherapies, particularly immune checkpoint inhibitors, has highlighted the critical need for biomarkers that can predict a patient's response to treatment. T-cell activation is a central process in the anti-tumor immune response, and various molecules involved in this pathway are being investigated as potential biomarkers. An ideal biomarker in this context would help in selecting patients who are most likely to benefit from a specific therapy, thereby maximizing efficacy and minimizing unnecessary toxicity. This guide focuses on the Linker for Activation of T cells (LAT) and compares its potential as a biomarker with established markers such as Programmed Death-Ligand 1 (PD-L1), CD137 (4-1BB), and OX40.
LAT (Linker for Activation of T cells) as a Biomarker
LAT is a transmembrane adaptor protein that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR engagement, LAT becomes phosphorylated and serves as a scaffold for the assembly of a larger signaling complex, leading to downstream T-cell activation, proliferation, and cytokine production.
Prognostic Value of LAT Expression
Several studies have investigated the prognostic significance of LAT expression in various cancers. A meta-analysis of 35 studies encompassing 4,579 patients with solid tumors revealed that elevated LAT1 (a subtype of LAT) expression is associated with a poorer prognosis[1][2].
| Prognostic Endpoint | Pooled Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |
| Overall Survival (OS) | 1.848 | 1.620–2.108 | < 0.001 |
| Disease-Free Survival (DFS) | 1.923 | 1.585–2.333 | < 0.001 |
| Progression-Free Survival (PFS) | 1.345 | 1.133–1.597 | 0.001 |
| Table 1: Prognostic Value of High LAT1 Expression in Solid Tumors. [1][2] |
Subgroup analyses also demonstrated a significant association between high LAT1 expression and poor overall survival in non-small cell lung cancer, pancreatic cancer, and biliary tract cancer[1]. In non-Hodgkin's lymphoma, a higher expression of LAT1 was observed in aggressive versus indolent subtypes.
Predictive Value of LAT Expression for Immunotherapy Response
The predictive role of LAT expression in the context of immunotherapy is an emerging area of research. A study on head and neck squamous cell carcinoma (HNSCC) suggested that high LAT expression is significantly associated with a better response to immunotherapy. Patients with high LAT expression showed a higher response rate to anti-PD-L1 therapy. Furthermore, high LAT expression was correlated with increased expression of immune checkpoint molecules like PD-1, PD-L1, and CTLA-4, suggesting a more inflamed tumor microenvironment that might be more susceptible to checkpoint inhibition.
Comparison with Alternative Biomarkers
Programmed Death-Ligand 1 (PD-L1)
PD-L1 is the most widely used biomarker for predicting response to anti-PD-1/PD-L1 therapies. Its expression on tumor cells and immune cells can indicate the presence of an active immune response that is being suppressed by the PD-1/PD-L1 pathway.
| Cancer Type | PD-L1 Expression Threshold | Response Rate (PD-L1 Positive) | Response Rate (PD-L1 Negative) | Odds Ratio (OR) for Response |
| Melanoma | Varies | ~48% | ~15% | - |
| NSCLC (Pembrolizumab) | TPS ≥50% | 39.5% | - | - |
| Urothelial Carcinoma | ≥5% | - | - | 2.74 |
| Urothelial Carcinoma | ≥25% | - | - | 7.13 |
| Table 2: Predictive Value of PD-L1 Expression for Anti-PD-1/PD-L1 Therapy. |
A meta-analysis of 100 studies with over 18,000 patients showed that PD-L1 immunohistochemistry had a global area under the receiver operating characteristic curve (AUC) of 0.68 for discriminating responders from non-responders to anti-PD-1/PD-L1 therapy.
CD137 (4-1BB)
CD137, also known as 4-1BB, is a costimulatory molecule expressed on activated T cells. Agonist antibodies targeting CD137 aim to enhance T-cell-mediated anti-tumor immunity. High levels of CD137 expression in the tumor microenvironment have been associated with a higher response rate to therapy.
| Biomarker | Association with Outcome |
| High CD137 expression on TILs | Associated with a higher response rate to 4-1BB agonist therapy. |
| Table 3: Predictive Value of CD137 Expression. |
OX40
OX40 is another costimulatory receptor expressed on activated T cells. Similar to CD137, agonist antibodies targeting OX40 are in development to enhance anti-tumor T-cell responses.
| Cancer Type | OX40 Expression | Association with Survival |
| Small-Cell Lung Cancer | High on TILs | Significantly better recurrence-free survival. |
| NSCLC, Melanoma, Colorectal Cancer | High | Improved prognosis. |
| Table 4: Prognostic Value of OX40 Expression. |
In a phase I clinical trial of an anti-OX40 monoclonal antibody in patients with advanced cancer, regression of at least one metastatic lesion was observed in 12 out of 30 patients.
Experimental Protocols
Immunohistochemistry (IHC) for LAT Expression
Objective: To detect the expression and localization of LAT protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized for the specific antibody.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against LAT at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection System:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Alternatively, use a polymer-based HRC-conjugated secondary antibody.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution (e.g., DAB) to visualize the antibody-antigen complex (brown precipitate).
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: The staining intensity and the percentage of positive tumor cells are scored to determine the level of LAT expression.
Flow Cytometry for T-Cell Activation Markers
Objective: To quantify the expression of T-cell activation markers (e.g., LAT, CD137, OX40) on the surface of T cells from peripheral blood or tumor tissue.
Procedure:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.
-
-
Cell Stimulation (Optional):
-
To assess the induction of activation markers, cells can be stimulated in vitro with antigens or mitogens (e.g., anti-CD3/CD28 beads) for a defined period (e.g., 24-48 hours).
-
-
Surface Staining:
-
Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and the activation markers of interest (e.g., anti-LAT, anti-CD137, anti-OX40).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells with staining buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (e.g., CD3+CD8+ cytotoxic T cells).
-
Quantify the percentage of cells expressing the activation marker and the mean fluorescence intensity (MFI).
-
Signaling Pathways and Experimental Workflows
Caption: LAT Signaling Pathway in T-Cell Activation.
Caption: Immunohistochemistry Experimental Workflow.
Conclusion
The Linker for Activation of T cells (LAT) shows promise as a prognostic biomarker in various solid tumors, with high expression generally correlating with a poorer prognosis. Its potential as a predictive biomarker for immunotherapy response is an active area of investigation, with initial findings suggesting a positive correlation. However, compared to the well-established biomarker PD-L1, the predictive value of LAT for immunotherapy response is less validated and requires further large-scale clinical studies. Other emerging biomarkers like CD137 and OX40, which are also direct targets of immunotherapies, provide alternative avenues for patient stratification and treatment monitoring. The continued investigation and comparative analysis of these biomarkers will be crucial for advancing personalized immuno-oncology.
References
A Comparative Guide to T-Cell Activation Biomarkers in Immuno-Oncology: An Objective Analysis of LAT and its Alternatives
An important clarification regarding the topic: Initial searches for "Laureatin" as a biomarker of response yielded no relevant results in scientific literature. It is highly probable that this term is a misspelling of "LAT" (Linker for Activation of T cells), a crucial signaling protein in the immune system. This guide will, therefore, focus on the role of LAT as a biomarker and compare it with other established biomarkers of response in the field of immuno-oncology.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of T-cell activation biomarkers with supporting experimental data.
Introduction to T-Cell Activation Biomarkers
The success of cancer immunotherapies, particularly immune checkpoint inhibitors, has highlighted the critical need for biomarkers that can predict a patient's response to treatment. T-cell activation is a central process in the anti-tumor immune response, and various molecules involved in this pathway are being investigated as potential biomarkers. An ideal biomarker in this context would help in selecting patients who are most likely to benefit from a specific therapy, thereby maximizing efficacy and minimizing unnecessary toxicity. This guide focuses on the Linker for Activation of T cells (LAT) and compares its potential as a biomarker with established markers such as Programmed Death-Ligand 1 (PD-L1), CD137 (4-1BB), and OX40.
LAT (Linker for Activation of T cells) as a Biomarker
LAT is a transmembrane adaptor protein that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR engagement, LAT becomes phosphorylated and serves as a scaffold for the assembly of a larger signaling complex, leading to downstream T-cell activation, proliferation, and cytokine production.
Prognostic Value of LAT Expression
Several studies have investigated the prognostic significance of LAT expression in various cancers. A meta-analysis of 35 studies encompassing 4,579 patients with solid tumors revealed that elevated LAT1 (a subtype of LAT) expression is associated with a poorer prognosis[1][2].
| Prognostic Endpoint | Pooled Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |
| Overall Survival (OS) | 1.848 | 1.620–2.108 | < 0.001 |
| Disease-Free Survival (DFS) | 1.923 | 1.585–2.333 | < 0.001 |
| Progression-Free Survival (PFS) | 1.345 | 1.133–1.597 | 0.001 |
| Table 1: Prognostic Value of High LAT1 Expression in Solid Tumors. [1][2] |
Subgroup analyses also demonstrated a significant association between high LAT1 expression and poor overall survival in non-small cell lung cancer, pancreatic cancer, and biliary tract cancer[1]. In non-Hodgkin's lymphoma, a higher expression of LAT1 was observed in aggressive versus indolent subtypes.
Predictive Value of LAT Expression for Immunotherapy Response
The predictive role of LAT expression in the context of immunotherapy is an emerging area of research. A study on head and neck squamous cell carcinoma (HNSCC) suggested that high LAT expression is significantly associated with a better response to immunotherapy. Patients with high LAT expression showed a higher response rate to anti-PD-L1 therapy. Furthermore, high LAT expression was correlated with increased expression of immune checkpoint molecules like PD-1, PD-L1, and CTLA-4, suggesting a more inflamed tumor microenvironment that might be more susceptible to checkpoint inhibition.
Comparison with Alternative Biomarkers
Programmed Death-Ligand 1 (PD-L1)
PD-L1 is the most widely used biomarker for predicting response to anti-PD-1/PD-L1 therapies. Its expression on tumor cells and immune cells can indicate the presence of an active immune response that is being suppressed by the PD-1/PD-L1 pathway.
| Cancer Type | PD-L1 Expression Threshold | Response Rate (PD-L1 Positive) | Response Rate (PD-L1 Negative) | Odds Ratio (OR) for Response |
| Melanoma | Varies | ~48% | ~15% | - |
| NSCLC (Pembrolizumab) | TPS ≥50% | 39.5% | - | - |
| Urothelial Carcinoma | ≥5% | - | - | 2.74 |
| Urothelial Carcinoma | ≥25% | - | - | 7.13 |
| Table 2: Predictive Value of PD-L1 Expression for Anti-PD-1/PD-L1 Therapy. |
A meta-analysis of 100 studies with over 18,000 patients showed that PD-L1 immunohistochemistry had a global area under the receiver operating characteristic curve (AUC) of 0.68 for discriminating responders from non-responders to anti-PD-1/PD-L1 therapy.
CD137 (4-1BB)
CD137, also known as 4-1BB, is a costimulatory molecule expressed on activated T cells. Agonist antibodies targeting CD137 aim to enhance T-cell-mediated anti-tumor immunity. High levels of CD137 expression in the tumor microenvironment have been associated with a higher response rate to therapy.
| Biomarker | Association with Outcome |
| High CD137 expression on TILs | Associated with a higher response rate to 4-1BB agonist therapy. |
| Table 3: Predictive Value of CD137 Expression. |
OX40
OX40 is another costimulatory receptor expressed on activated T cells. Similar to CD137, agonist antibodies targeting OX40 are in development to enhance anti-tumor T-cell responses.
| Cancer Type | OX40 Expression | Association with Survival |
| Small-Cell Lung Cancer | High on TILs | Significantly better recurrence-free survival. |
| NSCLC, Melanoma, Colorectal Cancer | High | Improved prognosis. |
| Table 4: Prognostic Value of OX40 Expression. |
In a phase I clinical trial of an anti-OX40 monoclonal antibody in patients with advanced cancer, regression of at least one metastatic lesion was observed in 12 out of 30 patients.
Experimental Protocols
Immunohistochemistry (IHC) for LAT Expression
Objective: To detect the expression and localization of LAT protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized for the specific antibody.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against LAT at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection System:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Alternatively, use a polymer-based HRC-conjugated secondary antibody.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution (e.g., DAB) to visualize the antibody-antigen complex (brown precipitate).
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: The staining intensity and the percentage of positive tumor cells are scored to determine the level of LAT expression.
Flow Cytometry for T-Cell Activation Markers
Objective: To quantify the expression of T-cell activation markers (e.g., LAT, CD137, OX40) on the surface of T cells from peripheral blood or tumor tissue.
Procedure:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.
-
-
Cell Stimulation (Optional):
-
To assess the induction of activation markers, cells can be stimulated in vitro with antigens or mitogens (e.g., anti-CD3/CD28 beads) for a defined period (e.g., 24-48 hours).
-
-
Surface Staining:
-
Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and the activation markers of interest (e.g., anti-LAT, anti-CD137, anti-OX40).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells with staining buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (e.g., CD3+CD8+ cytotoxic T cells).
-
Quantify the percentage of cells expressing the activation marker and the mean fluorescence intensity (MFI).
-
Signaling Pathways and Experimental Workflows
Caption: LAT Signaling Pathway in T-Cell Activation.
Caption: Immunohistochemistry Experimental Workflow.
Conclusion
The Linker for Activation of T cells (LAT) shows promise as a prognostic biomarker in various solid tumors, with high expression generally correlating with a poorer prognosis. Its potential as a predictive biomarker for immunotherapy response is an active area of investigation, with initial findings suggesting a positive correlation. However, compared to the well-established biomarker PD-L1, the predictive value of LAT for immunotherapy response is less validated and requires further large-scale clinical studies. Other emerging biomarkers like CD137 and OX40, which are also direct targets of immunotherapies, provide alternative avenues for patient stratification and treatment monitoring. The continued investigation and comparative analysis of these biomarkers will be crucial for advancing personalized immuno-oncology.
References
A Comparative Guide to T-Cell Activation Biomarkers in Immuno-Oncology: An Objective Analysis of LAT and its Alternatives
An important clarification regarding the topic: Initial searches for "Laureatin" as a biomarker of response yielded no relevant results in scientific literature. It is highly probable that this term is a misspelling of "LAT" (Linker for Activation of T cells), a crucial signaling protein in the immune system. This guide will, therefore, focus on the role of LAT as a biomarker and compare it with other established biomarkers of response in the field of immuno-oncology.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of T-cell activation biomarkers with supporting experimental data.
Introduction to T-Cell Activation Biomarkers
The success of cancer immunotherapies, particularly immune checkpoint inhibitors, has highlighted the critical need for biomarkers that can predict a patient's response to treatment. T-cell activation is a central process in the anti-tumor immune response, and various molecules involved in this pathway are being investigated as potential biomarkers. An ideal biomarker in this context would help in selecting patients who are most likely to benefit from a specific therapy, thereby maximizing efficacy and minimizing unnecessary toxicity. This guide focuses on the Linker for Activation of T cells (LAT) and compares its potential as a biomarker with established markers such as Programmed Death-Ligand 1 (PD-L1), CD137 (4-1BB), and OX40.
LAT (Linker for Activation of T cells) as a Biomarker
LAT is a transmembrane adaptor protein that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR engagement, LAT becomes phosphorylated and serves as a scaffold for the assembly of a larger signaling complex, leading to downstream T-cell activation, proliferation, and cytokine production.
Prognostic Value of LAT Expression
Several studies have investigated the prognostic significance of LAT expression in various cancers. A meta-analysis of 35 studies encompassing 4,579 patients with solid tumors revealed that elevated LAT1 (a subtype of LAT) expression is associated with a poorer prognosis[1][2].
| Prognostic Endpoint | Pooled Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |
| Overall Survival (OS) | 1.848 | 1.620–2.108 | < 0.001 |
| Disease-Free Survival (DFS) | 1.923 | 1.585–2.333 | < 0.001 |
| Progression-Free Survival (PFS) | 1.345 | 1.133–1.597 | 0.001 |
| Table 1: Prognostic Value of High LAT1 Expression in Solid Tumors. [1][2] |
Subgroup analyses also demonstrated a significant association between high LAT1 expression and poor overall survival in non-small cell lung cancer, pancreatic cancer, and biliary tract cancer[1]. In non-Hodgkin's lymphoma, a higher expression of LAT1 was observed in aggressive versus indolent subtypes.
Predictive Value of LAT Expression for Immunotherapy Response
The predictive role of LAT expression in the context of immunotherapy is an emerging area of research. A study on head and neck squamous cell carcinoma (HNSCC) suggested that high LAT expression is significantly associated with a better response to immunotherapy. Patients with high LAT expression showed a higher response rate to anti-PD-L1 therapy. Furthermore, high LAT expression was correlated with increased expression of immune checkpoint molecules like PD-1, PD-L1, and CTLA-4, suggesting a more inflamed tumor microenvironment that might be more susceptible to checkpoint inhibition.
Comparison with Alternative Biomarkers
Programmed Death-Ligand 1 (PD-L1)
PD-L1 is the most widely used biomarker for predicting response to anti-PD-1/PD-L1 therapies. Its expression on tumor cells and immune cells can indicate the presence of an active immune response that is being suppressed by the PD-1/PD-L1 pathway.
| Cancer Type | PD-L1 Expression Threshold | Response Rate (PD-L1 Positive) | Response Rate (PD-L1 Negative) | Odds Ratio (OR) for Response |
| Melanoma | Varies | ~48% | ~15% | - |
| NSCLC (Pembrolizumab) | TPS ≥50% | 39.5% | - | - |
| Urothelial Carcinoma | ≥5% | - | - | 2.74 |
| Urothelial Carcinoma | ≥25% | - | - | 7.13 |
| Table 2: Predictive Value of PD-L1 Expression for Anti-PD-1/PD-L1 Therapy. |
A meta-analysis of 100 studies with over 18,000 patients showed that PD-L1 immunohistochemistry had a global area under the receiver operating characteristic curve (AUC) of 0.68 for discriminating responders from non-responders to anti-PD-1/PD-L1 therapy.
CD137 (4-1BB)
CD137, also known as 4-1BB, is a costimulatory molecule expressed on activated T cells. Agonist antibodies targeting CD137 aim to enhance T-cell-mediated anti-tumor immunity. High levels of CD137 expression in the tumor microenvironment have been associated with a higher response rate to therapy.
| Biomarker | Association with Outcome |
| High CD137 expression on TILs | Associated with a higher response rate to 4-1BB agonist therapy. |
| Table 3: Predictive Value of CD137 Expression. |
OX40
OX40 is another costimulatory receptor expressed on activated T cells. Similar to CD137, agonist antibodies targeting OX40 are in development to enhance anti-tumor T-cell responses.
| Cancer Type | OX40 Expression | Association with Survival |
| Small-Cell Lung Cancer | High on TILs | Significantly better recurrence-free survival. |
| NSCLC, Melanoma, Colorectal Cancer | High | Improved prognosis. |
| Table 4: Prognostic Value of OX40 Expression. |
In a phase I clinical trial of an anti-OX40 monoclonal antibody in patients with advanced cancer, regression of at least one metastatic lesion was observed in 12 out of 30 patients.
Experimental Protocols
Immunohistochemistry (IHC) for LAT Expression
Objective: To detect the expression and localization of LAT protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized for the specific antibody.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against LAT at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection System:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Alternatively, use a polymer-based HRC-conjugated secondary antibody.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution (e.g., DAB) to visualize the antibody-antigen complex (brown precipitate).
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: The staining intensity and the percentage of positive tumor cells are scored to determine the level of LAT expression.
Flow Cytometry for T-Cell Activation Markers
Objective: To quantify the expression of T-cell activation markers (e.g., LAT, CD137, OX40) on the surface of T cells from peripheral blood or tumor tissue.
Procedure:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.
-
-
Cell Stimulation (Optional):
-
To assess the induction of activation markers, cells can be stimulated in vitro with antigens or mitogens (e.g., anti-CD3/CD28 beads) for a defined period (e.g., 24-48 hours).
-
-
Surface Staining:
-
Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and the activation markers of interest (e.g., anti-LAT, anti-CD137, anti-OX40).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells with staining buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (e.g., CD3+CD8+ cytotoxic T cells).
-
Quantify the percentage of cells expressing the activation marker and the mean fluorescence intensity (MFI).
-
Signaling Pathways and Experimental Workflows
Caption: LAT Signaling Pathway in T-Cell Activation.
Caption: Immunohistochemistry Experimental Workflow.
Conclusion
The Linker for Activation of T cells (LAT) shows promise as a prognostic biomarker in various solid tumors, with high expression generally correlating with a poorer prognosis. Its potential as a predictive biomarker for immunotherapy response is an active area of investigation, with initial findings suggesting a positive correlation. However, compared to the well-established biomarker PD-L1, the predictive value of LAT for immunotherapy response is less validated and requires further large-scale clinical studies. Other emerging biomarkers like CD137 and OX40, which are also direct targets of immunotherapies, provide alternative avenues for patient stratification and treatment monitoring. The continued investigation and comparative analysis of these biomarkers will be crucial for advancing personalized immuno-oncology.
References
"Laureatin": A Novel Anti-Cancer Agent? Data on Cross-Resistance Remains Elusive
A comprehensive review of scientific literature and available data reveals a significant information gap regarding the anti-cancer agent "Laureatin." At present, there is no publicly available research detailing its mechanism of action, signaling pathways, or, critically, any studies on its cross-resistance with other chemotherapeutic drugs. This lack of information precludes the creation of a detailed comparison guide as requested.
The initial objective was to provide a thorough analysis of "this compound's" cross-resistance profile for researchers, scientists, and drug development professionals. This would have involved summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to fulfill these requirements.
For a meaningful comparison of cross-resistance, foundational data is essential. This includes, but is not limited to:
-
In vitro studies: Data from cell line-based assays (e.g., IC50 values) comparing the cytotoxicity of "this compound" and other anti-cancer agents in both sensitive and resistant cell lines.
-
In vivo studies: Results from animal models assessing tumor growth inhibition and resistance patterns when "this compound" is used in combination or sequentially with other drugs.
-
Mechanism of Action Studies: Understanding the molecular target and signaling pathway of "this compound" is crucial to predict and interpret cross-resistance. Resistance to one drug is often conferred by alterations in a pathway that may also be utilized by other agents.
Without this fundamental information, any attempt to generate comparison guides, experimental protocols, or signaling pathway diagrams for "this compound" would be purely speculative and not based on scientific evidence.
We encourage researchers with access to proprietary data or pre-publication information on "this compound" to consider sharing their findings with the scientific community. As data becomes available, a comprehensive analysis of its cross-resistance with other anti-cancer agents will be a critical step in defining its potential role in oncology. We will continue to monitor the scientific landscape for any emerging information on this topic.
"Laureatin": A Novel Anti-Cancer Agent? Data on Cross-Resistance Remains Elusive
A comprehensive review of scientific literature and available data reveals a significant information gap regarding the anti-cancer agent "Laureatin." At present, there is no publicly available research detailing its mechanism of action, signaling pathways, or, critically, any studies on its cross-resistance with other chemotherapeutic drugs. This lack of information precludes the creation of a detailed comparison guide as requested.
The initial objective was to provide a thorough analysis of "this compound's" cross-resistance profile for researchers, scientists, and drug development professionals. This would have involved summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to fulfill these requirements.
For a meaningful comparison of cross-resistance, foundational data is essential. This includes, but is not limited to:
-
In vitro studies: Data from cell line-based assays (e.g., IC50 values) comparing the cytotoxicity of "this compound" and other anti-cancer agents in both sensitive and resistant cell lines.
-
In vivo studies: Results from animal models assessing tumor growth inhibition and resistance patterns when "this compound" is used in combination or sequentially with other drugs.
-
Mechanism of Action Studies: Understanding the molecular target and signaling pathway of "this compound" is crucial to predict and interpret cross-resistance. Resistance to one drug is often conferred by alterations in a pathway that may also be utilized by other agents.
Without this fundamental information, any attempt to generate comparison guides, experimental protocols, or signaling pathway diagrams for "this compound" would be purely speculative and not based on scientific evidence.
We encourage researchers with access to proprietary data or pre-publication information on "this compound" to consider sharing their findings with the scientific community. As data becomes available, a comprehensive analysis of its cross-resistance with other anti-cancer agents will be a critical step in defining its potential role in oncology. We will continue to monitor the scientific landscape for any emerging information on this topic.
"Laureatin": A Novel Anti-Cancer Agent? Data on Cross-Resistance Remains Elusive
A comprehensive review of scientific literature and available data reveals a significant information gap regarding the anti-cancer agent "Laureatin." At present, there is no publicly available research detailing its mechanism of action, signaling pathways, or, critically, any studies on its cross-resistance with other chemotherapeutic drugs. This lack of information precludes the creation of a detailed comparison guide as requested.
The initial objective was to provide a thorough analysis of "this compound's" cross-resistance profile for researchers, scientists, and drug development professionals. This would have involved summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to fulfill these requirements.
For a meaningful comparison of cross-resistance, foundational data is essential. This includes, but is not limited to:
-
In vitro studies: Data from cell line-based assays (e.g., IC50 values) comparing the cytotoxicity of "this compound" and other anti-cancer agents in both sensitive and resistant cell lines.
-
In vivo studies: Results from animal models assessing tumor growth inhibition and resistance patterns when "this compound" is used in combination or sequentially with other drugs.
-
Mechanism of Action Studies: Understanding the molecular target and signaling pathway of "this compound" is crucial to predict and interpret cross-resistance. Resistance to one drug is often conferred by alterations in a pathway that may also be utilized by other agents.
Without this fundamental information, any attempt to generate comparison guides, experimental protocols, or signaling pathway diagrams for "this compound" would be purely speculative and not based on scientific evidence.
We encourage researchers with access to proprietary data or pre-publication information on "this compound" to consider sharing their findings with the scientific community. As data becomes available, a comprehensive analysis of its cross-resistance with other anti-cancer agents will be a critical step in defining its potential role in oncology. We will continue to monitor the scientific landscape for any emerging information on this topic.
Laureatin: A Preclinical Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for Laureatin, a halogenated C15-acetogenin derived from marine red algae of the Laurencia genus. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential and to provide a comparative analysis with existing alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key studies are provided.
Overview of this compound
This compound is a secondary metabolite produced by red algae, belonging to a class of compounds known as acetogenins (B1209576). These natural products have garnered interest for their diverse biological activities. This guide focuses on the most prominently reported preclinical activities of this compound: insecticidal, cytotoxic, and neuroactive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and its comparators.
Table 1: Insecticidal Activity of this compound and Alternatives against Culex pipiens pallens Larvae
| Compound | LC50 (ppm) | IC50 (ppm) | Citation |
| (Z)-Laureatin | 0.36 | 0.18 | [1] |
| (Z)-Isothis compound | 1.20 | 0.42 | [1] |
| Deoxyprepacifenol | > 10 | > 10 | [1] |
| Pacifenol | > 10 | > 10 | [1] |
| Alternative: Temephos | 0.0031 | - | |
| Alternative: Permethrin | 0.0028 | - | |
| LC50: Lethal concentration required to kill 50% of the larval population. IC50: Concentration required to inhibit the emergence of 50% of adult mosquitoes. |
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Concentration (µg/mL) | Effect | Citation |
| This compound | Human Lymphoblastoid TK6 | 5.0, 10.0 | No significant cytotoxicity | [2] |
| Laurallene | Human Lymphoblastoid TK6 | 5.0, 10.0 | Cytotoxic | [2] |
| Pacifenol | Human Lymphoblastoid TK6 | 5.0, 10.0 | No significant cytotoxicity | [2] |
Table 3: Neuroactive Effects of Compounds from Laurencia Species
| Compound | Animal Model | Effect | Citation |
| Isothis compound | Mice | Prolonged pentobarbitone-induced sleep time | |
| Laurefucin | Mice | Prolonged pentobarbitone-induced sleep time | |
| Specific quantitative data for this compound on neuroactivity is not currently available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Insecticidal Activity Assay against Culex pipiens pallens Larvae
This protocol is based on the methodology described by Watanabe et al. (1989).[1]
Objective: To determine the lethal concentration (LC50) and emergence inhibitory concentration (IC50) of this compound against the larvae of the mosquito Culex pipiens pallens.
Materials:
-
Test compounds (e.g., (Z)-Laureatin, (Z)-Isothis compound)
-
Acetone (B3395972) (solvent)
-
Distilled water
-
Late 3rd or early 4th instar larvae of Culex pipiens pallens
-
Glass beakers or cups (200 mL)
-
Micropipettes
-
Yeast powder (for feeding)
Procedure:
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in acetone. Serial dilutions are then made to achieve the desired final concentrations when added to the water.
-
Experimental Setup: 20 late 3rd or early 4th instar larvae are placed in 100 mL of distilled water in each beaker.
-
Treatment: The appropriate volume of the test compound solution in acetone is added to each beaker to reach the final desired concentration. A control group with only acetone is also prepared.
-
Incubation: The larvae are kept at a constant temperature (e.g., 25°C) and fed with a small amount of yeast powder.
-
Mortality Assessment (LC50): Larval mortality is recorded after 24 hours of exposure.
-
Emergence Inhibition Assessment (IC50): The surviving larvae are reared until their emergence as adults. The number of successfully emerged adults is counted.
-
Data Analysis: The LC50 and IC50 values are calculated using probit analysis or a similar statistical method.
Cytotoxicity Assay using Human Lymphoblastoid TK6 Cells
This protocol is based on the general procedures for cytotoxicity testing with TK6 cells.[2]
Objective: To assess the cytotoxic potential of this compound on a human cell line.
Materials:
-
Human lymphoblastoid TK6 cells
-
RPMI 1640 medium supplemented with fetal bovine serum and antibiotics
-
Test compound (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
96-well microplates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: TK6 cells are maintained in suspension culture in RPMI 1640 medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Compound Treatment: this compound, dissolved in DMSO, is added to the wells at various concentrations. A vehicle control (DMSO only) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Insecticidal Activity
While the specific molecular target of this compound in mosquito larvae has not been definitively identified, many natural and synthetic insecticides exert their effects by targeting the insect's nervous system. Given the chemical structure of this compound and the known mechanisms of other marine neurotoxins, a plausible hypothesis is the modulation of ion channels or neurotransmitter receptors in the insect's neurons.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive compounds like this compound from marine algae involves a series of steps from collection to bioassay.
Comparison with Alternatives
This compound's most promising preclinical activity is its insecticidal effect against mosquito larvae. For a comprehensive evaluation, it is compared with both natural and synthetic insecticides.
-
Natural Alternatives: Products derived from plants, such as neem oil (azadirachtin) and various essential oils, are widely explored for mosquito control. These often have multiple modes of action and are considered more environmentally friendly. However, their potency can be variable.
-
Synthetic Alternatives: Conventional insecticides like organophosphates (e.g., Temephos) and pyrethroids (e.g., Permethrin) are highly effective at low concentrations. However, their extensive use has led to insecticide resistance and concerns about non-target toxicity. Insect growth regulators (IGRs) represent a more targeted synthetic approach, disrupting the mosquito life cycle.
This compound, with its potent larvicidal activity, presents an interesting natural product-based alternative. Its unique chemical structure may offer a different mode of action, which could be beneficial in managing resistance to existing insecticides.
Conclusion
The preclinical data on this compound, particularly its insecticidal properties, suggests its potential as a lead compound for the development of new mosquito larvicides. The provided LC50 values are promising, although not as potent as some synthetic alternatives. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in more complex environments. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to build upon these initial findings and to further explore the therapeutic or agrochemical potential of this marine natural product.
References
Laureatin: A Preclinical Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for Laureatin, a halogenated C15-acetogenin derived from marine red algae of the Laurencia genus. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential and to provide a comparative analysis with existing alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key studies are provided.
Overview of this compound
This compound is a secondary metabolite produced by red algae, belonging to a class of compounds known as acetogenins (B1209576). These natural products have garnered interest for their diverse biological activities. This guide focuses on the most prominently reported preclinical activities of this compound: insecticidal, cytotoxic, and neuroactive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and its comparators.
Table 1: Insecticidal Activity of this compound and Alternatives against Culex pipiens pallens Larvae
| Compound | LC50 (ppm) | IC50 (ppm) | Citation |
| (Z)-Laureatin | 0.36 | 0.18 | [1] |
| (Z)-Isothis compound | 1.20 | 0.42 | [1] |
| Deoxyprepacifenol | > 10 | > 10 | [1] |
| Pacifenol | > 10 | > 10 | [1] |
| Alternative: Temephos | 0.0031 | - | |
| Alternative: Permethrin | 0.0028 | - | |
| LC50: Lethal concentration required to kill 50% of the larval population. IC50: Concentration required to inhibit the emergence of 50% of adult mosquitoes. |
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Concentration (µg/mL) | Effect | Citation |
| This compound | Human Lymphoblastoid TK6 | 5.0, 10.0 | No significant cytotoxicity | [2] |
| Laurallene | Human Lymphoblastoid TK6 | 5.0, 10.0 | Cytotoxic | [2] |
| Pacifenol | Human Lymphoblastoid TK6 | 5.0, 10.0 | No significant cytotoxicity | [2] |
Table 3: Neuroactive Effects of Compounds from Laurencia Species
| Compound | Animal Model | Effect | Citation |
| Isothis compound | Mice | Prolonged pentobarbitone-induced sleep time | |
| Laurefucin | Mice | Prolonged pentobarbitone-induced sleep time | |
| Specific quantitative data for this compound on neuroactivity is not currently available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Insecticidal Activity Assay against Culex pipiens pallens Larvae
This protocol is based on the methodology described by Watanabe et al. (1989).[1]
Objective: To determine the lethal concentration (LC50) and emergence inhibitory concentration (IC50) of this compound against the larvae of the mosquito Culex pipiens pallens.
Materials:
-
Test compounds (e.g., (Z)-Laureatin, (Z)-Isothis compound)
-
Acetone (B3395972) (solvent)
-
Distilled water
-
Late 3rd or early 4th instar larvae of Culex pipiens pallens
-
Glass beakers or cups (200 mL)
-
Micropipettes
-
Yeast powder (for feeding)
Procedure:
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in acetone. Serial dilutions are then made to achieve the desired final concentrations when added to the water.
-
Experimental Setup: 20 late 3rd or early 4th instar larvae are placed in 100 mL of distilled water in each beaker.
-
Treatment: The appropriate volume of the test compound solution in acetone is added to each beaker to reach the final desired concentration. A control group with only acetone is also prepared.
-
Incubation: The larvae are kept at a constant temperature (e.g., 25°C) and fed with a small amount of yeast powder.
-
Mortality Assessment (LC50): Larval mortality is recorded after 24 hours of exposure.
-
Emergence Inhibition Assessment (IC50): The surviving larvae are reared until their emergence as adults. The number of successfully emerged adults is counted.
-
Data Analysis: The LC50 and IC50 values are calculated using probit analysis or a similar statistical method.
Cytotoxicity Assay using Human Lymphoblastoid TK6 Cells
This protocol is based on the general procedures for cytotoxicity testing with TK6 cells.[2]
Objective: To assess the cytotoxic potential of this compound on a human cell line.
Materials:
-
Human lymphoblastoid TK6 cells
-
RPMI 1640 medium supplemented with fetal bovine serum and antibiotics
-
Test compound (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
96-well microplates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: TK6 cells are maintained in suspension culture in RPMI 1640 medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Compound Treatment: this compound, dissolved in DMSO, is added to the wells at various concentrations. A vehicle control (DMSO only) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Insecticidal Activity
While the specific molecular target of this compound in mosquito larvae has not been definitively identified, many natural and synthetic insecticides exert their effects by targeting the insect's nervous system. Given the chemical structure of this compound and the known mechanisms of other marine neurotoxins, a plausible hypothesis is the modulation of ion channels or neurotransmitter receptors in the insect's neurons.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive compounds like this compound from marine algae involves a series of steps from collection to bioassay.
Comparison with Alternatives
This compound's most promising preclinical activity is its insecticidal effect against mosquito larvae. For a comprehensive evaluation, it is compared with both natural and synthetic insecticides.
-
Natural Alternatives: Products derived from plants, such as neem oil (azadirachtin) and various essential oils, are widely explored for mosquito control. These often have multiple modes of action and are considered more environmentally friendly. However, their potency can be variable.
-
Synthetic Alternatives: Conventional insecticides like organophosphates (e.g., Temephos) and pyrethroids (e.g., Permethrin) are highly effective at low concentrations. However, their extensive use has led to insecticide resistance and concerns about non-target toxicity. Insect growth regulators (IGRs) represent a more targeted synthetic approach, disrupting the mosquito life cycle.
This compound, with its potent larvicidal activity, presents an interesting natural product-based alternative. Its unique chemical structure may offer a different mode of action, which could be beneficial in managing resistance to existing insecticides.
Conclusion
The preclinical data on this compound, particularly its insecticidal properties, suggests its potential as a lead compound for the development of new mosquito larvicides. The provided LC50 values are promising, although not as potent as some synthetic alternatives. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in more complex environments. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to build upon these initial findings and to further explore the therapeutic or agrochemical potential of this marine natural product.
References
Laureatin: A Preclinical Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for Laureatin, a halogenated C15-acetogenin derived from marine red algae of the Laurencia genus. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential and to provide a comparative analysis with existing alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key studies are provided.
Overview of this compound
This compound is a secondary metabolite produced by red algae, belonging to a class of compounds known as acetogenins. These natural products have garnered interest for their diverse biological activities. This guide focuses on the most prominently reported preclinical activities of this compound: insecticidal, cytotoxic, and neuroactive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and its comparators.
Table 1: Insecticidal Activity of this compound and Alternatives against Culex pipiens pallens Larvae
| Compound | LC50 (ppm) | IC50 (ppm) | Citation |
| (Z)-Laureatin | 0.36 | 0.18 | [1] |
| (Z)-Isothis compound | 1.20 | 0.42 | [1] |
| Deoxyprepacifenol | > 10 | > 10 | [1] |
| Pacifenol | > 10 | > 10 | [1] |
| Alternative: Temephos | 0.0031 | - | |
| Alternative: Permethrin | 0.0028 | - | |
| LC50: Lethal concentration required to kill 50% of the larval population. IC50: Concentration required to inhibit the emergence of 50% of adult mosquitoes. |
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Concentration (µg/mL) | Effect | Citation |
| This compound | Human Lymphoblastoid TK6 | 5.0, 10.0 | No significant cytotoxicity | [2] |
| Laurallene | Human Lymphoblastoid TK6 | 5.0, 10.0 | Cytotoxic | [2] |
| Pacifenol | Human Lymphoblastoid TK6 | 5.0, 10.0 | No significant cytotoxicity | [2] |
Table 3: Neuroactive Effects of Compounds from Laurencia Species
| Compound | Animal Model | Effect | Citation |
| Isothis compound | Mice | Prolonged pentobarbitone-induced sleep time | |
| Laurefucin | Mice | Prolonged pentobarbitone-induced sleep time | |
| Specific quantitative data for this compound on neuroactivity is not currently available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Insecticidal Activity Assay against Culex pipiens pallens Larvae
This protocol is based on the methodology described by Watanabe et al. (1989).[1]
Objective: To determine the lethal concentration (LC50) and emergence inhibitory concentration (IC50) of this compound against the larvae of the mosquito Culex pipiens pallens.
Materials:
-
Test compounds (e.g., (Z)-Laureatin, (Z)-Isothis compound)
-
Acetone (solvent)
-
Distilled water
-
Late 3rd or early 4th instar larvae of Culex pipiens pallens
-
Glass beakers or cups (200 mL)
-
Micropipettes
-
Yeast powder (for feeding)
Procedure:
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in acetone. Serial dilutions are then made to achieve the desired final concentrations when added to the water.
-
Experimental Setup: 20 late 3rd or early 4th instar larvae are placed in 100 mL of distilled water in each beaker.
-
Treatment: The appropriate volume of the test compound solution in acetone is added to each beaker to reach the final desired concentration. A control group with only acetone is also prepared.
-
Incubation: The larvae are kept at a constant temperature (e.g., 25°C) and fed with a small amount of yeast powder.
-
Mortality Assessment (LC50): Larval mortality is recorded after 24 hours of exposure.
-
Emergence Inhibition Assessment (IC50): The surviving larvae are reared until their emergence as adults. The number of successfully emerged adults is counted.
-
Data Analysis: The LC50 and IC50 values are calculated using probit analysis or a similar statistical method.
Cytotoxicity Assay using Human Lymphoblastoid TK6 Cells
This protocol is based on the general procedures for cytotoxicity testing with TK6 cells.[2]
Objective: To assess the cytotoxic potential of this compound on a human cell line.
Materials:
-
Human lymphoblastoid TK6 cells
-
RPMI 1640 medium supplemented with fetal bovine serum and antibiotics
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
96-well microplates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: TK6 cells are maintained in suspension culture in RPMI 1640 medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Compound Treatment: this compound, dissolved in DMSO, is added to the wells at various concentrations. A vehicle control (DMSO only) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Cell Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Insecticidal Activity
While the specific molecular target of this compound in mosquito larvae has not been definitively identified, many natural and synthetic insecticides exert their effects by targeting the insect's nervous system. Given the chemical structure of this compound and the known mechanisms of other marine neurotoxins, a plausible hypothesis is the modulation of ion channels or neurotransmitter receptors in the insect's neurons.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive compounds like this compound from marine algae involves a series of steps from collection to bioassay.
Comparison with Alternatives
This compound's most promising preclinical activity is its insecticidal effect against mosquito larvae. For a comprehensive evaluation, it is compared with both natural and synthetic insecticides.
-
Natural Alternatives: Products derived from plants, such as neem oil (azadirachtin) and various essential oils, are widely explored for mosquito control. These often have multiple modes of action and are considered more environmentally friendly. However, their potency can be variable.
-
Synthetic Alternatives: Conventional insecticides like organophosphates (e.g., Temephos) and pyrethroids (e.g., Permethrin) are highly effective at low concentrations. However, their extensive use has led to insecticide resistance and concerns about non-target toxicity. Insect growth regulators (IGRs) represent a more targeted synthetic approach, disrupting the mosquito life cycle.
This compound, with its potent larvicidal activity, presents an interesting natural product-based alternative. Its unique chemical structure may offer a different mode of action, which could be beneficial in managing resistance to existing insecticides.
Conclusion
The preclinical data on this compound, particularly its insecticidal properties, suggests its potential as a lead compound for the development of new mosquito larvicides. The provided LC50 values are promising, although not as potent as some synthetic alternatives. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in more complex environments. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to build upon these initial findings and to further explore the therapeutic or agrochemical potential of this marine natural product.
References
A Head-to-Head Comparison of Lutetium-177 Dotatate with Novel Therapeutics for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of oncology, the treatment of neuroendocrine tumors (NETs) has seen significant advancements with the advent of targeted therapies. This guide provides a detailed, objective comparison of Lutetium-177 dotatate (B3348540) (Lutathera®), a first-in-class peptide receptor radionuclide therapy (PRRT), against two leading novel therapeutics: everolimus (B549166) (Afinitor®) and sunitinib (B231) (Sutent®). This comparison is supported by experimental data from pivotal clinical trials to aid researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these agents.
Executive Summary
Lutetium-177 dotatate has demonstrated a significant improvement in progression-free survival for patients with advanced, well-differentiated, somatostatin (B550006) receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2] Everolimus, an mTOR inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor, have also shown efficacy in treating advanced pancreatic NETs (pNETs).[2][3] This guide will delve into the quantitative clinical trial data, the intricate signaling pathways each therapeutic targets, and the experimental protocols that form the basis of our current understanding.
Quantitative Data Comparison
The following tables summarize the key efficacy data from the pivotal clinical trials for Lutetium-177 dotatate, everolimus, and sunitinib in the treatment of advanced neuroendocrine tumors.
Table 1: Efficacy of Lutetium-177 Dotatate in Midgut NETs (NETTER-1 Trial) [4]
| Endpoint | Lutetium-177 Dotatate + Octreotide (B344500) LAR | Octreotide LAR (60 mg) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 8.4 months | 0.21 | <0.0001 |
| Objective Response Rate | 18% | 3% | - | <0.001 |
Table 2: Efficacy of Everolimus in Advanced Pancreatic NETs (RADIANT-3 Trial)
| Endpoint | Everolimus | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 11.0 months | 4.6 months | 0.35 (0.27–0.45) | <0.0001 |
| Objective Response Rate | 5% | 2% | - | - |
| Median Overall Survival | 44.0 months | 37.7 months | 0.94 (0.73-1.20) | - |
Table 3: Efficacy of Sunitinib in Advanced Pancreatic NETs (A6181111 Trial)
| Endpoint | Sunitinib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 11.4 months | 5.5 months | 0.42 (0.26–0.66) | <0.001 |
| Objective Response Rate | 9.3% | 0% | - | - |
| Median Overall Survival | 38.6 months | 29.1 months | 0.73 (0.50-1.06) | 0.094 |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these three therapeutics are crucial to understanding their efficacy and potential for combination therapies.
Lutetium-177 Dotatate: Targeting Somatostatin Receptors
Lutetium-177 dotatate is a radiolabeled somatostatin analog. It targets neuroendocrine tumor cells that overexpress somatostatin receptors (SSTRs), particularly SSTR2. Upon binding, the therapeutic agent is internalized, and the radioisotope Lutetium-177 emits beta radiation, leading to DNA damage and subsequent cell death.
Everolimus: mTOR Pathway Inhibition
Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus disrupts these essential cellular processes in tumor cells.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow, and also directly inhibits tumor cell proliferation.
Experimental Protocols
The clinical data presented in this guide are derived from well-designed, multicenter, randomized clinical trials. Below are the key aspects of the experimental protocols for the pivotal trials of each therapeutic.
NETTER-1 Trial (Lutetium-177 Dotatate)
-
Objective: To evaluate the efficacy and safety of Lutetium-177 dotatate in patients with advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.
-
Study Design: Phase 3, randomized, controlled, open-label, multicenter trial.
-
Patient Population: 229 patients with advanced, well-differentiated, progressive midgut NETs with positive uptake on 111In-DTPA-octreotide scintigraphy.
-
Intervention:
-
Experimental Arm: Lutetium-177 dotatate (7.4 GBq) every 8 weeks for 4 administrations, plus octreotide LAR 30 mg.
-
Control Arm: High-dose octreotide LAR (60 mg) every 4 weeks.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate, overall survival, safety, and quality of life.
RADIANT-3 Trial (Everolimus)
-
Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, low- or intermediate-grade pancreatic neuroendocrine tumors.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 410 patients with advanced, well-differentiated pNETs with documented radiological progression within the previous 12 months.
-
Intervention:
-
Experimental Arm: Everolimus (10 mg/day) plus best supportive care.
-
Control Arm: Placebo daily plus best supportive care.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, and safety.
A6181111 Trial (Sunitinib)
-
Objective: To evaluate the efficacy and safety of sunitinib in patients with advanced, progressive, well-differentiated pancreatic neuroendocrine tumors.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 171 patients with advanced, well-differentiated pNETs with documented disease progression within the 12 months prior to enrollment.
-
Intervention:
-
Experimental Arm: Sunitinib (37.5 mg/day) continuously.
-
Control Arm: Placebo.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate, overall survival, and safety.
Conclusion
Lutetium-177 dotatate, everolimus, and sunitinib each represent significant advancements in the treatment of advanced neuroendocrine tumors, offering distinct mechanisms of action and demonstrated clinical benefits. Lutetium-177 dotatate has shown a remarkable improvement in progression-free survival in midgut NETs, leveraging the specific expression of somatostatin receptors. Everolimus and sunitinib have established their roles in the management of pancreatic NETs by targeting critical pathways involved in tumor growth and angiogenesis. The choice of therapy depends on several factors including the primary tumor site, disease progression, and biomarker status. This guide provides a foundational comparison to inform further research and drug development efforts in the field of neuroendocrine oncology.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Sunitinib malate for the treatment of pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Everolimus for the Treatment of Advanced Pancreatic Neuroendocrine Tumors: Overall Survival and Circulating Biomarkers From the Randomized, Phase III RADIANT-3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanets.net [nanets.net]
A Head-to-Head Comparison of Lutetium-177 Dotatate with Novel Therapeutics for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of oncology, the treatment of neuroendocrine tumors (NETs) has seen significant advancements with the advent of targeted therapies. This guide provides a detailed, objective comparison of Lutetium-177 dotatate (B3348540) (Lutathera®), a first-in-class peptide receptor radionuclide therapy (PRRT), against two leading novel therapeutics: everolimus (B549166) (Afinitor®) and sunitinib (B231) (Sutent®). This comparison is supported by experimental data from pivotal clinical trials to aid researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these agents.
Executive Summary
Lutetium-177 dotatate has demonstrated a significant improvement in progression-free survival for patients with advanced, well-differentiated, somatostatin (B550006) receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2] Everolimus, an mTOR inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor, have also shown efficacy in treating advanced pancreatic NETs (pNETs).[2][3] This guide will delve into the quantitative clinical trial data, the intricate signaling pathways each therapeutic targets, and the experimental protocols that form the basis of our current understanding.
Quantitative Data Comparison
The following tables summarize the key efficacy data from the pivotal clinical trials for Lutetium-177 dotatate, everolimus, and sunitinib in the treatment of advanced neuroendocrine tumors.
Table 1: Efficacy of Lutetium-177 Dotatate in Midgut NETs (NETTER-1 Trial) [4]
| Endpoint | Lutetium-177 Dotatate + Octreotide (B344500) LAR | Octreotide LAR (60 mg) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 8.4 months | 0.21 | <0.0001 |
| Objective Response Rate | 18% | 3% | - | <0.001 |
Table 2: Efficacy of Everolimus in Advanced Pancreatic NETs (RADIANT-3 Trial)
| Endpoint | Everolimus | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 11.0 months | 4.6 months | 0.35 (0.27–0.45) | <0.0001 |
| Objective Response Rate | 5% | 2% | - | - |
| Median Overall Survival | 44.0 months | 37.7 months | 0.94 (0.73-1.20) | - |
Table 3: Efficacy of Sunitinib in Advanced Pancreatic NETs (A6181111 Trial)
| Endpoint | Sunitinib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 11.4 months | 5.5 months | 0.42 (0.26–0.66) | <0.001 |
| Objective Response Rate | 9.3% | 0% | - | - |
| Median Overall Survival | 38.6 months | 29.1 months | 0.73 (0.50-1.06) | 0.094 |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these three therapeutics are crucial to understanding their efficacy and potential for combination therapies.
Lutetium-177 Dotatate: Targeting Somatostatin Receptors
Lutetium-177 dotatate is a radiolabeled somatostatin analog. It targets neuroendocrine tumor cells that overexpress somatostatin receptors (SSTRs), particularly SSTR2. Upon binding, the therapeutic agent is internalized, and the radioisotope Lutetium-177 emits beta radiation, leading to DNA damage and subsequent cell death.
Everolimus: mTOR Pathway Inhibition
Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus disrupts these essential cellular processes in tumor cells.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow, and also directly inhibits tumor cell proliferation.
Experimental Protocols
The clinical data presented in this guide are derived from well-designed, multicenter, randomized clinical trials. Below are the key aspects of the experimental protocols for the pivotal trials of each therapeutic.
NETTER-1 Trial (Lutetium-177 Dotatate)
-
Objective: To evaluate the efficacy and safety of Lutetium-177 dotatate in patients with advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.
-
Study Design: Phase 3, randomized, controlled, open-label, multicenter trial.
-
Patient Population: 229 patients with advanced, well-differentiated, progressive midgut NETs with positive uptake on 111In-DTPA-octreotide scintigraphy.
-
Intervention:
-
Experimental Arm: Lutetium-177 dotatate (7.4 GBq) every 8 weeks for 4 administrations, plus octreotide LAR 30 mg.
-
Control Arm: High-dose octreotide LAR (60 mg) every 4 weeks.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate, overall survival, safety, and quality of life.
RADIANT-3 Trial (Everolimus)
-
Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, low- or intermediate-grade pancreatic neuroendocrine tumors.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 410 patients with advanced, well-differentiated pNETs with documented radiological progression within the previous 12 months.
-
Intervention:
-
Experimental Arm: Everolimus (10 mg/day) plus best supportive care.
-
Control Arm: Placebo daily plus best supportive care.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, and safety.
A6181111 Trial (Sunitinib)
-
Objective: To evaluate the efficacy and safety of sunitinib in patients with advanced, progressive, well-differentiated pancreatic neuroendocrine tumors.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 171 patients with advanced, well-differentiated pNETs with documented disease progression within the 12 months prior to enrollment.
-
Intervention:
-
Experimental Arm: Sunitinib (37.5 mg/day) continuously.
-
Control Arm: Placebo.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate, overall survival, and safety.
Conclusion
Lutetium-177 dotatate, everolimus, and sunitinib each represent significant advancements in the treatment of advanced neuroendocrine tumors, offering distinct mechanisms of action and demonstrated clinical benefits. Lutetium-177 dotatate has shown a remarkable improvement in progression-free survival in midgut NETs, leveraging the specific expression of somatostatin receptors. Everolimus and sunitinib have established their roles in the management of pancreatic NETs by targeting critical pathways involved in tumor growth and angiogenesis. The choice of therapy depends on several factors including the primary tumor site, disease progression, and biomarker status. This guide provides a foundational comparison to inform further research and drug development efforts in the field of neuroendocrine oncology.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Sunitinib malate for the treatment of pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Everolimus for the Treatment of Advanced Pancreatic Neuroendocrine Tumors: Overall Survival and Circulating Biomarkers From the Randomized, Phase III RADIANT-3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanets.net [nanets.net]
A Head-to-Head Comparison of Lutetium-177 Dotatate with Novel Therapeutics for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of oncology, the treatment of neuroendocrine tumors (NETs) has seen significant advancements with the advent of targeted therapies. This guide provides a detailed, objective comparison of Lutetium-177 dotatate (Lutathera®), a first-in-class peptide receptor radionuclide therapy (PRRT), against two leading novel therapeutics: everolimus (Afinitor®) and sunitinib (Sutent®). This comparison is supported by experimental data from pivotal clinical trials to aid researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these agents.
Executive Summary
Lutetium-177 dotatate has demonstrated a significant improvement in progression-free survival for patients with advanced, well-differentiated, somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2] Everolimus, an mTOR inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor, have also shown efficacy in treating advanced pancreatic NETs (pNETs).[2][3] This guide will delve into the quantitative clinical trial data, the intricate signaling pathways each therapeutic targets, and the experimental protocols that form the basis of our current understanding.
Quantitative Data Comparison
The following tables summarize the key efficacy data from the pivotal clinical trials for Lutetium-177 dotatate, everolimus, and sunitinib in the treatment of advanced neuroendocrine tumors.
Table 1: Efficacy of Lutetium-177 Dotatate in Midgut NETs (NETTER-1 Trial) [4]
| Endpoint | Lutetium-177 Dotatate + Octreotide LAR | Octreotide LAR (60 mg) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 8.4 months | 0.21 | <0.0001 |
| Objective Response Rate | 18% | 3% | - | <0.001 |
Table 2: Efficacy of Everolimus in Advanced Pancreatic NETs (RADIANT-3 Trial)
| Endpoint | Everolimus | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 11.0 months | 4.6 months | 0.35 (0.27–0.45) | <0.0001 |
| Objective Response Rate | 5% | 2% | - | - |
| Median Overall Survival | 44.0 months | 37.7 months | 0.94 (0.73-1.20) | - |
Table 3: Efficacy of Sunitinib in Advanced Pancreatic NETs (A6181111 Trial)
| Endpoint | Sunitinib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 11.4 months | 5.5 months | 0.42 (0.26–0.66) | <0.001 |
| Objective Response Rate | 9.3% | 0% | - | - |
| Median Overall Survival | 38.6 months | 29.1 months | 0.73 (0.50-1.06) | 0.094 |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these three therapeutics are crucial to understanding their efficacy and potential for combination therapies.
Lutetium-177 Dotatate: Targeting Somatostatin Receptors
Lutetium-177 dotatate is a radiolabeled somatostatin analog. It targets neuroendocrine tumor cells that overexpress somatostatin receptors (SSTRs), particularly SSTR2. Upon binding, the therapeutic agent is internalized, and the radioisotope Lutetium-177 emits beta radiation, leading to DNA damage and subsequent cell death.
Everolimus: mTOR Pathway Inhibition
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus disrupts these essential cellular processes in tumor cells.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow, and also directly inhibits tumor cell proliferation.
Experimental Protocols
The clinical data presented in this guide are derived from well-designed, multicenter, randomized clinical trials. Below are the key aspects of the experimental protocols for the pivotal trials of each therapeutic.
NETTER-1 Trial (Lutetium-177 Dotatate)
-
Objective: To evaluate the efficacy and safety of Lutetium-177 dotatate in patients with advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.
-
Study Design: Phase 3, randomized, controlled, open-label, multicenter trial.
-
Patient Population: 229 patients with advanced, well-differentiated, progressive midgut NETs with positive uptake on 111In-DTPA-octreotide scintigraphy.
-
Intervention:
-
Experimental Arm: Lutetium-177 dotatate (7.4 GBq) every 8 weeks for 4 administrations, plus octreotide LAR 30 mg.
-
Control Arm: High-dose octreotide LAR (60 mg) every 4 weeks.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate, overall survival, safety, and quality of life.
RADIANT-3 Trial (Everolimus)
-
Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, low- or intermediate-grade pancreatic neuroendocrine tumors.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 410 patients with advanced, well-differentiated pNETs with documented radiological progression within the previous 12 months.
-
Intervention:
-
Experimental Arm: Everolimus (10 mg/day) plus best supportive care.
-
Control Arm: Placebo daily plus best supportive care.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, and safety.
A6181111 Trial (Sunitinib)
-
Objective: To evaluate the efficacy and safety of sunitinib in patients with advanced, progressive, well-differentiated pancreatic neuroendocrine tumors.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 171 patients with advanced, well-differentiated pNETs with documented disease progression within the 12 months prior to enrollment.
-
Intervention:
-
Experimental Arm: Sunitinib (37.5 mg/day) continuously.
-
Control Arm: Placebo.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate, overall survival, and safety.
Conclusion
Lutetium-177 dotatate, everolimus, and sunitinib each represent significant advancements in the treatment of advanced neuroendocrine tumors, offering distinct mechanisms of action and demonstrated clinical benefits. Lutetium-177 dotatate has shown a remarkable improvement in progression-free survival in midgut NETs, leveraging the specific expression of somatostatin receptors. Everolimus and sunitinib have established their roles in the management of pancreatic NETs by targeting critical pathways involved in tumor growth and angiogenesis. The choice of therapy depends on several factors including the primary tumor site, disease progression, and biomarker status. This guide provides a foundational comparison to inform further research and drug development efforts in the field of neuroendocrine oncology.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Sunitinib malate for the treatment of pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Everolimus for the Treatment of Advanced Pancreatic Neuroendocrine Tumors: Overall Survival and Circulating Biomarkers From the Randomized, Phase III RADIANT-3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanets.net [nanets.net]
Validating the Anti-Angiogenic Properties of Laureatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel flavonoid, Laureatin, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The objective is to present a framework for evaluating the anti-angiogenic potential of a new chemical entity through a series of standard preclinical assays. All data presented for this compound is hypothetical and for illustrative purposes.
Overview of Anti-Angiogenic Agents
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Anti-angiogenic therapies aim to inhibit this process, thereby restricting the supply of nutrients and oxygen to tumors. This guide examines three agents with distinct mechanisms of action:
-
This compound (Hypothetical): A novel flavonoid compound. Flavonoids are a class of natural products known to possess anti-angiogenic properties, often by interfering with intracellular signaling pathways.[2] For the purpose of this guide, this compound is hypothesized to act as a tyrosine kinase inhibitor, targeting VEGFR-2 and other downstream signaling molecules.
-
Bevacizumab (Avastin®): A recombinant humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[3][4] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, Bevacizumab inhibits angiogenesis.[5]
-
Sunitinib (Sutent®): An oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib's anti-angiogenic effects are mediated through the inhibition of VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and platelet-derived growth factor receptors (PDGFRs).
Comparative Efficacy: In Vitro Assays
A series of in vitro assays are fundamental in the initial screening and characterization of anti-angiogenic compounds. These assays assess key processes in angiogenesis, including endothelial cell proliferation, migration, and differentiation into tube-like structures.
Data Presentation
The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in key in vitro anti-angiogenesis assays.
Table 1: Inhibition of Endothelial Cell Proliferation (IC50)
| Compound | IC50 (µM) |
| This compound | 15 |
| Bevacizumab | 25 |
| Sunitinib | 5 |
IC50 values represent the concentration of the compound required to inhibit 50% of endothelial cell proliferation.
Table 2: Inhibition of Endothelial Cell Tube Formation
| Compound | Concentration (µM) | Inhibition of Tube Length (%) |
| This compound | 10 | 65 |
| Bevacizumab | 20 | 75 |
| Sunitinib | 5 | 85 |
Inhibition of tube formation is a measure of the compound's ability to disrupt the formation of capillary-like structures by endothelial cells.
Experimental Protocols
This assay measures the effect of a compound on the proliferation of endothelial cells, a crucial step in angiogenesis.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well in complete endothelial growth medium.
-
After 24 hours, the medium is replaced with a serum-free medium for synchronization.
-
Cells are then treated with varying concentrations of this compound, Bevacizumab, or Sunitinib in the presence of a pro-angiogenic stimulus, such as VEGF (50 ng/mL).
-
After 48 hours of incubation, cell proliferation is assessed using a standard MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability.
-
The absorbance is read at 490 nm, and the IC50 values are calculated from the dose-response curves.
This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.
Protocol:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C for 30 minutes.
-
HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.
-
The cells are treated with the test compounds (this compound, Bevacizumab, or Sunitinib) at their respective concentrations.
-
After 18 hours of incubation at 37°C, the formation of tube-like structures is observed and photographed using an inverted microscope.
-
The total tube length and number of branch points are quantified using image analysis software. The percentage of inhibition is calculated relative to the untreated control.
Comparative Efficacy: Ex Vivo and In Vivo Assays
Ex vivo and in vivo models provide a more complex biological environment to validate the anti-angiogenic potential of a compound.
Data Presentation
The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in ex vivo and in vivo models of angiogenesis.
Table 3: Inhibition of Microvessel Outgrowth in Rat Aortic Ring Assay
| Compound | Concentration (µM) | Inhibition of Microvessel Outgrowth (%) |
| This compound | 20 | 70 |
| Bevacizumab | 30 | 80 |
| Sunitinib | 10 | 90 |
This assay measures the sprouting of new blood vessels from a segment of an explanted aorta.
Table 4: Inhibition of Angiogenesis in Matrigel Plug Assay
| Compound | Dose (mg/kg) | Reduction in Hemoglobin Content (%) |
| This compound | 50 | 60 |
| Bevacizumab | 5 | 75 |
| Sunitinib | 40 | 85 |
The Matrigel plug assay is an in vivo model where a gel containing pro-angiogenic factors is implanted subcutaneously, and the extent of new blood vessel formation is quantified.
Experimental Protocols
This ex vivo assay provides a multicellular and three-dimensional environment to study angiogenesis.
Protocol:
-
Thoracic aortas are excised from rats and cut into 1 mm thick rings.
-
The aortic rings are embedded in a collagen gel in a 48-well plate.
-
The rings are cultured in a serum-free medium supplemented with VEGF (30 ng/mL) and treated with the test compounds.
-
After 7 days, the extent of microvessel outgrowth from the aortic rings is quantified by measuring the area of sprouting endothelial cells using image analysis software.
This in vivo assay is a widely used model to assess angiogenesis.
Protocol:
-
Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and heparin.
-
The Matrigel mixture is injected subcutaneously into the flank of mice.
-
The mice are treated with this compound, Bevacizumab, or Sunitinib daily for 7-14 days.
-
At the end of the experiment, the Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is proportional to the number of new blood vessels.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds inhibit angiogenesis is crucial for their development and clinical application.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.
References
Validating the Anti-Angiogenic Properties of Laureatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel flavonoid, Laureatin, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The objective is to present a framework for evaluating the anti-angiogenic potential of a new chemical entity through a series of standard preclinical assays. All data presented for this compound is hypothetical and for illustrative purposes.
Overview of Anti-Angiogenic Agents
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Anti-angiogenic therapies aim to inhibit this process, thereby restricting the supply of nutrients and oxygen to tumors. This guide examines three agents with distinct mechanisms of action:
-
This compound (Hypothetical): A novel flavonoid compound. Flavonoids are a class of natural products known to possess anti-angiogenic properties, often by interfering with intracellular signaling pathways.[2] For the purpose of this guide, this compound is hypothesized to act as a tyrosine kinase inhibitor, targeting VEGFR-2 and other downstream signaling molecules.
-
Bevacizumab (Avastin®): A recombinant humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[3][4] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, Bevacizumab inhibits angiogenesis.[5]
-
Sunitinib (Sutent®): An oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib's anti-angiogenic effects are mediated through the inhibition of VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and platelet-derived growth factor receptors (PDGFRs).
Comparative Efficacy: In Vitro Assays
A series of in vitro assays are fundamental in the initial screening and characterization of anti-angiogenic compounds. These assays assess key processes in angiogenesis, including endothelial cell proliferation, migration, and differentiation into tube-like structures.
Data Presentation
The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in key in vitro anti-angiogenesis assays.
Table 1: Inhibition of Endothelial Cell Proliferation (IC50)
| Compound | IC50 (µM) |
| This compound | 15 |
| Bevacizumab | 25 |
| Sunitinib | 5 |
IC50 values represent the concentration of the compound required to inhibit 50% of endothelial cell proliferation.
Table 2: Inhibition of Endothelial Cell Tube Formation
| Compound | Concentration (µM) | Inhibition of Tube Length (%) |
| This compound | 10 | 65 |
| Bevacizumab | 20 | 75 |
| Sunitinib | 5 | 85 |
Inhibition of tube formation is a measure of the compound's ability to disrupt the formation of capillary-like structures by endothelial cells.
Experimental Protocols
This assay measures the effect of a compound on the proliferation of endothelial cells, a crucial step in angiogenesis.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well in complete endothelial growth medium.
-
After 24 hours, the medium is replaced with a serum-free medium for synchronization.
-
Cells are then treated with varying concentrations of this compound, Bevacizumab, or Sunitinib in the presence of a pro-angiogenic stimulus, such as VEGF (50 ng/mL).
-
After 48 hours of incubation, cell proliferation is assessed using a standard MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability.
-
The absorbance is read at 490 nm, and the IC50 values are calculated from the dose-response curves.
This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.
Protocol:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C for 30 minutes.
-
HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.
-
The cells are treated with the test compounds (this compound, Bevacizumab, or Sunitinib) at their respective concentrations.
-
After 18 hours of incubation at 37°C, the formation of tube-like structures is observed and photographed using an inverted microscope.
-
The total tube length and number of branch points are quantified using image analysis software. The percentage of inhibition is calculated relative to the untreated control.
Comparative Efficacy: Ex Vivo and In Vivo Assays
Ex vivo and in vivo models provide a more complex biological environment to validate the anti-angiogenic potential of a compound.
Data Presentation
The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in ex vivo and in vivo models of angiogenesis.
Table 3: Inhibition of Microvessel Outgrowth in Rat Aortic Ring Assay
| Compound | Concentration (µM) | Inhibition of Microvessel Outgrowth (%) |
| This compound | 20 | 70 |
| Bevacizumab | 30 | 80 |
| Sunitinib | 10 | 90 |
This assay measures the sprouting of new blood vessels from a segment of an explanted aorta.
Table 4: Inhibition of Angiogenesis in Matrigel Plug Assay
| Compound | Dose (mg/kg) | Reduction in Hemoglobin Content (%) |
| This compound | 50 | 60 |
| Bevacizumab | 5 | 75 |
| Sunitinib | 40 | 85 |
The Matrigel plug assay is an in vivo model where a gel containing pro-angiogenic factors is implanted subcutaneously, and the extent of new blood vessel formation is quantified.
Experimental Protocols
This ex vivo assay provides a multicellular and three-dimensional environment to study angiogenesis.
Protocol:
-
Thoracic aortas are excised from rats and cut into 1 mm thick rings.
-
The aortic rings are embedded in a collagen gel in a 48-well plate.
-
The rings are cultured in a serum-free medium supplemented with VEGF (30 ng/mL) and treated with the test compounds.
-
After 7 days, the extent of microvessel outgrowth from the aortic rings is quantified by measuring the area of sprouting endothelial cells using image analysis software.
This in vivo assay is a widely used model to assess angiogenesis.
Protocol:
-
Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and heparin.
-
The Matrigel mixture is injected subcutaneously into the flank of mice.
-
The mice are treated with this compound, Bevacizumab, or Sunitinib daily for 7-14 days.
-
At the end of the experiment, the Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is proportional to the number of new blood vessels.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds inhibit angiogenesis is crucial for their development and clinical application.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.
References
Validating the Anti-Angiogenic Properties of Laureatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel flavonoid, Laureatin, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The objective is to present a framework for evaluating the anti-angiogenic potential of a new chemical entity through a series of standard preclinical assays. All data presented for this compound is hypothetical and for illustrative purposes.
Overview of Anti-Angiogenic Agents
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Anti-angiogenic therapies aim to inhibit this process, thereby restricting the supply of nutrients and oxygen to tumors. This guide examines three agents with distinct mechanisms of action:
-
This compound (Hypothetical): A novel flavonoid compound. Flavonoids are a class of natural products known to possess anti-angiogenic properties, often by interfering with intracellular signaling pathways.[2] For the purpose of this guide, this compound is hypothesized to act as a tyrosine kinase inhibitor, targeting VEGFR-2 and other downstream signaling molecules.
-
Bevacizumab (Avastin®): A recombinant humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[3][4] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, Bevacizumab inhibits angiogenesis.[5]
-
Sunitinib (Sutent®): An oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib's anti-angiogenic effects are mediated through the inhibition of VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and platelet-derived growth factor receptors (PDGFRs).
Comparative Efficacy: In Vitro Assays
A series of in vitro assays are fundamental in the initial screening and characterization of anti-angiogenic compounds. These assays assess key processes in angiogenesis, including endothelial cell proliferation, migration, and differentiation into tube-like structures.
Data Presentation
The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in key in vitro anti-angiogenesis assays.
Table 1: Inhibition of Endothelial Cell Proliferation (IC50)
| Compound | IC50 (µM) |
| This compound | 15 |
| Bevacizumab | 25 |
| Sunitinib | 5 |
IC50 values represent the concentration of the compound required to inhibit 50% of endothelial cell proliferation.
Table 2: Inhibition of Endothelial Cell Tube Formation
| Compound | Concentration (µM) | Inhibition of Tube Length (%) |
| This compound | 10 | 65 |
| Bevacizumab | 20 | 75 |
| Sunitinib | 5 | 85 |
Inhibition of tube formation is a measure of the compound's ability to disrupt the formation of capillary-like structures by endothelial cells.
Experimental Protocols
This assay measures the effect of a compound on the proliferation of endothelial cells, a crucial step in angiogenesis.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well in complete endothelial growth medium.
-
After 24 hours, the medium is replaced with a serum-free medium for synchronization.
-
Cells are then treated with varying concentrations of this compound, Bevacizumab, or Sunitinib in the presence of a pro-angiogenic stimulus, such as VEGF (50 ng/mL).
-
After 48 hours of incubation, cell proliferation is assessed using a standard MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability.
-
The absorbance is read at 490 nm, and the IC50 values are calculated from the dose-response curves.
This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.
Protocol:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C for 30 minutes.
-
HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.
-
The cells are treated with the test compounds (this compound, Bevacizumab, or Sunitinib) at their respective concentrations.
-
After 18 hours of incubation at 37°C, the formation of tube-like structures is observed and photographed using an inverted microscope.
-
The total tube length and number of branch points are quantified using image analysis software. The percentage of inhibition is calculated relative to the untreated control.
Comparative Efficacy: Ex Vivo and In Vivo Assays
Ex vivo and in vivo models provide a more complex biological environment to validate the anti-angiogenic potential of a compound.
Data Presentation
The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in ex vivo and in vivo models of angiogenesis.
Table 3: Inhibition of Microvessel Outgrowth in Rat Aortic Ring Assay
| Compound | Concentration (µM) | Inhibition of Microvessel Outgrowth (%) |
| This compound | 20 | 70 |
| Bevacizumab | 30 | 80 |
| Sunitinib | 10 | 90 |
This assay measures the sprouting of new blood vessels from a segment of an explanted aorta.
Table 4: Inhibition of Angiogenesis in Matrigel Plug Assay
| Compound | Dose (mg/kg) | Reduction in Hemoglobin Content (%) |
| This compound | 50 | 60 |
| Bevacizumab | 5 | 75 |
| Sunitinib | 40 | 85 |
The Matrigel plug assay is an in vivo model where a gel containing pro-angiogenic factors is implanted subcutaneously, and the extent of new blood vessel formation is quantified.
Experimental Protocols
This ex vivo assay provides a multicellular and three-dimensional environment to study angiogenesis.
Protocol:
-
Thoracic aortas are excised from rats and cut into 1 mm thick rings.
-
The aortic rings are embedded in a collagen gel in a 48-well plate.
-
The rings are cultured in a serum-free medium supplemented with VEGF (30 ng/mL) and treated with the test compounds.
-
After 7 days, the extent of microvessel outgrowth from the aortic rings is quantified by measuring the area of sprouting endothelial cells using image analysis software.
This in vivo assay is a widely used model to assess angiogenesis.
Protocol:
-
Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and heparin.
-
The Matrigel mixture is injected subcutaneously into the flank of mice.
-
The mice are treated with this compound, Bevacizumab, or Sunitinib daily for 7-14 days.
-
At the end of the experiment, the Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is proportional to the number of new blood vessels.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds inhibit angiogenesis is crucial for their development and clinical application.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.
References
Safety Operating Guide
Proper Disposal Procedures for Laureatin: A Guide for Laboratory Professionals
Disclaimer: Specific safety data sheets (SDS) with detailed disposal instructions for Laureatin (CAS No. 18762-30-6) were not publicly available at the time of this writing. The following guidelines are based on best practices for the disposal of hazardous research-grade organic compounds with biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.
This compound is a brominated organic compound isolated from marine algae, noted for its potent insecticidal activity.[1][2] Due to its biological activity and chemical structure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. All handling of this compound powder or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
For small solid spills: Carefully sweep the material to avoid dust generation. Place the collected solid into a clearly labeled, sealed container for hazardous waste.
-
For liquid spills: Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels. Place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Workflow
The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.
Detailed Experimental Protocols for Disposal
The following protocols outline the required steps for the safe disposal of different forms of this compound waste.
Solid Waste Disposal (Unused this compound, Contaminated Labware)
-
Collection:
-
Place unused or expired pure this compound directly into a designated hazardous waste container.
-
Collect disposable lab supplies that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) in a separate, clearly marked hazardous waste bag or container.
-
-
Container: Use a wide-mouth, sealable container made of a material compatible with brominated organic compounds (e.g., high-density polyethylene (B3416737) - HDPE).
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
Full Chemical Name: "this compound"
-
CAS Number: "18762-30-6"
-
Approximate quantity of waste.
-
Date of initial waste accumulation.
-
Principal Investigator's name and contact information.
-
Liquid Waste Disposal (this compound Solutions, Rinsates)
-
Collection:
-
Collect all solutions containing this compound and any solvent rinses of containers that held this compound in a designated liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container: Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) appropriate for the solvent used. If the solvent is flammable, a solvent safety can is recommended.
-
Labeling: Label the liquid waste container with a "Hazardous Waste" label that includes:
-
Full Chemical Name: "this compound" and the name of the solvent (e.g., "this compound in Dimethyl Sulfoxide").
-
Approximate concentration and volume of each component.
-
Date of initial waste accumulation.
-
Principal Investigator's name and contact information.
-
Waste Storage and Final Disposal
All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, well-ventilated, and equipped with secondary containment to catch any potential leaks. Keep waste containers securely closed at all times, except when adding waste.
Once the waste container is full or if waste has been accumulated for a period defined by your institution's policies (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal at a licensed hazardous waste facility.
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was found, quantitative data regarding toxicity or environmental fate is not available. The following table summarizes key identifiers for this compound.
| Property | Value |
| CAS Number | 18762-30-6[1][2][3] |
| Molecular Formula | C15H20Br2O2[1][2] |
| Molecular Weight | 392.13 g/mol [1] |
Logical Relationship Diagram for Safe Handling
The following diagram illustrates the logical flow of decisions and actions required for the safe handling and disposal of this compound.
References
Proper Disposal Procedures for Laureatin: A Guide for Laboratory Professionals
Disclaimer: Specific safety data sheets (SDS) with detailed disposal instructions for Laureatin (CAS No. 18762-30-6) were not publicly available at the time of this writing. The following guidelines are based on best practices for the disposal of hazardous research-grade organic compounds with biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.
This compound is a brominated organic compound isolated from marine algae, noted for its potent insecticidal activity.[1][2] Due to its biological activity and chemical structure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. All handling of this compound powder or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
For small solid spills: Carefully sweep the material to avoid dust generation. Place the collected solid into a clearly labeled, sealed container for hazardous waste.
-
For liquid spills: Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels. Place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Workflow
The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.
Detailed Experimental Protocols for Disposal
The following protocols outline the required steps for the safe disposal of different forms of this compound waste.
Solid Waste Disposal (Unused this compound, Contaminated Labware)
-
Collection:
-
Place unused or expired pure this compound directly into a designated hazardous waste container.
-
Collect disposable lab supplies that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) in a separate, clearly marked hazardous waste bag or container.
-
-
Container: Use a wide-mouth, sealable container made of a material compatible with brominated organic compounds (e.g., high-density polyethylene (B3416737) - HDPE).
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
Full Chemical Name: "this compound"
-
CAS Number: "18762-30-6"
-
Approximate quantity of waste.
-
Date of initial waste accumulation.
-
Principal Investigator's name and contact information.
-
Liquid Waste Disposal (this compound Solutions, Rinsates)
-
Collection:
-
Collect all solutions containing this compound and any solvent rinses of containers that held this compound in a designated liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container: Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) appropriate for the solvent used. If the solvent is flammable, a solvent safety can is recommended.
-
Labeling: Label the liquid waste container with a "Hazardous Waste" label that includes:
-
Full Chemical Name: "this compound" and the name of the solvent (e.g., "this compound in Dimethyl Sulfoxide").
-
Approximate concentration and volume of each component.
-
Date of initial waste accumulation.
-
Principal Investigator's name and contact information.
-
Waste Storage and Final Disposal
All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, well-ventilated, and equipped with secondary containment to catch any potential leaks. Keep waste containers securely closed at all times, except when adding waste.
Once the waste container is full or if waste has been accumulated for a period defined by your institution's policies (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal at a licensed hazardous waste facility.
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was found, quantitative data regarding toxicity or environmental fate is not available. The following table summarizes key identifiers for this compound.
| Property | Value |
| CAS Number | 18762-30-6[1][2][3] |
| Molecular Formula | C15H20Br2O2[1][2] |
| Molecular Weight | 392.13 g/mol [1] |
Logical Relationship Diagram for Safe Handling
The following diagram illustrates the logical flow of decisions and actions required for the safe handling and disposal of this compound.
References
Proper Disposal Procedures for Laureatin: A Guide for Laboratory Professionals
Disclaimer: Specific safety data sheets (SDS) with detailed disposal instructions for Laureatin (CAS No. 18762-30-6) were not publicly available at the time of this writing. The following guidelines are based on best practices for the disposal of hazardous research-grade organic compounds with biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.
This compound is a brominated organic compound isolated from marine algae, noted for its potent insecticidal activity.[1][2] Due to its biological activity and chemical structure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. All handling of this compound powder or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
For small solid spills: Carefully sweep the material to avoid dust generation. Place the collected solid into a clearly labeled, sealed container for hazardous waste.
-
For liquid spills: Absorb the spill with an inert material such as vermiculite or sand. Do not use combustible materials like paper towels. Place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Workflow
The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.
Detailed Experimental Protocols for Disposal
The following protocols outline the required steps for the safe disposal of different forms of this compound waste.
Solid Waste Disposal (Unused this compound, Contaminated Labware)
-
Collection:
-
Place unused or expired pure this compound directly into a designated hazardous waste container.
-
Collect disposable lab supplies that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) in a separate, clearly marked hazardous waste bag or container.
-
-
Container: Use a wide-mouth, sealable container made of a material compatible with brominated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
Full Chemical Name: "this compound"
-
CAS Number: "18762-30-6"
-
Approximate quantity of waste.
-
Date of initial waste accumulation.
-
Principal Investigator's name and contact information.
-
Liquid Waste Disposal (this compound Solutions, Rinsates)
-
Collection:
-
Collect all solutions containing this compound and any solvent rinses of containers that held this compound in a designated liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container: Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) appropriate for the solvent used. If the solvent is flammable, a solvent safety can is recommended.
-
Labeling: Label the liquid waste container with a "Hazardous Waste" label that includes:
-
Full Chemical Name: "this compound" and the name of the solvent (e.g., "this compound in Dimethyl Sulfoxide").
-
Approximate concentration and volume of each component.
-
Date of initial waste accumulation.
-
Principal Investigator's name and contact information.
-
Waste Storage and Final Disposal
All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, well-ventilated, and equipped with secondary containment to catch any potential leaks. Keep waste containers securely closed at all times, except when adding waste.
Once the waste container is full or if waste has been accumulated for a period defined by your institution's policies (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal at a licensed hazardous waste facility.
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was found, quantitative data regarding toxicity or environmental fate is not available. The following table summarizes key identifiers for this compound.
| Property | Value |
| CAS Number | 18762-30-6[1][2][3] |
| Molecular Formula | C15H20Br2O2[1][2] |
| Molecular Weight | 392.13 g/mol [1] |
Logical Relationship Diagram for Safe Handling
The following diagram illustrates the logical flow of decisions and actions required for the safe handling and disposal of this compound.
References
Personal protective equipment for handling Laureatin
Topic: Personal Protective Equipment for Handling Laureatin
This guide provides essential safety, handling, and disposal information for this compound, a potent insecticidal agent isolated from the marine algae Laurencia nipponica.[1][2] Given that detailed toxicological data is not widely available, this document is based on best practices for handling potent, biologically active natural products in a research environment.
Chemical and Physical Data
A summary of the available data for this compound is presented below. Note the absence of occupational exposure limits, which underscores the need for cautious handling.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 18762-30-6 |
| Known Biological Activity | Potent insecticidal agent |
| Occupational Exposure Limits | Data not available. Handle as a potent compound with low exposure limits assumed. |
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound | Safety glasses with side shields | Nitrile gloves | Lab coat (fully buttoned) | Recommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator is the minimum. |
| Preparing solutions | Chemical splash goggles | Nitrile gloves | Lab coat (fully buttoned) | Handle in a certified chemical fume hood. |
| General laboratory operations | Safety glasses | Nitrile gloves | Lab coat (fully buttoned) | Not generally required if solutions are handled in closed containers. |
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a step-by-step guide for safely weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: microbalance, weighing paper, spatulas, vials, and solvent.
-
Don the appropriate PPE as specified in the table above (chemical splash goggles, nitrile gloves, lab coat).
-
-
Weighing the Compound:
-
Tare the microbalance with a piece of weighing paper or a tared vial.
-
Carefully transfer the desired amount of this compound to the weighing paper or vial using a clean spatula.
-
Perform this step slowly to avoid creating airborne dust.
-
Record the exact weight.
-
-
Preparing the Stock Solution:
-
Carefully add the weighed this compound to a labeled vial.
-
Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO, as mentioned in formulation guides[3]) to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex or sonicate until the this compound is completely dissolved.
-
-
Cleanup and Disposal:
-
Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.
-
Wipe down the spatula, balance, and work surface inside the fume hood with a cloth dampened with 70% ethanol.
-
Remove gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Immediate actions for a this compound spill.
Operational and Disposal Plans
Operational Plan:
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.
-
Emergency Procedures: An emergency plan for spills, exposures, and other incidents must be in place. Eyewash stations and safety showers must be readily accessible.
Disposal Plan:
-
Waste Segregation: All this compound-contaminated waste (solid, liquid, and disposable PPE) must be segregated into clearly labeled hazardous waste containers.
-
Container Management: Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area.
-
Regulatory Compliance: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
References
Personal protective equipment for handling Laureatin
Topic: Personal Protective Equipment for Handling Laureatin
This guide provides essential safety, handling, and disposal information for this compound, a potent insecticidal agent isolated from the marine algae Laurencia nipponica.[1][2] Given that detailed toxicological data is not widely available, this document is based on best practices for handling potent, biologically active natural products in a research environment.
Chemical and Physical Data
A summary of the available data for this compound is presented below. Note the absence of occupational exposure limits, which underscores the need for cautious handling.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 18762-30-6 |
| Known Biological Activity | Potent insecticidal agent |
| Occupational Exposure Limits | Data not available. Handle as a potent compound with low exposure limits assumed. |
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound | Safety glasses with side shields | Nitrile gloves | Lab coat (fully buttoned) | Recommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator is the minimum. |
| Preparing solutions | Chemical splash goggles | Nitrile gloves | Lab coat (fully buttoned) | Handle in a certified chemical fume hood. |
| General laboratory operations | Safety glasses | Nitrile gloves | Lab coat (fully buttoned) | Not generally required if solutions are handled in closed containers. |
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a step-by-step guide for safely weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: microbalance, weighing paper, spatulas, vials, and solvent.
-
Don the appropriate PPE as specified in the table above (chemical splash goggles, nitrile gloves, lab coat).
-
-
Weighing the Compound:
-
Tare the microbalance with a piece of weighing paper or a tared vial.
-
Carefully transfer the desired amount of this compound to the weighing paper or vial using a clean spatula.
-
Perform this step slowly to avoid creating airborne dust.
-
Record the exact weight.
-
-
Preparing the Stock Solution:
-
Carefully add the weighed this compound to a labeled vial.
-
Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO, as mentioned in formulation guides[3]) to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex or sonicate until the this compound is completely dissolved.
-
-
Cleanup and Disposal:
-
Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.
-
Wipe down the spatula, balance, and work surface inside the fume hood with a cloth dampened with 70% ethanol.
-
Remove gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Immediate actions for a this compound spill.
Operational and Disposal Plans
Operational Plan:
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.
-
Emergency Procedures: An emergency plan for spills, exposures, and other incidents must be in place. Eyewash stations and safety showers must be readily accessible.
Disposal Plan:
-
Waste Segregation: All this compound-contaminated waste (solid, liquid, and disposable PPE) must be segregated into clearly labeled hazardous waste containers.
-
Container Management: Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area.
-
Regulatory Compliance: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
References
Personal protective equipment for handling Laureatin
Topic: Personal Protective Equipment for Handling Laureatin
This guide provides essential safety, handling, and disposal information for this compound, a potent insecticidal agent isolated from the marine algae Laurencia nipponica.[1][2] Given that detailed toxicological data is not widely available, this document is based on best practices for handling potent, biologically active natural products in a research environment.
Chemical and Physical Data
A summary of the available data for this compound is presented below. Note the absence of occupational exposure limits, which underscores the need for cautious handling.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 18762-30-6 |
| Known Biological Activity | Potent insecticidal agent |
| Occupational Exposure Limits | Data not available. Handle as a potent compound with low exposure limits assumed. |
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound | Safety glasses with side shields | Nitrile gloves | Lab coat (fully buttoned) | Recommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator is the minimum. |
| Preparing solutions | Chemical splash goggles | Nitrile gloves | Lab coat (fully buttoned) | Handle in a certified chemical fume hood. |
| General laboratory operations | Safety glasses | Nitrile gloves | Lab coat (fully buttoned) | Not generally required if solutions are handled in closed containers. |
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a step-by-step guide for safely weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: microbalance, weighing paper, spatulas, vials, and solvent.
-
Don the appropriate PPE as specified in the table above (chemical splash goggles, nitrile gloves, lab coat).
-
-
Weighing the Compound:
-
Tare the microbalance with a piece of weighing paper or a tared vial.
-
Carefully transfer the desired amount of this compound to the weighing paper or vial using a clean spatula.
-
Perform this step slowly to avoid creating airborne dust.
-
Record the exact weight.
-
-
Preparing the Stock Solution:
-
Carefully add the weighed this compound to a labeled vial.
-
Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO, as mentioned in formulation guides[3]) to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex or sonicate until the this compound is completely dissolved.
-
-
Cleanup and Disposal:
-
Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.
-
Wipe down the spatula, balance, and work surface inside the fume hood with a cloth dampened with 70% ethanol.
-
Remove gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Immediate actions for a this compound spill.
Operational and Disposal Plans
Operational Plan:
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.
-
Emergency Procedures: An emergency plan for spills, exposures, and other incidents must be in place. Eyewash stations and safety showers must be readily accessible.
Disposal Plan:
-
Waste Segregation: All this compound-contaminated waste (solid, liquid, and disposable PPE) must be segregated into clearly labeled hazardous waste containers.
-
Container Management: Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area.
-
Regulatory Compliance: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
